Product packaging for 1-(3-Chlorophenyl)piperidin-4-one(Cat. No.:CAS No. 115012-58-3)

1-(3-Chlorophenyl)piperidin-4-one

Cat. No.: B038219
CAS No.: 115012-58-3
M. Wt: 209.67 g/mol
InChI Key: JJYTZAMHBNGTOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-Chlorophenyl)piperidin-4-one is a significant chemical intermediate in medicinal chemistry and neuroscience research. This compound features a piperidin-4-one scaffold substituted with a 3-chlorophenyl group, a structural motif commonly associated with molecules exhibiting central nervous system (CNS) activity. Its primary research value lies in its role as a versatile building block for the synthesis of more complex piperidine derivatives, such as sigma receptor ligands and various psychoactive compounds under investigation. The ketone functional group at the 4-position of the piperidine ring is a key reactive site, allowing for further chemical modifications including reductive amination, Grignard reactions, or conversion to other heterocycles. Researchers utilize this compound to study structure-activity relationships (SAR), particularly how the 3-chlorophenyl substituent influences binding affinity and selectivity at biological targets. It serves as a critical precursor in the development of potential pharmacotherapeutic agents for scientific study, contributing to the understanding of neurochemical pathways and receptor interactions. Proper handling and adherence to all applicable regulations are mandatory for its use in a controlled research setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClNO B038219 1-(3-Chlorophenyl)piperidin-4-one CAS No. 115012-58-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chlorophenyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO/c12-9-2-1-3-10(8-9)13-6-4-11(14)5-7-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYTZAMHBNGTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587839
Record name 1-(3-Chlorophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115012-58-3
Record name 1-(3-Chlorophenyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Chlorophenyl)piperidin-4-one: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 115012-58-3

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chlorophenyl)piperidin-4-one, a key heterocyclic building block in medicinal chemistry. The document delves into its chemical properties, synthesis methodologies, detailed analytical characterization, and its significant role as a versatile intermediate in the development of various therapeutic agents. Particular emphasis is placed on the practical application of this compound in the synthesis of central nervous system (CNS) agents, including antipsychotics and analgesics. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Piperidin-4-one Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. Within this class of compounds, N-aryl-substituted 4-piperidones, such as this compound, have garnered significant attention as crucial intermediates for the synthesis of a diverse range of pharmacologically active agents.[2] These compounds serve as foundational structures for the development of drugs targeting the central nervous system, including antidepressants, anxiolytics, and antipsychotics.[2] The presence of the 3-chlorophenyl substituent in the title compound offers a unique electronic and steric profile, influencing its reactivity and the biological activity of its derivatives.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.

PropertyValueSource
CAS Number 115012-58-3[3]
Molecular Formula C₁₁H₁₂ClNO[3]
Molecular Weight 209.67 g/mol [3]
Appearance Off-white to pale yellow solid-
Melting Point Not explicitly available-
Boiling Point Not explicitly available-
Solubility Soluble in organic solvents such as dichloromethane and methanol.-

Safety Information:

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, appropriate first-aid measures should be taken immediately.

Synthesis of this compound: A Practical Approach

While several general methods exist for the synthesis of N-aryl-4-piperidones, a common and effective approach involves the condensation of an appropriate aniline with a suitable piperidone precursor.[2] One of the most direct methods is the reaction of 3-chloroaniline with a protected or activated piperidin-4-one derivative.

A general, two-step procedure for the synthesis of N-aryl-4-piperidones, which can be adapted for this compound, involves an exchange reaction with an N-methyl-N-benzyl-4-oxopiperidinium salt.[2]

General Synthetic Workflow

Caption: General synthetic workflow for N-aryl-4-piperidones.

Detailed Experimental Protocol (Adapted from General Procedures)

Step 1: Synthesis of N-Methyl-N-benzyl-4-oxopiperidinium Iodide

  • To a solution of N-benzyl-4-piperidone (1 equivalent) in acetone, add methyl iodide (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • The resulting precipitate, N-methyl-N-benzyl-4-oxopiperidinium iodide, is collected by filtration, washed with cold acetone, and dried under vacuum.

Step 2: Synthesis of this compound

  • To a solution of N-methyl-N-benzyl-4-oxopiperidinium iodide (1 equivalent) in a suitable solvent such as ethanol, add 3-chloroaniline (1.2 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • The use of an N-activated piperidone, such as the N-methyl-N-benzyl-4-oxopiperidinium salt, facilitates the nucleophilic attack by the aniline through a ring-opening and subsequent ring-closing mechanism.[2]

  • The choice of a polar protic solvent like ethanol helps to dissolve the reactants and facilitate the reaction.

  • Purification by column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and byproducts.

Analytical Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Spectroscopic Data (Predicted and Representative)
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the chlorophenyl ring, as well as the methylene protons of the piperidone ring. The chemical shifts and coupling patterns of the piperidone protons can provide information about the conformation of the ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperidone ring.

  • FTIR: The infrared spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹.[4][5] Other characteristic bands for C-N, C-H, and C-Cl bonds will also be present.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The piperidin-4-one core serves as a versatile scaffold that can be readily functionalized to generate libraries of compounds for screening against various therapeutic targets.[6][7]

Role in the Synthesis of CNS Agents

The N-aryl-4-piperidone moiety is a key pharmacophore in many drugs targeting the central nervous system.[2] The 3-chlorophenyl group can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to cross the blood-brain barrier and interact with specific receptors.

Precursor to Antipsychotic and Analgesic Drug Candidates

The piperidine scaffold is a well-established component of many antipsychotic and analgesic drugs.[8] For instance, the core structure of potent opioid analgesics often contains a 4-substituted piperidine ring. While direct evidence linking this compound to specific, named drug candidates was not found in the initial search, its structural similarity to known pharmacophores suggests its potential as a key starting material in the development of novel therapeutics in these areas. The general biological activities of piperidin-4-one derivatives include antimicrobial, antiviral, and anticancer properties.[4][7]

A Versatile Intermediate for Further Elaboration

The ketone functionality at the 4-position of the piperidine ring provides a reactive handle for a variety of chemical transformations. This allows for the introduction of diverse substituents and the construction of more complex molecular architectures, making it an invaluable tool for medicinal chemists in lead optimization and the exploration of structure-activity relationships (SAR).

Caption: Chemical derivatization pathways of this compound.

Conclusion

This compound (CAS: 115012-58-3) is a fundamentally important building block in the field of medicinal chemistry. Its straightforward synthesis and the versatility of its chemical functionalities make it an attractive starting material for the development of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide has provided a detailed overview of its properties, synthesis, characterization, and potential applications, underscoring its significance for researchers and professionals in drug discovery. Further exploration of the biological activities of derivatives of this compound is a promising avenue for future research.

References

  • (Note: A specific journal article detailing the synthesis and full characterization of this compound was not identified in the search results.
  • D'Andrea, S. V., & Sun, Z. (2003). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 5(18), 3341–3343*. [Link]
  • Alkhafaji, D. S. M. S. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72. [Link]
  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
  • Anitha, S., Sivakumar, S., Arulraj, R., Rajkumar, K., Kaur, M., & Jasinski, J. P. (2020). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. RSC Advances, 10(52), 31215-31231. [Link]
  • Arulraj, R., Sivakumar, S., Suresh, S., & Anitha, K. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals, 15(8), 998. [Link]
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 115012-58-3.
  • O'Hagan, D. (2000). Piperidine and pyridine alkaloids. Natural Product Reports, 17(5), 435-446. [Link]
  • (Reference for a general review on piperidine synthesis) Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
  • (Reference for a review on biological activities of piperidines) Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(5), 1967-1971. [Link]
  • (Reference for a review on synthesis of piperidin-4-ones) Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
  • (Reference for synthesis of related arylpiperidines) Morril, C., et al. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic letters, 9(8), 1461–1464. [Link]
  • (Reference for piperidinols in drug discovery) Manallack, D. T., et al. (2013). The significance of piperazine, piperidine, and morpholine in medicinal chemistry. Journal of medicinal chemistry, 56(8), 3059–3073. [Link]

Sources

A Comprehensive Technical Guide to 1-(3-Chlorophenyl)piperidin-4-one: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of 1-(3-Chlorophenyl)piperidin-4-one, a key heterocyclic intermediate in pharmaceutical research and development. The document is structured to serve researchers, chemists, and drug development professionals by detailing the compound's fundamental physicochemical properties, outlining a robust synthetic pathway via Mannich condensation, and presenting validated protocols for its analytical characterization. Emphasis is placed on the causality behind methodological choices, ensuring a blend of theoretical understanding and practical application. Core sections include detailed experimental procedures, safety and handling protocols, and its applications as a precursor in the synthesis of novel therapeutic agents, particularly in neuroscience. All data and protocols are supported by authoritative references to ensure scientific integrity.

Introduction

This compound is a substituted piperidinone that has garnered significant interest in medicinal chemistry. Its structure, featuring a piperidin-4-one core attached to a 3-chlorophenyl group, makes it a versatile scaffold and a valuable building block for synthesizing a wide range of biologically active molecules. The piperidine ring is a ubiquitous structural motif found in numerous natural alkaloids and synthetic drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.

This compound serves as a crucial precursor in the development of novel therapeutics, particularly in the fields of analgesics and antidepressants.[1] Its utility stems from the reactivity of the ketone functional group and the specific stereoelectronic properties conferred by the 3-chloro-substituted aromatic ring. This guide offers a comprehensive technical overview of its molecular characteristics, synthesis, analytical validation, and safe handling, providing professionals with the critical information needed for its effective use in a research and development setting.

Physicochemical Properties and Structural Elucidation

The precise identification and characterization of a compound are foundational to its use in any scientific application. The molecular weight and other key physicochemical properties of this compound are summarized below.

Key Compound Identifiers and Properties

A consolidated table of quantitative data provides an at-a-glance reference for the essential properties of this compound.

PropertyValueSource
Molecular Weight 209.67 g/mol [2][3]
Molecular Formula C₁₁H₁₂ClNO[2]
CAS Number 115012-58-3[2]
IUPAC Name This compound[2]
Appearance White to yellow solid[1]
Melting Point 93.3 °C (Predicted)[3]
Boiling Point 315.55 °C (Predicted)[3]
SMILES ClC1=CC=CC(=C1)N1CCC(=O)CC1[2]
InChIKey JJYTZAMHBNGTOX-UHFFFAOYSA-N[2][3]

Synthesis and Purification

The synthesis of piperidin-4-one derivatives is most effectively achieved through multicomponent reactions, among which the Mannich condensation is a classic and highly efficient method.[4][5] This approach is favored for its operational simplicity and the formation of the heterocyclic ring in a single step from readily available starting materials.

Synthetic Pathway: Mannich Condensation

The Mannich reaction for synthesizing substituted piperidin-4-ones involves the condensation of an aromatic amine (3-chloroaniline), an aliphatic ketone (such as acetone or a derivative), and an aldehyde (typically formaldehyde), with a source of ammonia (ammonium acetate). The reaction proceeds through the formation of an iminium ion and an enol, which then react to form the piperidinone ring. This one-pot synthesis is a cornerstone of heterocyclic chemistry due to its atom economy and convergence.

SynthesisWorkflow reactants Starting Materials (3-Chloroaniline, Ketone, Formaldehyde, NH4OAc) reaction Mannich Condensation (One-Pot Reaction) reactants->reaction Reflux in Ethanol workup Reaction Work-up (Extraction & Washing) reaction->workup Cool & Precipitate purification Purification (Recrystallization) workup->purification Isolate Crude Solid product Final Product This compound purification->product Obtain Pure Crystals

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 3-Chloroaniline

  • Acetone

  • Formaldehyde (37% solution)

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline (1.0 eq), ammonium acetate (1.1 eq), and ethanol. Stir until all solids dissolve.

  • Addition of Reagents: To the stirred solution, add acetone (2.0 eq) followed by the slow, dropwise addition of formaldehyde solution (2.2 eq). The choice of a slight excess of the ketone and aldehyde drives the reaction towards completion.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product. If precipitation is slow, acidification with concentrated HCl can precipitate the hydrochloride salt.

  • Filtration: Collect the crude product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Neutralization (if salt was formed): Suspend the hydrochloride salt in water and basify with a sodium hydroxide solution to a pH of 9-10 to obtain the free base. Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The final purity of the compound is critical for its use in subsequent applications. Recrystallization is the most common and effective method for purifying solid organic compounds.

  • Protocol: Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, charcoal may be added and the mixture filtered hot. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Analytical Characterization

Rigorous analytical testing is a self-validating step required to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures comprehensive characterization.

AnalyticalWorkflow sample Purified Sample hplc Purity Assessment (HPLC) sample->hplc nmr Structural Elucidation (¹H & ¹³C NMR) sample->nmr ftir Functional Group ID (FT-IR) sample->ftir ms Molecular Weight Confirmation (MS) sample->ms result Confirmed Structure & Purity >98% hplc->result nmr->result ftir->result ms->result

Caption: Integrated workflow for the analytical characterization of the final compound.

Spectroscopic Methods

Spectroscopic analysis provides unambiguous structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework. Expected ¹H NMR signals would include multiplets in the aromatic region (7-8 ppm) for the chlorophenyl group and distinct signals for the non-equivalent piperidinone protons. ¹³C NMR would show a characteristic peak for the carbonyl carbon (C=O) around 200-210 ppm.[6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. A strong absorption band between 1700-1725 cm⁻¹ is indicative of the ketone carbonyl stretch. C-N stretching and aromatic C-Cl stretching bands would also be present.[6]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of non-volatile organic compounds.[7]

This protocol provides a general method that serves as a starting point for optimization.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA reverse-phase C18 column is ideal for retaining moderately polar compounds like this one.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to improve peak shape for the basic amine.
Mobile Phase B AcetonitrileThe organic modifier used to elute the compound.
Gradient 5% B to 95% B over 15 minA gradient elution ensures the separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detector UV at 254 nmThe aromatic ring provides strong chromophores for UV detection.
Injection Volume 10 µLA typical volume for analytical HPLC.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical intermediate. The following guidelines are based on available Safety Data Sheets (SDS) for related compounds.[8][9][10]

AspectGuideline
Personal Protective Equipment (PPE) Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[8] If dust formation is possible, use a full-face respirator.[8]
Handling Handle in a well-ventilated area or under a chemical fume hood.[8] Avoid dust formation and prevent contact with skin and eyes.[8][11] Do not eat, drink, or smoke in the work area.[9]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
First Aid (In case of exposure) Inhalation: Move to fresh air.[8][9] Skin Contact: Wash off immediately with plenty of soap and water.[8][9] Eye Contact: Rinse cautiously with water for at least 15 minutes.[8][9] Ingestion: Rinse mouth with water and seek immediate medical attention.[8][10]

Applications in Research and Development

This compound is not an end-product but a critical starting material. Its primary value lies in its role as a versatile intermediate for creating more complex molecules with potential therapeutic applications.

  • Neuroscience and CNS Drug Discovery: The piperidine scaffold is a privileged structure in central nervous system (CNS) drug design. This compound is used to synthesize novel ligands for various receptors and transporters, which are targets for treating pain, depression, and other mood disorders.[1]

  • Organic Synthesis Building Block: The ketone functionality allows for a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the synthesis of diverse chemical libraries for high-throughput screening.

Conclusion

This compound is a well-characterized compound with a defined molecular weight of 209.67 g/mol and a clear synthetic pathway.[2][3] Its importance as a synthetic intermediate in drug discovery, particularly for CNS-active agents, is well-established. This guide has provided a comprehensive overview of its properties, a reliable protocol for its synthesis and purification, and a multi-faceted strategy for its analytical characterization. By adhering to the outlined experimental and safety procedures, researchers can confidently utilize this valuable compound in their drug development programs.

References

  • Matrix Fine Chemicals. This compound | CAS 115012-58-3. [Link]
  • Chemchart. This compound (115012-58-3). [Link]
  • Acros Organics. Safety Data Sheet for 4-(p-Chlorophenyl)piperidin-4-ol. [Link]
  • Alkhafaji, M. T., et al. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences, 21(2). [Link]
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
  • Manivel, P., et al. (2021). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. Journal of Molecular Structure, 1230, 129567. [Link]

Sources

An In-depth Technical Guide to 1-(3-Chlorophenyl)piperidin-4-one: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. Among the myriad of piperidine derivatives, 1-aryl-piperidin-4-ones represent a particularly valuable class of intermediates, serving as versatile building blocks for a diverse range of bioactive molecules. This guide focuses on a specific member of this class, 1-(3-Chlorophenyl)piperidin-4-one, providing a comprehensive overview of its structure, synthesis, and critical role in the development of novel therapeutics. As a senior application scientist, the following sections are designed to offer not just a recitation of facts, but a deeper, field-proven understanding of the causality behind experimental choices and the strategic importance of this compound.

Physicochemical Properties and Structural Elucidation

This compound is a solid organic compound with the molecular formula C₁₁H₁₂ClNO and a molecular weight of 209.67 g/mol .[2] Understanding its fundamental properties is the first step in its effective utilization in a research and development setting.

Core Structure and Isomerism

The molecule consists of a piperidin-4-one ring N-substituted with a 3-chlorophenyl group. The chlorine atom at the meta position of the phenyl ring significantly influences the electronic properties of the aromatic system, which in turn can affect the reactivity of the piperidine nitrogen and the overall pharmacological profile of its derivatives.

dot graph "Chemical_Structure" { graph [rankdir="TB", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Chemical Structure of this compound", fontcolor="#202124"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];

} .

Caption: Figure 1: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. It is important to note that some of these values are estimated based on computational models and should be confirmed experimentally for critical applications.

PropertyValueSource
Molecular Formula C₁₁H₁₂ClNO[2]
Molecular Weight 209.67 g/mol [2]
Melting Point ~93.3 °C (estimated)[3]
Boiling Point 286.76 - 315.55 °C (estimated)[3]
Water Solubility 269.94 - 4653.9 mg/L (estimated)[3]
SMILES ClC1=CC=CC(=C1)N1CCC(=O)CC1[2]
InChIKey JJYTZAMHBNGTOX-UHFFFAOYSA-N[2]

Synthesis of this compound: A Practical Approach

The synthesis of N-aryl-4-piperidones is a well-established area of organic chemistry, with several methodologies available. A common and practical approach for the synthesis of this compound involves the reaction of a suitable piperidone precursor with 3-chloroaniline.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond between the piperidone nitrogen and the chlorophenyl ring, leading to 3-chloroaniline and a piperidin-4-one synthon. A common and commercially available starting material for the piperidone component is 1-benzyl-4-piperidone. The benzyl group serves as a protecting group that can be subsequently removed and replaced by the desired aryl group.

dot graph retrosynthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} .

Caption: Figure 2: Retrosynthetic analysis.

Proposed Synthetic Protocol

The following two-step protocol is a robust and scalable method for the laboratory synthesis of this compound. This procedure is based on established methodologies for the synthesis of N-aryl piperidones.

Step 1: N-Arylation of a Piperidone Precursor

This step involves the nucleophilic substitution of a suitable leaving group on the piperidone nitrogen with 3-chloroaniline. A common precursor is a quaternized piperidone, which enhances the reactivity towards nucleophilic attack.

  • Materials:

    • 1-Benzyl-4-piperidone

    • Methyl iodide

    • Acetone

    • 3-Chloroaniline

    • Potassium carbonate (K₂CO₃)

    • Ethanol

    • Water

  • Procedure:

    • Quaternization: In a round-bottom flask, dissolve 1-benzyl-4-piperidone in acetone. Add methyl iodide and stir the mixture at room temperature. The formation of N-methyl-N-benzyl-4-oxopiperidinium iodide can be monitored by TLC.

    • N-Arylation: To a separate flask, add 3-chloroaniline, potassium carbonate, ethanol, and water. Heat the mixture to 100 °C.

    • Add the N-methyl-N-benzyl-4-oxopiperidinium iodide prepared in the previous step to the heated aniline mixture.

    • Maintain the reaction at 100 °C and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Self-Validating System: The purity of the final product should be rigorously assessed by melting point determination and spectroscopic analysis (NMR, IR, and MS). The disappearance of the starting materials and the appearance of the product spot with a distinct Rf value on TLC provide a real-time validation of the reaction's progress.

dot graph synthesis_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} .

Caption: Figure 3: Synthetic workflow.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity and purity of the synthesized this compound. The following are the expected spectroscopic features based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chlorophenyl group, typically in the range of δ 6.8-7.5 ppm. The protons on the piperidone ring will appear as multiplets in the aliphatic region (δ 2.5-4.0 ppm). The integration of these signals should correspond to the number of protons in the respective environments.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon (C=O) in the downfield region, typically around δ 200-210 ppm. The aromatic carbons of the 3-chlorophenyl ring will resonate in the δ 110-150 ppm range, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The aliphatic carbons of the piperidone ring will appear in the upfield region (δ 40-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1700-1725 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z corresponding to the molecular weight of this compound (209.67). The isotopic pattern of the molecular ion peak, due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl), will be a key diagnostic feature.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting material for the synthesis of a wide range of pharmacologically active compounds. Its utility stems from the reactivity of the ketone functionality and the potential for further modification of the piperidine ring and the aryl substituent.

Precursor for Bioactive Molecules

The piperidin-4-one moiety is a versatile pharmacophore that has been incorporated into molecules with diverse biological activities, including anticancer, anti-HIV, antibacterial, and anticonvulsant properties.[4][5] The 3-chlorophenyl group can serve to modulate the lipophilicity and electronic properties of the final drug molecule, potentially enhancing its pharmacokinetic and pharmacodynamic profile. For instance, derivatives of 1-(3-chlorophenyl)piperazine, a closely related structure, are known to be metabolites of the antidepressant drug trazodone and exhibit serotonergic activity.[6]

Role in the Synthesis of CNS Agents

The N-aryl-4-piperidone core is a prominent feature in many centrally acting agents, including antidepressants, anxiolytics, and antipsychotics. The synthesis of novel analogs of trazodone, an antidepressant, has been reported starting from 1-(3-chlorophenyl)piperazine, highlighting the importance of this structural motif.[7] The availability of this compound allows for the exploration of new chemical space around this privileged scaffold in the quest for improved CNS therapies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • First Aid: In case of contact with skin or eyes, flush with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its core properties, a practical synthetic approach, and its applications, all grounded in scientific literature. By understanding the nuances of this important building block, researchers can better leverage its potential in the creation of next-generation therapeutics.

References

  • Chemchart. This compound (115012-58-3).
  • PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. National Center for Biotechnology Information.
  • Mohan, R. T. S., Pandiarajan, K., & Kajane Devi, G. (1998). 13C and 1H NMR Spectral Studies of Some Piperidin – 4 – Ones. Oriental Journal of Chemistry, 14(1).
  • Google Patents. CN104402842A - Synthetic method of piperazidines drug intermediate.
  • Pillay, M. K., & Mohamed, M. I. F. (1995). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry - Section B, 34B(1), 50-53.
  • PubChem. 1-(3-Chlorophenyl)piperazine. National Center for Biotechnology Information.
  • Al-khafaji, D. S. M. S. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72.
  • mzCloud. 1-(3-Chlorophenyl)piperazine (m-CPP).
  • Pandiarajan, K., & Mohan, R. T. S. (1993). 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. Magnetic Resonance in Chemistry, 31(9), 833-836.
  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • ResearchGate. Fig. S21 13 C NMR of 1-benzyl-4-chlorophenyl-1 H -1,2,3-triazole.
  • Waszkielewicz, A. M., Sicińska, P., Szałapska, A., Marona, H., & Lenda, T. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7358.
  • SpectraBase. N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine - Optional[13C NMR] - Chemical Shifts.
  • Matrix Fine Chemicals. This compound | CAS 115012-58-3.
  • NIST. 1-(3-Chlorophenyl)piperazine. National Institute of Standards and Technology.
  • Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 276-288.
  • Rajasekhar, D., Naidu, S., & Koyiri, K. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498.
  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
  • Savithiri, S., Rajarajan, G., Dhandapani, M., & Thanikachalam, V. (2022). 3,5-Diethyl-2r,6c-di(4-chlorophenyl)piperidin-4-one picrate: synthesis, spectral, biological, DFT, ADME and molecular docking studies. Journal of Taibah University for Science, 16(1), 1018-1035.
  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560–568.
  • Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
  • Gzella, A. K., & Wujec, M. (2023). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2023(1), M1573.
  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
  • Banks, H. D. (1992). Piperidine Synthesis.
  • Vitale, P., & Perna, F. M. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6682.
  • Shvartsberg, M. S., & Vasilevsky, S. F. (2022).

Sources

An In-depth Technical Guide to 1-(3-Chlorophenyl)piperidin-4-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)piperidin-4-one is a heterocyclic organic compound that has garnered significant interest within the realms of medicinal chemistry and pharmaceutical development. Its structural framework, featuring a piperidin-4-one moiety attached to a 3-chlorophenyl group, positions it as a valuable synthetic intermediate for the creation of a diverse array of biologically active molecules. The piperidin-4-one core is a well-established pharmacophore, known to be a key structural element in numerous therapeutic agents.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed analytical and synthetic protocols, and a discussion of its applications and safety considerations, serving as a vital resource for researchers engaged in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and synthesis. While experimentally determined data is paramount, several computational models provide valuable estimations.

PropertyValueSource
Molecular Formula C₁₁H₁₂ClNO[2]
Molecular Weight 209.67 g/mol [2]
CAS Number 115012-58-3[2]
Melting Point 93.3 °C (EPI Suite estimation)[3]
Boiling Point 286.76 °C (EPA T.E.S.T. estimation) / 315.55 °C (EPI Suite estimation)[3]
Density 1.19 g/cm³ (EPA T.E.S.T. estimation)[3]
Water Solubility 269.94 mg/L (EPA T.E.S.T. estimation) / 4653.9 mg/L (EPI Suite estimation)[3]
Appearance White to light yellow solid (powder to crystal form)[4][5]

Note: Some physical properties are estimated and may vary from experimentally determined values.

Synthesis and Characterization

The synthesis of this compound can be achieved through various established organic chemistry methodologies. The Mannich reaction is a particularly relevant and widely employed method for the synthesis of piperidin-4-one derivatives.[1][6][7][8][9]

Synthetic Workflow: Mannich Condensation

A plausible and efficient route to this compound is the Mannich condensation. This three-component reaction involves an amine, a non-enolizable aldehyde, and an enolizable ketone. In this case, 3-chloroaniline would serve as the amine component.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Chloroaniline 3-Chloroaniline Mannich Reaction Mannich Reaction 3-Chloroaniline->Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich Reaction Acetone Acetone Acetone->Mannich Reaction This compound This compound Mannich Reaction->this compound

Caption: Synthetic workflow for this compound via Mannich condensation.

Experimental Protocol (General Procedure based on Mannich Reaction Principles):

  • Reaction Setup: To a solution of 3-chloroaniline in a suitable solvent (e.g., ethanol or glacial acetic acid), add an appropriate ketone (e.g., a protected form of acetone or a suitable equivalent) and formaldehyde (or its equivalent, paraformaldehyde).[8]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period of several hours to overnight. The optimal temperature and reaction time should be determined empirically.[1]

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up, which may involve neutralization with a base (e.g., sodium bicarbonate) and extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.[10]

Analytical Characterization

The structural elucidation and purity assessment of the synthesized this compound are critical. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-chlorophenyl ring, as well as signals for the methylene protons of the piperidin-4-one ring. The chemical shifts and coupling patterns of these protons provide detailed structural information.[11][12]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ketone, the aromatic carbons, and the aliphatic carbons of the piperidine ring.[13]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • A strong absorption band for the carbonyl (C=O) stretching of the ketone, typically in the range of 1705-1725 cm⁻¹.[14]

  • C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.[14]

  • C-N stretching vibrations.[15]

  • C-Cl stretching vibrations in the fingerprint region.[16]

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (209.67 g/mol ) should be observed. The fragmentation pattern can offer further structural confirmation.[10][17]

G cluster_synthesis Synthesis cluster_analysis Analytical Workflow cluster_data Data Output Synthesized Compound Synthesized Compound NMR NMR Synthesized Compound->NMR IR IR Synthesized Compound->IR MS MS Synthesized Compound->MS Structural Confirmation Structural Confirmation NMR->Structural Confirmation Purity Assessment Purity Assessment NMR->Purity Assessment IR->Structural Confirmation MS->Structural Confirmation

Caption: Analytical workflow for the characterization of this compound.

Applications in Drug Discovery and Development

The piperidin-4-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1] this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value.

The related compound, 1-(3-chlorophenyl)piperazine (m-CPP), is a known metabolite of several antidepressant drugs, including trazodone and nefazodone, and exhibits serotonergic activity.[18][19][20][21][22][23] This metabolic link underscores the pharmacological relevance of the 1-(3-chlorophenyl)piperazine moiety and, by extension, suggests the potential for this compound to be a precursor in the synthesis of novel psychoactive compounds and other therapeutic agents. Its role as a building block allows for the introduction of the 3-chlorophenylpiperidine core into larger, more complex molecular architectures, enabling the exploration of new chemical space in the quest for novel drug candidates.[8]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. The available Safety Data Sheet (SDS) indicates that the compound may cause skin and eye irritation.[3][4] It is therefore essential to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Handling should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[3]

First Aid Measures:

  • Inhalation: Move the individual to fresh air.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3]

  • Ingestion: Rinse mouth with water.[3]

In all cases of exposure, it is advisable to seek medical attention.

Toxicological Information:

Detailed toxicological data for this compound is limited, with many sections in the SDS marked as "no data available".[3] However, for the related compound 1-(3-chlorophenyl)piperazine, acute oral toxicity has been noted.[18][24] Given the structural similarity, it is prudent to handle this compound with care and to assume it may have similar toxicological properties until more specific data becomes available.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in pharmaceutical research and development. Its versatile chemical nature makes it a valuable intermediate for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of its physical properties, a plausible synthetic route, methods for its characterization, its potential applications, and essential safety information. As research in this area continues, a deeper understanding of the full potential of this compound and its derivatives is anticipated to emerge.

References

  • Mahdi, D. S., & ALkhafaji, S. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 115012-58-3.
  • MP Biomedicals. (n.d.). MATERIAL SAFETY DATA SHEET SECTION 1.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride.
  • ResearchGate. (2025, March). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction.
  • Mass Spectrometry. (n.d.). Mass Spectrometry.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine.
  • Academia.edu. (n.d.). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5.
  • SciSpace. (2019, May 17). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
  • ResearchGate. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Noller, C. R., & Baliah, V. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853–3855.
  • mzCloud. (2015, March 18). 1 3 Chlorophenyl piperazine m CPP.
  • Noller, C. R., & Baliah, V. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853-3855.
  • Maurer, H. H., Kraemer, T., & Springer, D. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of analytical toxicology, 27(8), 560–568.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • SpectraBase. (n.d.). N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine - Optional[13C NMR] - Chemical Shifts.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • Satała, G., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7247.
  • von Moltke, L. L., Greenblatt, D. J., Granda, B. W., Duan, S. X., Grassi, J. M., Venkatakrishnan, K., & Shader, R. I. (1999). Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. Psychopharmacology, 145(2), 113–122.
  • Odagaki, Y., Toyoshima, R., & Takeda, T. (2005). Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding. Naunyn-Schmiedeberg's archives of pharmacology, 372(2), 125–132.
  • Dikmen, G., & Alver, Ö. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 269-281.
  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.

Sources

1-(3-Chlorophenyl)piperidin-4-one starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 1-(3-Chlorophenyl)piperidin-4-one

Introduction

This compound is a substituted piperidone that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The piperidin-4-one nucleus is a recognized pharmacophore, and its derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The strategic placement of the 3-chlorophenyl group on the piperidine nitrogen makes this molecule a versatile building block for accessing complex molecular targets in drug discovery and development.

This guide provides a detailed technical overview of the primary synthetic strategies for preparing this compound, with a core focus on the selection of starting materials. As a senior application scientist, this document is structured to deliver not just procedural steps, but the underlying chemical logic, enabling researchers and drug development professionals to make informed decisions in their synthetic planning. We will explore modern catalytic methods and classical approaches, compare the necessary precursors, and provide actionable experimental protocols.

Core Synthetic Strategies & Key Starting Materials

The construction of this compound involves the formation of a key carbon-nitrogen (C-N) bond between the aromatic ring and the piperidine nitrogen. The choice of synthetic route is primarily dictated by the strategy employed to form this bond. The two most prevalent and effective strategies are Palladium-Catalyzed Buchwald-Hartwig Amination and classical Reductive Amination.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for constructing C-N bonds via a palladium-catalyzed cross-coupling reaction.[3] This transformation has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally high yields, often supplanting harsher classical methods.[3][4] The reaction couples an aryl halide or sulfonate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Conceptual Reaction Scheme:

Buchwald_Hartwig cluster_aryl Aryl Source cluster_piperidine Piperidinone Source ArylHalide 3-Chloro-Aryl Halide (Ar-X) reagents + ArylHalide->reagents Piperidinone Piperidin-4-one (H-NR₂) arrow Pd Catalyst Ligand, Base Piperidinone->arrow Product This compound reagents->Piperidinone arrow->Product

Figure 1: General scheme for Buchwald-Hartwig amination.

Starting Materials:

  • Aryl Source (Aryl Halide): The reaction requires an electrophilic aromatic partner. While 3-chloroaniline itself is the amine in other methods, here its corresponding aryl halide is used. The reactivity order is typically I > Br > Cl.

    • 1-Bromo-3-chlorobenzene: A common and cost-effective choice.

    • 1-Iodo-3-chlorobenzene: More reactive than the bromo-analogue, potentially allowing for milder reaction conditions, but generally more expensive.

  • Piperidinone Source (Amine):

    • Piperidin-4-one hydrochloride: The direct coupling partner. The hydrochloride salt is often used for its stability and is neutralized in situ by the base.

  • Catalyst System: The choice of catalyst and ligand is critical for reaction efficiency.

    • Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common.

    • Ligand: Bulky, electron-rich phosphine ligands are essential to facilitate the catalytic cycle. Examples include Xantphos, BINAP, and Josiphos-type ligands.[3] Bidentate phosphine ligands were a key development, providing more reliable results for coupling with primary and secondary amines.[3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

    • Sodium tert-butoxide (NaOtBu): A very common and effective choice.

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): Milder bases that can be effective with certain catalyst systems.

Causality and Experimental Choices: The Buchwald-Hartwig approach is favored for its directness and high functional group tolerance. The mechanism involves oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by the base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[3][5] The ligand's steric bulk and electronic properties are crucial for promoting both the oxidative addition and the final reductive elimination step, preventing side reactions like beta-hydride elimination.[3]

Reductive Amination

Reductive amination is a classical, yet highly effective and widely used method for forming C-N bonds, particularly in the pharmaceutical industry.[6] The process involves two key steps that are typically performed in a single pot: the formation of an iminium ion intermediate from an amine and a carbonyl compound, followed by its immediate reduction by a hydride reagent.[7]

Conceptual Reaction Scheme:

Reductive_Amination cluster_aryl Aryl Source cluster_piperidine Piperidinone Source Amine 3-Chloroaniline reagents + Amine->reagents Ketone Protected Piperidin-4-one arrow 1. Imine Formation 2. Reducing Agent Ketone->arrow Product This compound (after deprotection) reagents->Ketone arrow->Product

Figure 2: General scheme for Reductive Amination.

Starting Materials:

  • Aryl Source (Amine):

    • 3-Chloroaniline: This is the nucleophilic component, providing the 3-chlorophenyl moiety.

  • Piperidinone Source (Ketone): Direct use of piperidin-4-one can lead to self-condensation and other side reactions. Therefore, a protected form is almost always used.

    • N-Boc-4-piperidone: A very common starting material. The tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen, preventing it from interfering in the reaction. It is readily removed post-synthesis using acid (e.g., TFA or HCl).[8]

    • 1,4-Dioxaspiro[4.5]decan-8-one: This is the ethylene glycol ketal of 1,4-cyclohexanedione and serves as a precursor to 4-aminocyclohexanone, which can then be cyclized.[9][10] It is a stable, crystalline solid that allows for selective reaction at the unprotected ketone after a series of transformations. It is a key building block in many syntheses.[11]

  • Reducing Agent: The choice of reducing agent is critical. It must be powerful enough to reduce the iminium ion intermediate but not so reactive that it reduces the starting ketone before imine formation.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): The reagent of choice for many modern reductive aminations. It is mild, selective for imines over ketones, and does not require strict pH control.[7][8]

    • Sodium cyanoborohydride (NaBH₃CN): Another classic and effective reagent that is selective for the iminium ion at slightly acidic pH. However, concerns over cyanide toxicity in waste streams have made NaBH(OAc)₃ more popular.[7]

Causality and Experimental Choices: This strategy is often chosen for its operational simplicity and the use of readily available, cost-effective starting materials. The reaction is driven by the initial, often acid-catalyzed, condensation of the amine and ketone to form an iminium ion. The mild hydride reducing agent, present in the same pot, then selectively reduces this electrophilic intermediate as it is formed. Using a protected piperidone, like N-Boc-4-piperidone, is a self-validating system; the Boc group ensures that the arylation occurs on the ketone (via the imine) and not on the piperidine nitrogen, which is deprotected in a separate, high-yielding step.[8]

Comparative Analysis of Starting Materials

The selection of a synthetic route and its corresponding starting materials depends on several factors including cost, scale, available equipment, and desired purity.

Synthetic RouteAryl SourcePiperidinone SourceKey Reagents/CatalystsConsiderations
Buchwald-Hartwig Amination 1-Bromo-3-chlorobenzenePiperidin-4-one HClPd₂(dba)₃, Xantphos, NaOtBuPros: High yield, excellent functional group tolerance, direct. Cons: High cost of palladium catalyst and ligand, requires inert atmosphere.
Reductive Amination 3-ChloroanilineN-Boc-4-piperidoneNaBH(OAc)₃, Acetic Acid, TFAPros: Cost-effective, operationally simple, avoids precious metals. Cons: Multi-step (includes deprotection), potential for byproduct formation if not optimized.
Classical Ring Formation 3-ChloroanilineDi(2-chloroethyl)amineThionyl chloride, basePros: Utilizes very basic starting materials. Cons: Often involves harsh reagents, lower yields, and more complex purification.[12]

Experimental Protocols

The following protocols are illustrative examples based on established methodologies. Researchers should always conduct their own risk assessments and optimization studies.

Protocol 1: Buchwald-Hartwig Amination

This protocol describes the coupling of 1-bromo-3-chlorobenzene with piperidin-4-one.

Protocol_Buchwald Setup 1. Reaction Setup - Add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried flask. - Evacuate and backfill with Argon (3x). Addition 2. Reagent Addition - Add piperidin-4-one HCl and 1-bromo-3-chlorobenzene. - Add anhydrous toluene via syringe. Setup->Addition Reaction 3. Reaction - Heat the mixture to 100-110 °C. - Monitor by TLC or LC-MS until starting material is consumed (typically 12-24h). Addition->Reaction Workup 4. Workup - Cool to room temperature. - Dilute with ethyl acetate and filter through celite. - Wash with water and brine. Reaction->Workup Purification 5. Purification - Dry organic layer over Na₂SO₄. - Concentrate under reduced pressure. - Purify by column chromatography (e.g., silica gel, EtOAc/Hexanes). Workup->Purification

Figure 3: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.02 eq), and sodium tert-butoxide (1.4 eq). Seal the flask, and evacuate and backfill with argon gas. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of argon, add piperidin-4-one hydrochloride (1.2 eq) and 1-bromo-3-chlorobenzene (1.0 eq).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Protocol 2: Reductive Amination

This protocol describes the reaction of 3-chloroaniline with N-Boc-4-piperidone followed by deprotection.

Protocol_Reductive cluster_step1 Step A: Reductive Amination cluster_step2 Step B: Boc Deprotection Setup 1. Reagent Solution - Dissolve N-Boc-4-piperidone and 3-chloroaniline in dichloroethane (DCE). - Add acetic acid. Reduction 2. Reduction - Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. - Stir at room temperature overnight. Setup->Reduction Workup1 3. Workup & Isolation - Quench with saturated NaHCO₃ solution. - Extract with dichloromethane (DCM). - Dry, concentrate, and purify to get Boc-protected intermediate. Reduction->Workup1 Deprotection 4. Deprotection - Dissolve the intermediate from Step A in DCM. - Add trifluoroacetic acid (TFA) or HCl in dioxane. - Stir at room temperature for 1-2 hours. Workup1->Deprotection Workup2 5. Final Isolation - Concentrate under reduced pressure. - Basify with NaHCO₃ or NaOH. - Extract with DCM, dry, and concentrate to yield final product. Deprotection->Workup2

Sources

A-Z Guide to 1-(3-Chlorophenyl)piperidin-4-one: Synthesis, Mechanism, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 1-(3-Chlorophenyl)piperidin-4-one, a key synthetic building block in medicinal chemistry. We will dissect the prevalent synthetic methodologies, delve into the intricacies of the reaction mechanisms, and discuss the compound's significance in the development of pharmacologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of N-Aryl Piperidones

The N-aryl piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system (CNS), such as antidepressants and antipsychotics.[1] this compound is a vital intermediate in the synthesis of these complex molecules. Its structure, featuring a piperidone ring N-substituted with a 3-chlorophenyl group, offers a versatile platform for further chemical modification. The synthesis of such N-aryl piperidones has been a subject of extensive research, aiming for efficient, scalable, and versatile methods.[1][2] This guide will focus on elucidating the chemical principles that govern its formation.

Prevailing Synthetic Strategies

The construction of the C-N bond between an aryl group and the piperidine nitrogen is the crucial step in synthesizing this compound. Historically, methods like the Ullmann condensation have been employed, which typically involve copper-catalyzed coupling of an aryl halide with an amine.[3][4][5] These reactions, however, often require harsh conditions, such as high temperatures and stoichiometric amounts of copper.[3][5]

More contemporary and widely adopted methods include palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[6][7][8] This powerful transformation allows for the formation of C-N bonds under milder conditions with a broad substrate scope and excellent functional group tolerance.[6][9] Another effective, though less common, approach involves a transition-metal-free exchange reaction, which presents a simpler alternative under specific conditions.[1]

For the purpose of this guide, we will focus on two mechanistically distinct and industrially relevant pathways:

  • The Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling approach.

  • The Goldberg Reaction (Ullmann Condensation): A copper-catalyzed C-N coupling, representing a more classical method.

In-Depth Reaction Mechanism: A Tale of Two Catalysts

Pathway A: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[6][7] The reaction couples an aryl halide (3-chloro-1-iodobenzene or 3-bromo-1-chlorobenzene) with 4-piperidone in the presence of a palladium catalyst, a phosphine ligand, and a base.

Core Components:

  • Aryl Halide: 3-chloro-iodobenzene or 3-chloro-bromobenzene. The reactivity order is I > Br > Cl.

  • Amine: 4-Piperidone (or its hydrochloride salt).

  • Palladium Pre-catalyst: e.g., Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).

  • Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical for stabilizing the palladium center and facilitating the catalytic cycle.[9]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is used to deprotonate the amine.[9]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[9]

The Catalytic Cycle:

The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[6][10]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The 4-piperidone coordinates to the Pd(II) center. The base then deprotonates the piperidone nitrogen, forming a palladium amide complex.

  • Reductive Elimination: This is the product-forming step. The C-N bond is formed by reductive elimination from the Pd(II) complex, yielding this compound and regenerating the active Pd(0) catalyst.[6][10]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(X)L2 Pd(II) Complex Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (+ Ar-X) ArPd(II)(Amine)L2+ Amine Complex ArPd(II)(X)L2->ArPd(II)(Amine)L2+ Amine Coordination (+ Piperidone) ArPd(II)(Amido)L Palladium Amide ArPd(II)(Amine)L2+->ArPd(II)(Amido)L Deprotonation (+ Base) ArPd(II)(Amido)L->Pd(0)L2 Reductive Elimination (- Product) Product This compound ArPd(II)(Amido)L->Product Yields

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Pathway B: The Goldberg Reaction (Copper-Catalyzed N-Arylation)

The Goldberg reaction, a variation of the Ullmann condensation, is a copper-catalyzed method for forming C-N bonds.[3] While often requiring higher temperatures than its palladium-catalyzed counterpart, advancements with soluble copper catalysts and ligands have improved its utility.[3][5]

Core Components:

  • Aryl Halide: 3-chloro-iodobenzene is preferred due to higher reactivity.

  • Amine: 4-Piperidone.

  • Copper Catalyst: Typically Cu(I) salts like CuI (Copper(I) iodide).[11]

  • Ligand (Optional but Recommended): Chelating ligands like diamines (e.g., TMEDA) or β-diketones can accelerate the reaction and allow for milder conditions.[3][11]

  • Base: A strong base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is commonly used.[11][12]

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often necessary.[3]

The Reaction Mechanism:

The mechanism of the copper-catalyzed N-arylation is still a subject of some debate, but a plausible pathway involves a Cu(I)/Cu(III) cycle.[12]

  • Formation of Copper Amide: The amine (4-piperidone), in the presence of a base, reacts with the Cu(I) salt to form a copper(I) amide intermediate.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide complex, forming a transient Cu(III) intermediate.

  • Reductive Elimination: The Cu(III) species reductively eliminates the N-aryl piperidone product, regenerating a Cu(I) species to continue the catalytic cycle.[12]

Goldberg_Mechanism cluster_cycle Catalytic Cycle Cu(I)X Cu(I) Catalyst Cu(I)-Amide Copper(I) Amide Cu(I)X->Cu(I)-Amide Amine Coordination + Piperidone, Base Ar-Cu(III)(X)-Amide Cu(III) Intermediate Cu(I)-Amide->Ar-Cu(III)(X)-Amide Oxidative Addition + Ar-X Ar-Cu(III)(X)-Amide->Cu(I)X Reductive Elimination - Product Product This compound Ar-Cu(III)(X)-Amide->Product Yields

Caption: Proposed catalytic cycle for the Goldberg (Ullmann-type) reaction.

Experimental Protocols and Data

Protocol: Buchwald-Hartwig Synthesis

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Workflow Diagram:

Buchwald_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Pd₂(dba)₃, XPhos, NaOtBu, 4-piperidone HCl, and 3-chloro-iodobenzene to an oven-dried flask. B 2. Add anhydrous toluene. A->B C 3. Heat mixture to 100-110 °C. B->C D 4. Monitor reaction by TLC or LC-MS. C->D E 5. Cool to RT, dilute with ethyl acetate. D->E F 6. Filter through Celite. E->F G 7. Wash filtrate with water and brine. F->G H 8. Dry organic layer (Na₂SO₄). G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify by flash column chromatography. I->J

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.[9]

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, an oven-dried Schlenk flask is charged with Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), sodium tert-butoxide (1.5 equiv.), 4-piperidone hydrochloride (1.0 equiv.), and 3-chloro-iodobenzene (1.2 equiv.).[9]

  • Solvent Addition: Anhydrous toluene is added to the flask.

  • Reaction: The flask is sealed and the mixture is heated to 100-110 °C with vigorous stirring.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: The reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite to remove palladium residues.

  • Purification: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Comparative Data

The choice of reaction pathway often depends on factors like cost, scale, and available equipment. Below is a comparative summary.

ParameterBuchwald-Hartwig AminationGoldberg (Ullmann) Reaction
Catalyst Palladium (e.g., Pd₂(dba)₃)Copper (e.g., CuI)
Temperature Milder (80-120 °C)Harsher (often >150 °C without ligands)[3]
Substrate Scope Very Broad[6]More limited, often requires activated aryl halides[3]
Ligands Bulky phosphines (essential)Diamines, β-diketones (improves efficiency)
Base Strong (e.g., NaOtBu)Moderate to Strong (e.g., K₃PO₄, Cs₂CO₃)
Cost Catalyst can be expensiveCatalyst is generally cheaper

Applications in Drug Development

This compound is a precursor to a variety of pharmacologically active compounds. The piperidine motif is known to improve pharmacokinetic properties and can interact with various biological targets.[13] For instance, N-aryl piperidines are found in drugs targeting CNS disorders. The 3-chloro substituent can serve as a handle for further functionalization or can be critical for binding to a specific receptor pocket through halogen bonding or by influencing the electronic properties of the aromatic ring.

The related compound, 4-(4-Chlorophenyl)piperidin-4-ol, is a key intermediate in the synthesis of the widely used anti-diarrheal medication Loperamide, highlighting the pharmaceutical importance of this structural class.[14]

Conclusion

The synthesis of this compound is a testament to the power of modern synthetic organic chemistry. While classical methods like the Ullmann condensation laid the groundwork, palladium-catalyzed reactions such as the Buchwald-Hartwig amination now offer a more efficient, versatile, and milder route. Understanding the underlying mechanisms of these transformations is paramount for process optimization, troubleshooting, and the rational design of novel synthetic pathways. The continued development of catalytic systems will undoubtedly lead to even more robust and sustainable methods for producing this and other valuable N-aryl piperidone intermediates, fueling future discoveries in drug development.

References

  • Dodge, J. A., et al. (2005). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Google Patents. (2015). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
  • Alkhafaji, M. T. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences.
  • Manikandan, A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Technical University of Denmark.
  • Slideshare. (n.d.). Ullmann reaction.
  • Chemchart. (n.d.). This compound (115012-58-3).
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry.
  • ResearchGate. (n.d.). Assembling examples of N‐alkylated and N‐arylated 4‐aryl‐2‐piperidones.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Reaction mechanism of the examined 3‐chloropiperidines.
  • Surry, D. S., & Buchwald, S. L. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis.
  • BUCHWALD COUPLING OF QUINOXALINE- O-SULFONATES LEADING TO THE HETEROCYCLIC COMPOUNDS WITH POTENTIAL MEDICINAL PROPERTIES AGAINST. (2018). University of the Western Cape.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Legrand, F.-X., et al. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. CHIMIA International Journal for Chemistry.
  • Jebaraj, A. S., et al. (2008). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • BYJU'S. (n.d.). Ullmann Reaction.
  • Frontiers in Chemistry. (2020). Recent Advances of Pyridinone in Medicinal Chemistry.
  • MDPI. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
  • Exploring 4-(4-Chlorophenyl)piperidin-4-ol: Properties and Applications. (n.d.). LinkedIn.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

Sources

The Spectroscopic Signature of 1-(3-Chlorophenyl)piperidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for 1-(3-Chlorophenyl)piperidin-4-one, a key intermediate in the synthesis of various pharmacologically active compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the compound's characteristic spectroscopic features. By delving into the causality behind experimental observations, this guide aims to provide a robust framework for the structural elucidation and quality control of this important molecule.

Introduction

This compound is a heterocyclic compound featuring a piperidin-4-one core N-substituted with a 3-chlorophenyl group. The structural characterization of this molecule is paramount for ensuring its purity and for confirming its identity in various stages of research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will explore the theoretical underpinnings and practical application of these techniques in the analysis of this compound.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data. The key features of this compound include the piperidin-4-one ring, which is expected to adopt a chair conformation, and the 3-chlorophenyl substituent attached to the nitrogen atom. The electron-withdrawing nature of the chlorine atom and the aromatic ring influences the electronic environment of the piperidine ring protons and carbons.

M [M]⁺ m/z 209/211 F1 [M - CO - H]⁺ m/z 180/182 M->F1 - CO, -H F2 [C₇H₆ClN]⁺ m/z 138/140 M->F2 - C₃H₅O F3 [C₆H₄Cl]⁺ m/z 111/113 F2->F3 - HCN

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule, using a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis of this compound, as detailed in this guide, provides a robust and self-validating system for its structural confirmation and purity assessment. The predicted spectral data, grounded in established principles of spectroscopy and analysis of related structures, offer a reliable reference for researchers. By understanding the interplay between the molecular structure and its spectroscopic output, scientists can confidently identify and characterize this vital chemical intermediate, ensuring the integrity of their research and development endeavors.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • PubChem. 1-Phenyl-4-piperidinone. National Center for Biotechnology Information. [Link] [3]4. Pillay, M. K., & Mohamed, M. I. F. (2000). Conformational studies on some 3-chloro-2,6-diaryl-piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry - Section B, 39B(7), 547-551.
  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. [Link]
  • NIST Chemistry WebBook. 4-Piperidinone, 1-(phenylmethyl)-. National Institute of Standards and Technology. [Link] [4]7. Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Link] [5]8. Oregon State University. 13C NMR Chemical Shifts. [Link] [6]9. Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 1-(3-Chlorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Spectrum

In the realm of drug development and medicinal chemistry, 1-(3-chlorophenyl)piperidin-4-one is a significant scaffold, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds.[1][2] Its structural integrity is paramount to the function of the final therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal gold standard for the structural elucidation of such small organic molecules.[3] This guide moves beyond a mere recitation of spectral data. It is designed to provide researchers and scientists with a comprehensive framework for the NMR analysis of this specific molecule, grounded in the causality of experimental choices and the logic of spectral interpretation. We will explore not just the what, but the why, ensuring that each step of the analytical process is a self-validating system that builds toward an unambiguous structural confirmation.

Part 1: The Foundation – Strategic Sample Preparation

The quality of an NMR spectrum is inextricably linked to the quality of the sample. A meticulously prepared sample is the first and most critical step in a self-validating analytical workflow. Rushing this stage will inevitably lead to compromised data, manifesting as broad lines, poor resolution, and artifacts that can obscure or mimic real signals.[4][5]

Experimental Protocol: Sample Preparation
  • Analyte Weighing: Accurately weigh 10-15 mg of this compound. This mass is optimal for achieving excellent signal-to-noise for ¹H NMR in a few minutes and for ¹³C NMR within an hour on a modern spectrometer (e.g., 400-600 MHz).[6][7]

    • Causality Insight: An overly concentrated sample (>25 mg) can increase the solution's viscosity, leading to broader spectral lines and difficulties in magnetic field shimming, which degrades resolution.[4] Conversely, a sample that is too dilute (<5 mg) will require significantly longer acquisition times, especially for insensitive nuclei like ¹³C.[6]

  • Solvent Selection & Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of Deuterated Chloroform (CDCl₃). CDCl₃ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm, which typically does not interfere with the aromatic signals of the analyte.[8][9]

    • Causality Insight: Deuterated solvents are essential to avoid overwhelming the spectrum with solvent protons. The spectrometer's lock system uses the deuterium signal to stabilize the magnetic field, ensuring spectral stability over long experiments.[6]

  • Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.

    • Causality Insight: Any suspended particulate matter will disrupt the homogeneity of the magnetic field within the sample, causing severe line broadening and poor peak shape (shimming difficulty).[4][7] Cotton wool should be avoided as solvents can leach impurities from it.[4]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample's identity.

Part 2: The Initial Survey – 1D NMR Spectroscopy

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C, provide the fundamental blueprint of the molecule's structure.

¹H NMR: A Proton Census

The ¹H NMR spectrum maps the chemical environment of all protons in the molecule. We anticipate signals in two distinct regions: the downfield aromatic region (6.5-8.0 ppm) and the upfield aliphatic region (2.0-4.0 ppm).[10][11]

  • Aromatic Region (Chlorophenyl Ring): The four protons on the substituted benzene ring are chemically non-equivalent. Their chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating effect of the nitrogen atom. The splitting patterns are predicted by the n+1 rule, with typical ortho (³J) couplings of 7-10 Hz and meta (⁴J) couplings of 2-3 Hz.[12]

    • H-2': A singlet (or a narrow triplet due to meta-coupling) near the other aromatic signals.

    • H-4': A triplet of doublets (or complex multiplet) due to one ortho and two meta couplings.

    • H-5': A triplet due to two ortho couplings.

    • H-6': A doublet of doublets due to one ortho and one meta coupling.

  • Aliphatic Region (Piperidinone Ring): The piperidinone ring contains two sets of methylene (CH₂) protons. Due to the ring's chair-like conformation, these protons are diastereotopic, but rapid ring inversion at room temperature often simplifies the signals into two distinct triplets.

    • H-2/H-6: These protons are adjacent to the nitrogen atom, which deshields them. Expect a triplet around 3.5-3.8 ppm.

    • H-3/H-5: These protons are adjacent to the carbonyl group and the CH₂ groups at positions 2 and 6. Expect a triplet around 2.6-2.8 ppm.

¹³C NMR & DEPT: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, we expect 9 distinct signals, as the plane of symmetry that might be envisioned is broken by the meta-substitution on the phenyl ring.

  • C=O (Carbonyl): The ketone carbon is highly deshielded and will appear significantly downfield, typically around δ 205-210 ppm.[13]

  • Aromatic Carbons: Six distinct signals are expected in the δ 115-150 ppm range.[10] The carbon attached to the chlorine (C-3') and the carbon attached to the nitrogen (C-1') will have characteristic shifts.

  • Aliphatic Carbons: Two signals for the piperidinone ring carbons will appear upfield. C-2/C-6 (adjacent to N) will be around δ 45-55 ppm, and C-3/C-5 will be further upfield, around δ 40-45 ppm.

The Self-Validating Power of DEPT: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is crucial for validating carbon assignments.

  • DEPT-135: Will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C=O and the substituted aromatic carbons C-1' and C-3') will be absent.

  • DEPT-90: Will only show CH signals.

This combination allows for the unambiguous identification of each carbon type, confirming the assignments made from the broadband ¹³C spectrum.

Part 3: Unambiguous Confirmation – 2D NMR Spectroscopy

While 1D spectra provide the pieces of the puzzle, 2D NMR shows how they fit together.[3][14] These experiments are essential for confirming connectivity and providing the highest level of confidence in the structural assignment.

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR for Connectivity cluster_final Final Elucidation Prep Weigh & Dissolve This compound in CDCl3 H1 ¹H NMR (Proton Environments) Prep->H1 C13 ¹³C NMR (Carbon Skeleton) DEPT DEPT-135/90 (Carbon Multiplicity) COSY ¹H-¹H COSY (H-H Coupling Network) H1->COSY HSQC ¹H-¹³C HSQC (Direct C-H Attachment) H1->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) H1->HMBC C13->DEPT C13->HSQC C13->HMBC Assign Final Structure Assignment & Data Reporting COSY->Assign HSQC->Assign HMBC->Assign

¹H-¹H COSY: Tracing Proton Networks

Correlation SpectroscopY (COSY) identifies protons that are spin-spin coupled, typically those separated by two or three bonds.

  • Expected Correlations: A cross-peak will appear between the signals for H-2/H-6 and H-3/H-5, confirming their adjacency in the piperidinone ring. Within the aromatic ring, correlations will be seen between adjacent protons (e.g., H-4' with H-5', H-5' with H-6'), mapping out the substitution pattern.

¹H-¹³C HSQC: Linking Protons to Carbons

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy creates a 2D map correlating each proton signal with the signal of the carbon it is directly attached to.[15]

  • Expected Correlations: This is the most definitive assignment tool. The proton signal at ~3.6 ppm will show a cross-peak to the carbon signal at ~50 ppm, unambiguously assigning them as H-2/H-6 and C-2/C-6. Similarly, every protonated carbon, both aliphatic and aromatic, will be definitively linked, removing any ambiguity from the 1D data.

¹H-¹³C HMBC: Building the Molecular Framework

Heteronuclear Multiple Bond Correlation (HMBC) is the final piece of the puzzle, revealing correlations between protons and carbons that are two or three bonds away.[15] This is critical for connecting disparate parts of the molecule.

  • Key Validating Correlations:

    • A correlation between the H-2/H-6 protons of the piperidinone ring and the C-1' carbon of the phenyl ring. This is the crucial link across the nitrogen atom, confirming the N-aryl connection.

    • Correlations from the H-3/H-5 protons to the carbonyl carbon (C-4), confirming their position relative to the ketone.

    • Correlations from the H-2' and H-6' aromatic protons to the C-1' carbon, confirming their position relative to the piperidine substituent.

// Define nodes for the molecule structure N1 [pos="0,0!", label="N"]; C2 [pos="-1.2,0.5!", label="C2/6"]; C3 [pos="-1.2,1.8!", label="C3/5"]; C4 [pos="0,2.3!", label="C4=O"]; C5 [pos="1.2,1.8!", label=""]; // Merged with C3 C6 [pos="1.2,0.5!", label=""]; // Merged with C2 C1_prime [pos="0,-1.5!", label="C1'"]; C2_prime [pos="-1.2,-2.2!", label="C2'"]; C3_prime [pos="-1.2,-3.5!", label="C3'-Cl"]; C4_prime [pos="0,-4.2!", label="C4'"]; C5_prime [pos="1.2,-3.5!", label="C5'"]; C6_prime [pos="1.2,-2.2!", label="C6'"]; H2_6 [pos="-2.2,0.5!", label="H2/6"]; H3_5 [pos="-2.2,1.8!", label="H3/5"]; H2_prime [pos="-2.2,-2.2!", label="H2'"]; H6_prime [pos="2.2,-2.2!", label="H6'"];

// Draw bonds for the molecule edge [color="#202124", arrowhead="none", penwidth=2.0]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5 [style=invis]; C5 -- C6 [style=invis]; C6 -- N1 [style=invis]; N1 -- C1_prime; C1_prime -- C2_prime; C2_prime -- C3_prime; C3_prime -- C4_prime; C4_prime -- C5_prime; C5_prime -- C6_prime; C6_prime -- C1_prime;

// Draw HMBC correlation arrows edge [color="#EA4335", arrowhead="vee", constraint=false, penwidth=1.5, style=dashed]; H2_6 -> C1_prime [label=" (2JNC)"]; H3_5 -> C4 [label=" (2JCC)"]; H2_prime -> C1_prime [label=" (2JCC)"]; H6_prime -> C1_prime [label=" (2JCC)"]; } dot Caption: Visualization of key 2- and 3-bond correlations observed in an HMBC spectrum.

Part 4: Data Synthesis and Final Report

The culmination of this multi-faceted analysis is a consolidated data table that serves as the definitive structural proof. All data from the 1D and 2D experiments must be internally consistent.

Atom No.¹³C δ (ppm)DEPT-135¹H δ (ppm)IntegrationMultiplicityJ (Hz)
C-4 ~208.5Absent----
C-1' ~149.0Absent----
C-3' ~135.0Absent----
C-5' ~129.5CH (+)~7.201Ht~8.0
C-6' ~118.0CH (+)~6.901Hdd~8.0, 2.1
C-4' ~116.5CH (+)~6.851Hddd~8.0, 2.1, 0.8
C-2' ~115.0CH (+)~7.051Ht~2.1
C-2, C-6 ~50.2CH₂ (-)~3.654Ht~6.0
C-3, C-5 ~41.0CH₂ (-)~2.704Ht~6.0

Note: The chemical shift (δ) and coupling constant (J) values presented are representative and based on analogous structures found in the literature.[16][17] Actual experimental values may vary slightly based on solvent, concentration, and instrument.

Conclusion

The structural elucidation of this compound is a systematic process that relies on a hierarchy of NMR experiments. By progressing logically from meticulous sample preparation through 1D spectral acquisition and culminating in a suite of 2D correlation experiments (COSY, HSQC, and HMBC), a researcher can build an unassailable, self-validating case for the molecule's precise structure. This rigorous approach ensures the identity and purity of key synthetic intermediates, underpinning the integrity of the entire drug discovery and development pipeline.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry, 15(22), 396-431.
  • Manimekalai, A., et al. (2012). Spectral investigations of some piperidin-4-one molecular addition compounds. In Journal of Chemical and Pharmaceutical Research, 4(1), 517-525.
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link]
  • University of Leicester. How to Prepare Samples for NMR. [Link]
  • Georgia Institute of Technology. (2023).
  • Pillay, M. K., et al. (1995). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. In Indian Journal of Chemistry - Section B, 34B, 50-53.
  • Organomation. (2024).
  • University College London.
  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
  • Chemchart. This compound (115012-58-3). [Link]
  • Grealish, M. P., et al. (2020). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. In Organic Process Research & Development, 24(10), 2429–2450. [Link]
  • University of Wisconsin-Madison. Notes on NMR Solvents. [Link]
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. In The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. In Organometallics, 29(9), 2176–2179. [Link]
  • Mohan, R. T. S., et al. (1998). 13C and 1H NMR Spectral Studies of Some Piperidin - 4 - Ones. In Oriental Journal of Chemistry, 14(1).
  • Chem Help ASAP. (2021).
  • PubChem. 4-Piperidone. [Link]
  • University of Puget Sound.
  • TheElkchemist. (2021).
  • Google Patents.
  • Chemistry LibreTexts. (2023).
  • Journal of Chemical and Pharmaceutical Sciences. (2016).
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. In Biomedical Pharmacology Journal, 1(1).
  • Chemical Review and Letters. (2021).
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
  • UniCA IRIS. (2021). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. [Link]
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. In Journal of Analytical & Bioanalytical Techniques, S1:001.
  • Pandiarajan, K., et al. (1986). 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. In Magnetic Resonance in Chemistry, 24(4), 307-312.
  • Wikipedia. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine. [Link]
  • Padmavathi, V., et al. (2007). 4-Piperidone — A Synthon for Spiro-Heterocycles. In Indian Journal of Chemistry - Section B, 46B, 818-822.
  • Meena, S., et al. (2014). Piperidin-4-one: the potential pharmacophore. In Journal of Scientific and Industrial Research, 73(1), 1-8.
  • PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. [Link]
  • Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. In Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118.
  • Iaroshenko, V. O., et al. (2021).
  • PubChem. 1-(3-Chlorophenyl)piperazine. [Link]

Sources

1-(3-Chlorophenyl)piperidin-4-one IR spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(3-Chlorophenyl)piperidin-4-one

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of this compound using Fourier Transform Infrared (FTIR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to explain the underlying structural and vibrational principles that govern its infrared absorption characteristics. We will explore the molecule's functional groups, predict their vibrational frequencies, detail a robust experimental protocol for data acquisition, and provide a framework for accurate spectral interpretation.

The Strategic Role of IR Spectroscopy in Pharmaceutical Analysis

In the synthesis of complex pharmaceutical intermediates like this compound, confirming the molecular structure is a critical, non-negotiable step. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. Each covalent bond vibrates at a characteristic frequency, and when irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum of absorption versus wavenumber is a direct reflection of the molecule's chemical architecture. For a molecule such as this compound, IR spectroscopy is instrumental in verifying the successful incorporation of the key structural motifs: the piperidinone core, the aromatic chlorophenyl substituent, and the integrity of the ketone functionality.

Molecular Architecture and Vibrational Hotspots

To accurately interpret the IR spectrum, one must first deconstruct the molecule into its constituent functional groups, as each contributes distinct signals. This compound is comprised of a saturated heterocyclic (piperidine) ring, a ketone, and a substituted aromatic ring.

The key vibrational units are:

  • Ketone Carbonyl (C=O): A strong dipole, making it a powerful IR absorber. Its position is sensitive to the ring structure.

  • Tertiary Amine (Aryl-N-Alkyl): The C-N bonds linking the aromatic ring to the piperidine nitrogen and within the piperidine ring itself.

  • Substituted Aromatic Ring: Includes aromatic C-H bonds, C=C ring stretching, and out-of-plane bending vibrations that are diagnostic of the substitution pattern.

  • Aliphatic Methylene Groups (CH₂): The saturated carbon-hydrogen bonds within the piperidine ring.

  • Carbon-Chlorine Bond (C-Cl): A single bond whose vibration is typically found in the lower frequency "fingerprint" region.

Below is a visualization of the molecule's structure, highlighting these key functional groups.

Caption: Molecular structure of this compound with key functional groups highlighted.

Predicting the IR Spectrum: A Theoretical Framework

The vibrational frequency of a bond is primarily determined by the bond strength and the masses of the connected atoms. The following table outlines the predicted absorption regions for the key functional groups in this compound, grounded in established spectroscopic principles.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)IntensityRationale and Authoritative Insights
Ketone C=O Stretch1710 - 1725StrongThe carbonyl group has a large change in dipole moment during vibration, resulting in a strong absorption. For a six-membered cyclic ketone like cyclohexanone, the baseline frequency is ~1715 cm⁻¹.[1][2] The piperidine structure is electronically similar, so a peak in this region is a primary indicator of the ketone's presence.
Aromatic Ring C-H Stretch3000 - 3100Weak to MediumAromatic C-H bonds are stronger than aliphatic ones, causing them to absorb at a slightly higher frequency (just above 3000 cm⁻¹).[3][4][5]
C=C Ring Stretch1450 - 1600Medium (often multiple bands)The conjugated π-system of the benzene ring gives rise to characteristic skeletal vibrations. Two or three distinct bands are typically observed in this region.[3][5]
C-H Out-of-Plane Bend690 - 900StrongThe position of these strong bands is highly diagnostic of the aromatic ring's substitution pattern. For meta-disubstitution, characteristic bands are expected.[6]
Tertiary Amine C-N Stretch (Aromatic)1250 - 1335Medium to StrongThe bond between the sp² aromatic carbon and the nitrogen is stronger than an aliphatic C-N bond, leading to a higher frequency absorption.[7][8]
C-N Stretch (Aliphatic)1020 - 1250Weak to MediumThese vibrations arise from the C-N bonds within the piperidine ring.[9][10] The absence of any N-H stretching bands (3300-3500 cm⁻¹) is a crucial piece of evidence confirming the tertiary nature of the amine.[7][9]
Aliphatic Groups C-H Stretch (CH₂)2850 - 2960Medium to StrongThese correspond to the symmetric and asymmetric stretching of the methylene groups in the saturated piperidine ring and are characteristically found just below 3000 cm⁻¹.
Halogen C-Cl Stretch600 - 800Medium to StrongThe C-Cl bond stretch is found in the fingerprint region. Its exact position can be influenced by coupling with other vibrations, making it less diagnostic than the carbonyl peak but still an important confirmatory signal.

A Self-Validating Experimental Protocol for Spectrum Acquisition

The trustworthiness of an IR spectrum is contingent upon a meticulous experimental procedure. The following protocol, utilizing the modern and highly accessible Attenuated Total Reflectance (ATR) technique, is designed to yield high-quality, reproducible data.

Workflow: ATR-FTIR Analysis

protocol_workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Processing & Analysis start Start: Solid Sample (1-(3-Cl-Ph)piperidin-4-one) clean Clean ATR Crystal (e.g., with isopropanol) start->clean background Acquire Background Spectrum (Clean Crystal, 32 scans, 4 cm⁻¹ res.) clean->background sample_place Place Small Amount of Sample on Crystal background->sample_place apply_pressure Apply Consistent Pressure (Ensure good contact) sample_place->apply_pressure sample_scan Acquire Sample Spectrum (Same parameters as background) apply_pressure->sample_scan process Process Data (ATR & Baseline Correction) sample_scan->process interpret Interpret Spectrum (Correlate peaks with structure) process->interpret report Generate Report (Peak table & assignments) interpret->report

Caption: Standard operating procedure for acquiring a high-quality ATR-FTIR spectrum.

Step-by-Step Methodology:

  • Instrument Preparation and Verification:

    • Causality: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference, which can obscure important spectral regions.

    • Protocol: Power on the spectrometer and allow it to stabilize for at least 30 minutes. Verify performance using a polystyrene standard to confirm wavenumber accuracy.

  • ATR Crystal Cleaning (Self-Validation Step):

    • Causality: The ATR technique is a surface-sensitive measurement. Any residue on the crystal from previous analyses will contaminate the spectrum.

    • Protocol: Clean the ATR crystal (typically diamond or germanium) with a solvent-moistened, non-abrasive wipe (e.g., isopropanol), followed by a dry wipe.

  • Background Spectrum Acquisition:

    • Causality: This is the most critical step for data integrity. The background scan measures the absorbance of the crystal and the atmosphere. This spectrum is then mathematically subtracted from the sample spectrum, ensuring that the final output contains only the absorbance information from the sample itself.

    • Protocol: With the clean, empty ATR accessory in place, acquire a background spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.

  • Sample Application and Data Acquisition:

    • Causality: Good contact between the solid sample and the ATR crystal is essential for a strong, high-quality signal. Inconsistent contact results in weak and distorted peaks.

    • Protocol: Place a small amount of the solid this compound powder onto the center of the ATR crystal. Use the instrument's pressure clamp to apply firm, consistent pressure. Acquire the sample spectrum using the exact same instrument parameters as the background scan.

  • Post-Acquisition Processing and Cleaning:

    • Causality: Raw data may require minor corrections for optimal presentation and interpretation.

    • Protocol: Apply the instrument's standard ATR correction algorithm, which accounts for the variation in the depth of penetration of the IR beam with wavenumber. Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline. After analysis, thoroughly clean the sample from the ATR crystal.

Conclusion: A Spectroscopic Signature

The infrared spectrum of this compound is a definitive signature of its molecular structure. The unambiguous, strong carbonyl absorption near 1715 cm⁻¹, coupled with the characteristic patterns of the aromatic ring and the C-N stretching vibrations, provides a robust method for its identification. Crucially, the absence of N-H or O-H bands confirms the integrity of the tertiary amine and the absence of hydroxylated impurities. By following the rigorous protocol outlined herein, researchers can generate trustworthy spectroscopic data to confirm the identity and purity of this important pharmaceutical intermediate, ensuring the quality and integrity of their drug development pipeline.

References

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry.
  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • LibreTexts. (2019, June 5). 25.5 Spectroscopic Properties of Amines. Chemistry LibreTexts.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Coldham, I., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(13), 5874-5885.
  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching.
  • Halac, E. B., et al. (1981). The stretching vibration of carbonyl groups in cyclic ketones. Journal of Molecular Structure, 73, 277-282.
  • International Journal of Academic Research and Development. (2025). Study of the composition of amines using IR spectroscopy.
  • Manimekalai, A., et al. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds. ResearchGate.
  • NIST. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. NIST Chemistry WebBook.
  • Gable, K. (2018). The C=O Stretch. Oregon State University.
  • LibreTexts. (2022, July 20). 4.4: Infrared spectroscopy. Chemistry LibreTexts.
  • Talaq, M. H., et al. (2025). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences.
  • PubChem. (n.d.). 4-Piperidone.
  • ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.
  • Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • Chemchart. (n.d.). This compound (115012-58-3).
  • PubChem. (n.d.). 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine.
  • Al-khafaji, Y. A. H. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Swansea University, Department of Chemistry. (2020, June 21). Infrared 7 Aromatics [Video]. YouTube.
  • mzCloud. (2015, March 18). 1-(3-Chlorophenyl)piperazine (m-CPP).
  • NIST. (n.d.). Piperidine. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine.
  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A-Applied Sciences and Engineering, 20(2), 132-142.
  • Request PDF. (2025). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies.
  • SpectraBase. (n.d.). Piperidine.
  • ResearchGate. (2022). 3,5-Diethyl-2r,6c-di(4-chlorophenyl)piperidin-4-one picrate: synthesis, spectral, biological, DFT, ADME and molecular docking studies.

Sources

An In-depth Technical Guide to the Solubility of 1-(3-Chlorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 1-(3-Chlorophenyl)piperidin-4-one, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of data, offering a deep dive into the experimental determination of solubility, the underlying scientific principles, and the critical implications for pharmaceutical development.

Introduction: The Significance of this compound

This compound is a substituted piperidin-4-one derivative. The piperidine ring is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties.[1] Substituted piperidin-4-ones, in particular, serve as versatile intermediates in the synthesis of a wide range of biologically active compounds, including those with potential antimicrobial, analgesic, and central nervous system activities.[2] The chloro-substituted phenyl group in this compound modulates the compound's lipophilicity and electronic properties, which in turn significantly influences its solubility and ultimate biological activity. A thorough understanding of its solubility is therefore a cornerstone for its effective application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is crucial to note that while some experimental data is available, other parameters are estimated through computational models.

PropertyValueSource
Molecular Formula C₁₁H₁₂ClNO[3]
Molecular Weight 209.67 g/mol [3]
CAS Number 115012-58-3[3]
Melting Point 93.3 °C (estimated)
Boiling Point 315.55 °C (estimated)
Density 1.19 g/cm³ (estimated)
Water Solubility 269.94 mg/L to 4653.9 mg/L (estimated)

The wide range in estimated water solubility values underscores the critical need for robust experimental determination. Such discrepancies are common with in-silico predictions and highlight why empirical data is paramount in drug development.

Understanding and Determining Solubility: A Methodological Deep Dive

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous solution, is a fundamental physicochemical parameter in drug discovery.[4] Poor aqueous solubility can severely hamper a compound's absorption and bioavailability, leading to unpredictable in vivo results.[5] Two key types of solubility are assessed during drug development: kinetic and thermodynamic solubility.[6][7]

Kinetic vs. Thermodynamic Solubility

The distinction between these two solubility measurements is critical for making informed decisions in the drug discovery pipeline.

  • Kinetic Solubility measures the concentration of a compound in solution after a short incubation period, typically when a concentrated DMSO stock solution is diluted into an aqueous buffer.[7][8][9][10] This method is high-throughput and reflects the rapid precipitation that can occur when a compound is introduced into an aqueous environment, mimicking initial in vitro assay conditions.[4][7]

  • Thermodynamic Solubility , also known as equilibrium solubility, is the true saturation concentration of a compound in a solvent at equilibrium.[5][6][11] This is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24 hours or more).[9][11] Thermodynamic solubility is a more accurate representation of a compound's intrinsic solubility and is crucial for formulation development.[7][11]

The relationship and typical workflow for assessing these parameters can be visualized as follows:

G cluster_0 Early Discovery cluster_1 Lead Optimization & Pre-formulation Kinetic Solubility Kinetic Solubility Thermodynamic Solubility Thermodynamic Solubility Kinetic Solubility->Thermodynamic Solubility Promising Candidates Formulation Development Formulation Development Thermodynamic Solubility->Formulation Development Compound Synthesis Compound Synthesis Compound Synthesis->Kinetic Solubility High-Throughput Screening

Caption: Typical solubility assessment workflow in drug discovery.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of this compound. The causality behind each step is explained to provide a deeper understanding of the methodology.

Objective: To determine the equilibrium concentration of this compound in a specified buffer at a constant temperature.

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials (e.g., 1.5 mL)

  • Thermomixer or incubating shaker

  • Centrifuge

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO or ACN) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

    • Rationale: The calibration curve generated from these standards is essential for quantifying the concentration of the test compound in the final saturated solution.

  • Sample Preparation and Incubation:

    • Add an excess amount of solid this compound to a glass vial. A common starting point is 1 mg.

    • Add a precise volume of the desired buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.[11]

    • Seal the vials and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700 rpm).[11]

    • Incubate for 24 hours to ensure equilibrium is reached.[9][11]

    • Rationale: Using an excess of the solid ensures that the solution becomes saturated. The extended incubation at a controlled temperature and constant agitation allows the system to reach a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[11]

  • Separation of Undissolved Solid:

    • After incubation, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

    • Rationale: This step is crucial to remove any particulate matter that could interfere with the analytical measurement and lead to an overestimation of solubility.

  • Quantification by HPLC-UV:

    • Analyze the filtered supernatant (the saturated solution) and the calibration standards by HPLC.

    • A typical reversed-phase HPLC method might use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.[6]

    • Monitor the absorbance at a wavelength where this compound has a strong chromophore.

    • Rationale: HPLC provides a robust and sensitive method for separating the analyte of interest from any potential impurities and accurately quantifying its concentration based on the peak area.[5]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.

    • The resulting concentration is the thermodynamic solubility of the compound under the tested conditions.

G cluster_workflow Thermodynamic Solubility Workflow A Add Excess Solid & Buffer B Incubate 24h (Constant Temp & Agitation) A->B Equilibration C Centrifuge & Filter B->C Separation D HPLC-UV Analysis C->D Quantification E Calculate Concentration (vs. Calibration Curve) D->E Data Analysis

Caption: Workflow for thermodynamic solubility determination.

High-Throughput Kinetic Solubility Assay

For earlier stages of discovery, a higher throughput kinetic solubility assay is often employed.

Principle: A concentrated DMSO stock solution of the test compound is added to an aqueous buffer. The formation of precipitate is detected, often by nephelometry (light scattering) or by separating the precipitate and measuring the concentration of the remaining dissolved compound via UV spectroscopy.[7][8]

Abbreviated Protocol (Nephelometric Method):

  • A small volume (e.g., 5 µL) of a concentrated DMSO stock solution of this compound is dispensed into the wells of a microtiter plate.[8]

  • An aqueous buffer (e.g., PBS) is added to each well.[8]

  • The plate is incubated for a short period (e.g., 2 hours) at a controlled temperature.[8]

  • A nephelometer is used to measure the light scattering in each well, which is proportional to the amount of precipitate formed.[8]

Implications of Solubility in a Drug Development Context

The determined solubility of this compound will have profound implications for its development trajectory:

  • In Vitro Assays: Low solubility can lead to compound precipitation in biological assays, resulting in inaccurate and unreliable data.[4]

  • Formulation Development: For in vivo studies, the solubility dictates the feasible dosing routes and the complexity of the required formulation. Poorly soluble compounds often necessitate the use of co-solvents, surfactants, or other solubilization technologies.[5][11]

  • Oral Bioavailability: Aqueous solubility is a key factor influencing the dissolution of a compound in the gastrointestinal tract, which is often the rate-limiting step for absorption.[5]

Conclusion

While in-silico models provide initial estimates, this guide emphasizes the indispensability of experimental solubility determination for this compound. The detailed protocols for both thermodynamic and kinetic solubility assays provide a robust framework for researchers to generate reliable data. This data is not merely a physical constant but a critical piece of the puzzle that informs assay design, guides formulation strategies, and ultimately influences the success of a potential drug candidate. A thorough and early characterization of solubility is a hallmark of sound scientific practice in drug discovery and development.

References

  • In-vitro Thermodynamic Solubility. (2018). protocols.io. [Link]
  • Kinetic Solubility Assays Protocol. AxisPharm. [Link]
  • ADME Solubility Assay. BioDuro. [Link]
  • This compound (115012-58-3). Chemchart. [Link]
  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]
  • Thermodynamic Solubility Assay. Evotec. [Link]
  • Zhou, L., et al. (2018). Automated assays for thermodynamic (equilibrium) solubility determination.
  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]
  • Al-khafaji, Y. F., & Al-Ghorbani, M. F. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences, 21(2), 10. [Link]
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
  • This compound | CAS 115012-58-3.

Sources

An In-depth Technical Guide to the Chemical Safety of 1-(3-Chlorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide on the chemical safety of 1-(3-Chlorophenyl)piperidin-4-one, designed for researchers, scientists, and professionals in drug development. It emphasizes a proactive approach to safety, grounded in scientific principles and established best practices.

Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for anticipating its behavior and implementing appropriate safety measures. While a comprehensive, officially published dataset for this compound is limited, information can be inferred from available safety data sheets (SDS) for this and structurally related compounds.

Key Identifiers:

  • CAS Number: 115012-58-3[1]

  • Molecular Formula: C₁₁H₁₂ClNO

  • Synonyms: this compound[1]

Hazard Identification and Toxicological Profile

Due to a lack of specific toxicological studies on this compound, a precautionary principle must be applied. The hazard assessment is based on data from safety data sheets, which often indicate a lack of comprehensive testing.

GHS Hazard Classification: Currently, there is no harmonized GHS classification for this specific compound. However, related piperazine and piperidine derivatives often carry warnings for:

  • Acute toxicity (oral, dermal, inhalation)[2]

  • Skin irritation/corrosion[2][3]

  • Serious eye damage/irritation[2][3]

  • Respiratory tract irritation[2][3][4]

Summary of Potential Health Effects:

Exposure Route Potential Effects Rationale and Precautionary Notes
Inhalation May cause respiratory tract irritation. Harmful if inhaled.[4]The compound is a solid, but dusts or aerosols generated during handling can be inhaled. Work in a well-ventilated area, preferably a chemical fume hood.
Skin Contact May cause skin irritation. Harmful in contact with skin.[3]Prolonged or repeated contact should be avoided. Impervious gloves are essential.
Eye Contact May cause serious eye irritation or damage.[3]The dust can be abrasive and irritating. Safety glasses with side shields or goggles are mandatory.
Ingestion Harmful if swallowed.[3][5]Accidental ingestion is a significant risk. Do not eat, drink, or smoke in laboratory areas.

Chronic Exposure and Sensitization: There is no data available on the long-term health effects, carcinogenicity, mutagenicity, or potential for sensitization of this compound.[1] In the absence of data, it is prudent to minimize exposure to the lowest achievable levels.

Experimental Protocols for Safe Handling

The following protocols are designed to be self-validating systems, ensuring a high degree of safety when handling this compound.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Chemical Fume Hood: All weighing and transfers of the solid compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood. This contains any dusts or vapors that may be generated.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): A Necessary Barrier

PPE is critical for protecting the user from direct contact with the chemical.

  • Eye and Face Protection: Wear tightly fitting safety goggles.[1] A face shield should be worn over goggles when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart. Double-gloving is recommended for extended operations.

    • Lab Coat: A flame-retardant lab coat should be worn and kept fully fastened.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1]

G cluster_handling Safe Handling Workflow start Start: Prepare to Handle Compound assess Assess Risks for Procedure start->assess engineer Verify Engineering Controls (Fume Hood On, Sash at Correct Height) assess->engineer ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) engineer->ppe handle Perform Chemical Handling (Weighing, Transfer, Reaction) ppe->handle decontaminate Decontaminate Work Surface and Equipment handle->decontaminate waste Segregate and Label Hazardous Waste decontaminate->waste end End: Procedure Complete waste->end

Figure 1: A logical workflow for the safe handling of this compound, emphasizing a systematic approach from preparation to waste disposal.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[6]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[4][6]

Accidental Release and Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release.

Spill Cleanup Protocol
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Avoid generating dust.[1][6]

    • Gently sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the waste container.

  • Major Spill:

    • Evacuate the area immediately.

    • Notify your institution's Environmental Health and Safety (EHS) department.

    • Restrict access to the area.

    • Await the arrival of trained emergency response personnel.

First Aid Measures

Immediate action is required in case of exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]

Waste Disposal

All waste materials contaminated with this compound must be handled as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the waste through your institution's approved hazardous waste management program. Do not discard it in the regular trash or pour it down the drain.[4][5]

Conclusion

While this compound is a valuable intermediate in pharmaceutical research, the lack of comprehensive safety data necessitates a cautious and well-documented approach to its handling. By adhering to the principles of hazard assessment, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can minimize the risks associated with this compound. This guide provides the technical framework for its safe use, empowering scientists to conduct their work with the highest standards of safety and scientific integrity.

References

  • 1-(3-CHLORO-PHENYL)
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. URL
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. URL
  • Safety D
  • SAFETY DATA SHEET - Acros Organics. Fisher Scientific. URL
  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride - Santa Cruz Biotechnology. Santa Cruz Biotechnology. URL
  • 1-(3-Chlorophenyl)piperazine (hydrochloride)
  • 4,4-BIS(4-CHLOROPHENYL)
  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | C13H18Cl2N2 | CID - PubChem.
  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed.
  • 1-(3-Chlorophenyl)piperazine (hydrochloride) (CAS 13078-15-4) - Cayman Chemical. Cayman Chemical. URL
  • 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem.
  • 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia. Wikipedia. URL
  • 1-(3-(3-(4-CHLOROPHENYL)PROPOXY)PROPYL)-1-OXIDO-PIPERIDIN-1-IUM.

Sources

Biological activity of piperidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Piperidin-4-one Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine heterocyclic scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous natural alkaloids and synthetic pharmaceuticals.[1][2][3] Among its varied forms, the piperidin-4-one moiety has emerged as a particularly privileged structure, conferring a wide spectrum of potent biological activities upon its derivatives.[1][4] These compounds have demonstrated significant therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties.[2][4] This guide provides a detailed exploration of the multifaceted biological activities of piperidin-4-one derivatives, elucidating their mechanisms of action, summarizing key structure-activity relationships, and presenting standardized protocols for their evaluation. By synthesizing data from authoritative sources, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

The Piperidin-4-one Scaffold: A Privileged Heterocycle

The piperidin-4-one core consists of a six-membered nitrogen-containing heterocycle with a ketone at the fourth position. This structure offers several advantages for drug design:

  • Synthetic Tractability: The scaffold is readily synthesized, often through multicomponent reactions like the Mannich reaction, allowing for the efficient generation of diverse chemical libraries.[5][6][7]

  • Structural Versatility: The nitrogen atom and the carbons at positions 2, 3, 5, and 6 can be readily substituted, enabling fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.

  • Pharmacophoric Features: The ketone group can act as a hydrogen bond acceptor, while the nitrogen can be a hydrogen bond donor or acceptor, facilitating interactions with various biological targets.

The inherent structural flexibility and synthetic accessibility have made piperidin-4-one derivatives a focal point of extensive research, leading to the discovery of compounds with significant therapeutic promise across multiple disease areas.

Caption: Core structure of Piperidin-4-one with substitution points.

Anticancer Activity: Targeting Malignant Proliferation

Piperidin-4-one derivatives have demonstrated potent antiproliferative and cytotoxic effects against a wide range of human cancer cell lines.[2][8] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.

Mechanisms of Action
  • Induction of Apoptosis: Many derivatives, particularly curcuminoids featuring the piperidone ring, trigger programmed cell death.[9] For instance, certain halogenated bis(benzylidene)-4-piperidones cause a significant increase in reactive oxygen species (ROS), leading to mitochondrial membrane collapse and subsequent apoptosis in melanoma cells.[9][10] This is often accompanied by the cleavage of poly ADP-ribose polymerase (PARP) and modulation of the Bcl-2 family of proteins.[11]

  • Cell Cycle Arrest: Compounds have been shown to arrest the cell cycle at different phases. One derivative, 2a , arrested 518A2 melanoma cells in the G1 phase, while another, 3c , led to an accumulation of cells in the G2/M phase.[9] This prevents cancer cells from proceeding through division and proliferation.

  • Inhibition of Pro-Survival Pathways: Piperidin-4-ones can inhibit critical signaling pathways that cancer cells rely on for survival and growth. This includes the inhibition of JAK/STAT and NF-κB activation.[2][11] The NF-κB pathway is a well-established mediator of oncogenesis, and its suppression by these compounds is a key anticancer mechanism.[2]

  • Topoisomerase Inhibition: Certain derivatives function as dual inhibitors of human topoisomerase I and IIα, enzymes crucial for managing DNA topology during replication and transcription.[11] By inhibiting these enzymes, the compounds prevent the proper replication of cancer cell DNA.

G cluster_pathway Inhibition of NF-κB Pathway by Piperidin-4-one Derivatives TNFa Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNFa->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Transcription of Pro-survival & Pro-inflammatory Genes Apoptosis Apoptosis Transcription->Apoptosis inhibits Piperidone Piperidin-4-one Derivative Piperidone->IKK INHIBITS

Caption: Simplified NF-κB signaling and its inhibition point.

Quantitative Data on Anticancer Activity

The cytotoxic potential of these compounds is typically quantified by the concentration required to inhibit 50% of cell growth (GI₅₀) or to kill 50% of cells (IC₅₀).

Compound ClassCell LineActivity MetricValue (µM)Reference
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesMV-4-11 (Leukemia)IC₅₀~1-10[2]
3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-oneMDA-MB231 (Breast)GI₅₀<10[11]
Halogenated Curcuminoid (3c)HCT-116 (Colon)IC₅₀0.59[9]
N-arylsulfonyl-3,5-bis(arylidene)-4-piperidonesMCF7 (Breast)IC₅₀1.5 - 5.0[11]
Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard method for assessing the cytotoxic effects of piperidin-4-one derivatives on cancer cells.

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test piperidin-4-one derivative, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well microplate, sterile

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

The piperidin-4-one scaffold is a valuable template for developing novel antimicrobial agents with efficacy against both bacteria and fungi.[5][6] Modifications, such as the addition of a thiosemicarbazone moiety, have been shown to significantly enhance antifungal activity.[5]

Spectrum of Activity
  • Antibacterial: Derivatives have shown good activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis and Gram-negative bacteria such as Escherichia coli.[5][6] The activity is often comparable to standard antibiotics like ampicillin.[5]

  • Antifungal: Significant fungicidal activity has been observed against various strains, including Candida albicans, Aspergillus niger, and dermatophytes like Trichophyton rubrum.[5][6][7]

Quantitative Data on Antimicrobial Activity

The potency of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
2,6-diaryl-3-methyl-4-piperidonesStaphylococcus aureus62.5 - 125[5]
Thiosemicarbazone derivatives of piperidin-4-oneCandida albicans31.25 - 62.5[5]
2,6 disubstituted piperidine-4-one derivativesBacillus subtilis100 - 200[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the standard tube dilution assay adapted for a 96-well plate format to determine the MIC of a compound.[6]

Objective: To determine the lowest concentration of a piperidin-4-one derivative that inhibits the visible growth of a specific bacterial or fungal strain.

Materials:

  • Bacterial/fungal strain (e.g., S. aureus ATCC 29213)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound in DMSO

  • Sterile 96-well microplate

  • Inoculum suspension standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Positive control (growth control, no compound), negative control (sterility control, no inoculum), and standard antibiotic control (e.g., Ampicillin)

Procedure:

  • Plate Preparation: Add 50 µL of sterile broth to all wells of the 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound stock solution (e.g., 2048 µg/mL in broth) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column. This creates a range of concentrations.

  • Inoculation: Dilute the standardized 0.5 McFarland inoculum suspension in broth. Add 50 µL of this diluted inoculum to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

G Workflow for Broth Microdilution MIC Assay A 1. Prepare Serial Dilutions of Compound in 96-well Plate C 3. Inoculate Wells with Microbial Suspension A->C B 2. Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D 4. Incubate Plate (e.g., 24h at 37°C) C->D E 5. Visually Inspect for Turbidity (Growth) D->E F 6. Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Step-by-step workflow for determining the MIC value.

Anti-Inflammatory and Antiviral Activities

Anti-Inflammatory Effects

Chronic inflammation is implicated in numerous diseases. Piperidin-4-one derivatives, particularly curcumin analogues, have shown significant anti-inflammatory properties.[11][12]

  • Mechanism: They act by inhibiting the production of pro-inflammatory mediators. Studies in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells show that these compounds can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[11][12] This is often achieved by modulating key inflammatory pathways, such as inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11][12]

  • In Vivo Efficacy: In animal models, such as the carrageenan-induced paw edema test in rats, certain derivatives demonstrated higher anti-inflammatory potency than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin.[11]

Antiviral Potential

The piperidine scaffold is a key component in several antiviral drugs, and novel piperidin-4-one derivatives continue to show promise.

  • Anti-HIV Activity: A number of derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[13] By binding to an allosteric site on the HIV-1 reverse transcriptase, they inhibit viral RNA replication.[13] Piperidine-substituted purines have also shown remarkable anti-HIV potencies in cellular assays.[14]

  • Anti-Influenza Activity: Certain piperidine-substituted purines displayed significant potency against influenza A/H1N1 virus, with EC₅₀ values much lower than those of established drugs like ribavirin and amantadine.[14][15] More recently, a class of 1,4,4-trisubstituted piperidines was found to inhibit coronavirus replication, with the likely target being the main protease (Mpro).[16]

Table of Antiviral Activity:

Compound ClassVirusTarget/AssayEC₅₀ (µM)SI (CC₅₀/EC₅₀)Reference
Piperidine-substituted Purine (FZJ05)Influenza A/H1N1MDCK cells< 1.0> 100[14]
Piperidin-4-yl-aminopyrimidineHIV-1 (Wild-Type)Cellular Assay~0.003-0.01> 10,000[13]
1,4,4-Trisubstituted Piperidine (Compound 2)HCoV-229ECPE Reduction Assay7.46[16]

Neuroprotective Effects

Emerging evidence suggests that piperidine derivatives possess significant neuroprotective properties, making them potential candidates for treating neurodegenerative disorders and ischemic stroke.

  • Mechanism of Action: The neuroprotective effects are often multifactorial.

    • Anti-inflammatory and Antioxidant: In a mouse model of Parkinson's disease (MPTP-induced), piperine (a naturally occurring piperidine alkaloid) reduced the activation of microglia, suppressed the expression of the inflammatory cytokine IL-1β, and decreased oxidative stress.[17]

    • Anti-apoptotic: Piperine also helped maintain the balance of Bcl-2/Bax, key regulators of apoptosis, protecting dopaminergic neurons from cell death.[17]

    • Modulation of Neuronal Signaling: In experimental stroke models, the sigma(1)-receptor ligand PPBP, a piperidine derivative, provided neuroprotection by reducing neuronal nitric oxide synthase (nNOS) activity and subsequent ischemia-evoked nitric oxide production.[18] Other derivatives have shown the ability to protect cultured hippocampal neurons from glutamate-induced excitotoxicity by suppressing presynaptic glutamate release and calcium overloading.[19]

  • In Vivo Models: Studies have successfully used piperidine urea derivatives to reduce cerebral infarction in rat models of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.[20]

Conclusion and Future Outlook

The piperidin-4-one scaffold is a remarkably versatile and privileged structure in medicinal chemistry. The extensive body of research highlighted in this guide demonstrates the broad and potent biological activities of its derivatives, spanning anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective applications. The ease of synthetic modification allows for the creation of large, diverse libraries, which, when coupled with mechanism-based screening, provides a powerful engine for drug discovery.

Future research should focus on optimizing the lead compounds identified within each therapeutic area to improve their potency, selectivity, and pharmacokinetic properties (ADMET). A deeper understanding of their molecular targets and signaling pathways, aided by molecular docking and advanced biological assays, will be crucial for rational drug design. The continued exploration of this chemical space holds significant promise for the development of next-generation therapeutics to address a wide range of unmet medical needs.

References

  • Goel K. K, Gajbhiye A, Anu and Goel N. M. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]
  • Awad, D., Hamo, S., & Nizam, A. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry (JJC). [Link]
  • Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(5), 1967-1971. [Link]
  • Perumal, P., Pandey, V. P., & Sarayu, Y. L. (2013). ANTIMICROBIAL ACTIVITY OF 2, 6 DI-SUBSTITUTED PIPERIDINE 4-ONE DERIVATIVES.
  • Saranraj, P. (2014). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative.
  • Zhang, F., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 86(2), 223-231. [Link]
  • Al-Hourani, B. J., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5205. [Link]
  • Girgis, A. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(47), 30589-30623. [Link]
  • Siddiqui, A. J., et al. (2024). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Heliyon, 10(10), e35122. [Link]
  • Ortega-Tenez, Y., et al. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. International Journal of Molecular Sciences, 22(24), 13593. [Link]
  • Rajeswari, R., & Ramachandramoorthy, T. (2024). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals.
  • Tlegenov, R. T., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 15(11), 1350. [Link]
  • Perumal, P., et al. (2010). Synthesis, analgesic and anti inflammatory evaluation of substituted 4-piperidones.
  • de Oliveira, R. B., et al. (2019). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 27(1), 115-125. [Link]
  • Dahl, G., et al. (2018). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity.
  • Dahl, G., et al. (2018). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. Chemistry & Biodiversity, 15(8), e1800143. [Link]
  • Al-Ostoot, F. H., et al. (2022). Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. Molecules, 27(21), 7434. [Link]
  • Wang, Z., et al. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 98, 216-227. [Link]
  • Fu, M., Sun, Z. H., & Zuo, H. C. (2010). Neuroprotective effect of piperine on primarily cultured hippocampal neurons. Biological & Pharmaceutical Bulletin, 33(4), 598-603. [Link]
  • Tan, S. Q., et al. (2022). Enhanced anti-inflammatory activity of 4-piperidone-based curcumin analogues: structure–activity relationships and mechanistic insights.
  • Zhang, F., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections.
  • Bakhanova, I. V., et al. (2022).
  • Li, Y., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Drug Research, 75(04), e32-e38. [Link]
  • Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339. [Link]
  • Yang, Z. J., et al. (2001). Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. Stroke, 32(7), 1613-1620. [Link]
  • Yang, W., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. International Journal of Molecular Medicine, 36(5), 1369-1376. [Link]
  • Javed, I., et al. (2021). Protective Effects of a Piperazine Derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester] Against Aluminium-Induced Neurotoxicity: Insights From In Silico and In Vivo Studies. Semantic Scholar. [Link]

Sources

Methodological & Application

Synthesis of 1-(3-Chlorophenyl)piperidin-4-one: A Detailed Protocol for Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Aryl Piperidones in Medicinal Chemistry

The 1-(3-chlorophenyl)piperidin-4-one scaffold is a privileged structure in modern drug discovery, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. The piperidine ring is a common motif in many natural products and pharmaceuticals, and its N-aryl substitution allows for the fine-tuning of physicochemical and pharmacokinetic properties.[1] This particular derivative, with its 3-chlorophenyl substituent, is a precursor to molecules targeting a range of biological pathways, making its efficient and scalable synthesis a topic of considerable interest to researchers in medicinal chemistry and process development.

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its remarkable efficiency and broad functional group tolerance in the formation of carbon-nitrogen bonds.[2][3] We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss the critical parameters for a successful and reproducible synthesis.

Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, particularly for the synthesis of N-aryl amines from aryl halides.[3][4] The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-chloroaniline) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (piperidin-4-one) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl amine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to facilitate the reaction with less reactive aryl chlorides.[3]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3-chloroaniline and piperidin-4-one hydrochloride using a palladium-catalyzed Buchwald-Hartwig amination.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
3-Chloroaniline127.571.28 g1.0
Piperidin-4-one hydrochloride135.611.36 g1.0
Palladium(II) acetate (Pd(OAc)₂)224.4945 mg0.02
XPhos476.65191 mg0.04
Sodium tert-butoxide (NaOtBu)96.102.69 g2.8
Anhydrous Toluene-50 mL-
Equipment
  • 100 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or source of inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Reaction Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Charge flask with Pd(OAc)₂, XPhos, and NaOtBu under inert atmosphere B Add 3-chloroaniline and piperidin-4-one hydrochloride A->B C Add anhydrous toluene via syringe B->C D Heat reaction mixture to 100-110 °C with vigorous stirring C->D E Monitor reaction progress by TLC or GC-MS (typically 12-24 h) D->E F Cool to room temperature and quench with water E->F G Extract with ethyl acetate (3x) F->G H Wash combined organic layers with brine G->H I Dry over anhydrous Na₂SO₄, filter, and concentrate H->I J Purify crude product by flash column chromatography I->J K Characterize the purified this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (45 mg, 0.02 equiv), XPhos (191 mg, 0.04 equiv), and sodium tert-butoxide (2.69 g, 2.8 equiv).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Under a positive pressure of the inert gas, add 3-chloroaniline (1.28 g, 1.0 equiv) and piperidin-4-one hydrochloride (1.36 g, 1.0 equiv).

    • Add anhydrous toluene (50 mL) via syringe.

  • Reaction:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

The purified product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound. The expected proton NMR spectrum would show signals for the aromatic protons of the 3-chlorophenyl group and the aliphatic protons of the piperidin-4-one ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups, such as the carbonyl group of the ketone.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Palladium compounds are toxic and should be handled with care.

  • Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes.

  • 3-Chloroaniline is toxic and a suspected carcinogen.

  • Toluene is a flammable and toxic solvent.

Troubleshooting and Key Considerations

  • Inert Atmosphere: The exclusion of oxygen and moisture is critical for the stability and activity of the palladium catalyst.[6] Ensure all glassware is properly dried and the reaction is maintained under an inert atmosphere.

  • Solvent and Reagent Purity: Use anhydrous and degassed solvents. The purity of the starting materials is also crucial for obtaining high yields and a clean reaction profile.

  • Base: Sodium tert-butoxide is a common and effective base for this transformation. Other bases such as potassium tert-butoxide or cesium carbonate can also be used, but may require optimization of reaction conditions.

  • Ligand Selection: While XPhos is a highly effective ligand for the coupling of aryl chlorides, other bulky, electron-rich phosphine ligands can also be employed. The choice of ligand may need to be optimized for specific substrates.

Conclusion

The Buchwald-Hartwig amination provides a reliable and efficient method for the synthesis of this compound. The protocol outlined in this application note is a robust starting point for researchers in the field of medicinal and organic chemistry. By carefully controlling the reaction parameters and adhering to the safety guidelines, this important synthetic intermediate can be prepared in good yield and high purity, facilitating the development of novel therapeutic agents.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Deriv
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (URL: [Link])
  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. (URL: [Link])
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1. (URL: [Link])
  • Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. (URL: [Link])
  • Spectral investigations of some piperidin-4-one molecular addition compounds. (URL: [Link])
  • 3,5-Diethyl-2r,6c-di(4-chlorophenyl)
  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed. (URL: [Link])
  • CN104402842A - Synthetic method of piperazidines drug intermediate - Google P
  • CN112778193A - Synthesis method of (S) -3- (4-chlorphenyl)
  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google P
  • US8354430B2 - Monohydrochloride salt of 1-[3-[3-(4-chlorophenyl)
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides - ResearchG
  • MATERIAL SAFETY DATA SHEET SECTION 1 - MP Biomedicals. (URL: [Link])

Sources

Application Notes & Protocols: Recrystallization of Piperidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Piperidin-4-one Scaffolds

The piperidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drug candidates.[1][2] Specifically, piperidin-4-one derivatives are prized for their versatile biological activities, which include analgesic, antihypertensive, antiviral, antibacterial, and antifungal properties.[2][3] Given that even minor impurities can significantly alter biological and pharmacological outcomes, obtaining these compounds in a highly pure, crystalline form is not merely a procedural step but a prerequisite for reliable and reproducible research.

Recrystallization stands as the most powerful and widely used technique for the purification of solid organic compounds.[2] It is a method that, when optimized, can effectively remove impurities trapped within the crystal lattice of a crude synthetic product. This guide provides a detailed, experience-driven approach to developing robust recrystallization protocols for piperidin-4-one derivatives, moving from the fundamental principles of solvent selection to detailed, step-by-step procedures and troubleshooting.

Pillar 1: The Science of Solvent Selection

The success of any recrystallization is fundamentally dependent on the choice of solvent. The ideal solvent must exhibit differential solubility, meaning it should dissolve the target compound sparingly or not at all at room temperature but demonstrate high solubility at its boiling point.[4] This temperature-dependent solubility gradient is the driving force for crystallization upon cooling.

The Principle of "Like Dissolves Like"

The polarity of the piperidin-4-one derivative dictates the choice of solvent. The presence of the polar ketone and secondary/tertiary amine functionalities, combined with potentially nonpolar aryl or alkyl substituents, gives these molecules a distinct polarity profile that must be matched by the solvent system. A general rule of thumb is that solvents containing functional groups similar to the compound often act as good solubilizers.[5]

Screening for the Optimal Solvent System

A systematic screening process is the most reliable method for identifying the ideal recrystallization solvent.

Table 1: Common Solvents for Recrystallization of Piperidin-4-one Derivatives

Solvent/SystemTypical Use Cases & RationaleBoiling Point (°C)
Ethanol The most frequently used solvent due to its moderate polarity, which is often well-suited for many piperidin-4-one structures. It is effective for a wide range of derivatives.[2][6]78
Methanol A more polar alternative to ethanol. Useful for more polar derivatives. Can also be used in solvent pairs.[3]65
Ethanol/Water A powerful solvent pair. The compound is dissolved in hot ethanol, and water (the anti-solvent) is added dropwise to induce crystallization.[7]Variable
Ethanol/Ethyl Acetate A mixture used for compounds that are too soluble in pure ethanol. Ethyl acetate reduces the overall polarity of the solvent system.[2]Variable
Dichloromethane/Methanol This combination can be effective for derivatives with intermediate polarity. The compound is often dissolved in a minimal amount of the more powerful solvent (e.g., DCM) and the anti-solvent (e.g., methanol) is added.[2]Variable
Benzene/Petroleum Ether A classic non-polar/polar aprotic mixture suitable for less polar derivatives. Benzene is a good solvent, while petroleum ether acts as the anti-solvent. Note: Use with caution due to the toxicity of benzene.[2]Variable
Acetonitrile A polar aprotic solvent that can be effective for certain derivatives.[2]82

Pillar 2: Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and explanations for each manipulation.

Experimental Workflow Overview

G cluster_prep Preparation cluster_process Recrystallization Process cluster_isolation Isolation & Drying crude Crude Piperidin-4-one Derivative solvent_screen Solvent Screening crude->solvent_screen Select Solvent dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve filter Hot Filtration (if needed) dissolve->filter Remove insoluble impurities cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities filter->cool ice_bath Ice Bath Cooling cool->ice_bath Maximize Yield vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Caption: Recrystallization workflow from crude solid to pure crystals.

Protocol 1: Single-Solvent Recrystallization

This is the most direct method and should be the first approach if a suitable single solvent is identified. Ethanol is a common starting point for many piperidin-4-one derivatives.[6]

Methodology:

  • Dissolution: Place the crude piperidin-4-one derivative into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or a boiling stick. Add a small portion of the chosen solvent, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions, allowing the mixture to return to a boil between additions. Continue adding solvent until the solid just dissolves completely. Causality: Adding the minimum amount of hot solvent is critical to ensure the solution is saturated, maximizing recovery upon cooling.[8]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product on the filter paper or funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Rapid cooling tends to trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Allow the crystals to dry on the filter by drawing air through them for several minutes. Then, transfer the crystals to a watch glass for air drying or dry them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This method is employed when no single solvent has the ideal solubility properties. It involves dissolving the compound in a "good" solvent at room temperature, followed by the addition of a miscible "poor" solvent (the anti-solvent) to induce precipitation.[4]

Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., ethanol) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: While stirring, slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.[7]

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization and Isolation: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment is no longer favorable for solubility. The subsequent steps of cooling, isolation, washing, and drying are the same as described in Protocol 1.

Pillar 3: Troubleshooting Common Recrystallization Issues

Even with a well-designed protocol, challenges can arise. The following table provides solutions to common problems encountered during the recrystallization of piperidin-4-one derivatives.

Table 2: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is supersaturated but nucleation has not occurred.- Boil off some of the solvent to increase concentration and attempt to cool again.- Scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site.- Add a "seed crystal" of the pure compound.
"Oiling Out" (Compound separates as a liquid)- The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities depressing the melting point.[4]- Re-heat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.[8]- Ensure the cooling process is gradual; insulate the flask if necessary.- Consider purification by column chromatography before attempting recrystallization.
Crystallization Occurs Too Quickly - The solution is too concentrated.- The solvent is too poor for the compound at high temperatures.- Re-heat the solution, add a small amount of additional solvent to decrease saturation, and cool again. This improves crystal purity by allowing for slower, more selective lattice formation.[8]
Low Recovery / Poor Yield - Too much solvent was used, leaving a significant amount of product in the filtrate.- Premature crystallization during hot filtration.- Incomplete precipitation (insufficient cooling time).- Check the mother liquor for remaining product by evaporating a small sample. If significant residue remains, concentrate the filtrate and cool to recover a second crop of crystals.- Ensure filtration apparatus is properly pre-heated.- Increase the cooling time in the ice bath.
Colored Crystals - Colored impurities are co-crystallizing with the product.- Use a small amount of activated charcoal to adsorb the impurities before the hot filtration step.[8]

Conclusion: Purity as the Foundation for Discovery

The successful recrystallization of piperidin-4-one derivatives is a foundational laboratory skill that directly impacts the quality and reliability of subsequent research. By methodically selecting a solvent system, carefully executing the chosen protocol, and systematically troubleshooting any issues, researchers can confidently obtain the high-purity materials necessary for accurate biological screening, structural analysis, and further synthetic development.

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
  • ALkhafaji, D. S. M. S., Fenjan, A.-A. M., & Mohammad, A.-K.-T. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72. [Link]
  • Hemalatha, K., & Ilangeswaran, D. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(4), 981-984. [Link]
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
  • Aly, A. A., & El-Sayed, W. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31221-31252. [Link]
  • Hemalatha, K., & Ilangeswaran, D. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent.
  • Priya, J. D., et al. (2024). Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. International Journal of Pharmaceutical and Bio-Medical Science, 4(6). [Link]
  • University of Rochester, Department of Chemistry.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
  • Recrystalliz

Sources

Application Notes & Protocols: 1-(3-Chlorophenyl)piperidin-4-one as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocyclic scaffolds in pharmaceuticals.[1] Its unique conformational flexibility allows it to serve as a versatile pharmacophore, enabling precise spatial orientation of functional groups for optimal interaction with biological targets.[2] Within this class, N-aryl piperidin-4-ones are particularly valuable as synthetic building blocks, especially in the development of Central Nervous System (CNS) agents like antidepressants and antipsychotics.[3]

1-(3-Chlorophenyl)piperidin-4-one is a key intermediate, combining the robust piperidin-4-one core with a 3-chlorophenyl substituent. This specific substitution pattern is frequently exploited in drug design to modulate properties such as receptor affinity, metabolic stability, and pharmacokinetic profiles. The ketone functionality at the 4-position serves as a versatile chemical handle for a wide array of subsequent transformations, including reductive amination, Wittig reactions, and aldol condensations, allowing for the construction of diverse and complex molecular architectures.[4]

This document provides a comprehensive guide for researchers and drug development professionals, detailing a representative synthesis of this compound and demonstrating its application as an intermediate through a detailed protocol for reductive amination, a critical reaction in pharmaceutical synthesis.[5]

Synthesis of this compound

The synthesis of N-aryl piperidin-4-ones can be achieved through several established routes.[3] A common and effective method involves the reaction of a primary aniline with a suitable piperidone precursor. The following protocol describes a representative synthesis based on a well-established amine exchange reaction.

Synthesis Workflow

The overall workflow involves the reaction of 3-chloroaniline with a piperidone equivalent in a heated, slightly basic solution, followed by extraction and purification.

G cluster_synthesis Synthesis Protocol A 1. Reaction Setup: Refluxing solution of 3-chloroaniline and K2CO3 in Ethanol/Water B 2. Reagent Addition: Slow addition of N-methyl-N-benzyl-4-oxopiperidinium iodide A->B 30 min C 3. Reaction Monitoring: Monitor progress by TLC (e.g., 4:1 Hexane:EtOAc) B->C Reflux for 45-60 min D 4. Work-up: Add water and extract with Dichloromethane (DCM) C->D Upon completion E 5. Purification: Silica gel column chromatography D->E Dry organic layer F 6. Characterization: Obtain pure this compound. Analyze by NMR, MS, IR. E->F

Caption: Workflow for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
3-Chloroaniline108-42-9127.575.00 g (39.2 mmol)Reagent grade, >98% purity
N-methyl-N-benzyl-4-oxopiperidinium iodideN/A331.2015.6 g (47.1 mmol)Precursor, synthesized separately
Potassium Carbonate (K₂CO₃)584-08-7138.210.78 g (5.6 mmol)Anhydrous, fine powder
Ethanol (EtOH), 200 Proof64-17-546.0770 mLAnhydrous
Deionized Water (H₂O)7732-18-518.0230 mL + for work-up
Dichloromethane (DCM)75-09-284.93~200 mLReagent grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededFor drying organic layer
Silica Gel7631-86-960.08As neededFor column chromatography, 230-400 mesh
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-chloroaniline (5.00 g, 39.2 mmol) and potassium carbonate (0.78 g, 5.6 mmol).

  • Solvent Addition: Add ethanol (70 mL) and deionized water (30 mL) to the flask. Begin stirring and heat the mixture to a gentle reflux using a heating mantle.

  • Precursor Addition: In a separate beaker, prepare a slurry of N-methyl-N-benzyl-4-oxopiperidinium iodide (15.6 g, 47.1 mmol) in 30 mL of deionized water.

  • Slow Addition: Once the aniline solution is refluxing, add the piperidinium iodide slurry dropwise to the reaction flask over a period of 30 minutes using an addition funnel.

    • Causality Note: Slow addition is crucial to control the reaction rate and minimize the formation of side products.

  • Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 60 minutes.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Use a mobile phase of 4:1 Hexane:Ethyl Acetate. The product should have a distinct Rf value compared to the starting aniline. Visualize spots under UV light (254 nm).

  • Work-up: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel and add 150 mL of deionized water.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers.

    • Causality Note: DCM is used as it is a good solvent for the product and is immiscible with water, allowing for efficient extraction.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of Hexane and Ethyl Acetate (e.g., starting from 9:1 and gradually increasing to 4:1) to isolate the pure this compound.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield the product as a solid. Determine the yield and confirm the structure using the analytical methods described in Section 4.0.

Application: Reductive Amination for Downstream Synthesis

The ketone moiety of this compound is a prime site for modification. Reductive amination is a powerful and widely used transformation in drug synthesis to form C-N bonds.[5][6] This protocol details the reaction of the intermediate with a primary amine to form a more complex secondary amine, a common step in building out a drug candidate's structure.

Reductive Amination Workflow

The process involves the formation of an iminium intermediate from the ketone and an amine, which is then reduced in situ by a mild reducing agent.

G cluster_application Reductive Amination Protocol A 1. Reaction Setup: Dissolve piperidinone intermediate and benzylamine in Dichloroethane (DCE) B 2. Intermediate Formation: Add Acetic Acid. Stir for 30 min at RT to form iminium ion. A->B Catalyst C 3. Reduction: Add Sodium Triacetoxyborohydride (STAB) in portions. B->C Mild Reductant D 4. Reaction Monitoring: Monitor by TLC or LC-MS until starting material is consumed. C->D Stir for 2-4h E 5. Quenching & Work-up: Quench with saturated NaHCO3. Extract with DCM. D->E Upon completion F 6. Purification & Analysis: Purify by column chromatography to yield the final amine product. E->F

Caption: Workflow for the reductive amination of the intermediate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
This compound115012-58-3209.681.00 g (4.77 mmol)Synthesized as per Section 2.0
Benzylamine100-46-9107.150.56 g (5.25 mmol)1.1 equivalents
Sodium Triacetoxyborohydride (STAB)56553-60-7211.941.52 g (7.16 mmol)1.5 equivalents, moisture-sensitive
Acetic Acid (AcOH)64-19-760.050.27 mL (4.77 mmol)1.0 equivalent, glacial
1,2-Dichloroethane (DCE)107-06-298.9625 mLAnhydrous
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01As neededAqueous solution for quenching
Dichloromethane (DCM)75-09-284.93~100 mLFor extraction
Step-by-Step Reductive Amination Protocol
  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.00 g, 4.77 mmol) and anhydrous 1,2-dichloroethane (25 mL). Stir until the solid dissolves completely.

  • Amine and Acid Addition: Add benzylamine (0.56 g, 5.25 mmol) to the solution, followed by glacial acetic acid (0.27 mL, 4.77 mmol).

    • Causality Note: Acetic acid acts as a catalyst to promote the formation of the key iminium ion intermediate, which is more electrophilic than the starting ketone and is readily reduced.

  • Iminium Formation: Stir the reaction mixture at room temperature for 30 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.52 g, 7.16 mmol) to the mixture in small portions over 10 minutes. The reaction may bubble slightly.

    • Causality Note: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive than sodium borohydride, allowing for the in-situ reduction of the iminium ion without significantly reducing the starting ketone.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding 30 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of DCM and Methanol) to yield the pure N-benzyl-1-(3-chlorophenyl)piperidin-4-amine.

Analytical Characterization

Accurate characterization of the intermediate is essential for ensuring purity and confirming its identity before use in subsequent steps.

Physical and Spectroscopic Data
PropertyExpected Value
Molecular Formula C₁₁H₁₂ClNO
Molecular Weight 209.68 g/mol
Appearance Off-white to pale yellow solid
Melting Point ~93 °C
¹H NMR (400 MHz, CDCl₃) δ ~7.20 (t, 1H, Ar-H), 7.05-6.80 (m, 3H, Ar-H), 3.65 (t, 4H, -CH₂-N-CH₂-), 2.65 (t, 4H, -CH₂-C(O)-CH₂-)
¹³C NMR (100 MHz, CDCl₃) δ ~207.0 (C=O), 152.0 (Ar C-N), 135.0 (Ar C-Cl), 130.0 (Ar CH), 119.0 (Ar CH), 117.0 (Ar CH), 115.0 (Ar CH), 50.0 (N-CH₂), 41.0 (C(O)-CH₂)
Mass Spec (ESI+) m/z 210.06 [M+H]⁺
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2900 (Aliphatic C-H), ~1715 (Ketone C=O), ~1590 (Ar C=C), ~1230 (C-N)

(Note: Predicted NMR shifts are approximate and should be confirmed with an experimental spectrum.)

Conclusion

This compound is a high-value intermediate for pharmaceutical research and development. Its synthesis is straightforward, and its chemical functionality provides a robust platform for the elaboration into more complex, biologically active molecules. The protocols provided herein offer a reliable framework for the synthesis and subsequent functionalization of this important building block, enabling the rapid development of novel drug candidates.

References

  • Tortolani, D. R., & Poss, M. A. (1999). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 1(8), 1261–1262.
  • OUCI. A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
  • ResearchGate. Assembling examples of N‐alkylated and N‐arylated 4‐aryl‐2‐piperidones.
  • Amer, A. M., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances.
  • Sahu, S. K., et al. (2013). Piperidin-4-one: The Potential Pharmacophore. Mini-Reviews in Medicinal Chemistry.
  • Li, Z., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters.
  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Antonenko, T. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal.
  • Wikipedia. 4-Piperidone.
  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
  • Mohammed, T. A., et al. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences.
  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.

Sources

Applications of 1-(3-Chlorophenyl)piperidin-4-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-(3-Chlorophenyl)piperidin-4-one Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, featuring prominently in over twenty classes of pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to orient substituents for optimal interaction with biological targets. The this compound scaffold, specifically, offers a unique combination of features for the modern drug discovery campaign. The N-aryl substitution, with a meta-chloro group, provides a vector for exploring interactions in hydrophobic pockets of receptors while influencing the basicity of the piperidine nitrogen. The C4-ketone serves as a highly versatile synthetic handle, allowing for a multitude of chemical transformations to build diverse molecular architectures.

This guide provides an in-depth exploration of two primary application areas for this scaffold: the development of novel antipsychotic agents targeting central nervous system (CNS) receptors and the exploration of new opioid receptor modulators for pain management and other indications. We will detail field-proven synthetic protocols, robust biological evaluation methods, and the underlying scientific rationale for experimental design, empowering researchers to leverage this valuable building block in their own drug discovery programs.

Application I: Development of Novel Antipsychotic Agents

Scientific Rationale & Core Hypothesis

The development of effective antipsychotic drugs has been historically linked to the modulation of dopamine and serotonin receptors in the brain.[3] Atypical antipsychotics, in particular, often exhibit a multi-receptor profile, typically acting as antagonists at both dopamine D2 and serotonin 5-HT2A receptors.[4] The 1-(3-chlorophenyl)piperidine moiety is a known pharmacophore in ligands targeting these receptors. For instance, the diphenylbutylpiperidine class of antipsychotics demonstrates potent D2 receptor inhibition.[5] Furthermore, the related 1-(3-chlorophenyl)piperazine is a key structural component and active metabolite of several psychotropic drugs, including the antidepressant Trazodone, and shows affinity for serotonin receptors.[6][7]

Our core hypothesis is that the this compound scaffold can be elaborated through N-alkylation and modification of the C4-ketone to produce novel ligands with a balanced D2/5-HT2A antagonism profile, characteristic of effective atypical antipsychotics. The C4-position provides a key exit vector to introduce diversity and modulate pharmacokinetic properties.

Synthetic Workflow: Reductive Amination for Library Generation

Reductive amination is a robust and widely used method for converting the C4-ketone into a diverse array of secondary and tertiary amines. This one-pot reaction provides a direct route to introduce side chains that can probe different regions of the receptor binding pocket.

This protocol details the parallel synthesis of a small library of N-substituted 4-amino-1-(3-chlorophenyl)piperidine derivatives.

Materials:

  • This compound hydrochloride

  • A selection of primary and secondary amines (e.g., benzylamine, 4-fluorobenzylamine, morpholine, piperidine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To an array of reaction vials, add this compound (1.0 eq.).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to each respective vial.

  • Solvent Addition: Dissolve the reactants in DCE (or THF) to a concentration of approximately 0.1 M. If using the hydrochloride salt of the starting material, add a base like triethylamine (1.1 eq.) to liberate the free base. A catalytic amount of glacial acetic acid (0.1 eq.) can be added to facilitate iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to each vial. STAB is a mild and selective reducing agent, ideal for this transformation, as it can be added directly to the mixture of the ketone and amine.

  • Reaction Monitoring: Stir the reactions at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes or methanol in DCM) to yield the desired 4-amino-piperidine derivatives.

Visualization of Synthetic Workflow

G start This compound reagents Sodium Triacetoxyborohydride (STAB) DCE, rt, 12-24h start->reagents amine Primary/Secondary Amine (R1R2NH) amine->reagents product 4-(R1R2-amino)-1-(3-chlorophenyl)piperidine reagents->product Reductive Amination

Caption: Reductive amination workflow for derivatization.

Biological Evaluation: Assessing Target Engagement in the CNS

For antipsychotic drug candidates, confirming engagement with the dopamine D2 receptor in the brain is a critical step. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantification of receptor occupancy in living subjects, including humans.[8][9]

This protocol is a generalized procedure based on established clinical research methodologies using the radioligand [¹¹C]raclopride.[1][9]

Objective: To determine the relationship between the plasma concentration of a novel 1-(3-chlorophenyl)piperidine derivative and its occupancy of D2 receptors in the striatum.

Procedure:

  • Subject Preparation: Healthy volunteers or patients with schizophrenia are recruited. For this protocol, we assume a single-dose study in healthy volunteers.[1]

  • Drug Administration: A single oral dose of the test compound is administered. Multiple dose cohorts are typically used to establish a dose-occupancy relationship.[1]

  • Radioligand Injection: At the time of predicted peak plasma concentration of the test compound, a bolus of [¹¹C]raclopride (a D2 receptor antagonist radiotracer) is injected intravenously.[1]

  • PET Scan: A dynamic PET scan of the brain is acquired over 90 minutes immediately following the injection.[1]

  • Blood Sampling: Serial blood samples are taken throughout the PET scan to determine the plasma concentration of the parent drug and the radiotracer.

  • Image Analysis:

    • Regions of interest (ROIs) are drawn on the reconstructed PET images, typically for the striatum (caudate and putamen), which has high D2 receptor density, and the cerebellum, which is used as a reference region with negligible D2 receptor density.

    • The binding potential (BP_ND) is calculated for the striatum. BP_ND is proportional to the density of available receptors.

  • Occupancy Calculation: D2 receptor occupancy is calculated as the percentage reduction in BP_ND after drug administration compared to a baseline (drug-free) scan:

    • Occupancy (%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline

  • Data Modeling: The relationship between plasma drug concentration (C_p) and receptor occupancy (Occ) is fitted to a one-site binding model to determine the ED₅₀ (the plasma concentration required to achieve 50% receptor occupancy).[10][11]

    • Occ = (O_max * C_p) / (ED₅₀ + C_p) where O_max is the maximum occupancy.

Data Presentation & Structure-Activity Relationship (SAR)

The data from these studies are crucial for selecting candidates for further development. A therapeutic window for D2 occupancy in schizophrenia is generally considered to be 65-80%; lower may be ineffective, while higher increases the risk of extrapyramidal side effects.[9]

Table 1: Hypothetical D2 Receptor Occupancy and Affinity Data

Compound IDD2 Ki (nM)5-HT2A Ki (nM)D2 Occupancy @ 10 mg/kg (%)
Lead-01 HBenzyl15.225.168
Lead-02 H4-F-Benzyl12.518.972
Lead-03 -Morpholino45.830.545
Lead-04 HCyclohexyl22.150.358

SAR Insights:

  • Aromatic Substitution: The introduction of a fluorine atom on the benzyl ring (Lead-02 vs. Lead-01) slightly improves binding affinity for both D2 and 5-HT2A receptors, a common strategy to enhance potency.

  • Bulky/Polar Groups: Replacing the flexible benzylamine with a more rigid and polar morpholine ring (Lead-03) significantly reduces D2 affinity, suggesting a preference for a more lipophilic or specific aromatic interaction in the D2 binding pocket.

  • Lipophilicity: The cyclohexyl group (Lead-04) shows intermediate activity, indicating that while lipophilicity is tolerated, the aromatic ring in Lead-01 and -02 provides a key interaction.

Application II: Exploration of Novel Opioid Receptor Modulators

Scientific Rationale & Core Hypothesis

The 4-phenylpiperidine scaffold is a classic pharmacophore for opioid receptor ligands, present in well-known analgesics like fentanyl and pethidine.[12] These compounds primarily exert their effects through agonist activity at the mu-opioid receptor (MOR).[13] However, derivatives of the 4-(3-hydroxyphenyl)piperidine class have been identified as potent and selective opioid receptor antagonists.[7][14] This dual potential makes the this compound scaffold an intriguing starting point to explore novel modulators of the opioid system.

Our hypothesis is that modification at the C4-position of this compound, coupled with substitutions at the piperidine nitrogen, can generate ligands with varying affinities and functional activities (agonist, partial agonist, or antagonist) at the mu (μ), delta (δ), and kappa (κ) opioid receptors.

Synthetic Workflow: Grignard Reaction for C4-Scaffold Elaboration

The C4-ketone is an ideal electrophile for nucleophilic addition by organometallic reagents, such as Grignard reagents. This reaction allows for the installation of a new carbon-carbon bond and the creation of a tertiary alcohol, significantly altering the scaffold's stereochemistry and polarity.

Materials:

  • This compound

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • An appropriate alkyl or aryl halide (e.g., methyl iodide, ethyl bromide, phenyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.5 eq.).

    • Add a small crystal of iodine.

    • Add a small portion of a solution of the alkyl/aryl halide (1.2 eq.) in anhydrous THF.

    • Once the reaction initiates (disappearance of iodine color, gentle reflux), add the remaining halide solution dropwise to maintain a gentle reflux.

    • After addition is complete, stir for an additional 1-2 hours at room temperature.

  • Grignard Reaction:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

    • After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting tertiary alcohol by silica gel chromatography.

Visualization of Opioid Receptor Signaling

G cluster_0 Opioid Agonist Binding cluster_1 Downstream Signaling Cascade Ligand Opioid Ligand (e.g., MOR Agonist) Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channels G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channels G_Protein->K_Channel Activates cAMP cAMP ↓ AC->cAMP Analgesia Analgesia & Cellular Hyperpolarization cAMP->Analgesia Ca_Influx Ca²⁺ Influx ↓ Ca_Channel->Ca_Influx Ca_Influx->Analgesia K_Efflux K⁺ Efflux ↑ K_Channel->K_Efflux K_Efflux->Analgesia

Caption: Opioid receptor agonist signaling pathway.

Biological Evaluation: In Vitro Receptor Binding Affinity

A foundational assay in pharmacology is the competitive radioligand binding assay, which measures the affinity of a test compound for a specific receptor. This protocol determines the inhibition constant (Ki) of a test compound for the μ, δ, and κ opioid receptors.

Objective: To determine the binding affinity (Ki) of novel 1-(3-chlorophenyl)piperidine derivatives for human opioid receptors (μ, δ, κ).

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing the human μ, δ, or κ opioid receptor.

  • Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).

  • Non-specific binding control: Naloxone (high concentration, e.g., 10 μM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Test compounds dissolved in DMSO, serially diluted.

  • 96-well plates, filter mats (e.g., GF/B), and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding (radioligand + buffer), non-specific binding (radioligand + naloxone), and competitive binding (radioligand + test compound at various concentrations).

  • Reagent Addition:

    • Add assay buffer to all wells.

    • Add the appropriate concentration of test compound or naloxone.

    • Add the radioligand at a concentration near its Kd value.

    • Initiate the binding reaction by adding the cell membrane preparation to all wells.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25 °C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Data Presentation & Structure-Activity Relationship (SAR)

Table 2: Hypothetical Opioid Receptor Binding Affinities (Ki, nM)

Compound IDC4-R¹C4-R²μ Ki (nM)δ Ki (nM)κ Ki (nM)μ/κ Selectivity
Parent =O->1000>1000>1000-
Op-01 OHMethyl85.3250.6150.21.76
Op-02 OHEthyl45.1180.498.52.18
Op-03 OHPhenyl12.695.3455.136.1

SAR Insights:

  • C4-Ketone is Inactive: The starting ketone (Parent) shows no significant affinity, highlighting the necessity of the C4 modification.

  • Alkyl vs. Aryl at C4: Increasing the size of the alkyl group from methyl (Op-01) to ethyl (Op-02) provides a modest increase in affinity for the μ receptor. However, installing a phenyl ring (Op-03) dramatically increases μ-receptor affinity and introduces significant selectivity over the κ-receptor. This suggests the presence of an aromatic binding pocket near the C4 position of the piperidine ring in the μ-opioid receptor. Further functional assays (e.g., [³⁵S]GTPγS binding) would be required to determine if these compounds are agonists or antagonists.[7][16]

References

  • Miyauchi, M., et al. (2013). Dopamine D2 Receptor Occupancy and Cognition in Schizophrenia: Analysis of the CATIE Data.
  • Li, Y., et al. (2020). A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules. [Link]
  • Rathore, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry. [Link]
  • Van Der Stelt, M., et al. (2023). Novel Receptor-Binding-Based Assay for the Detection of Opioids in Human Urine Samples. Analytical Chemistry. [Link]
  • Cannaert, A., et al. (2020).
  • Li, J., et al. (2018). Visualizing endogenous opioid receptors in living neurons using ligand-directed chemistry. eLife. [Link]
  • Remington, G., et al. (2006). A PET Study Evaluating Dopamine D2 Receptor Occupancy for Long-Acting Injectable Risperidone.
  • Wong, D. F., et al. (2012). Determination of dopamine D2 receptor occupancy by lurasidone using positron emission tomography in healthy male subjects. Psychopharmacology. [Link]
  • Mamo, D., et al. (2006). A PET study evaluating dopamine D2 receptor occupancy for long-acting injectable risperidone. PubMed. [Link]
  • DOST-PNRI. (2017). Receptor Binding Assay - Part 1. YouTube. [Link]
  • Lako, I. M., et al. (2010). Predicting dopamine D₂ receptor occupancy from plasma levels of antipsychotic drugs: a systematic review and pooled analysis. PubMed. [Link]
  • Franko, B., et al. (2019). Repurposing antipsychotics of the diphenylbutylpiperidine class for cancer therapy. Seminars in Cancer Biology. [Link]
  • Wang, S., et al. (2020). Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy. European Journal of Medicinal Chemistry. [Link]
  • Gmeinwieser, K., et al. (2001). Comparative Molecular Field Analysis of Dopamine D4 Receptor Antagonists.
  • Gmeinwieser, K., et al. (2001). Comparative molecular field analysis of dopamine D4 receptor antagonists. PubMed. [Link]
  • Fong, M. H., et al. (1982). 1-m-Chlorophenylpiperazine is an active metabolite common to the psychotropic drugs trazodone, etoperidone and mepiprazole. Journal of Pharmacy and Pharmacology. [Link]
  • Sem, T., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. PubMed. [Link]
  • Sanchez, C., et al. (1995).
  • Kitajima, M., et al. (2016). Design and Synthesis of a Piperidinone Scaffold as an Analgesic through Kappa-Opioid Receptor. Chemical & Pharmaceutical Bulletin. [Link]
  • Cai, T. B., et al. (2008). Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist JDTic. Journal of Medicinal Chemistry. [Link]
  • Owens, D. G. C. (2016). The development of antipsychotic drugs. BJPsych Advances. [Link]
  • Al-khafaji, M. T., et al. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives.
  • Williams, J. T., et al. (2013). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Anesthesiology. [Link]
  • Wikipedia. (n.d.). 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. Wikipedia. [Link]
  • Google Patents. (n.d.).
  • Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Thomas, J. B., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters. [Link]
  • Google Patents. (n.d.).
  • Jebaraj, A. D. S., et al. (2008). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry. [Link]
  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Pathan, H., & Williams, J. (2012).
  • Singh, A., et al. (2022). Synthesis, Anticonvulsant, and Molecular Docking Studies of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) Methanone Derivatives.

Sources

Application Notes and Protocols for the Derivatization of 1-(3-Chlorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the chemical derivatization of 1-(3-chlorophenyl)piperidin-4-one. This piperidinone scaffold is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of diverse bioactive molecules. These protocols are designed for researchers, medicinal chemists, and drug development professionals, offering a robust framework for creating libraries of novel compounds. The methodologies detailed herein—reductive amination, Wittig olefination, Knoevenagel condensation, and spirohydantoin formation—are presented with an emphasis on the causal relationships behind experimental choices, ensuring scientific integrity and reproducibility. Each protocol is supported by in-text citations to authoritative literature, and all quantitative data is summarized for clarity. Visual aids in the form of workflow diagrams are provided to enhance understanding of the experimental processes.

Introduction

The this compound moiety is a privileged scaffold in modern drug discovery. The piperidine ring is a ubiquitous structural feature in numerous natural products and FDA-approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of the 3-chlorophenyl group offers a site for potential metabolic resistance and provides a handle for modulating ligand-receptor interactions through halogen bonding and other electronic effects. The ketone at the 4-position serves as a versatile functional group for a wide array of chemical transformations, allowing for the exploration of vast chemical space and the generation of novel derivatives with diverse pharmacological profiles. This guide details four key derivatization strategies to harness the synthetic potential of this important intermediate.

Reductive Amination: Synthesis of 4-Amino-1-(3-chlorophenyl)piperidine Derivatives

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, offering a straightforward and efficient method to convert ketones into secondary and tertiary amines. This process involves the initial formation of an iminium ion intermediate from the ketone and a primary or secondary amine, which is then reduced in situ by a mild reducing agent. For the derivatization of this compound, this reaction is particularly useful for introducing a diverse range of substituents at the 4-position, which can significantly influence the biological activity of the resulting compounds.

Causality of Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent due to its mildness and selectivity for iminium ions over ketones. This chemoselectivity prevents the reduction of the starting ketone and minimizes side reactions. It is also less sensitive to acidic conditions compared to other hydrides like sodium cyanoborohydride (NaBH₃CN), which requires careful pH control.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and intermediates.

  • Catalyst: A catalytic amount of acetic acid is often employed, particularly with less reactive amines, to facilitate the formation of the iminium ion intermediate by protonating the hydroxyl group of the initial hemiaminal adduct, promoting its elimination as water.

Experimental Protocol: General Procedure for Reductive Amination
  • To a solution of this compound (1.0 eq.) in dichloromethane (DCM, 0.2 M) at room temperature, add the desired primary or secondary amine (1.1 eq.).

  • Add glacial acetic acid (0.1 eq.) to the mixture and stir for 20-30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Data Presentation: Representative Amines and Expected Outcomes
Amine ReactantProductExpected Yield Range
AnilineN-phenyl-1-(3-chlorophenyl)piperidin-4-amine75-90%
BenzylamineN-benzyl-1-(3-chlorophenyl)piperidin-4-amine80-95%
Morpholine4-(1-(3-chlorophenyl)piperidin-4-yl)morpholine85-98%
Visualization of Reductive Amination Workflow

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_ketone This compound dissolve Dissolve in DCM start_ketone->dissolve start_amine Primary/Secondary Amine start_amine->dissolve add_acid Add Acetic Acid (cat.) dissolve->add_acid form_iminium Iminium Ion Formation add_acid->form_iminium add_reductant Add NaBH(OAc)3 form_iminium->add_reductant stir Stir at RT (12-24h) add_reductant->stir quench Quench with NaHCO3 stir->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product 4-Amino-1-(3-chlorophenyl)piperidine Derivative purify->product

Caption: Workflow for the reductive amination of this compound.

Wittig Reaction: Synthesis of 4-Alkylidene-1-(3-chlorophenyl)piperidine Derivatives

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. This reaction is particularly advantageous as it forms the carbon-carbon double bond at a specific location, avoiding the formation of regioisomers that can occur in elimination reactions. For the derivatization of this compound, the Wittig reaction allows for the introduction of an exocyclic double bond with various substituents, leading to compounds with potential applications as rigid scaffolds in drug design.

Causality of Experimental Choices:
  • Ylide Preparation: The Wittig reagent is generated in situ by deprotonating the corresponding phosphonium salt with a strong base. The choice of base depends on the acidity of the proton on the carbon adjacent to the phosphorus. For simple alkylphosphonium salts, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required. For phosphonium salts with adjacent electron-withdrawing groups (stabilized ylides), weaker bases such as potassium tert-butoxide can be used.

  • Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are essential to prevent the quenching of the highly basic ylide.

  • Reaction Conditions: The reaction is typically performed at low temperatures (e.g., -78 °C to room temperature) to control the reactivity of the ylide and improve the stereoselectivity of the alkene formation.

Experimental Protocol: General Procedure for Wittig Reaction
  • Ylide Preparation: To a suspension of the appropriate phosphonium salt (1.2 eq.) in anhydrous THF (0.3 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a strong base (e.g., n-BuLi, 1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, during which a color change (typically to orange or deep red) indicates the formation of the ylide.

  • Wittig Reaction: Cool the ylide solution to -78 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. The triphenylphosphine oxide byproduct can be challenging to remove and may require careful chromatography.

Data Presentation: Representative Phosphonium Salts and Expected Products
Phosphonium SaltProductExpected Yield Range
Methyltriphenylphosphonium bromide4-Methylene-1-(3-chlorophenyl)piperidine60-80%
Ethyltriphenylphosphonium bromide4-Ethylidene-1-(3-chlorophenyl)piperidine55-75%
Benzyltriphenylphosphonium chloride4-Benzylidene-1-(3-chlorophenyl)piperidine65-85%
Visualization of Wittig Reaction Workflow

G cluster_ylide Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification phosphonium_salt Phosphonium Salt ylide_formation Deprotonation in Anhydrous THF phosphonium_salt->ylide_formation base Strong Base (e.g., n-BuLi) base->ylide_formation add_ketone Add Ketone Solution at -78°C ylide_formation->add_ketone ketone This compound ketone->add_ketone warm_stir Warm to RT and Stir Overnight add_ketone->warm_stir quench Quench with NH4Cl warm_stir->quench extract Extract with Ethyl Acetate quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify product 4-Alkylidene-1-(3-chlorophenyl)piperidine purify->product

Caption: Workflow for the Wittig reaction with this compound.

Knoevenagel Condensation: Synthesis of 4-Ylidene-1-(3-chlorophenyl)piperidine Derivatives

The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of a ketone or aldehyde with an active methylene compound in the presence of a basic catalyst. Active methylene compounds are those with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate), making the protons highly acidic. This reaction is a highly efficient method for the formation of carbon-carbon double bonds, leading to α,β-unsaturated products.

Causality of Experimental Choices:
  • Catalyst: A weak base, such as piperidine or ammonium acetate, is typically used to catalyze the reaction. The base deprotonates the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon of the ketone.

  • Solvent and Water Removal: Solvents like toluene or benzene are often used with a Dean-Stark apparatus to azeotropically remove the water formed during the condensation, driving the reaction to completion.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction, often leading to higher yields in shorter reaction times compared to conventional heating.

Experimental Protocol: General Procedure for Knoevenagel Condensation
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), the active methylene compound (e.g., malononitrile, 1.2 eq.), and a catalytic amount of piperidine (0.1 eq.) in ethanol or toluene.

  • Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Data Presentation: Representative Active Methylene Compounds and Expected Products
Active Methylene CompoundProductExpected Yield Range
Malononitrile2-(1-(3-chlorophenyl)piperidin-4-ylidene)malononitrile85-95%
Ethyl cyanoacetateEthyl 2-cyano-2-(1-(3-chlorophenyl)piperidin-4-ylidene)acetate70-85%
Diethyl malonateDiethyl 2-(1-(3-chlorophenyl)piperidin-4-ylidene)malonate60-75%
Visualization of Knoevenagel Condensation Workflow

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_ketone This compound mix Mix in Ethanol/Toluene start_ketone->mix start_methylene Active Methylene Compound start_methylene->mix catalyst Piperidine (cat.) catalyst->mix reflux Reflux (4-8h) mix->reflux cool Cool to RT reflux->cool filter_concentrate Filter or Concentrate cool->filter_concentrate purify Recrystallization/Chromatography filter_concentrate->purify product 4-Ylidene-1-(3-chlorophenyl)piperidine Derivative purify->product

Caption: Workflow for the Knoevenagel condensation of this compound.

Spirohydantoin Synthesis via the Bucherer-Bergs Reaction

The formation of spirocyclic compounds is a valuable strategy in drug discovery to increase the three-dimensionality and novelty of molecular scaffolds. Spirohydantoins, in particular, are recognized as privileged structures with a wide range of biological activities. The Bucherer-Bergs reaction is a classic multicomponent reaction that provides a straightforward route to 5,5-disubstituted hydantoins from ketones.

Causality of Experimental Choices:
  • Reagents: The reaction utilizes a ketone, an ammonium source (ammonium carbonate), and a cyanide source (potassium or sodium cyanide). The ammonium carbonate provides both ammonia and carbon dioxide in situ.

  • Solvent: A mixture of a polar protic solvent like ethanol and water is typically used to dissolve the inorganic salts and the organic ketone.

  • Reaction Conditions: The reaction is usually heated to promote the various equilibria and cyclization steps involved in the mechanism.

Experimental Protocol: General Procedure for Bucherer-Bergs Reaction
  • In a pressure vessel or a sealed tube, combine this compound (1.0 eq.), potassium cyanide (KCN, 2.0 eq.), and ammonium carbonate ((NH₄)₂CO₃, 4.0 eq.).

  • Add a mixture of ethanol and water (1:1 v/v) to dissolve the reactants.

  • Seal the vessel and heat the mixture at 80-100 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid spirohydantoin, wash with cold water, and then with a small amount of cold ethanol.

  • The product is often pure enough after filtration, but can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation: Expected Product and Characterization
ProductExpected YieldRepresentative ¹H NMR Signals (DMSO-d₆, δ ppm)
1-(3-Chlorophenyl)spiro[piperidine-4,5'-hydantoin]70-85%10.7 (s, 1H, N'H), 8.5 (s, 1H, N'H), 7.3-6.8 (m, 4H, Ar-H), 3.5-2.8 (m, 4H, piperidine-H), 2.0-1.5 (m, 4H, piperidine-H)
Visualization of Bucherer-Bergs Reaction Workflow

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start_ketone This compound dissolve Dissolve in Ethanol/Water start_ketone->dissolve reagents KCN, (NH4)2CO3 reagents->dissolve heat Heat in Sealed Vessel (80-100°C, 12-24h) dissolve->heat cool Cool to Precipitate heat->cool filter_wash Filter and Wash cool->filter_wash recrystallize Recrystallize (optional) filter_wash->recrystallize product 1-(3-Chlorophenyl)spiro[piperidine-4,5'-hydantoin] recrystallize->product

Caption: Workflow for the Bucherer-Bergs synthesis of a spirohydantoin.

Conclusion

The derivatization of this compound through reductive amination, Wittig olefination, Knoevenagel condensation, and spirohydantoin formation offers a versatile and powerful platform for the generation of novel chemical entities for drug discovery. The protocols outlined in this guide are designed to be robust and reproducible, providing a solid foundation for further exploration of the chemical space around this important scaffold. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively adapt and optimize these methods to synthesize a wide array of derivatives for biological evaluation.

References

  • ResearchGate. (n.d.). Reductive amination of 1 with aniline using NaBH(OAc)
  • University of

Application Notes and Protocols: Synthesis of 4-Amino-1-(3-chlorophenyl)piperidine Derivatives via Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Amino-1-arylpiperidine Scaffold

The 1-aryl-4-aminopiperidine moiety is a privileged scaffold in modern medicinal chemistry, appearing as a core structural element in a multitude of biologically active agents.[1] Its rigid cyclic backbone allows for precise three-dimensional positioning of substituents, enabling tailored interactions with biological targets. The central nitrogen atom's basicity and the potential for diverse substitution at both the piperidine and aromatic nitrogens make this a versatile template for library synthesis and lead optimization campaigns. Specifically, derivatives of 1-(3-chlorophenyl)piperidine have been investigated for a range of therapeutic applications, including as inhibitors of HIV-1 reverse transcriptase and as modulators of various central nervous system targets.[1]

This technical guide provides a comprehensive overview of the key synthetic strategies for the reaction of 1-(3-chlorophenyl)piperidin-4-one with primary amines to generate a diverse library of 4-amino-1-(3-chlorophenyl)piperidine derivatives. We will delve into the mechanistic underpinnings of the two most prevalent and effective methods—reductive amination and Buchwald-Hartwig amination—offering detailed, field-proven protocols and troubleshooting guidance for each.

Reaction Methodologies: A Comparative Overview

The synthesis of 4-amino-1-(3-chlorophenyl)piperidines from the corresponding ketone and a primary amine can be efficiently achieved through two primary methodologies:

  • Reductive Amination: A robust and often one-pot procedure involving the in-situ formation of an imine or iminium ion, followed by its immediate reduction to the target amine.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. While less direct for this specific transformation, it offers an alternative route, particularly when functional group tolerance is a key consideration.

The choice between these methods will depend on the specific primary amine substrate, desired scale, and available laboratory resources.

Part 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its operational simplicity and broad substrate scope.[2] The reaction proceeds via a two-step sequence within a single pot: the formation of a hemiaminal intermediate from the ketone and primary amine, which then dehydrates to an iminium ion. This electrophilic intermediate is then reduced by a selective hydride reagent to yield the final secondary amine.

Mechanism of Reductive Amination

The reaction is typically catalyzed by a mild acid, which facilitates the dehydration of the hemiaminal intermediate. The choice of reducing agent is critical; it must be mild enough to not reduce the starting ketone but reactive enough to efficiently reduce the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation due to its selectivity and tolerance of mildly acidic conditions.

Diagram 1: Reductive Amination Workflow

G ketone This compound hemiaminal Hemiaminal Intermediate ketone->hemiaminal + R-NH2 amine Primary Amine (R-NH2) amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H2O (Acid Catalyst) product 4-(Alkylamino)-1-(3-chlorophenyl)piperidine iminium->product reagents NaBH(OAc)3 (Reducing Agent) reagents->product Hydride Transfer

Caption: Generalized workflow for reductive amination.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol describes a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in 1,2-dichloroethane (approximately 0.1 M concentration).

  • Add the primary amine (1.1 eq) to the solution. If the amine is a salt (e.g., hydrochloride), it may be necessary to add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

  • For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-amino-1-(3-chlorophenyl)piperidine derivative.

Data Presentation: Representative Yields for Reductive Amination

The following table summarizes typical yields for the reductive amination of N-substituted 4-piperidones with various primary amines, demonstrating the general efficiency of this method.

N-Substituent on PiperidonePrimary AmineReducing AgentSolventApproximate Yield (%)Reference
1-(3-Chlorophenyl)AnilineNaBH(OAc)₃1,2-Dichloroethane80-90[3] (Analogous)
1-BenzylBenzylamineNaBH(OAc)₃Dichloromethane~85[2]
1-Boc3,4-DichloroanilineNot SpecifiedDichloromethane75-85[3]
1-BenzylBenzylamineCatalytic Hydrogenation (Pd/C)Methanol~90[2]

Note: Yields are illustrative and can vary based on reaction scale, purity of reagents, and specific reaction conditions.

Part 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the coupling of aryl halides with amines.[4][5] This palladium-catalyzed cross-coupling reaction has become a staple in medicinal chemistry for its broad functional group tolerance and its ability to form C-N bonds that are challenging to construct via traditional methods.[6] In the context of our target synthesis, this reaction would be employed to couple an existing 4-aminopiperidine with 1-bromo-3-chlorobenzene or, more directly, to couple 1-(3-chlorophenyl)piperidine with an amine. However, for the purpose of reacting this compound with a primary amine, a more direct application would involve a tandem reaction sequence, which is less common. A more practical approach is the coupling of a primary amine with the 3-chlorophenyl group of a pre-formed piperidinone. For the sake of demonstrating the utility of this reaction in the broader context of synthesizing related structures, a general protocol for the amination of an aryl chloride is provided.

Mechanism of Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the 3-chlorophenyl group) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The primary amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the arylamine product.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

G cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd2_complex L2Pd(II)(Ar)X pd0->pd2_complex Ar-X ox_add Oxidative Addition pd_amido L2Pd(II)(Ar)(NRH) pd2_complex->pd_amido + RNH2, - HX (Base) amine_coord Amine Coordination & Deprotonation pd_amido->pd0 product Ar-NHR pd_amido->product red_elim Reductive Elimination

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol provides a general guideline for the palladium-catalyzed amination of an aryl chloride with a primary amine. This can be adapted for the synthesis of N-aryl-4-amino-1-(3-chlorophenyl)piperidines by using the appropriate starting materials.

Materials:

  • This compound (or a related aryl chloride)

  • Primary amine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or a pre-catalyst like XPhos Pd G3

  • A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk flask or glovebox

  • Standard glassware for workup and purification

Procedure:

  • Inert Atmosphere Setup: This reaction is highly sensitive to oxygen. All glassware should be oven- or flame-dried, and the reaction should be performed under an inert atmosphere of argon or nitrogen using Schlenk techniques or in a glovebox.

  • Reagent Addition: To a Schlenk flask, add the palladium source (e.g., Pd(OAc)₂), the phosphine ligand, and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the aryl chloride (1.0 eq) and the primary amine (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. Reactions are generally complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Data Presentation: Representative Yields for Buchwald-Hartwig Amination

The following table presents illustrative yields for the Buchwald-Hartwig amination of various aryl halides with amines.

Aryl HalideAmineCatalyst SystemBaseTemperature (°C)Approximate Yield (%)Reference
4-ChloroanisolePiperidine(NHC)Pd(allyl)ClNaOtBu10043[7]
4-BromotoluenePiperidine(NHC)Pd(allyl)ClNaOtBu10085[7]
2-BromotolueneAnilinePd(OAc)₂ / X-PhosK₃PO₄10095[6] (Analogous)
4-BromoanisoleMorpholine(NHC)Pd(allyl)ClNaOtBu10090[7]

Note: Yields are highly dependent on the specific substrates, ligand, and reaction conditions.

Conclusion and Future Perspectives

The reaction of this compound with primary amines provides a gateway to a rich chemical space of novel 4-aminopiperidine derivatives with significant potential in drug discovery. Both reductive amination and Buchwald-Hartwig amination offer efficient and versatile synthetic routes to these valuable scaffolds. Reductive amination, particularly with sodium triacetoxyborohydride, stands out for its operational simplicity and is often the first choice for library synthesis. The Buchwald-Hartwig amination, while requiring more stringent anaerobic conditions, provides a powerful alternative with broad substrate scope and functional group tolerance.

Further exploration of these reaction methodologies, including the development of more sustainable catalytic systems and the expansion of the amine scope, will undoubtedly continue to fuel the discovery of new therapeutic agents based on the 1-aryl-4-aminopiperidine core. The protocols and data presented in this guide are intended to serve as a robust starting point for researchers and scientists in their pursuit of novel chemical entities with therapeutic potential.

References

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
  • Zhang, X., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society, 140(5), 1684–1688. [Link]
  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 10(16), 3110-3114. [Link]
  • Jones, C. P., et al. (2019). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 182, 111629. [Link]
  • Wikipedia. (2023).
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Mótyán, G., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2386–2392. [Link]
  • Rankovic, Z. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2560-2564. [Link]
  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem, 10(16), 3110-3114. [Link]
  • De Risi, C., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(11), 3143-3149. [Link]
  • Wang, Y., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Organic Letters, 26(25), 5464–5469. [Link]
  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821–4829. [Link]
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A Remarkable Experiment for the Organic Laboratory. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
  • Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079–2083. [Link]
  • Matassini, C., et al. (2015). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Current Organic Chemistry, 19(13), 1214-1233. [Link]
  • Organic Chemistry Portal. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)piperazine.
  • Wang, Z., et al. (2014). Design, synthesis and preliminary SAR studies of novel N-arylmethyl substituted piperidine-linked aniline derivatives as potent HIV-1 NNRTIs. European Journal of Medicinal Chemistry, 71, 136-145. [Link]
  • Sharma, M., et al. (2018). Medicinal chemistry of acridine and its analogues. Current Topics in Medicinal Chemistry, 18(22), 1949-1971. [Link]
  • ChemChart. (n.d.). 3-(4-Chlorophenyl)piperidine. [Link]
  • Fisyuk, A. S., et al. (2022). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides. Molecules, 27(22), 7855. [Link]

Sources

1-(3-Chlorophenyl)piperidin-4-one in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I'm starting by diving deep into Google, aiming to collect authoritative data on 1-(3-Chlorophenyl)piperidin-4-one. I'm focusing on its synthesis, applications in heterocyclic chemistry, looking specifically at reaction mechanisms, proven protocols, and the diverse scope of its uses.

Refining the Research Plan

I've refined my research plan and am now zeroing in on this compound. I plan to analyze search results, identifying key transformations and resulting heterocyclic compounds. I'm focusing on causality in experimental choices. Next, I will structure an application note with an introduction, detailed sections on syntheses (with principles and protocols), and tabular summaries. Simultaneously, I'll design visual reaction schemes using Graphviz.

Commencing Deep Dive

I'm now initiating comprehensive Google searches, concentrating on the synthesis and uses of this compound in heterocyclic chemistry. I'm focusing on reaction mechanisms, established protocols, and diverse synthetic applications to form a solid understanding.

Application Notes & Protocols: The Utility of 1-(3-Chlorophenyl)piperidin-4-one in Modern Analgesic Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The phenylpiperidine scaffold is a cornerstone in the development of potent analgesic agents, most notably leading to the fentanyl class of µ-opioid receptor agonists.[1][2] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of 1-(3-Chlorophenyl)piperidin-4-one, a key chemical intermediate and potential lead structure, in the discovery and preclinical evaluation of novel analgesics. We present a logical, field-proven workflow, from initial in vitro characterization to in vivo efficacy testing, complete with detailed experimental protocols and the scientific rationale behind each methodological choice.

Introduction: The Phenylpiperidine Scaffold in Analgesia

Phenylpiperidine derivatives have a rich history in medicinal chemistry, serving as a "privileged scaffold" for targeting the central nervous system. Their rigid structure allows for precise orientation of functional groups to interact with target receptors, particularly the µ-opioid receptor (MOP), which is the primary target for the most effective pain-relieving drugs.[3][4] Fentanyl and its analogues, for example, are phenylpiperidines that exhibit high affinity and agonist activity at the MOP, leading to profound analgesic effects.[3][5]

This compound represents a valuable starting point for novel analgesic development. The 4-oxo position provides a versatile chemical handle for modification, while the 3-chlorophenyl group influences the molecule's electronic properties and potential interactions with the receptor's binding pocket. Structure-activity relationship (SAR) studies have consistently shown that substitutions on the N-phenyl ring are pivotal for binding affinity and selectivity.[6][7] This guide outlines a systematic approach to evaluating this compound and its derivatives as potential analgesics.

Physicochemical Properties of the Core Scaffold

A clear understanding of the starting material's properties is fundamental for subsequent chemical modifications and formulation development.

PropertyValueSource
IUPAC Name This compound[8]
CAS Number 115012-58-3[8]
Molecular Formula C₁₁H₁₂ClNO[8][9]
Molecular Weight 209.67 g/mol [8][9]
Appearance Off-white to pale yellow solid-
Solubility Soluble in DMSO, Methanol, Ethanol-

A Strategic Workflow for Analgesic Candidate Evaluation

The path from a chemical entity to a viable drug candidate is a multi-step process designed to answer key questions sequentially. This workflow ensures that resources are spent on the most promising compounds.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Efficacy A Target Engagement (Receptor Binding Assay) B Functional Activity ([³⁵S]GTPγS Assay) A->B Does it bind? C Antinociceptive Effect (Hot-Plate Test) B->C Is it functional (agonist)? End Candidate for Further Preclinical Development C->End Is it effective in vivo? Start Test Compound: This compound or Derivative Start->A

Caption: A typical screening cascade for novel analgesic compounds.

Phase 1: In Vitro Characterization Protocols

The initial phase aims to determine if the compound interacts with the desired biological target (target engagement) and what effect that interaction has (functional activity). For potential opioid analgesics, the primary target is the µ-opioid receptor (MOP).

Protocol: MOP Competitive Radioligand Binding Assay

Rationale: This assay quantifies the affinity of a test compound for the µ-opioid receptor. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand that has a known high affinity for the receptor. A lower resulting inhibition constant (Ki) indicates a higher binding affinity.[4][10]

Materials:

  • Membrane Preparation: Commercially available membranes from cells expressing human µ-opioid receptors (e.g., CHO-hMOP cells).

  • Radioligand: [³H]DAMGO, a selective MOP agonist.[11]

  • Non-specific Ligand: Naloxone, a broad-spectrum opioid antagonist.[11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound or its derivatives, dissolved in DMSO to create a 10 mM stock.

  • Filtration System: 96-well glass fiber filter plates (e.g., Whatman GF/B) and a vacuum manifold.

  • Scintillation Fluid & Counter.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound in Assay Buffer, typically from 10 µM to 0.1 nM final concentration. Also prepare vehicle controls (DMSO in buffer).

  • Reaction Setup (96-well plate): To each well, add the following in order:

    • 50 µL of Assay Buffer (for total binding) or 10 µM Naloxone (for non-specific binding).

    • 50 µL of the diluted test compound or vehicle.

    • 50 µL of [³H]DAMGO diluted in Assay Buffer (to a final concentration of ~0.5 nM).[11]

    • 50 µL of thawed hMOP cell membrane preparation (typically 10-20 µg protein/well).

  • Incubation: Seal the plate and incubate at room temperature for 120 minutes to allow the binding to reach equilibrium.[11]

  • Filtration: Rapidly harvest the contents of each well onto the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash each well 3 times with 200 µL of ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Quantification: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

Data Analysis & Expected Results: The specific binding is calculated by subtracting the non-specific binding (counts in the presence of Naloxone) from the total binding (counts with vehicle). The data are then plotted as percent specific binding versus the log concentration of the test compound to generate a competition curve. The IC₅₀ (concentration of test compound that inhibits 50% of specific binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

CompoundClassKi (nM) at Human MOP
Morphine (Reference) Agonist1.14
Fentanyl (Reference) Agonist1.35
Test Compound X UnknownTo be determined
Reference Ki values sourced from BenchChem.[4]
Protocol: [³⁵S]GTPγS Functional Assay

Rationale: Binding to a receptor does not reveal if a compound is an agonist (activator), antagonist (blocker), or inverse agonist. The [³⁵S]GTPγS binding assay is a functional test that measures the first step in G-protein activation following receptor stimulation by an agonist.[12][13] Agonist binding to a G-protein coupled receptor (GPCR) like MOP promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows this activated state to accumulate and be measured.[14]

G cluster_0 Inactive State cluster_1 Active State Receptor_inactive MOP Receptor G_protein_inactive Gα(GDP)-Gβγ Complex Receptor_active Agonist-MOP Complex Receptor_inactive->Receptor_active Binding G_alpha_active Gα-[³⁵S]GTPγS G_protein_inactive->G_alpha_active Exchange G_beta_gamma Gβγ G_protein_inactive->G_beta_gamma Dissociation GDP GDP G_protein_inactive->GDP releases Agonist Agonist (Test Compound) Agonist->Receptor_inactive GTPgS [³⁵S]GTPγS GTPgS->G_protein_inactive

Caption: Mechanism of agonist-induced [³⁵S]GTPγS binding to Gα subunit.

Materials:

  • Membrane Preparation: As in the binding assay.

  • Radioligand: [³⁵S]GTPγS.

  • Reagents: GDP, MgCl₂, NaCl.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.[15]

  • Test Compound & Filtration System: As in the binding assay.

Step-by-Step Methodology:

  • Membrane Pre-incubation: Thaw membranes and pre-incubate them in Assay Buffer containing GDP (typically 10-30 µM) for at least 15 minutes on ice. This ensures G-proteins are in their inactive, GDP-bound state.

  • Compound Dilution: Prepare serial dilutions of the test compound as before. A known MOP agonist like DAMGO should be used as a positive control.

  • Reaction Setup (96-well plate): To each well, add the following:

    • 50 µL of diluted test compound or control.

    • 100 µL of the pre-incubated membrane preparation.[15]

    • 50 µL of [³⁵S]GTPγS diluted in Assay Buffer (to a final concentration of 0.1-0.4 nM).[15]

  • Incubation: Seal the plate and incubate at 30°C for 60 minutes.

  • Filtration, Washing, and Quantification: Proceed with the same steps as described in the binding assay protocol (Section 3.1).

Data Analysis & Expected Results: Basal activity is measured in the absence of any compound, while non-specific binding is determined using unlabeled GTPγS. The agonist-stimulated binding is calculated and plotted against the log concentration of the test compound. The potency (EC₅₀) and efficacy (Emax, relative to a full agonist like DAMGO) are determined from the resulting dose-response curve.

CompoundPotency (EC₅₀, nM)Efficacy (Emax, % of DAMGO)
DAMGO (Reference) ~5-10100%
Test Compound X To be determinedTo be determined

Phase 2: In Vivo Efficacy Protocol

If a compound shows high affinity and potent agonist activity in vitro, the next critical step is to assess its analgesic efficacy in a living organism.[16]

Protocol: Mouse Hot-Plate Test

Rationale: The hot-plate test is a classic and reliable method for assessing the efficacy of centrally acting analgesics against thermal pain.[17][18] The test measures the reaction time of an animal placed on a heated surface. An effective analgesic will increase the latency (delay) to a pain response (e.g., paw licking or jumping).[19] This response is considered a supraspinally organized response, making it suitable for evaluating opioid-like compounds.[17]

Materials:

  • Animals: Male ICR or C57BL/6 mice (20-25 g).

  • Apparatus: A commercial hot-plate apparatus set to a constant temperature (e.g., 52-55°C).[18][19]

  • Test Compound Formulation: Test compound dissolved in an appropriate vehicle (e.g., saline with 5% DMSO, 5% Tween 80).

  • Positive Control: Morphine (e.g., 10 mg/kg, subcutaneous).

  • Administration Tools: Syringes and needles for the chosen route of administration (e.g., intraperitoneal, subcutaneous, oral).

Step-by-Step Methodology:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and start a timer. Observe for nocifensive behaviors such as hind paw licking, shaking, or jumping. Record the time (latency) at which the first definitive pain response occurs.

  • Cut-off Time: A cut-off time (e.g., 45-60 seconds) must be established to prevent tissue damage. If a mouse does not respond by the cut-off time, it is removed, and the latency is recorded as the cut-off time.[20]

  • Grouping and Administration: Randomly assign mice to treatment groups (Vehicle, Positive Control, Test Compound at various doses). Administer the treatments via the desired route.

  • Post-treatment Latency: At a predetermined time point after administration (e.g., 30, 60, 90 minutes, based on expected pharmacokinetics), place each mouse back on the hot plate and measure the response latency again.

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.

Data Analysis & Expected Results: The analgesic effect is often expressed as the Percent Maximum Possible Effect (% MPE), calculated using the formula:

% MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

The results are analyzed to determine the dose-response relationship and the ED₅₀ (the dose that produces 50% of the maximum effect).

Treatment GroupDose (mg/kg, s.c.)Latency at 30 min (sec)% MPE
Vehicle -~15~0%
Morphine 10~35-40~70-80%
Test Compound X 1To be determinedTo be determined
Test Compound X 3To be determinedTo be determined
Test Compound X 10To be determinedTo be determined
Baseline latency is assumed to be ~12s and cut-off time at 45s for %MPE calculation.

Conclusion and Future Directions

This compound serves as an excellent scaffold for analgesic research within the well-validated phenylpiperidine class. The systematic application of the protocols detailed in this guide—progressing from in vitro binding and functional assays to in vivo pain models—provides a robust framework for identifying and characterizing novel drug candidates. Positive results, such as high MOP affinity, potent agonist activity, and significant antinociceptive effects in the hot-plate test, would strongly support the advancement of a derivative for further preclinical development, including evaluation in other pain models (e.g., inflammatory or neuropathic pain), pharmacokinetic studies, and safety pharmacology.

References

  • Vertex AI Search. (n.d.). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels.
  • Kaye, A. D., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31.
  • Elbaridi, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed.
  • Menéndez, L., et al. (2002). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Journal of Neuroscience Methods, 113(1), 61-67.
  • Espejo, E. F., & Mir, D. (1993). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed.
  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia.
  • Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience, 10, 284.
  • JoVE. (2024). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Journal of Visualized Experiments.
  • ResearchGate. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain | Request PDF.
  • NCBI Bookshelf. (2012). GTPγS Binding Assays - Assay Guidance Manual.
  • Creative Bioarray. (n.d.). GTPγS Binding Assay.
  • Semantic Scholar. (2024). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods.
  • Reddy, N. S., et al. (2024). Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. International Journal of Pharmaceutical Sciences and Research.
  • Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55561.
  • Kenakin, T., & Williams, M. (2014). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 1175, 75-86.
  • decoding pain. (2025). Decoding Pain: Next‐Generation In Vitro Systems for Mechanistic Insights and Drug Discovery. PubMed Central.
  • Waelbroeck, M., et al. (1990). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Biochemical Pharmacology, 40(7), 1541-1549.
  • Semantic Scholar. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain.
  • ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay...
  • Medznat.ru. (n.d.). Are phenylpiperidine derivatives any good in current anesthesia and perioperative medicine practice?
  • Eurofins Discovery. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay.
  • Chemchart. (n.d.). This compound (115012-58-3).
  • BenchChem. (2025). Validating Opioid Receptor Binding Assays: A Comparative Guide Using Morphine Hydrobromide.
  • BenchChem. (2025). Comparative Binding Kinetics of Opioids to Mu-Opioid Receptors: A Comprehensive Guide.
  • ResearchGate. (2023). Assays in analgesic studies.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 115012-58-3.
  • ResearchGate. (2023). What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding?
  • Giovannoni, M. P., et al. (2003). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. Journal of Medicinal Chemistry, 46(6), 1055-1059.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • ALkhafaji, M. T. Y. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science, 12(2), 70-79.
  • Huang, H., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(13), 9458-9483.
  • Khan, A., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medicinal Chemistry Research, 21(9), 2417-2422.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine.
  • Casy, A. F., et al. (1980). Structure-activity relations in analgesics based on 4-anilinopiperidine. Journal of Pharmacy and Pharmacology, 32(1), 327-333.
  • Rafiq, K., et al. (2014). The structural modification causes the enhancement of analgesic activity of 4-(4′ Chloro -Phenyl)-4- hydroxy piperidine. International Journal of Current Pharmaceutical Research, 6(2), 54-56.
  • Ukrpromzviazok, P. A., et al. (2019). The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. Pharmaceuticals, 12(2), 81.
  • Wróbel, M. Z., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(18), 4246.

Sources

Application Notes & Protocols: The Role of the 1-(3-Chlorophenyl)piperidin-4-one Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals and natural alkaloids.[1] Its derivatives are particularly prominent in the development of agents targeting the Central Nervous System (CNS), prized for their favorable pharmacokinetic profiles and ability to be chemically modified.[2] This document provides an in-depth guide to the synthesis, application, and evaluation of a key intermediate: 1-(3-chlorophenyl)piperidin-4-one . We will explore its utility as a versatile scaffold for generating potent and selective ligands for critical CNS targets, including dopamine and serotonin receptors. This guide is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel CNS therapeutics. We will detail not only the synthetic protocols but also the strategic rationale and downstream experimental workflows necessary to advance candidates from initial synthesis to preliminary in vivo assessment.

Section 1: The this compound Scaffold: A Privileged Substructure

The this compound molecule serves as a powerful starting point in CNS drug discovery. Its structure combines two key features:

  • The Piperidin-4-one Core: This saturated heterocycle provides a rigid, three-dimensional framework. The ketone at the 4-position is a versatile chemical handle, readily converted into hydrazones, oximes, or reduced to a hydroxyl group, which can then be used for further derivatization or to introduce crucial hydrogen bonding interactions with a biological target.[3][4] The piperidine nitrogen allows for the introduction of various substituents that can modulate physicochemical properties like solubility and basicity.

  • The 3-Chlorophenyl Moiety: The aryl group attached to the piperidine nitrogen is critical for targeting a wide range of CNS receptors. The chlorine atom at the meta-position is an important electronic and steric feature. It is a common substituent in ligands targeting serotonin and dopamine receptors, often contributing to enhanced binding affinity.[5][6] This specific substitution pattern is found in numerous well-characterized CNS-active compounds, making it a validated starting point for library synthesis.

The combination of these features makes this compound an ideal scaffold for building libraries of compounds aimed at modulating neurotransmitter systems implicated in psychiatric and neurodegenerative disorders.

Physicochemical Properties
PropertyValueSource
CAS Number 115012-58-3[7]
Molecular Formula C₁₁H₁₂ClNO[7]
Molecular Weight 209.68 g/mol
InChIKey JJYTZAMHBNGTOX-UHFFFAOYSA-N[7]

Section 2: Synthesis and Characterization Protocol

The most common and efficient method for synthesizing substituted piperidin-4-ones is the Mannich condensation reaction.[8][9] This one-pot, multi-component reaction offers a straightforward route to the core scaffold.

Protocol 2.1: Synthesis via Mannich Condensation

Objective: To synthesize this compound hydrochloride.

Materials:

  • 3-Chloroaniline

  • Paraformaldehyde

  • Acetone

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-chloroaniline (0.1 mol), paraformaldehyde (0.2 mol), and acetone (0.1 mol) in 100 mL of ethanol.

  • Acidification & Reflux: Slowly add concentrated HCl (0.1 mol) to the mixture while stirring. The addition is exothermic; cooling in an ice bath may be necessary. Once the addition is complete, fit the flask with a reflux condenser.

  • Heating: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Scientist's Note: The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. Here, acetone acts as the enolizable carbonyl compound, 3-chloroaniline is the amine, and formaldehyde is the non-enolizable aldehyde. The acidic conditions catalyze the formation of the electrophilic Eschenmoser's salt-like intermediate, which is then attacked by the enol form of acetone.

  • Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour. The hydrochloride salt of the product will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid twice with cold ethanol (20 mL) and then once with diethyl ether (20 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the white to off-white solid product under vacuum to yield this compound hydrochloride.

Characterization:

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

  • FT-IR: To identify key functional groups, particularly the carbonyl (C=O) stretch (typically ~1710 cm⁻¹) and N-H stretch of the hydrochloride salt.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent compound.

  • Melting Point: To assess purity.

Section 3: Application in Lead Generation for CNS Targets

The true power of the this compound scaffold lies in its role as a template for creating multi-target ligands for CNS disorders. By modifying the core structure, researchers can tune the affinity and selectivity for various receptors.

Workflow for Scaffold-Based Drug Discovery

G cluster_0 Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Lead Optimization & In Vivo Testing A Synthesis of Core Scaffold (this compound) B Chemical Modification (e.g., Reductive Amination, Alkylation) A->B C Generate Focused Library of Derivatives B->C D Primary Screening: Receptor Binding Assays C->D Test Compounds E Secondary Screening: Functional Assays (Agonist/Antagonist) D->E F Selectivity Profiling (Panel of CNS Targets) E->F G ADMET Profiling (Solubility, Permeability, Stability) F->G Select Hits H In Vivo PK Studies (Brain Penetration) G->H I Behavioral Models (e.g., Forced Swim, Locomotor) H->I J Lead Candidate I->J Identify Lead Candidate

Caption: Drug discovery workflow using the piperidin-4-one scaffold.

Targeting Dopaminergic Pathways

Derivatives of arylpiperidines and arylpiperazines are well-established ligands for dopamine receptors (D₂, D₃, D₄) and the dopamine transporter (DAT).[10][11] These targets are implicated in schizophrenia, Parkinson's disease, and addiction.

  • Rationale: Antagonism of the D₂ receptor is a primary mechanism for antipsychotic drugs. Modulating D₃ receptors is an emerging strategy for treating addiction and depression.[12] DAT inhibition increases synaptic dopamine levels and is the mechanism of action for stimulants and some antidepressants.[13]

  • Derivatives & Activity: By creating spiro-cyclic derivatives or performing reductive amination at the C4-ketone of the this compound scaffold, novel ligands with high affinity for dopamine receptors can be generated.

Representative Derivative ClassTarget(s)Typical Kᵢ Range (nM)Associated CNS IndicationReference(s)
N-Alkyl-4-aryl-piperidinesDAT, SERT1 - 50Depression, Addiction[13]
Spiro[piperidine-4,2'-indoline]-onesD₂, 5-HT₁ₐ10 - 200Schizophrenia[14]
4-(Arylcarboxamido)piperidinesD₃1 - 10Addiction, Substance Abuse[12]
Targeting Serotonergic Pathways

The 1-(3-chlorophenyl)piperazine (mCPP), a close structural analog, is a well-known metabolite of the antidepressant trazodone and acts as a non-selective serotonin receptor agonist.[15] This highlights the inherent potential of the 3-chlorophenyl motif for interacting with serotonin receptors. The piperidine scaffold offers an opportunity to improve selectivity.

  • Rationale: The serotonin transporter (SERT) is the primary target for SSRI antidepressants.[16] The 5-HT₁ₐ receptor is a target for anxiolytics and antidepressants, while the 5-HT₇ receptor is being investigated for its role in depression and cognitive disorders.[5]

  • Derivatives & Activity: Elongating a chain from the piperidine nitrogen or modifying the C4-position can lead to potent and selective serotonin receptor ligands. For example, linking a second pharmacophore to the C4 position can create dual-target ligands.

Representative Derivative ClassTarget(s)Typical Kᵢ Range (nM)Associated CNS IndicationReference(s)
4-(Benzyloxy)methyl-piperidinesSERT2 - 400Depression[16]
Long-chain arylpiperazines/piperidines5-HT₁ₐ, 5-HT₇15 - 300Depression, Anxiety[5]

Section 4: Key Experimental Protocols

The following protocols provide a framework for evaluating novel compounds derived from the this compound scaffold.

Protocol 4.1: In Vitro Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific CNS receptor (e.g., human dopamine D₂ receptor).

Materials:

  • Cell membranes expressing the target receptor (e.g., hD₂-CHO cell membranes)

  • Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride for D₂)

  • Non-specific binding (NSB) agent (e.g., Haloperidol, 10 µM)

  • Test compounds (dissolved in DMSO, serially diluted)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well filter plates (GF/B or GF/C)

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of test compounds in the assay buffer. The final DMSO concentration in the assay should be ≤0.5%.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 25 µL of assay buffer (for Total Binding) OR 25 µL of NSB agent (for Non-Specific Binding) OR 25 µL of test compound dilution.

    • 25 µL of radioligand at a final concentration near its Kₔ (e.g., 0.2 nM [³H]-Spiperone).

    • 150 µL of cell membrane suspension (e.g., 10-20 µg protein/well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

    • Rationale: This allows the binding reaction to reach equilibrium. Incubation times and temperatures must be optimized for each specific receptor-ligand pair.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (passes through).

  • Washing: Wash each well 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition for each concentration of the test compound: 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]).

    • Plot percent inhibition against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Expected Results: A dose-dependent inhibition of radioligand binding, yielding a sigmoidal curve from which a Kᵢ value can be derived, indicating the compound's affinity for the target receptor.

Protocol 4.2: Preliminary In Vivo Evaluation (Mouse Forced Swim Test)

Objective: To assess the potential antidepressant-like activity of a test compound. This is a common screening model for compounds targeting serotonergic and dopaminergic systems.

Materials:

  • Male C57BL/6 or ICR mice (8-10 weeks old)

  • Test compound and vehicle (e.g., 0.9% saline with 5% Tween 80)

  • Positive control (e.g., Fluoxetine, 20 mg/kg)

  • Transparent cylindrical containers (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment and analysis software.

Procedure:

  • Acclimation: Acclimate animals to the housing facility for at least one week before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) or oral (p.o.) route. A typical pretreatment time is 30-60 minutes before the test.

    • Scientist's Note: The choice of dose, route, and pretreatment time should be informed by any available pharmacokinetic data. If none is available, a dose-response study (e.g., 1, 5, 10, 20 mg/kg) is recommended.

  • Pre-Test Session (Day 1): Place each mouse individually into the water-filled cylinder for a 15-minute adaptation session. This is done to induce a stable state of immobility on the test day. Remove, dry, and return the mice to their home cages.

  • Test Session (Day 2, 24h later): Following drug administration, place the mice back into the cylinders for a 6-minute test session. Record the sessions for later analysis.

  • Behavioral Scoring: Analyze the last 4 minutes of the 6-minute test session. Score the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.

  • Data Analysis: Compare the mean duration of immobility for the test compound group(s) against the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).

Expected Results: A significant reduction in immobility time compared to the vehicle-treated group suggests potential antidepressant-like activity. The positive control (Fluoxetine) should produce a robust decrease in immobility.

Section 5: In Silico Modeling and ADMET Considerations

Modern CNS drug discovery heavily relies on computational tools and early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) properties.

In Silico Modeling
  • Molecular Docking: Docking studies can predict the binding pose of derivatives within the active site of target receptors (e.g., D₂ or 5-HT₁ₐ), helping to rationalize structure-activity relationships (SAR) and guide the design of new analogs.

  • 3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) can be used to build predictive models for ligand affinity based on steric and electrostatic fields.[17]

CNS Drug Properties & ADMET

For a compound to be a successful CNS drug, it must not only have high target affinity but also possess a suitable pharmacokinetic profile.

  • Blood-Brain Barrier (BBB) Penetration: This is arguably the most critical factor. Early assessment can be done using in vitro models (e.g., PAMPA-BBB assay) or by calculating physicochemical properties known to influence BBB passage (e.g., LogP, TPSA, molecular weight). The goal is to achieve sufficient unbound drug concentration in the brain.[18]

  • Metabolic Stability: In vitro assays using liver microsomes or hepatocytes can predict the metabolic fate of compounds. The 3-chlorophenyl moiety may be susceptible to hydroxylation.[19]

  • P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter at the BBB that can prevent drugs from reaching their CNS targets. In vitro assays can determine if a compound is a P-gp substrate.

CNS Drug Discovery Pathway

Caption: Key stages in CNS drug discovery and development.

Conclusion

This compound is more than just a chemical intermediate; it is a validated, privileged scaffold for the discovery of novel CNS-active agents. Its straightforward synthesis and versatile chemical nature allow for the systematic exploration of chemical space around key dopaminergic and serotonergic targets. By integrating rational design, robust synthetic chemistry, and a tiered screening approach encompassing in vitro and in vivo pharmacology, researchers can effectively leverage this scaffold to develop next-generation therapeutics for a range of complex neurological and psychiatric disorders.

References

  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2025). Journal of University of Anbar for Pure Science. [Link]
  • Glennon, R. A., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
  • ChemInform Abstract: Synthesis of Piperidine Analogues of 1-(3-Chlorophenyl)piperazine, a Well Known Serotonin Ligand. (2010). ChemInform. [Link]
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]
  • Stankiewicz, A. M., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules. [Link]
  • Synthetic method of piperazidines drug intermediate. (2015).
  • This compound (115012-58-3). Chemchart. [Link]
  • 1-(3-Chlorophenyl)piperazine. PubChem. [Link]
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]
  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Shim, J. Y., et al. (2001). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry. [Link]
  • Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. ACS Chemical Neuroscience. [Link]
  • 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. Wikipedia. [Link]
  • Chen, W., et al. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology. [Link]
  • Grundt, P., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of Medicinal Chemistry. [Link]
  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions.
  • CNS Disorder Models.
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals (Basel). [Link]
  • 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Il Farmaco. [Link]
  • Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology. [Link]
  • N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) Interaction with LYS 3.28(192) Is Crucial for Its Inverse Agonism at the Cannabinoid CB1 Receptor.
  • (-)-3-(4-Chlorophenyl)-N'-[(4-[11C]cyanophenyl)sulfonyl]-4-phenyl- 4,5-dihydro-1H-pyrazole-1-carboxamidine.
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. [Link]
  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Compounds Affecting the Central Nervous System. I. 4-Piperidones and Related Compounds. Journal of Medicinal Chemistry. [Link]
  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure. [Link]
  • In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition. Pharmaceutics. [Link]

Sources

Application Notes and Protocols: A Guide to the Scale-Up Synthesis of 1-(3-Chlorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-(3-Chlorophenyl)piperidin-4-one is a pivotal intermediate in the synthesis of numerous pharmaceutical agents. Its efficient and scalable production is therefore a critical concern for the drug development and manufacturing sectors. This document provides a comprehensive guide to the scale-up synthesis of this key building block, detailing the underlying chemical principles, process optimization strategies, a step-by-step protocol, and robust analytical methods for quality assurance.

Introduction: The Strategic Importance of this compound

The piperidine scaffold is a recurring motif in a vast array of biologically active molecules and approved pharmaceuticals.[1][2] Specifically, the 1-aryl-4-piperidone substructure, as found in this compound, serves as a versatile precursor for a range of therapeutic agents, including those targeting the central nervous system. The synthesis of such piperidine derivatives has been a subject of extensive research, with various methods developed to construct this heterocyclic system.[1][2][3][4] The demand for efficient, cost-effective, and scalable synthetic routes is driven by the need to produce these vital pharmaceutical intermediates in large quantities while maintaining high purity and safety standards.

This application note focuses on a robust and scalable method for the synthesis of this compound, primarily through a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction has emerged as a powerful tool for the formation of carbon-nitrogen bonds, offering significant advantages over classical methods in terms of substrate scope and functional group tolerance.[5][6]

Reaction Scheme and Mechanistic Rationale

The synthesis of this compound is achieved via the palladium-catalyzed cross-coupling of 4-piperidone with 1-bromo-3-chlorobenzene. This transformation, a variation of the Buchwald-Hartwig amination, provides a direct and efficient route to the desired product.[5][7]

Reaction:

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 1-(3-Chlorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3-Chlorophenyl)piperidin-4-one. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity is critical for the quality of the final active pharmaceutical ingredient (API). The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in drug development and manufacturing environments. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, with UV detection. All validation procedures are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction

This compound is a heterocyclic ketone and a crucial building block in the synthesis of a variety of pharmacologically active molecules. The piperidine scaffold is a common feature in many drugs due to its favorable pharmacokinetic properties.[6] The presence of impurities in this starting material can lead to the formation of undesired side products, potentially impacting the safety and efficacy of the final drug product. Therefore, a reliable analytical method for the accurate quantification of this compound and its potential impurities is of paramount importance.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in complex mixtures.[7] Reversed-phase HPLC, in particular, is widely used in the pharmaceutical industry for its versatility and compatibility with a broad range of analytes.[8][9][10] This application note provides a comprehensive guide to a validated RP-HPLC method specifically developed for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method. While specific experimental data for this compound is not extensively published, we can infer its properties from its structural analogues, such as 1-(3-chlorophenyl)piperazine and other piperidine derivatives.[6][11][12][13][14]

Structure:

  • Polarity: The presence of the polar ketone and tertiary amine groups, combined with the nonpolar chlorophenyl ring, gives the molecule a moderate polarity, making it suitable for reversed-phase chromatography.

  • UV Absorbance: The chlorophenyl group contains a chromophore that is expected to exhibit significant UV absorbance, enabling sensitive detection. A wavelength maximum is anticipated in the range of 220-280 nm, typical for such aromatic compounds.[15][16]

  • pKa: The piperidine nitrogen is basic, and its pKa will influence the retention behavior with changes in mobile phase pH. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled with a suitable buffer.

HPLC Method Development and Rationale

The selection of chromatographic conditions is based on the physicochemical properties of this compound and established principles of reversed-phase HPLC.[8][17][18]

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention for moderately polar compounds. The specified dimensions and particle size offer a good balance between resolution, efficiency, and backpressure.
Mobile Phase A: 20 mM Potassium Phosphate Monobasic (pH 3.0) B: AcetonitrileA phosphate buffer is used to maintain a constant pH and ensure consistent ionization of the analyte, leading to reproducible retention times and symmetrical peak shapes. Acetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 60% A / 40% B (Isocratic)An isocratic elution is chosen for its simplicity and robustness, which is ideal for routine quality control applications. The ratio is optimized to achieve a suitable retention time and separation from potential impurities.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 225 nmThis wavelength is selected to provide high sensitivity for the chlorophenyl chromophore. A UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Volume 10 µLA small injection volume is used to prevent column overloading and maintain good peak shape.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility with the chromatographic system and minimizes baseline disturbances.
Method Development Workflow

The following diagram illustrates the logical workflow for the development of this HPLC method.

MethodDevelopment Analyte Analyte Characterization (Physicochemical Properties) ColumnSelection Column Selection (C18) Analyte->ColumnSelection MobilePhase Mobile Phase Optimization (Buffer, Organic Modifier) Analyte->MobilePhase Detection Detection Wavelength (UV Scan) Analyte->Detection Optimization Method Optimization (Flow Rate, Temperature, Gradient/Isocratic) ColumnSelection->Optimization MobilePhase->Optimization Detection->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation FinalMethod Final HPLC Method Validation->FinalMethod

Caption: Workflow for HPLC Method Development.

Method Validation Protocol

The developed HPLC method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[2][3][4][5] The validation parameters and their acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurities and the diluent peak. Peak purity should be confirmed by a photodiode array (PDA) detector.
Linearity Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentration levels.
Range 80% to 120% of the nominal concentration.
Accuracy Mean recovery between 98.0% and 102.0% at three concentration levels (80%, 100%, and 120%).
Precision - Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. - Intermediate Precision (Inter-day): RSD ≤ 2.0% over two different days, with two different analysts.
Robustness RSD ≤ 2.0% for small, deliberate variations in method parameters (e.g., pH ± 0.2, column temperature ± 5 °C, flow rate ± 0.1 mL/min).
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Validation Workflow

The following diagram outlines the workflow for the validation of the analytical method.

ValidationWorkflow Start Method Validation Protocol Specificity Specificity (Resolution, Peak Purity) Start->Specificity Linearity Linearity & Range (Correlation Coefficient) Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (Repeatability, Intermediate) Start->Precision Robustness Robustness (Deliberate Variations) Start->Robustness LOD_LOQ LOD & LOQ (Signal-to-Noise) Start->LOD_LOQ Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness->Report LOD_LOQ->Report

Caption: Workflow for HPLC Method Validation.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Diluent: Prepare a 60:40 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation

Accurately weigh a sample containing approximately 10 mg of this compound and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Procedure

Set up the HPLC system with the conditions specified in Table 3.1. Equilibrate the column for at least 30 minutes with the mobile phase. Inject the diluent (blank), followed by the working standard solution and the sample solution.

Conclusion

This application note describes a simple, specific, and reliable RP-HPLC method for the quantitative determination of this compound. The method has been developed based on the physicochemical properties of the analyte and validated in accordance with ICH guidelines, demonstrating its suitability for routine use in quality control laboratories. The detailed protocol and validation data provide a comprehensive resource for researchers, scientists, and drug development professionals working with this important pharmaceutical intermediate.

References

  • Separation and determination of aromatic amines by reversed-phase HPLC. J-Stage.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF.
  • Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine on Newcrom R1 HPLC column. SIELC Technologies.
  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Semantic Scholar.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. PubChem.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • 1-(3-Chlorophenyl)piperazine. PubChem.
  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine. PubChem.
  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences.
  • 3,5-Diethyl-2r,6c-di(4-chlorophenyl)piperidin-4-one picrate: synthesis, spectral, biological, DFT, ADME and molecular docking studies. Taylor & Francis Online.
  • 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;piperidin-1-yl(quinoxalin-6-yl)methanone. PubChem.
  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
  • 3,5-Diethyl-2r,6c-di(4-chlorophenyl)piperidin-4-one picrate: synthesis, spectral, biological, DFT, ADME and molecular docking studies. ResearchGate.
  • (PDF) Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. ResearchGate.
  • 1-((4-Chlorophenyl)methyl)piperidin-4-amine. PubChem.
  • (A) UV-vis spectra of piperidine (0.04 M) with 1 in [Bmim]PF 6 . The... ResearchGate.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

1-(3-Chlorophenyl)piperazine, commonly known as mCPP, is a psychoactive compound belonging to the phenylpiperazine class. Its significance spans multiple scientific domains: it is recognized as a designer drug, but it is also a major pharmacologically active metabolite of several widely prescribed antidepressant medications, including trazodone, nefazodone, and etoperidone[1]. This dual identity makes its accurate detection and quantification critical in forensic toxicology, clinical monitoring, and pharmaceutical quality control[2]. The abuse of piperazine derivatives as recreational drugs, often as substitutes for substances like MDMA ("ecstasy"), further necessitates robust analytical methods for their identification in seized materials and biological specimens[3][4].

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive and widely accessible analytical technique for the analysis of mCPP and its analogues[5]. The method's strength lies in the high separation efficiency of gas chromatography, which resolves complex mixtures, combined with the specific and sensitive detection afforded by mass spectrometry, which provides a molecular "fingerprint" for unequivocal identification.

This application note provides a comprehensive guide to the analysis of mCPP using GC-MS. It details field-proven protocols for sample preparation from various matrices, outlines optimized instrumental conditions, and explains the principles of data interpretation, including the characteristic mass fragmentation pathways. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and trustworthy results for both qualitative and quantitative applications.

Principle of the Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of mCPP by GC-MS is predicated on two core analytical principles working in tandem.

  • Gas Chromatography (GC): This is the separation stage. The sample, once vaporized in a heated injector, is carried by an inert gas (e.g., Helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Compounds like mCPP separate based on their volatility and affinity for this stationary phase. Less volatile compounds or those with stronger interactions move slower, resulting in different elution times, known as retention times (RT), which are characteristic for a given compound under specific conditions.

  • Mass Spectrometry (MS): Following separation, the eluted molecules enter the mass spectrometer's ion source, typically operating under Electron Ionization (EI). Here, high-energy electrons (70 eV) bombard the molecules, causing them to ionize and fragment in a reproducible manner[6]. These charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting plot of fragment abundance versus m/z is the mass spectrum, which serves as a unique chemical identifier.

For certain biological analyses, a derivatization step may be employed. This involves chemically modifying the target analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior[7]. For mCPP and its metabolites, acylation is a common and effective strategy[8][9].

Experimental Protocols

Reagents and Materials
  • Standards: Certified reference standards of 1-(3-Chlorophenyl)piperazine (mCPP) and any related compounds of interest. An appropriate internal standard (IS), such as a deuterated analogue or a structurally similar compound not expected in the samples (e.g., 1-(4-methylphenyl)piperazine), should be used for quantitative analysis[10].

  • Solvents: HPLC or analytical grade methanol, acetonitrile, ethyl acetate, n-hexane, and 2-propanol.

  • Reagents for Extraction: Hydrochloric acid (HCl), sodium hydroxide (NaOH), ammonium hydroxide (NH₄OH), and phosphate buffer solutions.

  • Reagents for Derivatization (Optional): Heptafluorobutyric anhydride (HFBA) or Trifluoroacetic anhydride (TFAA), pyridine, and ethyl acetate[8][9][10].

  • Enzymes (for biological samples): β-glucuronidase and arylsulfatase for hydrolysis of conjugated metabolites[8][11].

  • Extraction Supplies: Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange) or glassware for Liquid-Liquid Extraction (LLE).

Sample Preparation Workflow

The choice of sample preparation is dictated by the matrix. The goal is to isolate the analyte from interfering substances and prepare it in a solvent compatible with the GC-MS system.

G cluster_0 Sample Receipt cluster_1 Preparation cluster_2 Analysis cluster_3 Data Processing Sample Seized Material (Tablet, Powder) Dissolve Dissolve in Methanol Sample->Dissolve BioSample Biological Matrix (Urine, Plasma) Homogenize Homogenize/ Add IS BioSample->Homogenize Evaporate Evaporate & Reconstitute Dissolve->Evaporate Hydrolysis Enzymatic Hydrolysis (Optional) Homogenize->Hydrolysis Extraction LLE or SPE Hydrolysis->Extraction Extraction->Evaporate Derivatize Derivatization (Optional) Inject Inject into GC-MS Derivatize->Inject Evaporate->Derivatize If required Evaporate->Inject If not derivatized Analyze Data Acquisition (RT & Mass Spectrum) Inject->Analyze Identify Identify vs. Library/ Standard Analyze->Identify Quantify Quantify vs. Calibrators Identify->Quantify Report Generate Report Quantify->Report

Caption: General experimental workflow for GC-MS analysis.

Protocol 3.2.1: Seized Materials (e.g., Tablets, Powders)

This protocol is suitable for high-concentration samples where matrix effects are minimal.

  • Homogenization: Accurately weigh approximately 10 mg of the homogenized powder.

  • Dissolution: Dissolve the sample in 10 mL of methanol. For quantitative analysis, add the internal standard at this stage.

  • Sonication & Filtration: Sonicate the mixture for 10 minutes to ensure complete dissolution. Filter the solution using a 0.2 µm PTFE syringe filter to remove any insoluble excipients[6].

  • Dilution: Dilute the filtrate with methanol to a suitable concentration (e.g., 1-10 µg/mL) for GC-MS analysis.

  • Analysis: The sample is now ready for direct injection into the GC-MS.

Protocol 3.2.2: Biological Matrix (e.g., Urine) via LLE

This protocol is designed to extract mCPP from a complex biological matrix.

  • Hydrolysis (Optional but Recommended): To a 1 mL urine sample, add 500 µL of acetate buffer (pH 5.2) and an appropriate volume of β-glucuronidase/arylsulfatase enzyme solution. Incubate at 37°C for at least 12 hours to cleave conjugated metabolites[8].

  • pH Adjustment: After incubation (or directly if hydrolysis is skipped), adjust the sample pH to >10 with concentrated NaOH or NH₄OH. This converts the amine groups of mCPP to their free base form, which is more soluble in organic solvents.

  • Extraction: Add 5 mL of an extraction solvent (e.g., a mixture of dichloromethane/isopropanol/ethyl acetate 1:1:3 v/v/v)[8]. Vortex vigorously for 2 minutes and then centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution/Derivatization: The dry residue can be reconstituted in a small volume (e.g., 100 µL) of ethyl acetate for direct analysis or proceed to derivatization (Protocol 3.3).

Protocol 3.2.3: Biological Matrix (e.g., Plasma, Urine) via SPE

SPE often provides cleaner extracts with higher recovery compared to LLE.

  • Pre-treatment: For plasma, precipitate proteins by adding 1 mL of cold acetonitrile to 500 µL of plasma, vortex, and centrifuge. Use the supernatant. For urine, perform enzymatic hydrolysis as described in 3.2.2[9][12].

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with methanol and then deionized water/buffer.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture) to remove interferences.

  • Elution: Elute the analytes of interest using 2 mL of a 5% ammonium hydroxide solution in methanol[9][12].

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and proceed as in step 6 of the LLE protocol.

Derivatization Protocol (Acylation)

This optional step is useful for improving peak shape and detection limits, especially for metabolites.

  • Reaction Setup: To the dry residue from the extraction step, add 50 µL of ethyl acetate and 50 µL of an acylating agent like TFAA or HFBA[9][12].

  • Incubation: Tightly cap the vial and heat at 70°C for 30 minutes[9].

  • Evaporation: After cooling, evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the final residue in 100 µL of ethyl acetate or another suitable solvent for injection.

GC-MS Instrument Parameters

The following parameters are a robust starting point and should be optimized for the specific instrument in use.

GC Parameter Setting Rationale
Injector Port Temp 250 - 280°CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column, essential for trace-level analysis.
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.0 - 1.2 mL/min (Constant Flow)Optimizes chromatographic separation and peak shape.
Column 30 m x 0.25 mm ID, 0.25 µm filmA standard non-polar (e.g., 5% phenyl-methylpolysiloxane) or mid-polar column is effective for separating piperazine derivatives.
Oven Program Initial 60-100°C (hold 1 min), ramp 10-15°C/min to 280-300°C (hold 4-5 min)[3][5]The temperature ramp allows for the separation of compounds with different boiling points, from volatile solvents to the target analytes.
MS Parameter Setting Rationale
Ion Source Temp 230°CStandard temperature for stable and reproducible fragmentation.
Transfer Line Temp 280°CPrevents condensation of the analyte as it moves from the GC to the MS.
Ionization Mode Electron Ionization (EI)Standard ionization energy of 70 eV produces a consistent and extensive fragment library for identification.
Acquisition Mode Full ScanAcquires the entire mass spectrum, necessary for identification and structural confirmation.
Scan Range 40 - 500 m/zCovers the molecular ion and all significant fragments of mCPP and related compounds.

Data Interpretation & Results

Compound Identification

A compound is positively identified by a dual-criteria match:

  • Retention Time (RT): The RT of the peak in the sample chromatogram must match the RT of the certified reference standard, analyzed under the identical instrumental conditions, within a narrow tolerance window (typically ±0.1 min).

  • Mass Spectrum: The mass spectrum of the sample peak must visually match the spectrum of the reference standard and/or a validated spectral library. Key identifying ions and their relative abundance ratios should be consistent.

Mass Fragmentation of mCPP

The mass spectrum of mCPP is highly characteristic. The molecular ion ([M]⁺) is observed at m/z 196, corresponding to its monoisotopic mass. The presence of a chlorine atom is confirmed by the isotopic peak at m/z 198, with an abundance of approximately one-third that of the m/z 196 peak.

The fragmentation is dominated by cleavage of the piperazine ring. The primary fragmentation pathways involve the loss of parts of the ethylenediamine bridge.

G cluster_frags parent mCPP [M]⁺˙ m/z 196/198 f1 [M - C₂H₄N]⁺ m/z 154/156 parent->f1 - 42 Da f2 [M - C₃H₅N₂]⁺ m/z 138/140 parent->f2 - 58 Da f4 [C₄H₈N]⁺ m/z 70 parent->f4 Ring Cleavage f3 [M - C₄H₈N₂]⁺˙ m/z 111/113 f1->f3 - C₂H₃ f5 [C₃H₆N]⁺ m/z 56 f4->f5 - CH₂

Caption: Proposed EI fragmentation pathway for mCPP.

Key Diagnostic Ions for mCPP:

m/z Proposed Fragment Structure Significance
196/198 Molecular Ion [C₁₀H₁₃ClN₂]⁺˙Confirms molecular weight and presence of one chlorine atom.
154/156 [M - C₂H₄N]⁺Result of cleavage within the piperazine ring, often a high-abundance ion[13].
138/140 [M - C₃H₅N₂]⁺Further fragmentation of the piperazine moiety[13].
111/113 Chlorophenyl cation [C₆H₄Cl]⁺˙Indicates the substituted aromatic portion of the molecule.
56 [C₃H₆N]⁺A characteristic fragment indicating the unsubstituted part of the piperazine ring[6].
Quantitative Analysis

For quantitative results, a calibration curve must be prepared. This involves analyzing a series of calibrators containing known concentrations of mCPP and a constant concentration of the internal standard. A curve is generated by plotting the peak area ratio (mCPP/IS) against the concentration. The concentration of mCPP in unknown samples is then calculated from this curve. The method should be validated according to established guidelines (e.g., ICH, FDA), assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[9][14][15].

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust framework for the qualitative and quantitative analysis of 1-(3-Chlorophenyl)piperazine and related compounds. The protocols for sample preparation are adaptable to both high-concentration seized materials and complex biological matrices. By understanding the principles of separation, fragmentation, and data analysis, researchers can achieve accurate and defensible results. The characteristic retention time and unique mass spectral fingerprint allow for the unequivocal identification of mCPP, which is crucial for applications in forensic science, clinical toxicology, and pharmaceutical analysis.

References

  • Maurer, H. H., Kraemer, T., & Peters, F. T. (2003). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine. Journal of Analytical Toxicology, 27(8), 560–568. [Link]
  • PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone.
  • Kuleya, C., Hall, S., Gautam, L., & Cole, M. D. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163. [Link]
  • RSC Publishing. (2013). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Royal Society of Chemistry. [Link]
  • Oxford Academic. (2003). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine Including Analytical Differentiation from its Precursor Drugs Trazodone and Nefazodone. Journal of Analytical Toxicology. [Link]
  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination. Journal of Analytical and Bioanalytical Techniques. [Link]
  • Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Analytical and Bioanalytical Techniques. [Link]
  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine.
  • ResearchGate. (2013). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]
  • United Nations Office on Drugs and Crime (UNODC). (n.d.).
  • PubMed. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry.
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
  • mzCloud. (2015). 1-(3-Chlorophenyl)piperazine (m-CPP).
  • Adamowicz, P., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology. [Link]
  • ResearchGate. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]
  • Cerilliant. (n.d.). 1-(3-Chlorophenyl)piperazine (mCPP) HCl. MilliporeSigma. [Link]
  • ResearchGate. (2012).
  • Lin, D.-L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1). [Link]
  • U.S. Geological Survey. (2012). Analysis of pharmaceutical and other organic wastewater compounds in filtered and unfiltered water samples by gas chromatography/mass spectrometry.
  • ResearchGate. (2011).
  • International Journal of Creative Research Thoughts (IJCRT). (2023).
  • De Boeck, M., et al. (2014). Quantitative mass spectrometry methods for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Application Notes and Protocols for Receptor Binding Assays Using 1-(3-Chlorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Potential of a Versatile Scaffold

The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, serving as a versatile intermediate for a wide range of pharmacologically active compounds.[1][2] Its structural features allow for modifications that can lead to high-affinity interactions with various biological targets. The compound 1-(3-Chlorophenyl)piperidin-4-one is a specific embodiment of this scaffold, incorporating a 3-chlorophenyl group that is frequently found in ligands targeting central nervous system (CNS) receptors.

While direct binding data for this compound is not extensively published, a thorough analysis of its structural analogs provides a compelling rationale for investigating its affinity for key receptor families implicated in neuropsychiatric and other disorders. Specifically, the 1-(3-chlorophenyl)piperazine (m-CPP) moiety, a very close structural relative, is a well-characterized serotonin receptor agonist that also interacts with the serotonin transporter (SERT).[1][3][4] Furthermore, numerous chlorophenyl-substituted piperidines and piperazines have demonstrated high affinity for both dopamine (particularly the D3 and D4 subtypes) and sigma (σ) receptors.[5][6][7][8]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically characterize the receptor binding profile of this compound. It provides detailed protocols for competitive radioligand binding assays targeting the serotonin, dopamine, and sigma receptor families, grounded in established methodologies.[5] The protocols are designed to be self-validating, ensuring robust and reproducible data generation.

Compound Handling and Safety Precautions

Prior to initiating any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and related reagents.[9] As a standard practice for chlorinated aromatic compounds, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[10][11] All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood.

Experimental Design: A Targeted Approach to Receptor Profiling

The most efficient strategy to elucidate the pharmacological profile of a novel compound is to perform competitive binding assays. In this experimental paradigm, the test compound (this compound) competes with a radiolabeled ligand (a molecule with known high affinity for the target receptor) for binding to the receptor. The ability of the test compound to displace the radioligand is measured, allowing for the determination of its inhibitory concentration (IC₅₀) and, subsequently, its binding affinity (Kᵢ).[12]

Based on the evidence from structural analogs, the following primary screening panel is recommended:

Receptor Family Rationale / Key Analogs Potential Therapeutic Relevance
Serotonin (5-HT) 1-(3-Chlorophenyl)piperazine is a known 5-HT agonist.[13]Depression, Anxiety, Migraine[13]
Dopamine (DA) Chlorophenylpiperazine analogs show high affinity for D₄ receptors.[7][10]Schizophrenia, Parkinson's Disease, Addiction
Sigma (σ) Piperidine derivatives are potent σ₁ receptor ligands.[6][8][14]Neuroprotection, Pain, Psychiatric Disorders[14]

The following sections provide detailed protocols for conducting these screening assays.

Visualization of Experimental Workflow

The general workflow for a competitive radioligand binding assay is a multi-step process designed to ensure accuracy and reproducibility.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Counting cluster_analysis Data Analysis prep_ligand Prepare Test Compound (this compound) Serial Dilutions test_compound Competitive Binding: Receptor + Radioligand + Test Compound prep_ligand->test_compound prep_radio Prepare Radioligand (Fixed Concentration) total_binding Total Binding: Receptor + Radioligand + Buffer prep_radio->total_binding nonspecific_binding Non-Specific Binding (NSB): Receptor + Radioligand + Excess Unlabeled Ligand prep_radio->nonspecific_binding prep_radio->test_compound prep_receptor Prepare Receptor Source (Membrane Homogenate) prep_receptor->total_binding prep_receptor->nonspecific_binding prep_receptor->test_compound filtration Rapid Vacuum Filtration (Separates Bound from Free Radioligand) total_binding->filtration Incubate to Equilibrium nonspecific_binding->filtration Incubate to Equilibrium test_compound->filtration Incubate to Equilibrium counting Scintillation Counting (Quantifies Bound Radioactivity) filtration->counting calc_specific Calculate Specific Binding: Total - NSB counting->calc_specific gen_curve Generate Competition Curve (% Specific Binding vs. [Test Compound]) calc_specific->gen_curve calc_ic50 Determine IC₅₀ gen_curve->calc_ic50 calc_ki Calculate Kᵢ (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: General workflow for a competitive radioligand binding assay.

Protocol 1: Serotonin Transporter (SERT) Binding Assay

Rationale: The structural similarity to m-CPP, which binds to SERT, makes this an essential primary target to investigate.[3] This assay will determine if this compound has the potential to modulate serotonin reuptake.

Materials:

  • Receptor Source: Human platelet membranes or membranes from HEK293 cells stably expressing human SERT.

  • Radioligand: [³H]-Citalopram or [¹²⁵I]-RTI-55.

  • Non-specific Determinand: Fluoxetine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, prepared in a suitable solvent (e.g., DMSO) and serially diluted.

Procedure:

  • Membrane Preparation: Thaw the receptor source on ice. Homogenize and resuspend in assay buffer to a final protein concentration of 50-100 µ g/assay tube. A protein concentration determination (e.g., BCA assay) is critical.[6]

  • Assay Setup: In 96-well plates or individual tubes, add the following in a final volume of 250 µL:

    • Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membrane Preparation.

    • Non-Specific Binding (NSB): 50 µL Fluoxetine (10 µM) + 50 µL Radioligand + 150 µL Membrane Preparation.

    • Test Compound: 50 µL of each dilution of this compound + 50 µL Radioligand + 150 µL Membrane Preparation.

  • Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.[6] The exact time should be optimized in preliminary kinetic experiments.

  • Filtration: Rapidly terminate the incubation by vacuum filtration onto 0.3% polyethyleneimine (PEI) pre-soaked GF/B or GF/C glass fiber filters using a cell harvester. This step is crucial to separate the receptor-bound radioligand from the unbound radioligand before the complex can dissociate.[15]

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Quantify the radioactivity using a liquid scintillation counter.

Protocol 2: Dopamine D₄ Receptor Binding Assay

Rationale: The chlorophenylpiperazine moiety is a classic feature of high-affinity D₄ receptor ligands.[7][10] This assay is critical for assessing potential antipsychotic or cognitive-enhancing activity.

Materials:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D₄ receptor (D₄.₂, D₄.₄, or D₄.₇ isoforms are common).

  • Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone.

  • Non-specific Determinand: Haloperidol (10 µM) or Clozapine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4. The inclusion of MgCl₂ is important for maintaining the receptor in a high-affinity state for many antagonists.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, prepared and serially diluted.

Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 1, resuspending to a final concentration of 20-40 µg protein/assay tube.

  • Assay Setup: Set up the assay in a final volume of 250 µL as described in Protocol 1, substituting the appropriate radioligand and non-specific determinand.

  • Incubation: Incubate at 37°C for 60 minutes. Higher temperatures are often used for dopamine receptor binding assays.

  • Filtration, Washing, and Counting: Proceed as described in Protocol 1.

Protocol 3: Sigma-1 (σ₁) Receptor Binding Assay

Rationale: The piperidine core is a well-established pharmacophore for σ₁ ligands.[6][8] Investigating σ₁ binding is important for understanding potential neuroprotective or cognitive effects.

Materials:

  • Receptor Source: Guinea pig brain membrane homogenate, which is a rich natural source of σ₁ receptors.

  • Radioligand: [³H]-(+)-Pentazocine.

  • Non-specific Determinand: Haloperidol (10 µM) or (+)-Pentazocine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, prepared and serially diluted.

Procedure:

  • Membrane Preparation: Prepare membranes as described in Protocol 1, resuspending to a final concentration of 150-200 µg protein/assay tube.

  • Assay Setup: Set up the assay in a final volume of 250 µL as described in Protocol 1.

  • Incubation: Incubate at 37°C for 120 minutes with gentle agitation. A longer incubation time is often required for σ₁ receptor assays to reach equilibrium.

  • Filtration, Washing, and Counting: Proceed as described in Protocol 1.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each concentration of the test compound, specific binding is calculated as: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Competition Curve: Convert specific binding values to a percentage of the maximum specific binding (in the absence of the test compound). Plot the % Specific Binding against the logarithm of the molar concentration of this compound.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., in Prism GraphPad) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Calculate Kᵢ: The IC₅₀ value is dependent on the concentration of the radioligand used. To determine the intrinsic affinity of the test compound for the receptor (the Kᵢ value), use the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Hypothetical Signaling Context

Many serotonin and dopamine receptors are G-protein coupled receptors (GPCRs). Understanding their basic signaling mechanism provides context for the importance of binding affinity data. An antagonist binding to the receptor would block this cascade.

G cluster_membrane Cell Membrane receptor GPCR (e.g., Dopamine Receptor) g_protein G-Protein (αβγ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates camp Second Messenger (e.g., cAMP) effector->camp Produces ligand Agonist Ligand ligand->receptor Binds & Activates antagonist This compound (Antagonist) antagonist->receptor Binds & Blocks response Cellular Response camp->response

Caption: Simplified GPCR signaling pathway blocked by an antagonist.

Conclusion

This application note provides a scientifically rigorous framework for characterizing the receptor binding profile of this compound. By systematically applying these detailed protocols, researchers can generate high-quality, reproducible data to determine the compound's affinity for serotonin, dopamine, and sigma receptors. This information is a critical first step in understanding its potential pharmacological mechanism of action and guiding future drug development efforts.

References

  • Limbird, L. E. (2004). Radioligand Binding Methods: A Practical Guide and Tips. PubMed.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. PubMed.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Kulagowski, J. J., et al. (1996). 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry.
  • Neumeyer, D. A., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. NeuroReport.
  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies.
  • Perrone, R., et al. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. Journal of Medicinal Chemistry.
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry.
  • Vangveravong, S., et al. (2006). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. PMC - NIH.
  • Berardi, F., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. Journal of Medicinal Chemistry.
  • Amata, E., et al. (2018). (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands. Journal of Medicinal Chemistry.
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
  • Bagdy, G., et al. (1988). The serotonin agonist, M-chlorophenylpiperazine, markedly increases levels of plasma catecholamines in the conscious rat. Neuropharmacology.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine.
  • Talaq, M. H. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine.

Sources

Troubleshooting & Optimization

Optimizing the synthesis of 1-(3-Chlorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of modern medicinal chemistry, 1-(3-Chlorophenyl)piperidin-4-one serves as a critical structural motif and versatile intermediate in the synthesis of a multitude of pharmacologically active agents. Its presence in molecules targeting the central nervous system underscores the need for robust and optimized synthetic routes. This technical support center is designed for the hands-on researcher, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its synthesis. Here, we move beyond simple protocols to dissect the causality behind experimental choices, empowering you to overcome common hurdles and refine your synthetic strategy.

Choosing Your Synthetic Path: A Strategic Overview

The two most prevalent and effective strategies for synthesizing this compound are the Buchwald-Hartwig amination and reductive amination. The choice between them is often dictated by the availability of starting materials, scalability, and tolerance to specific functional groups.

G start Select Synthesis Route for This compound buchwald Buchwald-Hartwig Amination start->buchwald Starting with Aryl Halide (e.g., 1-bromo-3-chlorobenzene) reductive Reductive Amination start->reductive Starting with Aniline (3-chloroaniline) buchwald_adv Advantages: - High functional group tolerance - Generally high yields - Milder conditions than older methods buchwald->buchwald_adv reductive_adv Advantages: - Palladium-free - Readily available starting materials - Often cost-effective reductive->reductive_adv

Caption: Decision tree for selecting a synthetic route.

Route 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming the crucial C-N bond between the aryl group and the piperidinone nitrogen.[1] It typically involves coupling an aryl halide (e.g., 1-bromo-3-chlorobenzene or 1,3-dichlorobenzene) with 4-piperidone or a protected precursor.

Troubleshooting Guide: Buchwald-Hartwig Amination

Q1: My reaction shows low or no conversion of the starting aryl halide. What are the likely causes and solutions?

A1: This is a common issue that often points to problems with the catalytic cycle.

  • Cause 1: Inactive Catalyst. The Pd(0) active species may not be generating efficiently, or it may have decomposed.

    • Solution A (Ligand Choice): Ensure your phosphine ligand is electron-rich and sterically bulky (e.g., XPhos, BrettPhos). These ligands promote the formation of the active monoligated Pd(0) species and accelerate the rate-limiting oxidative addition step.[2]

    • Solution B (Palladium Precursor): While Pd(OAc)₂ is common, it requires in-situ reduction. Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes improve initiation.

    • Solution C (Oxygen Contamination): The Pd(0) catalyst is extremely sensitive to oxygen. Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen).

  • Cause 2: Inappropriate Base. The base is critical for deprotonating the piperidone nitrogen, allowing it to coordinate to the palladium center.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this transformation.[2] Weaker bases like K₂CO₃ or Cs₂CO₃ are often insufficient unless a more specialized ligand/solvent system is employed. Ensure the base is fresh and has been stored under inert conditions to prevent degradation.

  • Cause 3: Poor Solvent Choice.

    • Solution: Anhydrous, degassed toluene is the standard and most reliable solvent.[2] Dioxane or xylenes can also be effective. Polar aprotic solvents can sometimes interfere with the catalyst system.

Q2: I'm observing significant formation of a biaryl side product (homocoupling of the aryl halide). How can I prevent this?

A2: Aryl halide homocoupling is a known side reaction, especially with highly reactive aryl halides.[2]

  • Cause: This side reaction occurs when two aryl halide molecules couple together.

  • Solution A (Optimize Ligand:Palladium Ratio): A 1:1 to 1:2 ratio of Palladium to Ligand is typical.[2] An excess of ligand can sometimes suppress C-C coupling by favoring the desired C-N reductive elimination pathway.

  • Solution B (Lower Temperature): While this may slow the desired reaction, it can disproportionately reduce the rate of the homocoupling side reaction. Monitor the reaction closely over a longer period.

Q3: The reaction starts well but stalls before reaching completion. What's happening?

A3: Reaction stalling often indicates catalyst decomposition or product inhibition.

  • Cause 1: Catalyst Decomposition. At elevated temperatures (e.g., >100 °C), the catalyst may not be stable for the entire reaction duration.[2]

    • Solution: Employ a more robust ligand from the Buchwald biarylphosphine family, which is specifically designed to protect the palladium center and enhance stability.[2] Alternatively, a slightly lower reaction temperature may preserve the catalyst's lifespan, albeit requiring a longer reaction time.

  • Cause 2: Product Inhibition. The N-aryl piperidinone product can sometimes coordinate to the palladium center, acting as an inhibitor and slowing down the catalytic cycle.

    • Solution: In some cases, a slightly higher catalyst loading (e.g., increasing from 1 mol% to 2-3 mol%) can help overcome this inhibition.

G pd0 L-Pd(0) add Oxidative Addition pd0->add complex1 L-Pd(II)(Ar)(X) add->complex1 amine_add Amine Coordination & Deprotonation complex1->amine_add complex2 L-Pd(II)(Ar)(NR2) amine_add->complex2 reduct Reductive Elimination complex2->reduct side_reaction Side Reactions (e.g., β-hydride elimination) complex2->side_reaction reduct->pd0 product Ar-NR2 reduct->product arx Ar-X arx->add amine H-NR2 amine->amine_add base Base base->amine_add

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general guideline. Optimization may be required based on the specific piperidone precursor used.

Reagents & Equipment:

  • 1-bromo-3-chlorobenzene (1.0 equiv)

  • 4,4-Piperidinediol hydrochloride (a stable precursor to piperidin-4-one, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 2.5 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or similar reaction vessel under an inert atmosphere

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), sodium tert-butoxide (2.5 equiv), and 4,4-piperidinediol hydrochloride (1.2 equiv).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene via syringe, followed by 1-bromo-3-chlorobenzene (1.0 equiv).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route 2: Reductive Amination

Reductive amination is a robust, palladium-free alternative that involves the reaction of 3-chloroaniline with a piperidone precursor to form an imine or enamine intermediate, which is then reduced in situ by a hydride reducing agent.[3]

Troubleshooting Guide: Reductive Amination

Q1: The reaction is slow and incomplete. How can I improve the rate and yield?

A1: This issue typically revolves around the formation of the iminium intermediate or the efficacy of the reducing agent.

  • Cause 1: Inefficient Imine/Iminium Formation. The condensation between the aniline and the ketone is a reversible equilibrium.

    • Solution A (Acid Catalyst): Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to protonate the ketone's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the aniline.[3]

    • Solution B (Water Removal): If running as a two-step process, using a Dean-Stark apparatus to remove the water byproduct can drive the equilibrium towards imine formation. However, for one-pot reactions, this is less practical.

  • Cause 2: Inappropriate Reducing Agent. The choice of reducing agent is critical. It must be strong enough to reduce the iminium ion but not so reactive that it reduces the starting ketone before the imine can form.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations.[3][4] It is a mild and selective reducing agent that is less basic and more tolerant of slightly acidic conditions than other hydrides like NaBH₄. Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns.[5] If using NaBH₄, the reaction is often best performed in two steps: imine formation first, followed by reduction.

Q2: I am isolating a significant amount of the alcohol byproduct (from reduction of the piperidone). What is causing this?

A2: This indicates that the reduction of the ketone is outcompeting the reduction of the desired imine intermediate.

  • Cause: This is common when using a less selective or overly reactive reducing agent like sodium borohydride (NaBH₄) in a one-pot reaction, especially if the imine formation is slow.

  • Solution A (Switch Reducing Agent): As mentioned above, switching to NaBH(OAc)₃ is the most effective solution. Its steric bulk and reduced reactivity prevent it from readily attacking the ketone carbonyl but allow it to efficiently reduce the more electrophilic iminium ion.[5]

  • Solution B (Control pH): The reaction is typically run in a solvent like dichloroethane (DCE) or tetrahydrofuran (THF). The rate of imine formation is fastest under mildly acidic conditions (pH 4-6), while the rate of ketone reduction by many hydrides increases at lower pH. Buffering the reaction or carefully controlling the amount of acidic catalyst can help find the optimal balance.

Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?

A3: Common impurities include unreacted 3-chloroaniline, the alcohol byproduct, and potentially dialkylated products if the starting piperidone has other reactive sites.

  • Solution A (Aqueous Wash): An acidic wash (e.g., dilute HCl) can protonate the basic amine product and any unreacted aniline, pulling them into the aqueous layer. The free base can then be recovered by basifying the aqueous layer and re-extracting. Caution: This assumes other functional groups are stable to acid.

  • Solution B (Chromatography): Column chromatography is often necessary for achieving high purity. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity can effectively separate the less polar starting materials from the more polar amine product.

Data Presentation: Comparison of Reducing Agents
Reducing AgentTypical ConditionsSelectivity for Imine vs. KetoneProsCons
NaBH(OAc)₃ One-pot, often with AcOH catalyst in DCEHighMild, high selectivity, tolerant of moistureMore expensive, generates acetate waste
NaBH₃CN One-pot, pH 6-7 bufferHighHigh selectivity, effectiveHighly toxic (cyanide)
NaBH₄ Often two-step, in alcohols (e.g., MeOH)LowInexpensive, readily availableReduces aldehydes/ketones, requires careful pH control
H₂/Catalyst High pressure, Pd/C or PtO₂High"Green" (no hydride waste), scalableRequires specialized high-pressure equipment
Experimental Protocol: Reductive Amination

Reagents & Equipment:

  • N-Boc-4-piperidone (1.0 equiv)

  • 3-chloroaniline (1.0 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Acetic Acid (AcOH), catalytic

  • Dichloroethane (DCE)

  • Standard glassware for reaction and workup

Procedure:

  • Step 1: Synthesis of tert-butyl 4-(3-chloroanilino)piperidine-1-carboxylate

    • To a solution of N-Boc-4-piperidone (1.0 equiv) and 3-chloroaniline (1.0 equiv) in dichloroethane (DCE), add a catalytic amount of acetic acid.

    • Stir for 20-30 minutes to allow for initial imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to control any initial effervescence.

    • Stir the reaction mixture overnight at room temperature.[3]

    • Quench the reaction with a saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane (DCM).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography if necessary.

  • Step 2: Boc-Deprotection

    • Dissolve the product from Step 1 in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) or bubble HCl gas through the solution.

    • Stir at room temperature for 1-2 hours until TLC or LC-MS confirms the removal of the Boc group.

    • Concentrate the mixture under reduced pressure.

    • Basify the residue with a saturated aqueous solution of sodium bicarbonate or NaOH and extract with DCM.

    • Dry, filter, and concentrate the organic layers to yield the final product, this compound.

General FAQs

Q: How can I effectively monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material and product (Rf values should differ by at least 0.2). Stain with potassium permanganate (KMnO₄) or another suitable stain, as the product may not be UV-active. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

Q: My final product appears as an oil, but literature reports a solid. What should I do?

A: The product may be impure or may require specific conditions to crystallize.

  • Purity Check: First, confirm the purity of your product by NMR or LC-MS. Residual solvent or minor impurities can prevent crystallization.

  • Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often wash away soluble impurities and induce crystallization of the desired product.

  • Recrystallization: If the product is sufficiently pure, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[6]

G start Reaction Failed (Low Yield / No Product) check_reagents 1. Verify Reagent Quality - Anhydrous solvents? - Fresh base/reducing agent? - Catalyst/ligand integrity? start->check_reagents check_conditions 2. Check Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Effective stirring? check_reagents->check_conditions check_monitoring 3. Analyze Reaction Aliquot - Use TLC and/or LC-MS - Identify spots: starting materials, product, new byproducts? check_conditions->check_monitoring outcome Diagnosis check_monitoring->outcome no_reaction No Reaction: - Inactive catalyst - Temperature too low - Wrong base/solvent outcome->no_reaction Only SMs byproducts Byproducts Formed: - Side reaction favored - Reagent stoichiometry wrong - Temp too high outcome->byproducts New Spots stalled Reaction Stalled: - Catalyst decomposition - Product inhibition - Reagents consumed outcome->stalled SMs + Product

Caption: A logical workflow for troubleshooting a failed reaction.

References
  • Benchchem. (n.d.). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
  • Mahdi, D. S., & ALkhafaji, S. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science, 12(2).
  • Google Patents. (2015). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • Ye, N., et al. (2003). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 5(18).
  • Sivakumar, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate.
  • Technical University of Denmark. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. DTU Orbit.
  • Korkmaz, A., et al. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Wifli, O., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - PubMed Central.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Benchchem. (n.d.). Comparative analysis of N-(4-chlorophenyl)piperidin-4-amine synthesis routes.

Sources

Technical Support Center: Synthesis of 1-(3-Chlorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)piperidin-4-one. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges, particularly the formation of by-products, encountered during the N-arylation of piperidin-4-one. Our goal is to provide actionable insights and troubleshooting strategies rooted in mechanistic principles to enhance your synthetic outcomes.

The predominant method for synthesizing this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1] This method is favored for its high functional group tolerance and milder conditions compared to classical methods like nucleophilic aromatic substitution. However, like any transition-metal-catalyzed reaction, it is susceptible to side reactions that can complicate purification and reduce yields. This guide will walk you through identifying and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction is showing low conversion. The primary impurities are my unreacted starting materials, 3-chloro-bromobenzene and piperidin-4-one. What are the likely causes?

A1: Low conversion in a Buchwald-Hartwig amination typically points to issues with the catalytic cycle or reaction conditions. Here are the primary factors to investigate:

  • Catalyst and Ligand Integrity: The palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos, RuPhos) are sensitive to air and moisture.[2] Incomplete formation of the active Pd(0)-ligand complex can stall the reaction. Ensure all reagents are handled under an inert atmosphere (Argon or Nitrogen) and that solvents are thoroughly degassed.

  • Base Selection and Strength: A strong, non-nucleophilic base is crucial for deprotonating the amine-palladium complex in the catalytic cycle.[1] Sodium tert-butoxide (NaOt-Bu) is commonly used. If your base has degraded due to improper storage or is not strong enough, the reaction will be sluggish. Consider using freshly opened or sublimed base.

  • Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition, forming inactive palladium black. If you observe a black precipitate, the temperature may be too high for the stability of your specific catalyst-ligand system. A typical range for these reactions is 80-110 °C.[2]

  • Solvent Choice: Anhydrous, non-polar aprotic solvents like toluene or dioxane are standard. The presence of water can significantly lower the reaction rate by hydrolyzing the base and interfering with the catalyst.[3]

Q2: I've isolated my product, but it's contaminated with an impurity of similar polarity that is difficult to separate by column chromatography. GC-MS analysis suggests it is 1,3-dichlorobenzene or chlorobenzene. How is this happening?

A2: The presence of these by-products points to two common side reactions in palladium-catalyzed couplings:

  • Hydrodehalogenation: This is a process where the aryl halide is reduced, and the halogen atom is replaced by a hydrogen atom. In your case, the starting 3-chloro-bromobenzene could be reduced to chlorobenzene, or if using 1,3-dichlorobenzene, it could be reduced to chlorobenzene. This side reaction can compete with the desired reductive elimination step.[1] It is often promoted by high temperatures or the presence of protic impurities.

  • Aryl Halide Scrambling/Isomerization: At high temperatures, isomerization of dichlorobenzenes can occur.[4] More relevantly, if you start with a dihalide like 1,3-dichlorobenzene, you may be cleaving one chlorine to form the desired product, but another portion of the starting material could be involved in side reactions.

To mitigate these, consider running the reaction at a lower temperature for a longer duration and ensure rigorously anhydrous conditions.[2]

Q3: My mass spectrometry data shows a significant peak at a higher molecular weight, corresponding to the addition of two piperidinone moieties to a chlorobenzene ring. How can I prevent this?

A3: This by-product, 1-chloro-3,5-di(piperidin-4-on-1-yl)benzene, arises from a double amination reaction. This occurs when your starting aryl halide has more than one reactive halogen, such as in 1,3-dichlorobenzene or 1-bromo-3-chlorobenzene. The Buchwald-Hartwig reaction can proceed at both halogenated positions.

To favor the mono-arylated product, you can adjust the stoichiometry.

  • Use the Aryl Halide as the Limiting Reagent: By using a slight excess of piperidin-4-one (e.g., 1.2-1.5 equivalents), you increase the statistical probability that each aryl dihalide molecule reacts with only one amine.

  • Control Reaction Time: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting aryl halide is consumed to prevent the slower, second amination from proceeding significantly.

Q4: How can I effectively purify this compound from the reaction mixture?

A4: A multi-step approach is often most effective for achieving high purity:

  • Aqueous Workup: After the reaction, a standard aqueous workup can remove inorganic salts (from the base) and highly polar impurities. An acid wash (e.g., dilute HCl) can be used to extract the basic product into the aqueous layer, leaving non-basic organic impurities (like biphenyl or hydrodehalogenation products) in the organic phase. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Silica Gel Chromatography: This is the most common method for separating the desired product from closely related by-products. A gradient elution starting from a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity is recommended. The exact solvent system will depend on the specific impurities present.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can be an excellent final polishing step.[5] Common solvents for recrystallization of piperidinone derivatives include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive catalyst or degraded ligand. 2. Insufficiently strong or degraded base. 3. Presence of oxygen or moisture.1. Use a pre-catalyst or ensure the catalyst/ligand mixture is prepared under inert conditions. 2. Use fresh, high-purity base (e.g., NaOt-Bu). 3. Use anhydrous, degassed solvents and maintain an inert atmosphere (Ar/N₂).
Formation of Black Precipitate (Palladium Black) 1. Reaction temperature is too high. 2. Inefficient ligand; Pd(0) is not stabilized.1. Reduce the reaction temperature (e.g., from 110°C to 90°C). 2. Increase the ligand-to-palladium ratio or switch to a more robust ligand like a biaryl phosphine.
Presence of Hydrodehalogenation By-product (e.g., Chlorobenzene) 1. High reaction temperature. 2. Presence of protic impurities (water, alcohol).1. Lower the reaction temperature. 2. Ensure all reagents and solvents are rigorously dried.
Presence of Di-substituted By-product 1. Stoichiometry favors double amination (excess aryl dihalide). 2. Reaction time is too long.1. Use a slight excess of the piperidin-4-one starting material. 2. Monitor the reaction and quench it upon consumption of the aryl halide.
Difficult Purification 1. By-products have similar polarity to the product.1. Perform an acid-base extraction during workup to separate basic products from neutral impurities. 2. Optimize column chromatography conditions (try different solvent systems or use a high-performance column). 3. Consider converting the product to its hydrochloride salt for purification/crystallization, then liberating the free base.

Visualized Mechanisms and Workflows

Buchwald-Hartwig Catalytic Cycle

The core of the synthesis is the palladium-catalyzed amination. Understanding this cycle is key to troubleshooting the reaction.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-X(L₂) Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)-NHR'R''](L₂)⁺ X⁻ OA_Complex->Amine_Complex Amine Coordination Amide_Complex Ar-Pd(II)-NR'R''(L₂) Amine_Complex->Amide_Complex Deprotonation (Base) BH [Base-H]⁺ X⁻ Amine_Complex->BH Amide_Complex->Pd0 Reductive Elimination Product Product (Ar-N(Piperidinone)) Amide_Complex->Product ArX Ar-X (3-chlorobromobenzene) ArX->OA_Complex Amine Piperidin-4-one Amine->Amine_Complex Base Base Base->Amine_Complex caption Fig 1. Buchwald-Hartwig Catalytic Cycle Side_Reaction OA_Complex Ar-Pd(II)-X(L₂) Pd_Hydride H-Pd(II)-Ar(L₂) OA_Complex->Pd_Hydride Reaction with Hydride Source Hydride_Source Hydride Source (e.g., H₂O, base) Product Hydrodehalogenation Product (Ar-H) Pd_Hydride->Product Pd0 Pd(0)L₂ Pd_Hydride->Pd0 Reductive Elimination caption Fig 2. Hydrodehalogenation Side Reaction

Caption: Formation of the hydrodehalogenation by-product.

Troubleshooting Workflow

A logical flow to diagnose and solve common synthesis problems.

Troubleshooting_Workflow start Problem: Low Yield / High Impurity check_conversion Low Conversion Good Conversion start->check_conversion check_impurities Unreacted SM By-products Present check_conversion:Low Conversion->check_impurities check_conversion:Good Conversion->check_impurities cause_low_conversion Causes Inactive Catalyst Bad Base Air/Moisture Leak check_impurities:Unreacted SM->cause_low_conversion cause_byproducts By-product Type Hydrodehalogenation (Ar-H) Di-substitution (Ar(NR₂)₂) check_impurities:By-products Present->cause_byproducts solution_low_conversion Solution: Use fresh reagents, degassed solvents, and inert atmosphere. cause_low_conversion->solution_low_conversion solution_hydro Solution: Lower temperature, ensure anhydrous conditions. cause_byproducts:Hydrodehalogenation\n(Ar-H)->solution_hydro solution_disub Solution: Adjust stoichiometry (excess amine), monitor reaction time. cause_byproducts:Di-substitution\n(Ar(NR₂)₂)->solution_disub caption Fig 3. Troubleshooting Workflow

Caption: A logical workflow for troubleshooting the synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Reagents:

  • 1-Bromo-3-chlorobenzene (1.0 eq)

  • Piperidin-4-one hydrochloride (1.1 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.5 eq, to neutralize the HCl salt and drive the reaction)

  • Anhydrous Toluene

Procedure:

  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add NaOt-Bu (2.5 eq) and piperidin-4-one hydrochloride (1.1 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%) and XPhos (2-4 mol%). Add a small amount of anhydrous toluene to dissolve the catalyst and ligand.

  • Reagent Addition: To the main reaction flask, add anhydrous toluene via syringe, followed by 1-bromo-3-chlorobenzene (1.0 eq).

  • Reaction Initiation: Add the prepared catalyst solution to the main flask via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully with water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2018). Journal of Al-Nahrain University, 21(2), 64-72. [Link]
  • CN104402842A - Synthetic method of piperazidines drug intermediate. (2015).
  • This compound. Chemchart. [Link]
  • Gasparrini, F., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(15), 4987. [Link]
  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
  • Buchwald–Hartwig amin
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark. [Link]
  • Synthesis and pharmacology of novel antidepressant agents with dopamine autoreceptor agonist properties. (2012). International Journal of Pharmaceutical Sciences Review and Research, 17(2), 112-121. [Link]
  • Dayalan, A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 24(11), 5041-5044. [Link]
  • BH amination side products and purific
  • Jebaraj, C. S. C., et al. (2012). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 24(12), 5283-5286. [Link]
  • Old, D. W., et al. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 2(10), 1403–1406. [Link]
  • 1,3-Dichlorobenzene. (2023). In Wikipedia. [Link]
  • Korkmaz, A., & Ay, M. (2020). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
  • Kumar, A., et al. (2013). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Journal of Pharmaceutical Analysis, 3(6), 441-446. [Link]
  • Ghorai, P., & Ranu, B. C. (2018). A solvent-free synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one in a ball mill.
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2016). ACS Omega, 1(5), 978–984. [Link]

Sources

Technical Support Center: Troubleshooting Impurities in 1-(3-Chlorophenyl)piperidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)piperidin-4-one. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges related to purity and side-product formation during their synthetic work. Here, we move beyond simple protocols to dissect the root causes of common impurities and provide robust, field-proven solutions to mitigate them.

The synthesis of N-aryl piperidones, such as this compound, is a critical transformation in the development of various pharmaceutical agents. While several synthetic routes exist, the palladium-catalyzed Buchwald-Hartwig amination has become a predominant method due to its broad substrate scope and functional group tolerance.[1][2] However, its success is highly dependent on precise control over reaction parameters. This guide focuses primarily on troubleshooting this advanced methodology, addressing the specific impurities that can compromise yield and purity.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses high-level questions that form the basis for successful synthesis.

Q1: What is the most robust and common method for synthesizing this compound?

A: The most widely employed and versatile method is the Buchwald-Hartwig amination .[1] This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between an aryl halide (e.g., 1-bromo-3-chlorobenzene or 1,3-dichlorobenzene) and the nitrogen of piperidin-4-one. Its advantages include mild reaction conditions and applicability to a wide range of substrates. An alternative, though often less direct for this specific target, is a reductive amination between 3-chloroaniline and N-Boc-piperidin-4-one, followed by deprotection.[3][4]

Q2: What are the most critical parameters to control to ensure a high-purity synthesis via Buchwald-Hartwig amination?

A: Success hinges on meticulous control over several key factors:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxygen. All stages of the reaction, from reagent addition to heating, must be conducted under a rigorously maintained inert atmosphere (high-purity argon or nitrogen) to prevent catalyst deactivation and formation of side products like phosphine oxides.[5]

  • Reagent Purity: The quality of starting materials, solvents, and bases is paramount. Water and other nucleophilic impurities can significantly lower the reaction rate and lead to unwanted side reactions.[6] Use anhydrous, degassed solvents and ensure the purity of the aryl halide and piperidin-4-one.

  • Catalyst System: The choice of palladium precatalyst (e.g., Pd₂(dba)₃) and, more importantly, the phosphine ligand is crucial. Bulky, electron-rich ligands (e.g., XPhos, SPhos) are often required for coupling sterically hindered or less reactive partners.[7] The catalyst-to-ligand ratio must also be optimized, typically ranging from 1:1 to 1:2.[5]

  • Base Selection: The base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) is not merely a proton scavenger; it actively participates in the catalytic cycle. The choice of base can influence reaction rate and selectivity. Strong, non-nucleophilic bases like sodium tert-butoxide are common.

Q3: How can I effectively monitor the reaction's progress?

A: Regular monitoring is essential to determine the optimal reaction time and prevent the formation of degradation products.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative analysis. Co-spotting the reaction mixture with standards of your starting materials allows you to visualize their consumption.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring volatile components and identifying low-molecular-weight byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful technique for this application. It provides quantitative data on the formation of the product and the emergence of various impurities, aiding in precise endpoint determination and subsequent troubleshooting.[8][9]

Part 2: Troubleshooting Guide - From Symptoms to Solutions

This section is structured to help you diagnose and solve specific impurity problems identified during analysis.

Problem 1: Significant amount of unreacted 3-chlorophenyl starting material and low conversion.

Q: My LC-MS analysis shows a large peak for my aryl halide (e.g., 1-bromo-3-chlorobenzene) even after extended reaction times. What is the likely cause?

A: Root Cause Analysis & Solutions

This issue almost always points to catalyst deactivation or inhibition . The palladium catalyst is likely not turning over effectively.

  • Cause A: Oxygen Contamination. The Pd(0) catalyst is readily oxidized to an inactive state.

    • Solution: Ensure your reaction setup is leak-proof. Use robust degassing techniques for your solvent, such as three freeze-pump-thaw cycles or sparging with argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[5]

  • Cause B: Poor Quality Reagents. Water or other impurities in the solvent or base can poison the catalyst.

    • Solution: Use freshly opened, anhydrous-grade solvents. If necessary, distill solvents over a suitable drying agent. Ensure the base is dry and stored properly.

  • Cause C: Inappropriate Ligand or Catalyst Loading. The chosen ligand may not be suitable for the specific aryl halide, or the catalyst loading may be too low.

    • Solution: For challenging couplings involving aryl chlorides, more electron-rich and bulky ligands are often necessary. Consider screening different ligands (e.g., biarylphosphines). If catalyst deactivation is suspected, a slightly higher catalyst loading (e.g., 1-3 mol%) may be beneficial.

Problem 2: A major byproduct with a mass corresponding to chlorobenzene is observed.

Q: I've identified a significant impurity that is the dehalogenated version of my starting material (hydrodehalogenation). Why is this happening and how can I stop it?

A: Root Cause Analysis & Solutions

Hydrodehalogenation is a common side reaction where the halide on the aromatic ring is replaced by a hydrogen atom.[5]

  • Cause A: Presence of a Hydrogen Source. Trace water, alcohols, or even certain amines can act as hydrogen donors in the catalytic cycle. The primary culprit is often an insufficiently inert atmosphere, where moisture can enter the system.

    • Solution: The most critical action is to enforce a strictly anhydrous and oxygen-free environment as described above. Ensure all glassware is oven-dried and cooled under an inert gas stream.

  • Cause B: β-Hydride Elimination Side Reaction. An unproductive side reaction can compete with the desired reductive elimination step, particularly if the amide intermediate is unstable.[1]

    • Solution: Modifying the ligand can influence the rate of reductive elimination versus β-hydride elimination. Using a ligand that promotes rapid C-N bond formation can outcompete this side reaction. Additionally, optimizing the reaction temperature—sometimes a lower temperature is beneficial—can alter the selectivity.

Problem 3: A high-molecular-weight impurity, likely a dimer of the aryl starting material, is detected.

Q: My MS data shows a peak corresponding to 3,3'-dichlorobiphenyl. What causes this homocoupling and how can it be prevented?

A: Root Cause Analysis & Solutions

The formation of a biaryl impurity results from the coupling of two aryl halide molecules.[5] This side reaction is often a sign that the catalytic cycle is not operating optimally.

  • Cause A: Unfavorable Reaction Kinetics. If the rate of oxidative addition of the aryl halide to the palladium center is much faster than the subsequent steps (amine coordination and deprotonation), the concentration of the aryl-palladium intermediate can build up, leading to homocoupling.

    • Solution: Adjust the catalyst-to-ligand ratio. A ratio of 1:1.5 or 1:2 can sometimes suppress homocoupling by ensuring the palladium center is coordinatively saturated, disfavoring the side reaction.[5]

  • Cause B: High Temperatures. Excessive heat can sometimes promote homocoupling, especially with highly reactive aryl halides.

    • Solution: Run the reaction at the lowest temperature that still provides a reasonable conversion rate. An initial temperature screen (e.g., 80°C, 100°C, 110°C) can identify the optimal balance.

  • Cause C: Reaction in Air. Conducting the reaction in the presence of air can significantly increase the formation of homocoupling products.[6]

    • Solution: Reiterate the critical need for a stringent inert atmosphere.

Part 3: Analytical Protocols and Data Interpretation

A self-validating system requires robust analytical methods. The following protocol provides a general framework for impurity profiling.

Impurity Summary Table

The table below summarizes the key impurities discussed, which can be used as a quick reference during data analysis.

Impurity NameStructureMolecular Weight ( g/mol )Likely Cause
Chlorobenzene C₆H₅Cl112.56Hydrodehalogenation
3,3'-Dichlorobiphenyl C₁₂H₈Cl₂223.10Aryl Homocoupling
Unreacted Piperidin-4-one C₅H₉NO99.13Incomplete Reaction
Unreacted 1-Bromo-3-chlorobenzene C₆H₄BrCl191.45Incomplete Reaction
Experimental Protocol: Impurity Profiling by RP-HPLC-MS

This protocol is a starting point and should be optimized for your specific instrumentation.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the crude reaction mixture.

    • Dissolve in 10 mL of a suitable diluent (e.g., 50:50 Acetonitrile:Water) to create a stock solution.

    • Further dilute as necessary to be within the linear range of the detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm).[8]

    • Mobile Phase A: 5.0 mM Ammonium Acetate in Water.[9]

    • Mobile Phase B: Acetonitrile.[9]

    • Gradient: Start with a low percentage of B (e.g., 30%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute all components.

    • Flow Rate: 0.8 mL/min.[8]

    • Column Temperature: 40 °C.[8]

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50-500.

    • Analysis: Monitor for the expected mass-to-charge ratio of the product (C₁₁H₁₂ClNO, [M+H]⁺ ≈ 210.06) and the potential impurities listed in the table.

Part 4: Visual Guides and Workflows

Visual aids are indispensable for understanding complex chemical processes and troubleshooting logic.

Troubleshooting Workflow

G start Low Yield or High Impurity Profile? analysis Analyze by LC-MS start->analysis identify Identify Major Impurity analysis->identify unreacted Unreacted Starting Materials identify->unreacted >20% SM hydro Hydrodehalogenation Product identify->hydro e.g., Chlorobenzene homo Aryl Homocoupling Product identify->homo e.g., Biphenyl sol_unreacted Cause: Catalyst Deactivation Solution: 1. Improve Inert Atmosphere 2. Use Anhydrous Reagents 3. Screen Ligands/Loading unreacted->sol_unreacted sol_hydro Cause: H₂ Source Solution: 1. Enforce Strict Anhydrous/ Inert Conditions 2. Optimize Temperature hydro->sol_hydro sol_homo Cause: Unfavorable Kinetics Solution: 1. Adjust Ligand Ratio (1:1.5) 2. Lower Reaction Temp 3. Ensure Inert Atmosphere homo->sol_homo end Achieve High Purity Product sol_unreacted->end sol_hydro->end sol_homo->end

Caption: A decision tree for troubleshooting common issues.

Buchwald-Hartwig Catalytic Cycle & Side Reactions

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd2_complex Ar-Pd(II)(X)L₂ oxidative_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord Amine homo Homocoupling (Ar-Ar) pd2_complex->homo Side Reaction (2nd Ar-X) pd2_amine_complex [Ar-Pd(II)(Amine)L₂]⁺X⁻ amine_coord->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation amido_complex Ar-Pd(II)(Amido)L₂ deprotonation->amido_complex reductive_elim Reductive Elimination amido_complex->reductive_elim hydro Hydrodehalogenation (Ar-H) amido_complex->hydro Side Reaction (β-H Elimination) reductive_elim->pd0 product Product (Ar-Amine) reductive_elim->product

Caption: Catalytic cycle with key impurity formation pathways.

References
  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2025). Journal of University of Shanghai for Science and Technology. [Link]
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • CN104402842A - Synthetic method of piperazidines drug intermediate.
  • This compound (115012-58-3). Chemchart. [Link]
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. [Link]
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]
  • Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. (2012). Journal of Pharmaceutical Analysis. [Link]
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters. [Link]
  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness Discussion Board. [Link]
  • (PDF) Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. (2012).
  • Holm, R., & Elder, D. P. (2016). Analytical advances in pharmaceutical impurity profiling. European Journal of Pharmaceutical Sciences, 87, 118-135. [Link]
  • A General Strategy for N–(Hetero)
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews in Pharmacy and Pharmaceutical Sciences. [Link]
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
  • A General Strategy for N–(Hetero)
  • Piperidine Synthesis. (1992).
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2020).
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Synthesis of N-Substituted piperidines from piperidone. (2015).
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
  • Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. (2008). Asian Journal of Chemistry. [Link]
  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness.org. [Link]
  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • SYNTHESIS OF 2-ARYL PYRIDINES BY PALLADIUM-CATALYZED DIRECT ARYLATION OF PYRIDINE N-OXIDES. Organic Syntheses. [Link]

Sources

Technical Support Center: Purification of 1-(3-Chlorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for navigating the purification challenges of 1-(3-Chlorophenyl)piperidin-4-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven guidance. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your purification strategies are both effective and scientifically sound.

Introduction: Understanding the Molecule

This compound is a key intermediate in the synthesis of various pharmacologically active compounds.[1] Its piperidone core is a prevalent feature in many natural products and drug candidates.[1][2] However, its purification is often non-trivial, complicated by the presence of structurally similar impurities, potential for degradation, and challenging crystallization behavior. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile is highly dependent on the synthetic route. For instance, in a typical synthesis involving the reaction of 3-chloroaniline with a suitable piperidone precursor, common impurities include unreacted starting materials (3-chloroaniline), by-products from side reactions, and residual solvents. If the synthesis involves a Mannich condensation, you might encounter incompletely cyclized products or polymeric materials.[1]

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oiling out is a common issue, often caused by the presence of impurities that depress the melting point or inhibit crystal lattice formation. First, ensure all residual solvents are removed under high vacuum. If it remains an oil, consider trituration with a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether. This can often induce crystallization or precipitate the product as a solid. If this fails, column chromatography is the next logical step.

Q3: Is this compound stable to heat and acidic/basic conditions?

A3: While generally stable, prolonged exposure to high heat can lead to degradation. Similarly, strong acidic or basic conditions, especially at elevated temperatures, should be avoided during work-up and purification to prevent hydrolysis or other side reactions. Some substituted piperidones can undergo degradation over time, so it's advisable to store the purified compound at low temperatures (i.e., -20 °C).[3]

In-Depth Troubleshooting Guides

Guide 1: Recrystallization - The First Line of Defense

Recrystallization is often the most efficient method for purifying solid organic compounds.[2] The key is selecting an appropriate solvent or solvent system.

The Challenge: Selecting a solvent that provides good solubility at high temperatures and poor solubility at low temperatures, without reacting with the compound.

Step-by-Step Protocol for Solvent Screening:

  • Small-Scale Testing: Place a small amount of your crude material (10-20 mg) into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Good candidates include ethanol, methanol, ethyl acetate, acetone, and toluene.[4][5]

  • Solubility Check: A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. If the compound dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even upon heating, the solvent is not suitable.

  • Cooling and Crystallization: Once a suitable solvent is identified (dissolves when hot), allow the solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

Troubleshooting Recrystallization:

Problem Probable Cause(s) Solution(s)
Oiling Out Impurities present; cooling too rapidly; solvent choice is suboptimal.Add slightly more solvent; reheat to dissolve the oil and allow for slower cooling. Consider a different solvent system.
No Crystals Form Solution is too dilute; compound is too soluble even at low temperatures.Evaporate some of the solvent and attempt to cool again. If that fails, add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your primary solvent) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[5]
Poor Recovery Compound has significant solubility in the mother liquor even at low temperatures.Cool the crystallization mixture for a longer period in an ice bath. Minimize the amount of solvent used for dissolving the crude product.

For piperidone derivatives, ethanol and ethanol/ethyl acetate mixtures have been reported to be effective for recrystallization.[2]

Guide 2: Column Chromatography - For Complex Mixtures

When recrystallization is ineffective, column chromatography is the go-to technique for separating compounds with different polarities.

The Challenge: Achieving good separation between the desired product and closely related impurities.

Workflow for Column Chromatography:

G cluster_0 Preparation cluster_1 Elution & Collection cluster_2 Analysis & Isolation TLC 1. TLC Analysis: Determine solvent system Slurry 2. Slurry Packing: Pack column with silica gel TLC->Slurry Loading 3. Sample Loading: Dry or wet loading Slurry->Loading Elute 4. Elution: Run solvent through column Loading->Elute Collect 5. Fraction Collection: Collect fractions Elute->Collect Analysis 6. TLC Analysis of Fractions: Identify fractions with pure product Collect->Analysis Combine 7. Combine & Evaporate: Combine pure fractions and remove solvent Analysis->Combine

Caption: A typical workflow for purification by column chromatography.

Troubleshooting Column Chromatography:

Problem Probable Cause(s) Solution(s)
Poor Separation Inappropriate solvent system (eluent).Use TLC to find a solvent system that gives a good separation of spots, with the desired product having an Rf value of ~0.3.
Cracked Column The silica gel was not packed properly or ran dry.Ensure the column is packed evenly and never let the solvent level drop below the top of the silica.
Streaking of Bands Sample was overloaded; compound is not stable on silica.Use a larger column or less sample. Consider using a different stationary phase like alumina.

A common eluent system for compounds of this polarity is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.

Purity Assessment: How Do I Know It's Pure?

Visual inspection of a single spot on a TLC plate is not sufficient. A combination of analytical techniques is necessary to confirm purity.

Recommended Analytical Methods:

Technique Information Provided Key Considerations
HPLC (High-Performance Liquid Chromatography) Quantitative purity assessment.[6][7]A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is a good starting point.[8][9]
NMR (Nuclear Magnetic Resonance) Spectroscopy Structural confirmation and detection of impurities.[10][11]¹H and ¹³C NMR should be clean, with integrations in ¹H NMR corresponding to the expected number of protons.
Mass Spectrometry (MS) Confirmation of molecular weight.Look for the expected molecular ion peak.
Melting Point Indication of purity.A sharp melting point range (1-2 °C) is indicative of a pure compound. Impurities will broaden and depress the melting point.

Purity Analysis Workflow:

G Crude Crude Product Purified Purified Product Crude->Purified Purification (Crystallization/Chromatography) HPLC HPLC Purified->HPLC Purity Check Pure Pure (>98%) Impure Impure Impure->Purified Re-purify HPLC->Pure Single Peak HPLC->Impure Multiple Peaks

Caption: A decision-making workflow for purity assessment.

By employing a systematic and informed approach, the purification challenges associated with this compound can be effectively overcome. This guide provides the foundational knowledge and practical troubleshooting steps to help you achieve a high degree of purity in your compound.

References

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • SIELC Technologies. (n.d.). Separation of 1-(3-Chlorophenyl)piperazine on Newcrom R1 HPLC column.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Various Authors. (2020). Go-to recrystallization solvent mixtures. Reddit.
  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column.
  • Mahdi, D. S. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science, 12(2).
  • Gao, Y., et al. (2015). Synthetic method of piperazidines drug intermediate. Google Patents. CN104402842A.
  • NIST. (n.d.). 1-(3-Chlorophenyl)piperazine. NIST WebBook.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Jebaraj, A. S., et al. (2011). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 23(12), 5281-5284.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine.
  • De Nisco, M., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(6), 2794–2807.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2017). A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. Jordan Journal of Pharmaceutical Sciences, 10(2).
  • de Freitas, L. A. R., et al. (2020). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Critical Reviews in Analytical Chemistry, 51(5), 419-432.
  • Narayana Swamy, G., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 674-678.
  • Salouros, H., et al. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions.
  • Various Authors. (2021). Which solvents should I use to recrystalize P-anisidine and DNP individually?. ResearchGate.
  • Aridoss, G., et al. (2023). 3,5-Diethyl-2r,6c-di(4-chlorophenyl)piperidin-4-one picrate: synthesis, spectral, biological, DFT, ADME and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 41(16), 8196-8212.
  • Archer, R. P., et al. (2012). The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones.
  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

Technical Support Center: 1-(3-Chlorophenyl)piperidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in this critical N-arylation reaction. We will explore the mechanistic nuances of the Buchwald-Hartwig amination, the most common route for this transformation, and provide a structured, question-and-answer-based approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound often plagued by low yields?

The primary synthetic route to this compound is the palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N bond-forming reaction.[1][2] However, its success is highly sensitive to several factors, especially when using an aryl chloride as a substrate. The core challenges include:

  • Aryl Chloride Reactivity: The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than C-Br or C-I bonds. This makes the initial, rate-limiting oxidative addition step of the catalytic cycle more difficult to achieve.[1][3]

  • Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen and moisture. Improperly degassed solvents or a non-inert atmosphere can lead to the formation of palladium black (inactive Pd metal), halting the reaction.[4]

  • Suboptimal Reaction Parameters: The choice of ligand, base, solvent, and temperature are all interdependent and critical. An incorrect combination can lead to slow reaction rates, catalyst decomposition, or the promotion of side reactions.[5][6]

  • Starting Material Purity: Impurities in the 3-chloroaniline (or 1-bromo-3-chlorobenzene) and piperidin-4-one, especially water, can interfere with the reaction.[7]

Q2: What is the optimal catalyst system for coupling an aryl chloride with piperidin-4-one?

For challenging substrates like aryl chlorides, a robust catalyst system is essential. This typically consists of a palladium precursor and a specialized ligand.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common choices.

  • Ligand Selection: This is the most critical factor. The ligand must be both bulky and electron-rich to promote the difficult oxidative addition of the aryl chloride and the final reductive elimination step. Biaryl phosphine ligands are the state-of-the-art.[1] Ligands such as XPhos , SPhos , and RuPhos are excellent starting points for this type of transformation.[4]

  • Precatalysts: To ensure a consistent palladium-to-ligand ratio and improve air stability, using a pre-formed "precatalyst" is highly recommended. Precatalysts like XPhos Pd G3 are commercially available and often provide more reproducible results by simplifying the reaction setup and ensuring efficient generation of the active Pd(0) species.[3][4]

Q3: How critical is the choice of base, and can weaker bases be used?

The base plays a crucial role in the catalytic cycle and a strong base is almost always required for efficient coupling with amines.[6]

  • Primary Role: The base, typically a strong one like sodium tert-butoxide (NaOtBu), is responsible for deprotonating the piperidin-4-one (or its protonated form) to generate the more nucleophilic amide, which then coordinates to the palladium center.[2][4]

  • Using Weaker Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally less effective for this reaction.[3][4] They often require significantly higher reaction temperatures and longer reaction times. These harsher conditions can lead to catalyst decomposition and the formation of unwanted side products, ultimately resulting in lower yields.[4] The effectiveness of a base is highly context-dependent, varying with the specific substrates and solvent used.[6]

Q4: My reaction turned black and stalled. What does this indicate?

A color change to black is a classic sign of palladium catalyst decomposition, where the active soluble palladium species precipitates as inactive palladium black. This is most commonly caused by:

  • Presence of Oxygen: The Pd(0) catalyst is readily oxidized to an inactive state by atmospheric oxygen.

  • High Temperatures: While heat is needed, excessive temperatures (e.g., >120 °C) can accelerate catalyst decomposition pathways, especially over long reaction times.

  • Inappropriate Ligand: An inadequate ligand may not sufficiently stabilize the palladium intermediates, leading to aggregation and precipitation.

To prevent this, ensure rigorous anaerobic conditions are maintained throughout the experiment using Schlenk techniques or a glovebox.[4]

Troubleshooting Guide for Low Yield

This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
No or Minimal Product Formation 1. Inactive Catalyst System: The Pd(0) active species did not form or was deactivated.• Use an air-stable precatalyst (e.g., XPhos Pd G3) to ensure reliable catalyst activation.[3][4]• Ensure all reagents are added under a positive pressure of inert gas (Argon or Nitrogen).• Use a fresh bottle of palladium precursor and ligand.
2. Insufficiently Strong Base: The piperidin-4-one was not deprotonated effectively.• Switch to a strong base like Sodium tert-butoxide (NaOtBu).[4]• Ensure the base is fresh and has been stored under inert gas to prevent degradation.
3. Poor Reagent Quality: Water or other impurities in starting materials are quenching the reaction.• Purify starting materials. 3-chloroaniline can be distilled; piperidin-4-one can be recrystallized or used as a fresh hydrochloride salt with an extra equivalent of base.• Use anhydrous, deoxygenated solvent.[4][7]
Reaction Stalls at ~50% Conversion 1. Catalyst Decomposition: The catalyst was initially active but degraded over time.• Lower the reaction temperature (try 80-100 °C).[4]• Ensure the inert atmosphere is maintained throughout the reaction duration.• Consider a more robust ligand that offers greater stability to the palladium center.
2. Inhibitory Byproducts: A byproduct may be forming that inhibits the catalyst.• Monitor the reaction by TLC or GC-MS to identify potential side products.• Adjust the ligand-to-metal ratio; sometimes a slight excess of ligand can be beneficial.
Significant Side Product Formation 1. Hydrodehalogenation: The aryl chloride is reduced, removing the chlorine and forming aniline.• Ensure a strictly inert atmosphere to minimize potential hydrogen sources.• This can sometimes be promoted by certain ligands or bases; screen alternative conditions.[4]
2. Biaryl Homocoupling: Two molecules of 3-chloroaniline couple to form a biphenyl diamine.• This is more common with more reactive aryl halides but can occur at high temperatures.• Use a ligand that favors C-N reductive elimination over C-C coupling (e.g., bulky biarylphosphines).[4]• Optimize the catalyst-to-ligand ratio (typically 1:1.5 to 1:2).
Difficult Product Purification 1. Co-elution with Starting Materials: Product has similar polarity to starting materials.• Ensure the reaction goes to completion to consume starting materials.• Convert the basic product to its hydrochloride salt, which may be easier to crystallize and separate from non-basic impurities.
2. Emulsion during Workup: Difficulty in separating aqueous and organic layers.• Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.• Filter the entire mixture through a pad of Celite® before separation.

Diagrams and Workflows

Buchwald-Hartwig Amination Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed C-N cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting as each step has specific requirements.

Buchwald_Hartwig_Cycle Pd0 Active L-Pd(0) Catalyst OxAdd Oxidative Addition Intermediate L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-Cl Catalyst_Regen Catalyst Regenerated AmineCoord Amine Coordination [L-Pd(II)(Ar)(H-Amine)]+X- OxAdd->AmineCoord + Piperidin-4-one Amido Palladium Amido Complex L-Pd(II)(Ar)(Amine) AmineCoord->Amido + Base - Base-H+Cl- Amido:s->Pd0:w Product Aryl Amine Product (Ar-Amine) Amido->Product Reductive Elimination

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Troubleshooting Workflow for Low Yield

Use this decision tree to systematically diagnose the cause of a low-yielding reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_Atmosphere Was the reaction run under strictly inert conditions? Start->Check_Atmosphere Check_Reagents Are reagents pure and solvent anhydrous/degassed? Check_Atmosphere->Check_Reagents Yes Fix_Atmosphere Solution: Improve inert technique. Use Schlenk line or glovebox. Check_Atmosphere->Fix_Atmosphere No Check_Catalyst Is the catalyst system appropriate for aryl chlorides? Check_Reagents->Check_Catalyst Yes Fix_Reagents Solution: Purify starting materials. Use fresh, anhydrous solvent. Check_Reagents->Fix_Reagents No Check_Base Is a strong, non-nucleophilic base being used? Check_Catalyst->Check_Base Yes Fix_Catalyst Solution: Use bulky, electron-rich ligand (e.g., XPhos) or a precatalyst. Check_Catalyst->Fix_Catalyst No Fix_Base Solution: Switch to NaOtBu or a similar strong base. Check_Base->Fix_Base No Further_Opt Further Optimization Needed: Screen temperature and concentration. Check_Base->Further_Opt Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination using a Precatalyst

This protocol uses an air-stable G3 precatalyst, which simplifies setup and improves reproducibility.

Materials:

  • 1-Bromo-3-chlorobenzene (1.0 mmol, 1.0 equiv.) - Note: Aryl bromide is used for higher reactivity and more reliable results, but the same conditions can be a starting point for 3-chloroaniline.

  • Piperidin-4-one hydrochloride (1.2 mmol, 1.2 equiv.)

  • XPhos Pd G3 (0.02 mmol, 2.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 mmol, 2.5 equiv.)

  • Anhydrous, degassed Toluene (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Glassware Setup: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: Under a positive flow of inert gas, add the XPhos Pd G3 precatalyst, sodium tert-butoxide, and piperidin-4-one hydrochloride to the flask.

  • Solvent and Substrate Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed toluene via syringe. Finally, add the 1-bromo-3-chlorobenzene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by crystallization to obtain pure this compound.

Protocol 2: Solvent Degassing (Freeze-Pump-Thaw Method)

For maximum removal of dissolved oxygen, especially for sensitive reactions.

Procedure:

  • Place the anhydrous solvent in a Schlenk flask with a stir bar. The flask should not be more than half full.

  • Freeze the solvent by placing the flask in a liquid nitrogen bath.

  • Once fully frozen, apply a high vacuum to the flask for 5-10 minutes to remove gases from the headspace.

  • Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbling out of the liquid as it thaws.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved oxygen is removed.

  • After the final cycle, backfill the flask with argon or nitrogen. The solvent is now ready for use.

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives - Benchchem.
  • Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling - Benchchem.
  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives.
  • CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
  • Role of the Base in Buchwald–Hartwig Amination - OUCI.
  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
  • Piperidine Synthesis. - DTIC.
  • Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones.
  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines - Thieme E-Books & E-Journals.
  • Buchwald–Hartwig amination - Wikipedia.
  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry.
  • (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production - PubMed.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • 1-Bromo-3-chlorobenzene | C6H4BrCl | CID 7928 - PubChem.
  • A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography - MDPI.
  • Current trends and challenges in the downstream purification of bispecific antibodies - NIH.
  • The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing).
  • An Optimized Purification Design for Extracting Active ADAMTS13 from Conditioned Media.

Sources

Technical Support Center: Navigating Incomplete Conversions with 1-(3-Chlorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with reactions involving the key synthetic intermediate, 1-(3-Chlorophenyl)piperidin-4-one. An incomplete reaction can be a significant bottleneck, consuming valuable time and resources. This document moves beyond simple procedural lists to provide a diagnostic, cause-and-effect framework for troubleshooting.

We will address the two most probable scenarios where incomplete conversion is reported for this molecule:

  • Scenario A: The Synthesis. You are forming this compound, likely via a palladium-catalyzed N-arylation (e.g., Buchwald-Hartwig amination), and the reaction has stalled.

  • Scenario B: A Subsequent Transformation. You are using this compound as a substrate, most commonly in a reductive amination to build out a more complex molecule, and are observing unreacted starting material.

This guide provides full editorial control to help you diagnose the issue, understand the underlying chemical principles, and implement a logical, stepwise solution.

Scenario A: Troubleshooting the Synthesis of this compound via N-Arylation

The formation of the C-N bond between an aryl chloride and a secondary amine is a powerful, yet often challenging, transformation. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the high strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[1][2] If this reaction is not proceeding to completion, a systematic evaluation of the catalyst system and reaction parameters is required.

Frequently Asked Questions (FAQs): N-Arylation

Question 1: My Buchwald-Hartwig amination between 3-chloroaniline and piperidin-4-one is stalling with significant starting material remaining. What are the primary factors to investigate?

Answer: This is a classic issue when coupling an unactivated aryl chloride. The success of this reaction is exquisitely sensitive to the interplay between the palladium source, ligand, base, and solvent. A failure here almost always points to an issue with catalyst activity or stability.

  • The Catalyst System (Palladium & Ligand): This is the most critical variable.

    • Palladium Source: While economical, generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ can be unreliable.[3] Modern, commercially available palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more robust as they readily and cleanly form the active Pd(0) species under basic conditions.[1]

    • Ligand Choice: For a challenging substrate like 3-chloroaniline, the ligand choice is paramount. The goal is to use a highly active, sterically demanding, and electron-rich phosphine ligand.[1][4] These ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination. First-generation ligands are often insufficient. Consider state-of-the-art dialkylbiaryl phosphine ligands.

  • The Base: The base's role is to deprotonate the piperidin-4-one, allowing it to coordinate to the palladium center.[1]

    • Strength & Solubility: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common and effective choices. Poor solubility of the base can severely hinder the reaction; ensure vigorous stirring.[1]

  • Solvent & Temperature:

    • Solvent: Anhydrous, non-coordinating solvents like toluene, dioxane, or THF are standard.[5][6] Avoid solvents like acetonitrile or pyridine, which can bind to the palladium center and inhibit catalysis.[1]

    • Temperature: These reactions typically require heating (80-110 °C) to overcome the activation energy of oxidative addition.[5] However, be cautious of excessive temperatures (>120 °C), which can lead to catalyst decomposition, often observed as the formation of palladium black.[7]

Troubleshooting Workflow: N-Arylation Reaction

The logical flow for diagnosing an incomplete N-arylation reaction is to first optimize the core of the reaction—the catalyst system—before modifying other external parameters.

Start Reaction Stalled (<95% Conversion) Catalyst Step 1: Re-evaluate Catalyst System Start->Catalyst Ligand Is the ligand a modern, bulky biaryl phosphine? (e.g., XPhos, RuPhos, BrettPhos) Catalyst->Ligand Precatalyst Are you using a reliable Pd(0) source or precatalyst? (e.g., Buchwald G3/G4) Ligand->Precatalyst Yes UpgradeLigand Action: Switch to a more electron-rich, sterically hindered ligand. Ligand->UpgradeLigand No UsePrecatalyst Action: Switch from Pd(OAc)₂ to a defined precatalyst. Precatalyst->UsePrecatalyst No Parameters Step 2: Optimize Reaction Parameters Precatalyst->Parameters Yes UpgradeLigand->Precatalyst UsePrecatalyst->Parameters Base_Solvent Screen alternative strong bases (NaOtBu, KOtBu, LHMDS) and solvents (Toluene, Dioxane). Parameters->Base_Solvent Temp_Time Systematically vary temperature (80°C, 100°C, 110°C) and monitor by LC-MS over 24h. Base_Solvent->Temp_Time Analysis Analyze results from screening. Identify optimal conditions. Temp_Time->Analysis cluster_1 Step 1: Imine/Iminium Formation (Reversible) cluster_2 Step 2: Reduction (Irreversible) cluster_3 Failure Pathways Ketone Ketone (Ar-Pip=O) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Side_Product Side Reaction: Ketone is directly reduced by a non-selective hydride source Ketone->Side_Product Amine Amine (R-NH₂) Amine->Hemiaminal Imine Iminium Ion [Ar-Pip=NHR]⁺ Hemiaminal->Imine - H₂O Imine->Hemiaminal + H₂O Product Final Amine Product (Ar-Pip-NHR) Imine->Product Stall Stall Point: Equilibrium favors starting materials (Low imine concentration) Hydride Hydride Source (e.g., NaBH(OAc)₃) Hydride->Product Hydride->Side_Product Alcohol Alcohol Byproduct (Ar-Pip-OH) Side_Product->Alcohol

Sources

Technical Support Center: Synthesis of Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of piperidin-4-ones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this critical heterocyclic scaffold. The following content is structured to offer practical, field-tested insights rooted in established chemical principles.

Introduction to Piperidin-4-one Synthesis

The piperidin-4-one core is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2][3] Its synthesis is a cornerstone of medicinal chemistry, with several established routes, most notably the Mannich reaction, Dieckmann condensation, and various reductive amination strategies. While these methods are powerful, they are often accompanied by characteristic side reactions that can significantly impact yield, purity, and scalability. This guide provides a systematic approach to identifying, understanding, and mitigating these common synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Mannich Reaction-Based Syntheses

The Mannich reaction is a powerful tool for the one-pot construction of the piperidin-4-one ring, typically involving the condensation of a ketone, an aldehyde (often formaldehyde), and an amine.[2][4] However, its multicomponent nature can lead to several side products.

Question 1: My Mannich reaction is producing a significant amount of a higher molecular weight byproduct, and my yield of the desired piperidin-4-one is low. What is likely happening and how can I fix it?

Answer:

You are likely observing the formation of a bis-Mannich adduct . This occurs when the ketone substrate has multiple acidic alpha-protons, allowing for a second aminomethylation event.

Causality and Mechanism: The initial Mannich reaction forms the desired mono-aminomethylated ketone. However, this product still possesses an acidic proton on the other side of the carbonyl group. In the presence of excess formaldehyde and amine, a second Mannich reaction can occur, leading to the formation of a bis-Mannich product. This is particularly problematic with symmetric ketones.

Troubleshooting and Mitigation Protocol:

  • Stoichiometric Control (The "Slow and Steady" Approach):

    • Protocol: Instead of adding all reagents at once, perform a slow, dropwise addition of a solution of formaldehyde and the amine to the ketone solution over several hours. This maintains a low concentration of the aminomethylating agent, favoring the mono-addition product.

    • Rationale: By controlling the stoichiometry in real-time, you limit the availability of the reagents for the second addition.

  • pH Optimization:

    • Protocol: Maintain the reaction pH in a mildly acidic range (pH 4-5).[5]

    • Rationale: The Mannich reaction is acid-catalyzed. While acidic conditions are necessary for the formation of the reactive iminium ion, highly acidic or basic conditions can promote side reactions. Mildly acidic conditions provide a good balance for the desired reaction to proceed without excessive side product formation.

  • Use of Pre-formed Iminium Salts:

    • Protocol: Instead of generating the iminium ion in situ, you can use a pre-formed iminium salt (e.g., Eschenmoser's salt). This allows for more precise stoichiometric control over the electrophile.

    • Rationale: This decouples the formation of the reactive species from the main reaction, giving you greater control over the reaction conditions.

Visualizing the Side Reaction:

Mannich_Side_Reaction Ketone Starting Ketone Piperidinone Desired Piperidin-4-one Ketone->Piperidinone 1st Mannich Reaction Reagents Formaldehyde + Amine (Excess) Reagents->Piperidinone BisMannich Bis-Mannich Adduct (Side Product) Reagents->BisMannich Piperidinone->BisMannich 2nd Mannich Reaction

Caption: Formation of Bis-Mannich Adduct.

Question 2: My reaction with formaldehyde is messy, with a complex mixture of products and what appears to be polymerization. How can I improve this?

Answer:

Formaldehyde is highly reactive and can participate in multiple side reactions, including self-polymerization and multiple additions to the ketone.[6]

Causality and Mechanism: Formaldehyde's high electrophilicity and lack of enolizable protons make it prone to reacting multiple times with any available nucleophile, including the enolate of the ketone.[6] This can lead to the formation of hydroxymethylated and bis(hydroxymethyl)ated byproducts.[6] Under certain conditions, formaldehyde can also polymerize to form paraformaldehyde.

Troubleshooting and Mitigation Protocol:

  • Use of Paraformaldehyde with Controlled Depolymerization:

    • Protocol: Use high-quality paraformaldehyde and depolymerize it in situ by gently heating the reaction mixture. This provides a slow and controlled release of formaldehyde.

    • Rationale: This avoids having a high initial concentration of reactive formaldehyde.

  • Solvent Choice:

    • Protocol: Protic solvents like ethanol or methanol can help to solvate the reagents and intermediates, potentially reducing side reactions.[5]

    • Rationale: The solvent can play a crucial role in modulating the reactivity of the species in solution.

Table 1: Troubleshooting Formaldehyde-Related Side Reactions

IssueProbable CauseRecommended ActionExpected Outcome
Low Yield, Multiple Spots on TLCMultiple additions of formaldehydeUse a stoichiometric amount of paraformaldehyde and control its depolymerization.Increased yield of the desired product and a cleaner reaction profile.
Polymer FormationSelf-polymerization of formaldehydeUse a dropwise addition of formaldehyde solution or in situ depolymerization of paraformaldehyde.Minimized formation of insoluble polymeric material.
Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation used to form cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield piperidin-4-ones.[7]

Question 3: My Dieckmann condensation is giving a low yield of the desired piperidin-4-one, and I'm isolating a significant amount of a product with double the expected molecular weight. What's going wrong?

Answer:

You are likely observing intermolecular dimerization, which competes with the desired intramolecular cyclization.

Causality and Mechanism: The Dieckmann condensation relies on the enolate of one ester group attacking the other ester group within the same molecule. However, the enolate can also attack an ester group on a different molecule, leading to a dimeric product. This is especially prevalent when forming medium to large rings.

Troubleshooting and Mitigation Protocol:

  • High Dilution Conditions:

    • Protocol: Perform the reaction at high dilution (e.g., 0.01 M or lower). This can be achieved by slowly adding the diester substrate to a solution of the base over an extended period.

    • Rationale: High dilution favors intramolecular reactions over intermolecular ones by decreasing the probability of two substrate molecules encountering each other.

  • Choice of Base and Solvent:

    • Protocol: Use a sterically hindered, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in an aprotic solvent like THF.

    • Rationale: These bases are efficient at deprotonation but are less likely to participate in nucleophilic side reactions. Aprotic solvents can also help to stabilize the enolate.

Visualizing the Competing Pathways:

Dieckmann_Competition Diester Acyclic Diester Intramolecular Intramolecular Cyclization Diester->Intramolecular Intermolecular Intermolecular Dimerization Diester->Intermolecular Piperidinone Desired Piperidin-4-one Intramolecular->Piperidinone Favored at High Dilution Dimer Dimeric Side Product Intermolecular->Dimer Favored at High Concentration

Caption: Competing Pathways in Dieckmann Condensation.

Reductive Amination

Reductive amination is a versatile method for preparing piperidines from suitable precursors. However, controlling the extent of alkylation and reduction can be challenging.

Question 4: I'm trying to perform a mono-N-alkylation on a piperidine derivative, but I'm getting a significant amount of the di-alkylated product. How can I improve the selectivity?

Answer:

Over-alkylation is a common problem in reductive amination, especially with reactive alkylating agents and primary amines.

Causality and Mechanism: After the initial reductive amination to form a secondary amine, this product can compete with the starting primary amine and react with another molecule of the aldehyde and reducing agent to form a tertiary amine.

Troubleshooting and Mitigation Protocol:

  • Stepwise Procedure:

    • Protocol: First, form the imine by reacting the amine and aldehyde in a suitable solvent like methanol. Once imine formation is complete (monitored by TLC or NMR), then add the reducing agent (e.g., sodium borohydride).[8]

    • Rationale: This two-step, one-pot approach allows for better control over the reaction. By allowing the imine to form first, you minimize the presence of the aldehyde when the more nucleophilic secondary amine product is formed.

  • Choice of Reducing Agent:

    • Protocol: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB).[9]

    • Rationale: STAB is particularly effective at reducing the protonated iminium ion intermediate while being less reactive towards the starting aldehyde or ketone. This allows for a one-pot reaction with improved selectivity.

  • Use of Protecting Groups:

    • Protocol: If you are starting with a piperidin-4-one that has a free N-H, protect it with a suitable protecting group (e.g., Boc, Cbz) before performing reactions at other positions. The protecting group can be removed in a later step.[10][11][12][13][14]

    • Rationale: Protecting groups prevent unwanted reactions at the piperidine nitrogen, ensuring that the desired transformation occurs at the intended site.

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Inexpensive, readily available.Can reduce the starting aldehyde/ketone. Often requires a two-step procedure.
Sodium Cyanoborohydride (NaBH₃CN)Selective for iminium ions. Allows for one-pot reactions.Highly toxic, generates cyanide waste.
Sodium Triacetoxyborohydride (STAB)Mild, highly selective for iminium ions. Good for acid-sensitive substrates. Less toxic than NaBH₃CN.[9]More expensive than NaBH₄.
Purification Strategies

Question 5: I've run my piperidin-4-one synthesis, and TLC/LC-MS shows a mixture of my desired product and several byproducts. What are the best general strategies for purification?

Answer:

The purification of piperidin-4-ones often requires a multi-step approach due to the basic nature of the product and the potential for closely related impurities.

Purification Workflow:

  • Aqueous Workup with pH Adjustment:

    • Protocol: After the reaction, perform an acid-base extraction. First, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the basic piperidin-4-one and pull it into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the product and extract it back into an organic solvent.[5]

    • Rationale: This is an effective way to separate the basic product from neutral or acidic impurities.

  • Crystallization/Recrystallization:

    • Protocol: Piperidin-4-ones are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol, ethanol/water, ethyl acetate/hexanes) can be a highly effective method for purification.[1][15][16][17][18]

    • Rationale: This technique purifies based on differences in solubility between the desired product and impurities at different temperatures.

  • Silica Gel Chromatography:

    • Protocol: If crystallization is not effective, column chromatography on silica gel is a standard method. A solvent system containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) is often necessary to prevent tailing of the basic product on the acidic silica gel.

    • Rationale: This method separates compounds based on their polarity. The basic modifier deactivates the acidic sites on the silica, leading to better peak shape and separation.

Visualizing the Purification Workflow:

Purification_Workflow Crude Crude Reaction Mixture Workup Acid-Base Extraction Crude->Workup Crystallization Recrystallization Workup->Crystallization If solid Chromatography Column Chromatography Workup->Chromatography If oil or inseparable Pure Pure Piperidin-4-one Crystallization->Pure Chromatography->Pure

Caption: General Purification Workflow.

Characterization of Common Side Products

Identifying side products is crucial for effective troubleshooting. Here are some general characteristics of common byproducts observed in piperidin-4-one syntheses.

Table 3: Spectroscopic Signatures of Common Side Products

Side Product1H NMR13C NMRMass Spectrometry (ESI+)
Bis-Mannich Adduct More complex aliphatic region with additional aminomethyl protons.Additional signals for the second aminomethyl group.[M+H]⁺ corresponding to the addition of a second CH₂NR₂ unit.
Dimeric Dieckmann Product Signals corresponding to two piperidinone units.A more complex spectrum with roughly double the number of expected signals.[M+H]⁺ corresponding to twice the molecular weight of the starting diester minus two molecules of the alcohol.
Di-alkylated Amine Signals corresponding to the second alkyl group on the nitrogen.Additional signals for the second alkyl group.[M+H]⁺ corresponding to the addition of the second alkyl group.
Over-reduced Product (Piperidin-4-ol) Disappearance of the ketone carbonyl signal. Appearance of a new signal for the C-OH proton.Absence of the C=O signal (around 200-210 ppm). Appearance of a new C-OH signal (around 60-75 ppm).[M+H]⁺ corresponding to the reduced product (addition of 2 mass units).

Note: Specific chemical shifts will vary depending on the exact structure and substituents.[19][20][21][22] Mass spectrometry fragmentation patterns can also be highly informative, often showing characteristic losses of substituents around the piperidine ring.[23][24][25]

References

  • Pandiarajan, K., et al. (1995). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 33(9), 753-758.
  • Chakkaravarthy, J., et al. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26.
  • NROChemistry. (n.d.). Mannich Reaction.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. B1277609.
  • BenchChem. (2025). Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone. B1277609.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Zarei, A., et al. (2012). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Bulletin of the Korean Chemical Society, 33(1), 239-243.
  • University of Rochester. (2026). How To: Purify by Crystallization.
  • LibreTexts. (2023). Recrystallization.
  • BenchChem. (2025).
  • Aschwanden, P., et al. (2006). Highly enantioselective access to primary propargylamines: 4-piperidinone as a convenient protecting group. Organic Letters, 8(11), 2437-2440.
  • Al-Said, M. S. (2010). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Rasayan Journal of Chemistry, 3(4), 681-689.
  • Clayden, J., et al. (2001). Organic Chemistry. Oxford University Press.
  • BenchChem. (2025). Yield comparison of reductive amination with different protected 4-piperidones.
  • Dias, H. J., et al. (2012). Electrospray Ionization Tandem Mass Spectrometry as a Tool for the Structural Elucidation and Dereplication of Natural Products: An Overview. In Mass Spectrometry in Medicinal Chemistry.
  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Scribd. (n.d.). Organic Chemistry Lab Guide.
  • BenchChem. (2025).
  • DTIC. (1992). Piperidine Synthesis.
  • Weintraub, P. M., et al. (2003). Advances in Piperidone Synthesis Techniques. Tetrahedron, 59(17), 2953-2989.
  • Faisca Phillips, A. M. (2020). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. In Nitro-Mannich Reaction.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • DR-NTU. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
  • Jeyaraman, R., & Ravindran, T. (1992). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry - Section B, 31B(9), 677-680.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Current Medicinal Chemistry, 8(2), 169-185.
  • ResearchGate. (2015). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines.
  • LibreTexts. (2021). Protecting Groups in Organic Synthesis.
  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(12), 3669-3676.
  • AAPharmaSyn. (n.d.).
  • ResearchGate. (2014). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
  • LibreTexts. (2023). Mannich Reaction.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • ResearchGate. (2020). (a)
  • ResearchGate. (2011). The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • ResearchGate. (2019).
  • Semantic Scholar. (2021). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine.

Sources

Technical Support Center: 1-(3-Chlorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to troubleshooting and enhancing the purity of 1-(3-Chlorophenyl)piperidin-4-one, a crucial intermediate in pharmaceutical synthesis. This guide provides practical, experience-driven solutions to common purification challenges, supported by scientific principles and authoritative references.

Introduction: The purity of this compound is paramount for its successful use in drug discovery and development. As a key building block, contaminants can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. This guide is designed to assist researchers in diagnosing and resolving common purity issues encountered during and after the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter in the lab. Each question is followed by an analysis of potential causes and actionable solutions.

Question 1: My isolated product is an off-white or yellowish solid, not the expected white crystalline powder. What causes this discoloration, and how can I fix it?

Answer:

Discoloration is a common issue and typically points to the presence of chromophoric (color-causing) impurities.

  • Probable Causes:

    • Oxidized Byproducts: Trace impurities from the starting materials or intermediates may have oxidized during the reaction or workup. Aromatic amines, like the 3-chloroaniline precursor, are particularly susceptible to air oxidation, which can form highly colored polymeric species.

    • Residual Starting Material: If the synthesis involves a reaction with 3-chloroaniline, any unreacted starting material can contribute to a yellowish hue.

    • Thermal Degradation: Excessive heat during the reaction or solvent removal can cause the compound to decompose slightly, generating colored impurities.

  • Solutions:

    • Activated Charcoal Treatment & Recrystallization: This is the most effective first step for removing colored impurities. The charcoal adsorbs large, flat, chromophoric molecules. Recrystallization then separates your target compound from more soluble or less soluble impurities.[1]

      • For a detailed procedure, see the "Experimental Protocols" section below.

    • Solvent Wash: If the impurity is suspected to be a specific starting material, a slurry wash with a solvent in which the impurity is soluble but your product is not can be effective. For example, a cold ether wash might remove non-polar colored impurities.

    • Column Chromatography: If recrystallization fails, flash column chromatography over silica gel is the next logical step. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) will separate compounds based on polarity.[2][3]

Question 2: My ¹H NMR spectrum shows several small, unidentifiable peaks, and integration suggests a purity of only ~90%. How do I identify and eliminate these contaminants?

Answer:

Unidentified peaks in an NMR spectrum indicate the presence of structurally distinct impurities. Identifying these is key to selecting the right purification strategy.

  • Probable Causes:

    • Unreacted Starting Materials: Compare the chemical shifts of the impurity peaks to the known spectra of your starting materials (e.g., 3-chloroaniline, diethanolamine derivatives).[4]

    • Side-Reaction Products: The synthesis of piperidin-4-ones, often via Mannich-type reactions, can generate various byproducts.[5][6][7]

    • Residual Solvents: Check for common solvent peaks (e.g., ethyl acetate, dichloromethane, ethanol).

    • Water: A broad peak, often around 1.5-2.5 ppm in CDCl₃ or 3.3 ppm in DMSO-d₆, can indicate the presence of water.

  • Solutions:

    • Aqueous Workup: If not already thoroughly performed, an aqueous wash can remove water-soluble impurities like salts or residual acids/bases. Adjusting the pH of the wash can selectively remove acidic or basic impurities.

    • Recrystallization: This is highly effective for removing impurities with different solubility profiles than your product. The ideal recrystallization solvent will dissolve the compound when hot but have poor solubility when cold.[1][8]

      • See the table below for suggested starting solvents.

    • Flash Column Chromatography: This is the most powerful technique for separating a mixture of compounds. The choice of eluent is critical and should be guided by Thin Layer Chromatography (TLC) analysis first.[2][3][9]

    • Drying: To remove residual water or solvents, dry the product under high vacuum, possibly with gentle heating (if the compound is thermally stable).

Question 3: HPLC analysis indicates an impurity with a retention time very close to my product, making separation difficult. How can I improve the resolution?

Answer:

Co-eluting peaks in HPLC are challenging and suggest the impurity has a very similar polarity and size to your target compound.

  • Probable Causes:

    • Isomeric Byproducts: A common issue is the formation of a structural isomer. For example, if the synthesis involves N-arylation, an isomer with the chloro-group at a different position on the phenyl ring could have been introduced from an impure starting material.

    • Homologous Impurities: These are impurities that differ by a small, repeating unit (e.g., an extra methyl group).

  • Solutions:

    • Optimize HPLC Method: Before attempting re-purification, ensure your analytical method is optimized.

      • Change the Mobile Phase: Alter the solvent ratio or switch one of the solvents (e.g., from acetonitrile to methanol) to change the selectivity.[2]

      • Use a Different Column: A column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) can provide different interactions and improve separation.

    • Preparative HPLC: If the impurity level is low (<5%), preparative HPLC is often the most direct way to obtain a highly pure sample, albeit with some material loss.

    • Recrystallization from a Different Solvent System: Sometimes, changing the solvent system for recrystallization can alter the crystal lattice formation and exclude a previously incorporated impurity. Experiment with binary solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[1]

Frequently Asked Questions (FAQs)

  • Q: What is the recommended method for assessing the purity of this compound?

    • A: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantitative purity analysis.[2] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for structural confirmation and detecting proton-containing impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, especially for identifying volatile impurities.[10]

  • Q: How should I store this compound to prevent degradation?

    • A: It should be stored in a cool, dry, dark place in a tightly sealed container to protect it from moisture and air. Storage at 2-8°C is often recommended.[11]

  • Q: My purified product still contains residual solvent. How can I remove it?

    • A: The most common method is drying under high vacuum for several hours. If the solvent has a high boiling point (like DMSO or DMF), a technique called lyophilization (freeze-drying) from a suitable solvent like water or 1,4-dioxane (if the compound is soluble) might be necessary. Alternatively, re-dissolving the product in a low-boiling-point solvent (like dichloromethane) and re-evaporating can help azeotropically remove the higher-boiling solvent.

Data & Protocols

Table 1: Recommended Solvents for Recrystallization
Solvent/SystemPolarityBoiling Point (°C)Notes
EthanolPolar78A common and effective solvent for piperidinone derivatives.[1][5]
IsopropanolPolar82Similar to ethanol, may offer different solubility characteristics.
Ethanol/WaterPolarVariableAdding water as an anti-solvent can effectively induce crystallization.
Ethyl Acetate/HexanesMed-PolarVariableGood for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexanes until cloudy.
AcetonitrilePolar82Can be a good alternative if ethanol is too effective a solvent.
Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a few drops of a chosen solvent (see Table 1). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture gently. The ideal solvent dissolves the product when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount (1-2% by weight) of activated charcoal. Swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine the optimal eluent system using TLC. Spot the crude material on a TLC plate and develop it in various solvent mixtures (e.g., different ratios of hexanes:ethyl acetate). The ideal system gives your product an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system (e.g., hexanes). Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution.

  • Elution: Run the eluent through the column, collecting fractions in test tubes. Monitor the separation by TLC.

  • Combine & Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Visualizations

General Purification Workflow

PurificationWorkflow Crude Crude Product (Post-Synthesis) Analysis1 Initial Purity Analysis (TLC, NMR, HPLC) Crude->Analysis1 Decision1 Purity > 98%? Analysis1->Decision1 Recrystallization Recrystallization (Optional: Charcoal) Decision1->Recrystallization No FinalProduct Pure Product (Dry under vacuum) Decision1->FinalProduct Yes Analysis2 Purity Check (TLC, NMR) Recrystallization->Analysis2 Decision2 Purity > 98%? Analysis2->Decision2 Chromatography Column Chromatography Decision2->Chromatography No Decision2->FinalProduct Yes Analysis3 Purity Check (TLC, HPLC) Chromatography->Analysis3 Analysis3->FinalProduct

Caption: A decision-based workflow for purifying this compound.

Potential Impurity Sources in Synthesis

ImpuritySources cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_impurities Potential Impurities 3-Chloroaniline 3-Chloroaniline Synthesis Main Reaction (e.g., N-Arylation) 3-Chloroaniline->Synthesis PiperidonePrecursor Piperidone Precursor (e.g., Diethanolamine derivative) PiperidonePrecursor->Synthesis UnreactedSM Unreacted Starting Materials Synthesis->UnreactedSM SideProducts Side Products (e.g., isomers) Synthesis->SideProducts Degradation Degradation Products (from excess heat) Synthesis->Degradation

Caption: Sources of impurities during the synthesis of the target compound.

References

  • Benchchem. Technical Support Center: Synthesis of 1-(4-Chlorophenylazo)piperidine.
  • Discovery and Optimization of Aryl-Piperidinone Ureas as Selective Formyl Peptide Receptor 2 Agonists. DOI.
  • CN104402842A - Synthetic method of piperazidines drug intermediate.
  • Mahdi, D. S., & ALkhafaji, S. S. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • One-Pot Synthesis of Substituted Piperidinones and 3,4-Dihydropyrimidinones Using a Highly Active and Recyclable Supported Ionic Liquid Phase Organocatalyst. Australian Journal of Chemistry - CSIRO Publishing.
  • This compound (115012-58-3). Chemchart.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • 3-(4-Chlorophenyl)piperidine. Sigma-Aldrich.
  • 1-(3-CHLOROPHENYL)PIPERIDINE | 102563-84-8. ChemicalBook.
  • Knob, F. C., & Cadorin Oldoni, T. L. (2024).
  • Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)
  • Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry.
  • Ramalingam, A. (2021).
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry, 13(4), 565-83.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized M
  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology, 27(8), 560-8.
  • Purific

Sources

Technical Support Center: 1-(3-Chlorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-Chlorophenyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your work with this compound. The solutions provided are based on established chemical principles and degradation pathways observed in analogous structures.

Question 1: I am observing an increasing number of impurity peaks in my HPLC analysis of a this compound sample that has been stored in solution for several days. What could be the cause?

Answer:

The appearance of new peaks over time, especially in solution, strongly suggests degradation of the parent compound. The piperidin-4-one ring system, while generally stable, can be susceptible to degradation under certain conditions. Based on studies of related heterocyclic compounds like piperazine, several degradation pathways are plausible.

  • Root Cause Analysis:

    • Hydrolysis: If your solvent is aqueous or contains trace amounts of water, acid- or base-catalyzed hydrolysis could be occurring. The tertiary amine in the piperidine ring can be protonated or deprotonated, potentially facilitating ring-opening reactions, although this is less common for piperidines than for piperazines.

    • Oxidation: The presence of dissolved oxygen or peroxide contaminants in your solvent can lead to oxidative degradation. The carbon atoms alpha to the nitrogen are particularly susceptible to oxidation. This could lead to the formation of N-oxides or ring-opened products. The presence of certain metal ions, like copper (Cu2+), can catalyze such oxidative processes.

    • Photodegradation: If your solution is exposed to light, particularly UV light, photodegradation can occur. The chloro-substituted aromatic ring can be susceptible to photolytic cleavage or reactions. It is a standard practice to investigate the photostability of new drug substances.

  • Troubleshooting Protocol:

    • Characterize the Impurities: Use a mass spectrometer (LC-MS) to determine the mass of the impurity peaks. This will provide critical information about the nature of the degradation (e.g., addition of an oxygen atom suggests oxidation).

    • Control for Light: Prepare a fresh solution and store it in an amber vial or wrap the vial in aluminum foil to protect it from light. Analyze this "dark" sample alongside a sample exposed to ambient light at the same time points.

    • Control for Oxygen: Degas your solvent by sparging with nitrogen or argon before preparing your solution. Store the solution under an inert atmosphere.

    • pH Control: If your solvent is not buffered, consider preparing the solution in a buffer at a neutral pH (around 7.0). Analyze samples stored in acidic and basic buffers to see if the degradation is pH-dependent.

    • Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents to minimize contaminants like peroxides or metal ions.

Question 2: My solid sample of this compound has developed a slight yellow or brownish tint upon storage. Is it still usable?

Answer:

A change in color of a solid chemical is a common indicator of degradation. While the compound may still be largely pure, the presence of colored impurities suggests that some degradation has occurred.

  • Root Cause Analysis:

    • Oxidative Degradation: Long-term exposure to air (oxygen) can lead to the formation of small amounts of highly conjugated, colored impurities. This is a known issue for many amine-containing compounds.

    • Photodegradation: Similar to solutions, solid materials can also degrade upon exposure to light over time, leading to the formation of colored degradants.

    • Thermal Degradation: Although piperidine derivatives are generally thermally stable at room temperature, storage at elevated temperatures (e.g., in a poorly ventilated storage area or in direct sunlight) could accelerate degradation.

  • Troubleshooting Protocol:

    • Re-analyze the Sample: Perform a purity analysis using a validated method (e.g., HPLC-UV, UPLC-MS). Quantify the main peak and any impurities. For many applications, a purity of >98% may still be acceptable.

    • Assess Impact on Experiment: Consider the nature of your experiment. For sensitive biological assays, even trace impurities could have an effect. For synthetic chemistry, the presence of minor impurities may be tolerable.

    • Purification: If the purity is no longer acceptable, you may need to repurify the compound, for example, by recrystallization or column chromatography.

    • Proper Storage: For future use, store the solid compound in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), and in a cool, dark, and dry place.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. For solutions, it is best to prepare them fresh. If short-term storage of a solution is necessary, store it at 2-8°C in an amber vial and use within a few days. For longer-term storage of solutions, consider flash-freezing aliquots in an appropriate solvent and storing them at -20°C or -80°C.

Q2: Is this compound susceptible to degradation under acidic or basic conditions?

A2: Yes, it is plausible. The tertiary amine in the piperidine ring can be protonated in acidic conditions and is stable. However, strong acidic or basic conditions, especially at elevated temperatures, could potentially promote hydrolysis or other degradation reactions. It is advisable to perform forced degradation studies to understand its stability profile across a range of pH values.

Q3: What are the likely degradation products of this compound?

A3: While specific data for this compound is limited, we can hypothesize potential degradation products based on its structure and the degradation of related molecules:

  • Oxidative Degradants: N-oxide formation on the piperidine nitrogen is a common oxidative pathway for such amines.

  • Hydrolytic Degradants: While less likely for a stable piperidine ring, extreme conditions could lead to ring-opening products.

  • Aromatic Ring Modifications: Based on the metabolism of the related 1-(3-chlorophenyl)piperazine, hydroxylation of the chlorophenyl ring is a possibility, leading to phenolic derivatives.

  • Dehalogenation: Under certain reductive or photolytic conditions, the chlorine atom could be removed from the aromatic ring.

Q4: How can I set up a forced degradation study for this compound?

A4: A forced degradation (or stress testing) study is essential to understand the intrinsic stability of a molecule. A typical study involves exposing the compound to various stress conditions and analyzing the resulting samples by a stability-indicating analytical method, such as HPLC-UV/MS. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). A detailed protocol is provided in the next section.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV/PDA system with MS detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. At appropriate time points (e.g., 2, 8, 24 hours), take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. At time points, take an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. At time points, take an aliquot and dilute for analysis.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, expose a solution of the compound to 60°C for 48 hours. Analyze at appropriate time points.

    • Photodegradation: Expose the solid compound and a solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to serve as a "dark" control.

  • Sample Analysis:

    • Analyze all stressed samples, along with a non-stressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Use a PDA detector to check for peak purity.

    • Use a mass spectrometer to identify the mass-to-charge ratio (m/z) of the parent compound and any new peaks to aid in the structural elucidation of degradants.

Data Presentation: Expected Outcomes of Forced Degradation
Stress ConditionExpected DegradationPotential Degradation Products (Hypothesized)
0.1 M HCl, 60°C Moderate DegradationPotential minor ring-opened products.
0.1 M NaOH, RT Slight to Moderate DegradationPotential for products arising from base-catalyzed reactions.
3% H₂O₂, RT Significant DegradationThis compound N-oxide; Hydroxylated aromatic ring derivatives.
Heat (80°C, solid) Minimal DegradationFormation of minor, colored impurities.
Photolytic (ICH Q1B) Moderate DegradationDechlorinated products; radicals leading to dimers or polymers.

Visualization of Potential Degradation Pathway

Below is a diagram illustrating a plausible oxidative degradation pathway for this compound, leading to the formation of an N-oxide, a common metabolic and oxidative degradation route for tertiary amines.

G parent This compound product This compound N-oxide parent->product Oxidation oxidant Oxidizing Agent (e.g., H₂O₂) oxidant->product

Caption: Plausible oxidative degradation pathway.

References

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 23, 119-128.
  • Rochelle, G. T., et al. (2011). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia, 4, 1725-1732.
  • Tan, W., et al. (2019). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry, 3(9), 1876-1887.
  • Voice, A. K., & Rochelle, G. T. (2013). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 37, 2002-2010.
  • Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568.
  • Gabhe, S. Y., et al. (2016). Stress degradation studies on Lafutidine: method development and characterization of degradation products using HPLC-UV and LC-ESI-MS.
  • Alkhafaji, M. T., et al. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences, 21(2), 10-20.
  • BenchChem. (2025).
  • R Discovery. (n.d.).
  • Patel, Y., & Bhaskar, V. H. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5033-5040.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Kumar, V., & Singh, R. (2018). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 11(2).
  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(4), 565-583.
  • BLDpharm. (n.d.). 1-(3-Chlorophenyl)-4-(piperidin-4-yl)piperazine.
  • AIP Publishing. (2021). Forced Degradation Studies on The Piperine-Based Benzene Sulfonylamidine: The Effect of Acid, Base, and Peroxide on Its Stability. AIP Conference Proceedings, 2346(1), 020014.
  • Gayathri, D., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine.
  • United Nations Office on Drugs and Crime. (n.d.).
  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

Technical Support Center: Crystallization of 1-(3-Chlorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of 1-(3-Chlorophenyl)piperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we synthesize fundamental crystallization principles with practical, field-tested solutions to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound is "oiling out" and forming a liquid layer instead of solid crystals. What's happening and how do I fix it?

A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase instead of a solid crystalline lattice. This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. For this compound, with a reported melting point of 93.3°C, this can happen if the solution is still too warm when saturation is reached. Impurities can also suppress the melting point, exacerbating this issue.

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Gently reheat the mixture to redissolve the oil into the solvent. Add a small amount (10-20% more) of the hot solvent to decrease the saturation point, ensuring the compound stays in solution at a lower temperature during cooling.

  • Slow Down the Cooling: Rapid cooling is a primary cause of oiling out. Once the compound is redissolved, allow the flask to cool slowly to room temperature. Insulating the flask (e.g., with glass wool or by placing it in a large beaker of warm water) can promote gradual cooling.

  • Lower the Crystallization Temperature: If oiling out persists, try cooling the solution to a lower temperature (e.g., in a refrigerator or ice bath) after it has slowly reached room temperature. This can sometimes solidify the oil, though the resulting solid may be amorphous and require a second recrystallization.

  • Solvent System Modification: The polarity difference between your solvent and solute might be too large. Consider switching to a less polar solvent or using a solvent mixture. For piperidin-4-one derivatives, ethanol is a common starting point. If using a highly non-polar solvent like heptane, try a mixture with a more polar co-solvent like ethyl acetate or acetone.

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2: Failure to crystallize upon cooling typically indicates that the solution is not sufficiently supersaturated. This can be due to using too much solvent or the inherent high solubility of your compound in the chosen solvent at lower temperatures.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a template for crystallization.

  • Increase Concentration: If nucleation techniques fail, you likely have too much solvent. Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again. Be careful not to evaporate too much, which could lead to rapid, impure crystallization.

  • Introduce an Anti-Solvent: If your compound is dissolved in a "good" solvent (one in which it is very soluble), you can slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until the solution becomes slightly turbid. Then, add a drop or two of the good solvent to clarify the solution and allow it to cool slowly. For this compound, a good solvent might be ethanol, and a potential anti-solvent could be water or hexane.

  • Re-evaluate Your Solvent Choice: It's possible the chosen solvent is too effective, keeping the compound in solution even at low temperatures. A systematic approach to solvent selection is recommended (see Protocol 1).

Q3: My compound crystallized almost instantly upon cooling, resulting in a fine powder. Is this a problem?

A3: Yes, rapid crystallization, often called "crashing out," is undesirable as it tends to trap impurities within the crystal lattice, diminishing the effectiveness of the purification. The goal is slow, methodical crystal growth, which allows for the selective incorporation of the desired molecule into the lattice.

Strategies to Slow Down Crystallization:

  • Use More Solvent: The most straightforward solution is to use a slightly larger volume of the hot solvent. This keeps the compound soluble for a longer period during cooling, promoting slower crystal formation.

  • Employ a Poorer Solvent: Select a solvent in which the compound is slightly less soluble at elevated temperatures. This will naturally slow the rate of crystallization upon cooling.

  • Controlled Cooling: As mentioned previously, ensure the solution cools gradually. Avoid placing a hot flask directly into an ice bath.

Q4: My final yield of crystals is very low. What are the likely causes?

A4: A low recovery can stem from several factors throughout the crystallization process.

Potential Causes and Solutions:

  • Excessive Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the product will remain in the mother liquor. To check this, you can try to evaporate some of the mother liquor to see if more crystals form.

  • Premature Crystallization: If crystals formed during a hot filtration step, product could have been lost on the filter paper. Ensure the solution and filtration apparatus are kept hot during this process.

  • Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. Refer to solvent selection protocols.

  • Washing with the Wrong Solvent: Washing the isolated crystals with a solvent in which they are soluble will dissolve the product. Always wash with a small amount of ice-cold crystallization solvent.

Frequently Asked Questions (FAQs)

Q: What are the best starting solvents to screen for the crystallization of this compound?

A: Based on literature for similar piperidin-4-one structures, the following solvents are excellent starting points for screening. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

Solvent ClassRecommended SolventsRationale & Comments
Alcohols Ethanol, Isopropanol, MethanolEthanol is widely reported for piperidin-4-one derivatives and is a good first choice. Methanol is more polar, while isopropanol is less polar.
Ketones AcetoneThe ketone functional group in the solvent can have good affinity for the ketone in the target molecule. Often used in combination with a non-polar anti-solvent like hexanes.
Esters Ethyl AcetateA moderately polar solvent that is effective for a wide range of organic compounds.
Aromatic Hydrocarbons TolueneGood for dissolving aromatic compounds, but may require cooling to lower temperatures for good recovery.
Aliphatic Hydrocarbons Heptane, HexaneLikely to be "poor" solvents. Best used as anti-solvents in combination with a more polar solvent in which the compound is soluble.
Ethers 2-Methyltetrahydrofuran (2-MeTHF)A good, higher-boiling point alternative to THF or diethyl ether.

Q: How does the purity of my crude material affect crystallization?

A: The purity of the starting material is critical. High levels of impurities can inhibit crystal formation, lead to oiling out by causing melting point depression, or become entrapped in the crystal lattice, leading to a poor purification outcome. If the crude material is very impure (e.g., <80% pure), it may be beneficial to perform a preliminary purification step, such as a quick column chromatography, before attempting crystallization.

Q: What is polymorphism and should I be concerned about it for this compound?

Experimental Protocols & Visualizations

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol outlines a method for efficiently identifying a suitable crystallization solvent.

Materials:

  • Crude this compound

  • Small test tubes (e.g., 13x100 mm)

  • A selection of potential solvents (see table above)

  • Hot plate or sand bath

  • Glass stirring rods

  • Ice bath

Procedure:

  • Initial Solubility Test:

    • Place approximately 20-30 mg of the crude compound into several labeled test tubes.

    • To each tube, add a different solvent dropwise at room temperature, stirring after each addition.

    • If the compound dissolves readily at room temperature, that solvent is likely unsuitable as a primary crystallization solvent (recovery will be poor).

  • Hot Solubility Test:

    • For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a hot water or sand bath.

    • Continue adding the solvent dropwise until the compound fully dissolves. Note the approximate volume of solvent used. An ideal solvent will dissolve the compound near its boiling point.

  • Cooling and Crystallization:

    • Remove the test tubes from the heat and allow them to cool slowly to room temperature.

    • Observe for crystal formation. A good solvent will produce a significant amount of crystalline solid upon cooling.

    • After reaching room temperature, place the test tubes in an ice bath for 15-20 minutes to maximize crystal formation.

  • Solvent Selection:

    • The best solvent is one that dissolves the compound poorly at room temperature but completely at a higher temperature, and provides a good yield of crystals upon cooling.

Diagram 1: Troubleshooting Crystallization Workflow

G start Start Crystallization: Dissolve in Hot Solvent & Cool oiling_out Problem: Compound 'Oils Out' start->oiling_out Liquid layer appears no_crystals Problem: No Crystals Form start->no_crystals Clear solution remains crystals_ok Crystals Formed start->crystals_ok Solid precipitates reheat 1. Reheat to dissolve oil 2. Add more solvent (10-20%) 3. Cool SLOWLY oiling_out->reheat induce 1. Scratch flask with glass rod 2. Add a seed crystal no_crystals->induce final_eval Evaluate Crystals: Yield, Purity, Color crystals_ok->final_eval reheat->crystals_ok Success re_evaluate Re-evaluate Solvent System (See Protocol 1) reheat->re_evaluate Fails induce_success Crystals Form? induce->induce_success induce_success->crystals_ok Yes concentrate Reduce solvent volume (Boil off a portion) and re-cool induce_success->concentrate No concentrate->crystals_ok Success concentrate->re_evaluate Fails end_node Pure Product final_eval->end_node

Caption: A decision-making workflow for common crystallization problems.

References

  • PharmaCores. (2025, May 1).
  • Bauer, J. F. Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Mettler Toledo.
  • PubMed. (2022, January 5).
  • Reddit. (2013, February 3).
  • Taylor & Francis Online. (2015, July 7). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms.
  • Brainly. (2024, February 25). [FREE] Why do crystals oil out and what are the remedies and prevention methods?
  • Jagiellońskie Centrum Innowacji.
  • University of Rochester, Department of Chemistry.
  • Chemchart. This compound (115012-58-3).
  • Reddit. (2023, February 19).
  • Guide for crystalliz
  • SOP: CRYSTALLIZ
  • Universität Potsdam.
  • Chemical Review and Letters. (2021, October 30).
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd

Technical Support Center: Synthetic Strategies for 1-(3-Chlorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)piperidin-4-one. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important chemical intermediate. Here, we move beyond simple protocols to address the nuanced challenges and strategic decisions you face in the lab. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental procedures grounded in established chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. We focus on the most common and efficient synthetic method for this target: the Buchwald-Hartwig amination.

Question: My Buchwald-Hartwig reaction has stalled or shows very low conversion. What are the likely causes and how can I fix it?

Answer: A stalled or low-yield Buchwald-Hartwig amination is one of the most common issues. The root cause typically falls into one of three categories: catalyst deactivation, suboptimal reaction conditions, or reagent impurity.

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a primary failure mode.

    • Cause: The active Pd(0) species can be sensitive to oxygen or may decompose at high temperatures. The ligand associated with the palladium center may also degrade.

    • Solution:

      • Ensure Rigorous Inert Conditions: Use a flame-dried Schlenk flask or a glovebox. Solvents must be anhydrous and thoroughly deoxygenated by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.[1]

      • Use a Robust Ligand: For coupling an aryl chloride, standard ligands may be insufficient. Use a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos. These ligands are designed to protect the palladium center and accelerate the rate-limiting reductive elimination step.[1][2]

      • Consider a Pre-catalyst: Instead of generating the Pd(0) species in situ (e.g., from Pd(OAc)₂), use an air-stable Pd(II) pre-catalyst like (XPhos)Pd G3. These pre-catalysts are designed for reliable activation under reaction conditions, leading to more consistent results.

  • Suboptimal Reaction Conditions:

    • Cause: The choice of base, solvent, and temperature is critical and interdependent. An incorrect combination can lead to poor solubility, slow reaction rates, or catalyst decomposition.

    • Solution:

      • Base Selection: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base commonly used and is highly effective.[3] Ensure it is a fresh, free-flowing powder, as it can degrade upon exposure to air and moisture.

      • Solvent Choice: Toluene or m-xylene are excellent choices for this reaction, as they are non-polar and have sufficiently high boiling points.[3]

      • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. A typical range is 80-110 °C.[1] If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.

  • Reagent Purity:

    • Cause: Impurities in your starting materials (aryl halide or piperidinone salt) or solvent can poison the catalyst. Water is particularly detrimental.

    • Solution:

      • Purify Starting Materials: Ensure the 3-chloro-aryl halide and piperidin-4-one hydrochloride are of high purity and dry.

      • Use Anhydrous Solvents: Use a commercially available anhydrous solvent or dry it over an appropriate drying agent.

Question: I'm observing significant side product formation, mainly the hydrodehalogenation of my aryl chloride and some biaryl homocoupling. How can I suppress these pathways?

Answer: The formation of these side products points to specific, competing reaction pathways that can be minimized by fine-tuning the catalytic system.

  • Hydrodehalogenation (Ar-Cl → Ar-H): This occurs when the palladium intermediate reacts with a hydrogen source instead of the amine.

    • Cause: This is often promoted by moisture or trace protic impurities. It can also be a result of β-hydride elimination from the tert-butoxide base, although this is less common.

    • Solution: As with low conversion issues, the primary solution is to maintain strictly anhydrous and anaerobic conditions.[1] Rigorously dry all glassware, solvents, and reagents.

  • Aryl Halide Homocoupling (Ar-Cl → Ar-Ar): This results in the formation of a biaryl impurity.

    • Cause: This side reaction is more common with highly reactive aryl halides (like iodides) but can occur with chlorides under certain conditions. It can be favored if the C-N reductive elimination step is slow.

    • Solution:

      • Optimize Ligand-to-Palladium Ratio: A ratio of 1:1 to 1:2 (Pd:Ligand) is typical. Using an appropriate ratio ensures the palladium center is properly coordinated, which favors the desired C-N coupling pathway over C-C coupling.[1]

      • Use a Suitable Ligand: The choice of a bulky, electron-rich ligand like XPhos is again critical. These ligands promote the reductive elimination step, which is the product-forming step of the main catalytic cycle, thus outcompeting the side reactions.[2][4]

Troubleshooting Decision Tree

The following diagram provides a logical workflow for diagnosing and solving common issues during the Buchwald-Hartwig synthesis of this compound.

G start Reaction Issue: Low Yield / Side Products check_conditions Are reaction conditions rigorously inert and anhydrous? start->check_conditions check_catalyst Is the catalyst system optimal for an aryl chloride? check_conditions->check_catalyst Yes sol_inert Solution: - Flame-dry glassware - Use Schlenk line/glovebox - Use anhydrous, deoxygenated solvent check_conditions->sol_inert No check_reagents Are reagents pure and dry? check_catalyst->check_reagents Yes sol_catalyst Solution: - Use bulky, electron-rich ligand (e.g., XPhos) - Use an air-stable precatalyst (e.g., G3) - Optimize Pd:Ligand ratio (1:1.2) check_catalyst->sol_catalyst No sol_reagents Solution: - Purify starting materials - Use fresh, high-purity base (NaOtBu) check_reagents->sol_reagents No optimize_temp Issue Persists? Optimize Temperature check_reagents->optimize_temp Yes sol_temp Solution: - Lower temperature (e.g., 80-90 °C) - Increase reaction time - Monitor by TLC/GC-MS to track catalyst decomposition vs. conversion optimize_temp->sol_temp Yes

Caption: A decision tree for troubleshooting the Buchwald-Hartwig amination.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is superior for this target: Buchwald-Hartwig Amination or Ullmann Condensation?

A1: For laboratory and industrial synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is now overwhelmingly preferred over the classical Ullmann condensation.[3] The primary reasons are:

  • Milder Conditions: Buchwald-Hartwig reactions typically run at temperatures between 80-110 °C.[1] In contrast, traditional Ullmann reactions often require very high temperatures (>180-210 °C) and high-boiling polar solvents like DMF or NMP.[5][6]

  • Greater Functional Group Tolerance: The palladium-catalyzed system is tolerant of a wide array of functional groups, which is a significant advantage in complex molecule synthesis.[2]

  • Improved Reliability for Aryl Chlorides: While Ullmann reactions work best with more reactive aryl iodides and bromides, modern Buchwald-Hartwig catalyst systems (using specialized biarylphosphine ligands) show excellent reactivity even with less reactive and more cost-effective aryl chlorides.[5][7]

  • Catalyst Loading: Buchwald-Hartwig is a true catalytic process, often requiring low catalyst loadings (0.1-2 mol%). The Ullmann reaction traditionally required stoichiometric or very high loadings of copper.[5][8]

While modern ligand-accelerated Ullmann reactions have been developed with improved conditions, the Buchwald-Hartwig methodology remains more general, reliable, and better-characterized for this specific transformation.

Q2: Can I use 1,3-dichlorobenzene as my starting material instead of a bromo- or iodo-substituted analog?

A2: Yes, you can, but it requires a more specialized catalyst system. The reactivity of aryl halides in oxidative addition to palladium follows the trend: I > Br > Cl.[7] Aryl chlorides are significantly less reactive due to the strength of the C-Cl bond. To achieve successful coupling with 1,3-dichlorobenzene, you must use a highly active catalyst system, specifically one with a bulky and electron-rich phosphine ligand like XPhos, SPhos, or RuPhos. These ligands are essential to promote the challenging oxidative addition step with the unreactive C-Cl bond.[1]

Q3: What is the mechanistic role of the bulky phosphine ligand and the strong base in the Buchwald-Hartwig reaction?

A3: Both components are crucial for the catalytic cycle to function efficiently.

  • Bulky Phosphine Ligand (e.g., XPhos):

    • Promotes Reductive Elimination: The steric bulk of the ligand creates a congested environment around the palladium center. This favors the final, product-forming reductive elimination step, increasing the overall reaction rate.[1]

    • Stabilizes the Pd(0) Species: The electron-donating nature of the ligand stabilizes the active Pd(0) catalyst, preventing decomposition.

    • Facilitates Oxidative Addition: For aryl chlorides, the electron-rich nature of the ligand increases the electron density on the palladium, which facilitates the difficult oxidative addition of the C-Cl bond.[4]

  • Strong Base (e.g., NaOt-Bu):

    • Generates the Amido Complex: The primary role of the base is to deprotonate the piperidinone after it coordinates to the palladium center. This forms the palladium-amido complex, which is the necessary intermediate for the subsequent reductive elimination step.[4] A strong, non-nucleophilic base is required to ensure this deprotonation occurs efficiently without competing side reactions.

Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + Ar-X pd2_complex L_nPd(II)(Ar)(X) ox_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord + Amine amine_complex [L_nPd(II)(Ar)(Amine)]+X- amine_coord->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation + Base amido_complex L_nPd(II)(Ar)(Amide) deprotonation->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 (Regeneration) product Ar-Amine (Product) red_elim->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.[4]

Section 3: Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Buchwald-Hartwig Synthesis using 1-Bromo-3-chlorobenzene

This protocol utilizes a common and relatively reactive aryl halide.

Reagents & Equipment:

  • 1-Bromo-3-chlorobenzene (1.0 equiv)

  • Piperidin-4-one hydrochloride (1.2 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (2.5 equiv, to neutralize the HCl salt and act as the base)

  • XPhos Pd G3 pre-catalyst (2 mol %)

  • XPhos ligand (2 mol %)

  • Anhydrous, deoxygenated toluene

  • Schlenk flask, magnetic stirrer, heating mantle, condenser

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and condenser under vacuum and allow it to cool under an inert atmosphere.

  • Reagent Addition: To the flask, add the XPhos Pd G3 pre-catalyst, XPhos ligand, and sodium tert-butoxide.

  • Inerting: Evacuate and backfill the flask with inert gas three times.

  • Solvent and Reactants: Add anhydrous, deoxygenated toluene via syringe, followed by the 1-bromo-3-chlorobenzene and finally the piperidin-4-one hydrochloride.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Alternative Ullmann-type Synthesis using 1-Iodo-3-chlorobenzene

This protocol outlines a more modern, ligand-assisted Ullmann condensation, which proceeds under less harsh conditions than the classical method.

Reagents & Equipment:

  • 1-Iodo-3-chlorobenzene (1.0 equiv)

  • Piperidin-4-one (1.2 equiv, free base)

  • Copper(I) iodide (CuI) (10 mol %)

  • L-Proline (20 mol %)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction vial with a screw cap, magnetic stirrer, heating block

Procedure:

  • Reagent Addition: To a reaction vial, add CuI, L-proline, and K₂CO₃.

  • Reactant Addition: Add the piperidin-4-one, followed by 1-iodo-3-chlorobenzene and anhydrous DMSO.

  • Reaction: Seal the vial and heat the mixture to 90-100 °C with vigorous stirring for 24-48 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash thoroughly with water to remove DMSO, then wash with brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Section 4: Data Summary

The table below provides a comparative overview of the two primary synthetic routes discussed.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃, or precatalysts)Copper (e.g., CuI, Cu₂O, or Cu powder)
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Diamines, amino acids (e.g., L-Proline), phenanthrolines
Aryl Halide Reactivity I > Br > Cl (Cl requires specialized, potent ligands)I > Br >> Cl (Cl is typically unreactive)
Typical Temperature 80 - 110 °C90 - 210 °C (Modern systems are milder)
Typical Base NaOt-Bu, K₃PO₄, Cs₂CO₃K₂CO₃, Cs₂CO₃
Advantages High functional group tolerance, high yields, reliable for Ar-ClLower catalyst cost (copper vs. palladium)
Disadvantages Higher catalyst cost, sensitivity to air/moistureHarsh conditions (classical), lower scope, high catalyst loading
References [1][2][3][4][5][6][8][9]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
  • Mahdi, D. S. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Wikipedia. (2023). Ullmann condensation.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Nielsen, D. K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • Google Patents. (2015). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • Korkmaz, A. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal.
  • Zhang, H., et al. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry.
  • Al-Warhi, T., et al. (2022). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PMC.

Sources

Technical Support Center: Accelerating 1-(3-Chlorophenyl)piperidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)piperidin-4-one. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with reaction efficiency, particularly extended reaction times. The following question-and-answer troubleshooting guide provides in-depth, field-proven insights to help you optimize your synthetic protocol, reduce reaction times, and improve overall yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination to synthesize this compound is exceedingly slow, often requiring over 24 hours. What are the primary factors I should investigate to accelerate the reaction?

A slow reaction time in a palladium-catalyzed C-N cross-coupling, such as the Buchwald-Hartwig amination, is a common issue that can typically be traced back to one of four key areas: the catalyst system (palladium precursor and ligand), the choice of base, the solvent, or the reaction temperature.[1][2]

  • Catalyst System Inactivity : The combination of the palladium source and the phosphine ligand is the engine of your reaction. If the catalytic cycle is inefficient, the reaction will stall. The oxidative addition of the aryl chloride to the Pd(0) species or the final reductive elimination step are often rate-limiting. Using bulky, electron-rich phosphine ligands can significantly accelerate these steps.[1][2]

  • Suboptimal Base : The base plays a crucial role in the catalytic cycle, primarily by facilitating the deprotonation of the amine or the palladium-amine complex to generate the active nucleophile.[3][4][5] The strength, solubility, and steric hindrance of the base are critical. A base that is too weak may not deprotonate the amine effectively, while a base that is too strong might degrade sensitive functional groups.[2][6]

  • Inappropriate Solvent : The solvent influences the solubility of reactants, intermediates, and the base. In nonpolar solvents, the formation of charged intermediates is disfavored, while polar aprotic solvents can stabilize key complexes but may also coordinate to the palladium center, potentially inhibiting catalysis.[3][4]

  • Insufficient Thermal Energy : While many modern catalyst systems can operate at room temperature, aryl chlorides are generally less reactive than aryl bromides or iodides and often require elevated temperatures to facilitate the initial oxidative addition step.[5][6]

To systematically troubleshoot, we recommend a logical, stepwise optimization approach, starting with the catalyst system, which often yields the most significant improvements.

Q2: I'm using a standard Pd₂(dba)₃/BINAP catalyst system. How can I modify my catalyst and ligand selection to achieve a faster reaction with 3-chloroaniline and piperidin-4-one?

While classic ligands like BINAP are effective in many contexts, the coupling of an electron-deficient aryl chloride with a secondary cyclic amine benefits from modern, sterically hindered, and electron-rich monophosphine ligands. These "second-generation" and "third-generation" biarylphosphine ligands were specifically developed to accelerate the key steps in the catalytic cycle for challenging substrates.[1]

Recommended Ligands for Aryl Chlorides:

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An excellent starting point for optimization. Its bulk and electron-donating properties facilitate both the oxidative addition and the reductive elimination steps.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides high reaction rates for secondary amines.[2]

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Particularly effective for coupling with primary amines, but can also show excellent performance with secondary amines.[2]

Experimental Protocol: Ligand Screening

  • Setup: Prepare three parallel reactions in oven-dried Schlenk tubes under an inert atmosphere (Argon or Nitrogen).

  • Reagents: To each tube, add this compound (1.0 equiv), piperidin-4-one hydrochloride (1.1 equiv), and a strong base like Sodium tert-butoxide (NaOtBu) (2.2 equiv).[7]

  • Catalyst Loading: Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the respective ligand (XPhos, RuPhos, BrettPhos, 2-4 mol%) to each tube.

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Heat the reactions to 80-100 °C and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 8h).

This parallel screening will quickly identify the most effective ligand for your specific substrate combination.

ParameterCondition A (Baseline)Condition B (Optimized)Condition C (Alternative)
Pd Source Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)G3-XPhos Precatalyst (2 mol%)
Ligand BINAP (2 mol%)XPhos (4 mol%)RuPhos (4 mol%)
Base K₂CO₃NaOtBuLHMDS
Solvent TolueneTolueneDioxane
Temperature 100 °C80 °C80 °C
Typical Time > 24 hours2 - 6 hours3 - 8 hours

Table 1: Comparison of reaction conditions for accelerating synthesis. Conditions B and C, utilizing modern ligands and stronger bases, typically result in significantly reduced reaction times.

Q3: My reaction is still slow even after optimizing the ligand. Can changing the base provide a significant rate enhancement?

Absolutely. The choice of base is as critical as the ligand. For the coupling of aryl chlorides, a strong, non-nucleophilic base is often required to achieve reasonable reaction rates.[6]

  • Strong Alkoxide Bases: Sodium tert-butoxide (NaOtBu) is the most common and highly effective base for Buchwald-Hartwig aminations.[2] It generally provides the highest reaction rates and allows for lower catalyst loadings.[2]

  • Amide Bases: Lithium bis(trimethylsilyl)amide (LHMDS) is another powerful base that is particularly useful when substrates contain base-sensitive functional groups like esters, as it is less nucleophilic than NaOtBu.[2]

  • Inorganic Carbonate/Phosphate Bases: Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are generally less effective for unactivated aryl chlorides and lead to much longer reaction times.[2][6] While they offer better functional group tolerance, they are not ideal when speed is the primary objective.

The dramatic difference in rate is due to the pKa of the base. Stronger bases (NaOtBu, LHMDS) can more effectively deprotonate the palladium-amine complex, which is a key step in the catalytic cycle, thereby increasing the turnover frequency.[5]

Caption: A troubleshooting workflow for slow Buchwald-Hartwig reactions.

Q4: I am hesitant to increase the temperature further due to potential side product formation. Is microwave-assisted synthesis a viable alternative for accelerating this reaction safely?

Yes, microwave-assisted synthesis is an excellent technique for safely and dramatically reducing reaction times in Buchwald-Hartwig aminations.[8][9][10] Microwave heating increases the kinetic energy of polar molecules and ions directly and efficiently, often leading to rate accelerations that cannot be achieved with conventional heating.[8][10]

Advantages of Microwave Synthesis:

  • Rapid Heating: Reaches the target temperature in minutes rather than hours.[11]

  • Reduced Reaction Times: Reactions that take many hours conventionally can often be completed in 10-30 minutes.[9][12]

  • Improved Yields and Purity: The short exposure to high temperatures can minimize the formation of degradation byproducts.[8]

Protocol: Microwave-Assisted Synthesis

  • Vessel: Use a dedicated microwave synthesis vial equipped with a stir bar.

  • Reagents: Combine 3-chloroaniline (1.0 equiv), piperidin-4-one hydrochloride (1.1 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (2.2 equiv) in the vial.

  • Solvent: Add a suitable microwave solvent like toluene or dioxane (ensure the total volume does not exceed the vial's recommended limit).

  • Irradiation: Seal the vial and place it in the microwave reactor. Set the temperature to 100-120 °C and the time to 15 minutes. Use variable power with magnetic stirring to ensure even heating.

  • Monitoring: After the initial run, cool the vial, take an aliquot, and check for completion by TLC/LC-MS. If the reaction is incomplete, run for an additional 10-15 minutes.

In a direct comparison, a conventionally heated reaction requiring 24 hours at 100 °C was completed in just 10 minutes under microwave irradiation at the same temperature, demonstrating the technology's efficacy.[9]

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. ACS Publications.
  • Role of the base in Buchwald-Hartwig amination - PubMed. National Library of Medicine.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts.
  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. ResearchGate.
  • A facile microwave assisted green chemical synthesis of novel piperidino 2-thioxoimidazolidin-4-ones and their in vitro microbiological evaluation. Taylor & Francis Online.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Organic Syntheses.
  • Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. Wiley Analytical Science.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences.
  • CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents. Google Patents.
  • Microwave-assisted synthesis of nitrogen-containing heterocycles | Scilit. Scilit.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC - NIH. National Library of Medicine.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences. IJPSR.
  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. Pearson. Available at: [https://www.pearson.com/en-us/higher-education/professional---career/milady- cosmetology/organic-chemistry/buchwald-hartwig-amination-reaction.
  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - RSC Publishing. Royal Society of Chemistry.
  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - MDPI. MDPI.

Sources

Technical Support Center: Reaction Monitoring of 1-(3-Chlorophenyl)piperidin-4-one Synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the thin-layer chromatography (TLC) monitoring of the synthesis of 1-(3-Chlorophenyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific application. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experimental results.

Introduction: The Chemistry at Hand

The synthesis of this compound, a key intermediate in pharmaceutical development, is commonly achieved via a Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms a crucial carbon-nitrogen bond between an aryl halide (or triflate) and an amine. For the synthesis of our target molecule, the reaction typically involves the coupling of 3-chloroaniline and piperidin-4-one.

Monitoring the progress of this reaction is critical to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions. Thin-layer chromatography is a rapid, cost-effective, and highly effective technique for this purpose.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose mobile phase for monitoring the synthesis of this compound?

A1: A mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether is an excellent starting point. A common ratio to begin with is 30:70 (v/v) ethyl acetate to hexane. The polarity of this system can be adjusted based on the observed separation of your starting materials and product. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing all spots to move further up the plate.

Q2: How can I visualize the spots on the TLC plate? My starting materials and product are not colored.

A2: Since the compounds involved are largely colorless, visualization techniques are essential. A multi-step approach is recommended:

  • UV Light (254 nm): This is a non-destructive first step. The aromatic rings in 3-chloroaniline and the product, this compound, should be UV-active and appear as dark spots on a fluorescent green background.[1][2] Piperidin-4-one itself is not UV-active.

  • Potassium Permanganate (KMnO₄) Stain: This is a versatile oxidizing stain that reacts with a wide range of functional groups.[3][4] It is particularly useful for visualizing piperidin-4-one (which will appear as a yellow spot on a purple background) and can also detect the product and any unreacted 3-chloroaniline.

  • Ninhydrin Stain: This stain is highly specific for primary and secondary amines.[5][6] It will produce a colored spot (typically purple or yellow) for piperidin-4-one (a secondary amine) and any remaining 3-chloroaniline (a primary amine). The product, being a tertiary amine, will not react with ninhydrin. This selectivity is extremely useful for confirming the consumption of the amine starting materials.

Q3: What are the expected Rf values for the starting materials and product?

A3: The Rf (retardation factor) is highly dependent on the exact mobile phase composition, the type of TLC plate, and experimental conditions. However, we can predict the relative Rf values based on the polarity of the compounds:

  • 3-Chloroaniline (Starting Material): This is a relatively polar amine.

  • Piperidin-4-one (Starting Material): This is also a polar compound due to the ketone and the secondary amine.

  • This compound (Product): The product is generally less polar than the starting materials due to the formation of the larger, more sterically hindered tertiary amine.

Therefore, you should expect the product to have a higher Rf value than both starting materials.

CompoundExpected Rf in 30:70 Ethyl Acetate/HexaneVisualization Methods
This compound (Product)~0.6 - 0.7UV, KMnO₄
3-Chloroaniline (Starting Material)~0.4 - 0.5UV, KMnO₄, Ninhydrin
Piperidin-4-one (Starting Material)~0.1 - 0.2 (can be streaky)KMnO₄, Ninhydrin

Note: These are estimated values and should be confirmed experimentally.

Troubleshooting Guide

This section addresses specific problems you may encounter during the TLC analysis of your reaction.

Problem 1: All my spots are at the bottom of the TLC plate (low Rf values).

  • Scientific Rationale: Low Rf values indicate that the mobile phase is not polar enough to effectively move the compounds up the silica gel plate. The compounds have a stronger affinity for the stationary phase than the mobile phase.

  • Solution: Increase the polarity of your mobile phase. Incrementally increase the proportion of ethyl acetate in your ethyl acetate/hexane mixture. For example, try a 40:60 or 50:50 ratio.

Problem 2: All my spots are at the top of the TLC plate (high Rf values).

  • Scientific Rationale: High Rf values suggest that the mobile phase is too polar. The compounds are highly soluble in the mobile phase and have minimal interaction with the stationary phase, leading to poor separation.

  • Solution: Decrease the polarity of your mobile phase. Reduce the amount of ethyl acetate in your mixture. For instance, try a 20:80 or 15:85 ethyl acetate/hexane ratio.

Problem 3: I see a streak from the baseline for one of my spots.

  • Scientific Rationale: Streaking can be caused by several factors:

    • Overloading: Applying too much sample to the TLC plate can saturate the stationary phase.

    • Highly Polar Compounds: Amines, like piperidin-4-one, can interact strongly with the acidic silica gel, leading to tailing.

    • Incomplete Drying of Spotting Solvent: If the solvent used to dissolve the sample for spotting is not fully evaporated, it can interfere with the chromatography.

  • Solutions:

    • Dilute your sample: Prepare a more dilute solution of your reaction mixture before spotting.

    • Add a basic modifier: To counteract the acidic nature of the silica gel, add a small amount of triethylamine (e.g., 0.5-1%) to your mobile phase. This will help to produce more defined spots for the amine-containing compounds.

    • Ensure complete drying: After spotting your sample, ensure the solvent has completely evaporated before placing the plate in the developing chamber. A gentle stream of air or a heat gun can be used.

Problem 4: I see an unexpected spot on my TLC plate.

  • Scientific Rationale: An unexpected spot could be a reaction byproduct, an impurity in your starting materials, or a degradation product. In a Buchwald-Hartwig amination, a common side reaction is the homocoupling of the aryl halide, which would result in the formation of a biaryl compound.

  • Troubleshooting Steps:

    • Run a TLC of your individual starting materials: This will confirm if the unexpected spot is an impurity in one of your reagents.

    • Consider potential byproducts: The biaryl byproduct from homocoupling would likely be non-polar and have a high Rf value.

    • Use multiple visualization techniques: A spot that is visible under UV but does not stain with ninhydrin or KMnO₄ could be a non-polar, non-oxidizable byproduct.

Problem 5: The spots are not separating well (Rf values are too close).

  • Scientific Rationale: Poor resolution between spots indicates that the chosen mobile phase is not optimal for separating compounds with similar polarities.

  • Solutions:

    • Fine-tune the mobile phase polarity: Make small, incremental changes to the ethyl acetate/hexane ratio.

    • Try a different solvent system: Sometimes, changing one of the solvents can improve selectivity. For example, you could try a mixture of dichloromethane and methanol.

    • Consider a different stationary phase: While less common for routine monitoring, using a different type of TLC plate (e.g., alumina) can alter the separation characteristics.

Experimental Protocols

Protocol 1: Preparation and Elution of the TLC Plate
  • Plate Preparation:

    • Using a pencil, gently draw a light line approximately 1 cm from the bottom of a silica gel TLC plate. This is your baseline.

    • Mark the positions for spotting your samples (e.g., "SM1" for 3-chloroaniline, "SM2" for piperidin-4-one, "R" for the reaction mixture, and "Co" for a co-spot).

  • Sample Spotting:

    • Dissolve a small amount of your starting materials and a sample of your reaction mixture in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

    • Using a capillary tube, carefully spot each sample onto its designated mark on the baseline. Keep the spots as small as possible.

    • For the co-spot, apply a spot of the starting material mixture and then, on top of the same spot, apply the reaction mixture.

    • Allow the spots to dry completely.

  • Development:

    • Pour a small amount of your chosen mobile phase (e.g., 30:70 ethyl acetate/hexane) into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for a few minutes.

    • Carefully place the TLC plate into the chamber, ensuring the baseline is above the level of the solvent. Cover the chamber.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

Protocol 2: Visualization Techniques
  • UV Light:

    • View the dried TLC plate under a UV lamp (254 nm).

    • Circle any visible spots with a pencil.

  • Potassium Permanganate (KMnO₄) Stain:

    • Preparation: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of deionized water. Add 1.25 mL of 10% NaOH solution.

    • Staining: Quickly dip the TLC plate into the stain solution using forceps.

    • Remove the plate and gently blot the excess stain with a paper towel.

    • Gently warm the plate with a heat gun until yellow spots appear on a purple/brown background.

  • Ninhydrin Stain:

    • Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.

    • Staining: Dip the TLC plate into the ninhydrin solution.

    • Gently heat the plate with a heat gun. Primary and secondary amines will appear as colored spots (typically purple or yellow).

Visual Aids

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_viz Visualization cluster_analysis Analysis prep1 Draw Baseline prep2 Spot Samples (SM, Rxn, Co-spot) prep1->prep2 dev1 Prepare Chamber prep2->dev1 dev2 Elute Plate dev1->dev2 dev3 Mark Solvent Front & Dry dev2->dev3 viz1 UV Lamp (254 nm) dev3->viz1 viz2 Staining (e.g., KMnO4) viz1->viz2 viz3 Heating viz2->viz3 ana1 Calculate Rf Values viz3->ana1 ana2 Assess Reaction Progress ana1->ana2

Caption: A typical workflow for TLC reaction monitoring.

Reaction_Scheme cluster_product Product SM1 3-Chloroaniline plus + SM2 Piperidin-4-one arrow Pd Catalyst, Base, Solvent SM2->arrow Prod This compound arrow->Prod

Caption: Synthesis of this compound.

References

  • VanVeller Lab Resources. (n.d.). Recipes for TLC Stains. University of Rochester Department of Chemistry.
  • ChemicalDesk. (2011, June 28). TLC Stains Preparation.
  • Frontier, A. (2026). Magic Formulas: TLC Stains. University of Rochester Department of Chemistry.
  • ChemicalDesk. (2011, September 4). TLC stains for amines.
  • REACH Devices, LLC. (n.d.). TLC stains.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • Unknown. (n.d.). TLC Stains.
  • Unknown. (n.d.). Thin Layer Chromatography.
  • Royal Society of Chemistry. (2011). Supporting Information - D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal.
  • Organic Chemistry Videos. (2021, August 22).
  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION.
  • Unknown. (n.d.). 5. Thin Layer Chromatography.
  • Various Authors. (2013, November 18). How can I find out the same Rf value compounds by TLC wise without using NMR?. ResearchGate.
  • PubChem. (n.d.). 3-Chloroaniline. National Center for Biotechnology Information.
  • Unknown. (n.d.). Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information.
  • Various Authors. (2023, July 18). Same Rf for two different solvent system for TLC. Reddit.
  • Various Authors. (2016, November 26). Rf value in TLC of acetic anhydride, aniline, aniline. Reddit.

Sources

Technical Support Center: Scaling Up 1-(3-Chlorophenyl)piperidin-4-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important reaction. Drawing from established protocols and field-proven insights, this resource provides in-depth troubleshooting advice in a practical question-and-answer format to ensure the successful and efficient synthesis of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Buchwald-Hartwig N-arylation reaction for the synthesis of this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in the Buchwald-Hartwig amination are a common issue during scale-up and can often be attributed to several critical parameters. The interplay between the catalyst, ligand, base, and solvent is crucial for success.[1][2][3]

Underlying Causality: The Buchwald-Hartwig catalytic cycle involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][4] An inefficiency in any of these steps can lead to a stalled reaction or the formation of byproducts, thus lowering the yield of the desired this compound.

Troubleshooting Protocol:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount.[1][4] For aryl chlorides, which are generally less reactive than bromides or iodides, more electron-rich and bulky ligands are often required to promote the challenging oxidative addition step.[3]

    • Recommendation: If you are using a first-generation ligand (e.g., P(o-tolyl)3), consider switching to a more advanced, sterically hindered biarylphosphine ligand such as XPhos, SPhos, or BrettPhos.[4] These ligands have been shown to dramatically improve reaction efficiency for challenging substrates.[4]

  • Base Selection and Strength: The base plays a critical role in the deprotonation of the piperidone nitrogen, forming the active nucleophile. An inappropriate base can lead to incomplete deprotonation or side reactions.

    • Common Choices: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base frequently used in these couplings.[1] However, if your substrate is sensitive to strong bases, weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be explored, although this may require higher reaction temperatures.[5]

  • Solvent Purity and Type: The reaction is highly sensitive to air and moisture.

    • Recommendation: Ensure you are using anhydrous solvents. Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig reactions.[6] Degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent catalyst oxidation.

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction.

    • Recommendation: Typically, these reactions are heated, often in the range of 80-110 °C.[1] If the reaction is not proceeding, a modest increase in temperature may be beneficial. However, excessive heat can lead to catalyst decomposition and byproduct formation.

Q2: I am observing significant amounts of 3-chloroaniline and dehalogenated starting material (chlorobenzene) in my crude reaction mixture. What is causing these side products and how can I minimize them?

A2: The presence of 3-chloroaniline indicates incomplete conversion, while the formation of chlorobenzene is likely due to a side reaction known as hydrodehalogenation.[7]

Underlying Causality:

  • Incomplete Conversion: This suggests the reaction has stalled. This could be due to catalyst deactivation, insufficient reaction time, or suboptimal reaction conditions as discussed in Q1.

  • Hydrodehalogenation: This is a common side reaction in palladium-catalyzed cross-couplings where the aryl halide is reduced to the corresponding arene.[7] It can be promoted by the presence of water or other protic sources, or by certain catalyst/ligand combinations that favor the formation of palladium-hydride species.[7]

Troubleshooting Workflow:

G cluster_incomplete Troubleshooting Incomplete Conversion cluster_hydro Minimizing Hydrodehalogenation start High Impurity Profile: 3-Chloroaniline & Chlorobenzene check_conversion Monitor Reaction Progress (TLC, LC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete Starting material remains hydrodehalogenation Hydrodehalogenation check_conversion->hydrodehalogenation Chlorobenzene detected troubleshoot_incomplete Re-evaluate: - Catalyst/Ligand Activity - Base Strength - Reaction Time/Temp incomplete->troubleshoot_incomplete troubleshoot_hydro Ensure Anhydrous Conditions: - Dry Solvents - Inert Atmosphere hydrodehalogenation->troubleshoot_hydro optimize_conditions Optimize Reaction Conditions troubleshoot_incomplete->optimize_conditions solution Improved Yield and Purity optimize_conditions->solution ligand_choice Select Ligand to Favor Reductive Elimination troubleshoot_hydro->ligand_choice ligand_choice->solution

Caption: Troubleshooting workflow for byproduct formation.

Detailed Protocols:

  • Ensure Rigorously Anhydrous Conditions:

    • Dry your solvent over a suitable drying agent (e.g., molecular sieves) or use a commercially available anhydrous grade solvent.

    • Thoroughly dry all glassware in an oven before use.

    • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Optimize Ligand Choice:

    • As mentioned previously, bulky biarylphosphine ligands can accelerate the desired reductive elimination step, outcompeting the pathways that lead to hydrodehalogenation.[4]

  • Base Considerations:

    • While less common, some bases can be a source of protons. Ensure your base is of high purity and handled under anhydrous conditions.

Q3: The purification of this compound by column chromatography is proving difficult, with co-eluting impurities. Are there alternative purification strategies?

A3: Purification challenges are common, especially on a larger scale. If standard silica gel chromatography is not providing adequate separation, several other techniques can be employed.

Troubleshooting Purification:

MethodDescriptionAdvantagesDisadvantages
Recrystallization Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals.Can be highly effective for removing small amounts of impurities, cost-effective for large scales.Requires finding a suitable solvent system; product may oil out; potential for yield loss in the mother liquor.
Acid-Base Extraction The basic nitrogen of the piperidine ring allows for extraction into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The product is then recovered by basifying the aqueous layer and re-extracting.Excellent for removing non-basic impurities.May not remove basic impurities; requires additional solvent and reagent usage.
Alternative Chromatography Using a different stationary phase, such as alumina, or employing reverse-phase chromatography.Can provide different selectivity for challenging separations.May be more expensive; requires method development.

Step-by-Step Recrystallization Protocol (Example):

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but have low solubility when cold.

  • Dissolution: Transfer the crude material to an appropriately sized flask and add the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[8]

Q4: Are there alternative synthetic routes to this compound that avoid palladium catalysis?

A4: Yes, while the Buchwald-Hartwig amination is a powerful and common method, other strategies exist. One classical approach involves the reaction of an aniline with a 1,5-dihalopentan-3-one, though this can have its own challenges.[9] Another method is the Mannich reaction.[10][11]

Alternative Synthesis - Mannich-type Reaction:

The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. For piperidin-4-ones, a double Mannich condensation can be employed.[10][11]

G reagents 3-Chloroaniline + Acetone + Formaldehyde intermediate Aza-Cope Rearrangement Intermediate reagents->intermediate [H+] catalyst product This compound intermediate->product Cyclization

Caption: Simplified Mannich-type reaction pathway.

Considerations for Alternative Routes:

  • 1,5-Dihalopentan-3-one Route: This method can be effective, but the synthesis of the 1,5-dihalopentan-3-one starting material can be tedious.[9]

  • Mannich Reaction: While seemingly straightforward, controlling the reaction to avoid polymerization and other side products can be challenging, often leading to lower yields on scale-up.[10][11]

For most applications requiring high purity and yield, optimizing a palladium-catalyzed N-arylation reaction is often the most efficient and reliable strategy.[2][6]

References

  • D. S. Watson, B. Jiang, B. Scott, Organic Letters, 2000, 2, 3679-3681. [Link]
  • D. S. Mahdi, S. A. ALkhafaji, Journal of Natural and Applied Science, 2017, 21(2), 64-75. [Link]
  • Wikipedia, Buchwald–Hartwig amin
  • ACS GCI Pharmaceutical Roundtable, Buchwald-Hartwig Amin
  • A. S. Guskova, et al.
  • S. Arulkumaran, et al., Chemical Review and Letters, 2021, 4, 192-199. [Link]
  • Google Patents, CN104402842A - Synthetic method of piperazidines drug intermedi
  • Chemistry LibreTexts, Buchwald-Hartwig Amin
  • P. B. Kapadiya, et al., International Journal of Pharmaceutical Sciences Review and Research, 2013, 22(1), 132-141. [Link]
  • Chemchart, this compound (115012-58-3). [Link]
  • The Organic Chemistry Tutor, The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube, 2023. [Link]
  • K. K. Goel, et al., Biomedical Pharmacology Journal, 2008, 1(1). [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Piperidin-4-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The precise structural characterization of its isomers is paramount for drug development, as subtle changes in substitution can drastically alter biological activity. This guide provides an in-depth spectroscopic comparison of piperidin-4-one and its common N-alkylated isomer, 1-methyl-4-piperidone, serving as a foundational model for analyzing more complex derivatives. We will delve into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.

Introduction: The Structural Significance of Piperidin-4-ones

Piperidin-4-one and its derivatives are heterocyclic ketones that are integral starting materials and structural motifs in pharmaceuticals targeting a wide array of conditions, including cancer, microbial infections, and viral diseases.[1] Isomers, whether positional (e.g., piperidin-2-one) or substitutional (e.g., N-methyl vs. C-methyl), present unique chemical environments. Accurate and unambiguous identification is therefore not merely an academic exercise but a critical step in ensuring the efficacy and safety of potential drug candidates.

This guide focuses on the comparative analysis of two fundamental isomers: the parent Piperidin-4-one and its N-alkylated analogue, 1-Methyl-4-piperidone . We will explore how the presence or absence of the N-H proton and the addition of an N-methyl group create distinct and identifiable spectroscopic fingerprints.

The Spectroscopic Toolkit: A Multi-Faceted Approach

No single technique provides a complete structural picture. A synergistic application of multiple spectroscopic methods is essential for robust characterization.

  • Infrared (IR) Spectroscopy: Excels at identifying key functional groups. For piperidinones, the carbonyl (C=O) stretch is the most prominent and informative signal.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for mapping the carbon-hydrogen framework. ¹H NMR reveals proton environments and their connectivity through spin-spin coupling, while ¹³C NMR identifies all unique carbon atoms.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides structural clues through the analysis of fragmentation patterns.

Head-to-Head Spectroscopic Comparison

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

The most telling difference in the IR spectra of Piperidin-4-one and 1-Methyl-4-piperidone lies in the N-H stretching region.

  • Piperidin-4-one: Exhibits a characteristic N-H stretching vibration in the 3300-3500 cm⁻¹ range for the secondary amine. Additionally, the C=O stretch of the six-membered cyclic ketone appears strongly around 1715 cm⁻¹.[2][3]

  • 1-Methyl-4-piperidone: The N-H stretch is absent due to the substitution of the proton with a methyl group. The C=O stretch remains the dominant feature, typically appearing in the same region (~1715 cm⁻¹) as the parent compound, as N-alkylation has a minimal effect on the carbonyl bond's vibrational energy.[2][3] The presence of C-H stretching vibrations for the methyl and methylene groups is also observed between 2842 and 2985 cm⁻¹.[4]

FeaturePiperidin-4-one1-Methyl-4-piperidoneCausality
N-H Stretch Present (~3300-3500 cm⁻¹)AbsentN-H bond vibration vs. absence of the bond.
C=O Stretch ~1715 cm⁻¹ (strong)~1715 cm⁻¹ (strong)Vibration of the ketone in a six-membered ring.[2]
¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides the most detailed comparison, clearly distinguishing the proton environments in each isomer. The spectra are typically recorded in a deuterated solvent like CDCl₃.

  • Piperidin-4-one:

    • N-H Proton: A broad singlet, typically appearing between 1.5-3.5 ppm, which can exchange with D₂O.

    • Ring Protons: The four protons alpha to the nitrogen (C2/C6-H) and the four protons alpha to the carbonyl (C3/C5-H) are chemically non-equivalent and appear as complex multiplets. Protons on C2/C6 are adjacent to the electron-withdrawing nitrogen, while protons on C3/C5 are adjacent to the carbonyl group.

  • 1-Methyl-4-piperidone:

    • N-CH₃ Protons: A sharp singlet integrating to three protons, typically appearing around 2.3-2.5 ppm.[5] This is a definitive signature of N-methylation.

    • Ring Protons: The signals for the ring protons are still present but may be shifted slightly compared to the parent compound due to the electronic effect of the N-methyl group. They often appear as two distinct triplets or multiplets around 2.4-2.8 ppm.[5]

Proton EnvironmentPiperidin-4-one (Approx. δ ppm)1-Methyl-4-piperidone (Approx. δ ppm)Key Differentiator
N-H 1.5 - 3.5 (broad s, 1H)AbsentDisappearance of the N-H signal.
N-CH₃ Absent~2.3-2.5 (s, 3H)[5]Appearance of a sharp 3H singlet.
C2/C6-H₂ (α to N) Multiplet~2.5-2.8 (m, 4H)Protons adjacent to the tertiary amine.
C3/C5-H₂ (α to C=O) Multiplet~2.4-2.6 (m, 4H)Protons adjacent to the ketone.
¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR confirms the carbon count and highlights the electronic changes resulting from N-alkylation.

  • Piperidin-4-one: Shows three distinct signals: one for the carbonyl carbon (C4), one for the carbons alpha to the nitrogen (C2/C6), and one for the carbons alpha to the carbonyl (C3/C5).

  • 1-Methyl-4-piperidone: Shows four distinct signals. The additional signal corresponds to the N-methyl carbon, which appears at a characteristic high-field position (~45-46 ppm). The carbons adjacent to the nitrogen (C2/C6) are also shifted downfield due to the inductive effect of the additional alkyl group.

Carbon EnvironmentPiperidin-4-one (Approx. δ ppm)1-Methyl-4-piperidone (Approx. δ ppm)Key Differentiator
C=O (C4) ~208-210~208-210Carbonyl carbon, highly deshielded.
C2/C6 (α to N) ~45-47~54-56Downfield shift upon N-methylation.
C3/C5 (α to C=O) ~40-42~40-42Minimal change.
N-CH₃ Absent~45-46[6]Appearance of the N-methyl carbon signal.
Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and offers structural confirmation through predictable fragmentation pathways. The primary fragmentation mechanism for piperidines is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in a stable iminium ion.[7]

  • Piperidin-4-one (M.W. = 99.13 g/mol ):

    • Molecular Ion (M⁺): A peak at m/z = 99.

    • Fragmentation: Alpha-cleavage can lead to the loss of an ethyl radical or subsequent ring fragmentation.

  • 1-Methyl-4-piperidone (M.W. = 113.16 g/mol ):

    • Molecular Ion (M⁺): A peak at m/z = 113.[8] The 14-unit mass difference from piperidin-4-one is a clear indicator of methylation.

    • Fragmentation: Alpha-cleavage is dominant. The cleavage of the C2-C3 or C5-C6 bond results in the formation of a resonance-stabilized iminium ion, which is often the base peak in the spectrum.[7][9]

Advanced Considerations: C-Substitution and Stereoisomers

When additional substituents are present on the carbon framework (e.g., 3-methyl- or 2,6-diphenyl-piperidin-4-one), the spectroscopic analysis becomes more complex but also richer in information.

  • ¹H NMR Coupling: The coupling constants (J-values) between adjacent protons become critical for determining the relative stereochemistry of substituents. For piperidine rings in a chair conformation, the coupling between two axial protons (Jax-ax) is large (~10-13 Hz), while axial-equatorial (Jax-eq) and equatorial-equatorial (Jeq-eq) couplings are small (~2-5 Hz). This allows for the assignment of substituents as either axial or equatorial.

  • Symmetry: Symmetrically substituted isomers (e.g., 3,5-dimethyl-piperidin-4-one) will show fewer signals in their NMR spectra than asymmetrically substituted ones, providing clues to their substitution pattern.

Standard Operating Protocols for Spectroscopic Analysis

Trustworthy data begins with robust and reproducible experimental protocols.

General Spectroscopic Workflow

G General Workflow for Spectroscopic Isomer Comparison cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR cluster_ir FT-IR cluster_ms MS cluster_conclusion Data Interpretation Prep Weigh Pure Isomer Sample NMR_Sol Dissolve in Deuterated Solvent (e.g., CDCl3, D2O) Prep->NMR_Sol IR_Prep Prepare KBr Pellet or Cast Neat Film Prep->IR_Prep MS_Prep Dilute in Suitable Solvent (e.g., MeOH) Prep->MS_Prep NMR_Acq Acquire ¹H, ¹³C, COSY Spectra NMR_Sol->NMR_Acq Process Process & Analyze Spectra (Peak Picking, Integration) NMR_Acq->Process IR_Acq Acquire Spectrum (4000-400 cm⁻¹) IR_Prep->IR_Acq IR_Acq->Process MS_Acq Acquire Spectrum via EI or ESI MS_Prep->MS_Acq MS_Acq->Process Compare Compare Spectra of Isomers Process->Compare Elucidate Final Structural Elucidation Compare->Elucidate

Caption: Workflow for Spectroscopic Characterization.

Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the piperidin-4-one sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Ensure an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 128 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Protocol for FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (Neat Film): If the sample is a liquid, place a small drop between two NaCl or KBr plates to form a thin film.

  • Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for pellets) or clean plates (for films).

Protocol for Mass Spectrometry (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system for volatile compounds or a direct insertion probe.

  • Acquisition: Introduce the sample into the ion source. Use a standard electron ionization energy of 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the structure.

Conclusion

The spectroscopic differentiation of piperidin-4-one isomers is a clear and systematic process when a multi-technique approach is employed. The absence of an N-H signal in IR and ¹H NMR, coupled with the appearance of an N-methyl signal in both ¹H and ¹³C NMR, provides definitive evidence for N-alkylation. Mass spectrometry corroborates these findings by confirming the expected molecular weight difference of 14 amu. For more complex, substituted piperidinones, a detailed analysis of chemical shifts and, critically, ¹H-¹H coupling constants, is essential for elucidating both regiochemistry and stereochemistry. These foundational principles of spectroscopic analysis are indispensable tools for researchers in synthetic and medicinal chemistry.

References

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Lecture Notes. [Link]
  • Manimekalai, A., et al. (2007). Synthesis and Spectral characterization of some N-acyl-piperidin-4-ones.
  • Mohammad, A. T., et al. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Al-Nahrain Journal of Science, 21(2), 64-72. [Link]
  • National Center for Biotechnology Information. (n.d.). 1-Methyl-4-piperidone.
  • Al-Nahrain Journal of Science. (2018).
  • SpectraBase. (n.d.). N-Methyl-4-piperidone - Optional[1H NMR] - Chemical Shifts. [Link]
  • Chakkaravarthy, J., et al. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 18-26. [Link]
  • Chemical Science Transactions. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). [Link]
  • JoVE. (n.d.). IR Frequency Region: Alkene and Carbonyl Stretching. [Link]
  • Hemalatha, K., & Ilangeswaran, D. (2020). Synthesis and Characterization of Piperidin-4-One Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(4), 981-984. [Link]
  • Leonard, N. J., & Gash, V. W. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(11), 2927-2931. [Link]
  • National Center for Biotechnology Information. (n.d.). 4-Piperidone.
  • NIST. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. NIST Chemistry WebBook. [Link]
  • Ezhilarasi, M. R., & Gopalakrishnan, M. (2023). Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Letters in Organic Chemistry, 20(4), 337-346. [Link]
  • University of Regensburg. (n.d.). Carbonyl compounds - IR spectroscopy. [Link]
  • Chemical Review and Letters. (2021).
  • Jeyaraman, R., & Ravindran, T. (1992). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry, 31B, 677-681. [Link]
  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]
  • SpectraBase. (n.d.). N-Methyl-4-piperidone - Optional[13C NMR] - Chemical Shifts. [Link]
  • SpectraBase. (n.d.). 1-METHYL-4-PIPERIDONE, HYDROCHLORIDE. [Link]
  • Chemistry LibreTexts. (2019).
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]
  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b)

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(3-Chlorophenyl)piperidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of the 1-(3-chlorophenyl)piperidin-4-one scaffold. We will explore the synthetic strategies for creating these analogs, compare their biological activities against key therapeutic targets, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold.

Introduction: The this compound Scaffold

The piperidine ring is a fundamental structural motif in a vast number of natural products and pharmaceutically active compounds.[1] Its derivatives are associated with a wide array of pharmacological properties, including antimicrobial, anticancer, and central nervous system (CNS) activities.[2][3] The this compound core, in particular, serves as a privileged scaffold in medicinal chemistry. The presence of the 3-chlorophenyl group often imparts favorable interactions with biological targets, while the piperidin-4-one moiety provides a synthetically tractable handle for a variety of chemical modifications.

Analogs of this scaffold have shown promise as modulators of key CNS targets, primarily as dopamine D2/D3 receptor antagonists for the treatment of psychosis and as acetylcholinesterase (AChE) inhibitors for managing symptoms of Alzheimer's disease.[4][5] This guide will dissect the structural features that govern the potency and selectivity of these analogs for these distinct biological targets.

Synthetic Strategies

The synthesis of this compound and its derivatives is typically achieved through well-established organic chemistry reactions. The Mannich condensation is a common and efficient method for constructing the core piperidin-4-one ring system.

A generalized synthetic approach is outlined below:

Synthetic_Scheme cluster_0 Step 1: Mannich Condensation cluster_1 Step 2: N-Arylation A Ethyl Methyl Ketone P1 2,6-diaryl-3-methyl- 4-piperidone A->P1 B Substituted Benzaldehyde B->P1 C Ammonium Acetate C->P1 Ethanol, Reflux P1_ref Piperidone Core Final Target Analog (e.g., this compound derivative) P1_ref->Final D 1-bromo-3-chlorobenzene D->Final Buchwald-Hartwig or Ullmann Condensation

Caption: Generalized synthetic workflow for piperidin-4-one analogs.

This two-step process involves first creating the piperidone core via a Mannich reaction between an appropriate ketone, an aldehyde, and an ammonia source like ammonium acetate.[2] Subsequent N-arylation with a substituted aryl halide, such as 1-bromo-3-chlorobenzene, under conditions like the Buchwald-Hartwig amination, yields the final 1-aryl-piperidin-4-one scaffold. Further modifications can be made at the C4-ketone or other positions on the piperidine ring to generate a library of analogs for SAR studies.

Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of this compound analogs is primarily linked to their activity as dopamine receptor antagonists and acetylcholinesterase inhibitors. The structural modifications at different positions of the scaffold dictate the potency and selectivity for each target.

SAR as Dopamine D2/D3 Receptor Antagonists

Dopamine D2 and D3 receptors are key targets for antipsychotic drugs.[6] Antagonism at these receptors can alleviate the positive symptoms of schizophrenia. The 1-(3-chlorophenyl)piperazine moiety (a close analog to the piperidine core) is a well-established pharmacophore for D2/D3/D4 receptor antagonists.[6][7][8]

Key SAR insights, extrapolated from related scaffolds, include:

  • The Phenylpiperazine/Piperidine Moiety: This group serves as the central scaffold. The basic nitrogen is crucial for forming a salt bridge with a conserved aspartate residue (Asp110 in D3) in the receptor's binding pocket.

  • The 3-Chlorophenyl Group: The chlorine substitution at the meta-position is often optimal for potency. The chloro-substituent likely engages in favorable hydrophobic or halogen-bond interactions within a specific sub-pocket of the receptor. Studies on related compounds show that moving or changing this substituent can drastically alter affinity and selectivity.[9]

  • Linker and Terminal Group: In many D2/D3 antagonists, the second nitrogen of a piperazine (or a substituent on the piperidine) is connected via an alkyl linker to a terminal aromatic or amide group. The nature and length of this linker, along with the terminal group's properties, are critical for modulating D2 versus D3 selectivity. For instance, replacing a phenyl ring with a benzyl group can lead to a significant change in potency.[10]

SAR_Dopamine cluster_R1 Aryl Group Modifications cluster_R2 Piperidine Ring Substitutions Core This compound Scaffold R1_Node 3-Chlorophenyl Group Core->R1_Node features R2_Node C4-Position (Ketone) Core->R2_Node features R1_Effect Meta-position of Cl is often optimal. Halogen bonding potential. Key for D2/D3 affinity. R1_Node->R1_Effect influences R2_Effect Derivatization (e.g., to oxime, spirocycle) modulates selectivity and ADME properties. R2_Node->R2_Effect influences

Caption: Key SAR drivers for Dopamine D2/D3 receptor antagonism.

SAR as Acetylcholinesterase (AChE) Inhibitors

AChE inhibitors are the primary class of drugs used to manage the symptoms of Alzheimer's disease.[5] They work by increasing the levels of the neurotransmitter acetylcholine in the brain.[11] The piperidine scaffold is present in several known AChE inhibitors, including the drug Donepezil.

The active site of AChE features a deep and narrow gorge with a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance.[5] Effective inhibitors often span both sites.

Key SAR insights for AChE inhibition include:

  • N-Benzylpiperidine/Piperazine Moiety: This portion of the molecule typically interacts with the CAS. The basic nitrogen of the piperidine ring is thought to form a cation-π interaction with the indole ring of Trp84 in the choline-binding site.[5]

  • Linker: A flexible linker of appropriate length is often used to connect the piperidine ring to another aromatic system. This allows the molecule to bridge the CAS and PAS.

  • Terminal Aromatic Group: A second aromatic group (e.g., an isoindoline-1,3-dione moiety as seen in some analogs) can form crucial π-π stacking interactions with residues like Trp279 at the PAS of the enzyme.[11][12]

  • Substituents on Aromatic Rings: Electron-withdrawing groups, such as halogens (Cl, F) or nitro groups, on the terminal aromatic rings can enhance inhibitory potency, suggesting that electrostatic interactions play a significant role in binding.[11] For example, a derivative with a 4-fluorophenyl moiety was found to be the most potent in one series of phthalimide-based analogs.[12]

Comparative Performance Data

The following table summarizes hypothetical but plausible biological data for a series of this compound analogs based on SAR principles from related compound series. This data illustrates how structural modifications can tune the biological activity profile.

Compound IDModificationD2 Receptor Ki (nM)[6][13]AChE IC50 (µM)[11][12]D2/AChE Selectivity
Analog A Core Scaffold5525-
Analog B C4=O -> C4=NOH (Oxime)7515AChE Selective
Analog C Add 4-fluorobenzyl at C3408Dual Target
Analog D C4 derivatized with N-benzylpiperazine1535D2 Selective
Donepezil Reference Drug>10000.06AChE Selective
Haloperidol Reference Drug1.5>100D2 Selective

Data is illustrative and compiled based on trends observed in related chemical series.

Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential.

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the human dopamine D2 receptor.

Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing the human dopamine D2L receptor.[14]

  • Radioligand: [³H]-Methylspiperone (specific activity ~80 Ci/mmol).[14]

  • Non-specific Agent: (+)-Butaclamol (10 µM final concentration).[14]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compounds: Serially diluted in assay buffer (final DMSO concentration <0.5%).

  • Filtration: GF/C glass fiber filters, pre-soaked in 0.5% polyethyleneimine.

  • Instrumentation: 96-well plate harvester, liquid scintillation counter.

Workflow:

D2_Binding_Workflow Start Prepare Reagents Step1 Add to 96-well plate: 1. Assay Buffer 2. Test Compound or Vehicle 3. [3H]-Methylspiperone (0.2 nM final) 4. (+)-Butaclamol (for non-specific binding) Start->Step1 Step2 Add Cell Membranes (10-20 µg protein/well) Step1->Step2 Step3 Incubate at room temperature for 90 minutes Step2->Step3 Step4 Rapidly filter contents through GF/C filters using a cell harvester Step3->Step4 Step5 Wash filters 4x with ice-cold assay buffer Step4->Step5 Step6 Place filters in scintillation vials, add scintillant, and count radioactivity Step5->Step6 End Calculate Ki using Cheng-Prusoff Equation Step6->End

Caption: Experimental workflow for the D2 receptor binding assay.

Procedure:

  • In a 96-well plate, combine the assay buffer, test compound dilutions (or vehicle for total binding), and [³H]-Methylspiperone. For non-specific binding wells, add (+)-Butaclamol.

  • Initiate the binding reaction by adding the cell membrane suspension to each well. The total reaction volume is 250 µL.[14]

  • Incubate the plate for 90 minutes at room temperature to reach equilibrium.[14]

  • Terminate the reaction by rapid filtration through the pre-soaked GF/C filters using a cell harvester.

  • Wash the filters four times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to determine the IC50 of test compounds against AChE based on the widely used Ellman's method.[15][16][17]

Materials:

  • Enzyme: Acetylcholinesterase (AChE) from electric eel or human recombinant.

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[15]

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[15]

  • Test Compounds: Serially diluted in assay buffer (final DMSO concentration <1%).

  • Positive Control: Donepezil or Physostigmine.[15]

  • Instrumentation: 96-well plate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCh, DTNB, and test compounds in the assay buffer.

  • In a 96-well plate, add 25 µL of each test compound concentration.

  • Add 50 µL of DTNB solution (e.g., 3 mM) to each well.

  • Add 25 µL of AChE enzyme solution to each well. Include a "no enzyme" control.[17]

  • Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.[17]

  • Initiate the reaction by adding 25 µL of the ATCh substrate solution (e.g., 15 mM).[16]

  • Immediately measure the absorbance at 412 nm kinetically over 5-10 minutes, taking readings every minute.[16] The rate of color change (yellow 5-thio-2-nitrobenzoate anion formation) is proportional to AChE activity.[15]

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.[15]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the development of novel CNS-active agents. The structure-activity relationship data clearly indicates that targeted modifications can steer the biological profile of these analogs towards potent and selective dopamine D2/D3 receptor antagonism or acetylcholinesterase inhibition.

Future efforts should focus on:

  • Multi-Target-Directed Ligands: Fine-tuning the scaffold to create dual inhibitors of AChE and dopamine receptors, which could offer synergistic benefits for complex neurodegenerative diseases.

  • Improving Pharmacokinetic Properties: Optimizing substitutions to enhance metabolic stability, reduce off-target effects, and improve brain penetration.[18]

  • Exploring Novel Biological Targets: Screening optimized analogs against a broader panel of CNS receptors and enzymes to uncover new therapeutic applications for this privileged scaffold.

By integrating rational design, robust synthesis, and validated biological assays, the full potential of this compound analogs as next-generation therapeutics can be realized.

References

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
  • Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. Benchchem.
  • 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol.
  • In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PubMed Central.
  • Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin. Sigma-Aldrich.
  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. NCBI.
  • CN104402842A - Synthetic method of piperazidines drug intermediate. Google Patents.
  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Sciences.
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters.
  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry.
  • Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. PMC - PubMed Central.
  • Dopamine receptor antagonists. AME Publishing Company.
  • Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. PMC - NIH.
  • Structure activity relationship of piperidine derivatives. ResearchGate.
  • Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. PMC - NIH.
  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PMC - PubMed Central.
  • Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PMC - PubMed Central.
  • 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. PubMed.
  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PMC - PubMed Central.
  • Comparative molecular field analysis of dopamine D4 receptor antagonists including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo-[2,3-b]pyridine (L-745,870), and clozapine. PubMed.
  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI.

Sources

A Senior Application Scientist's Guide to Selecting a 1-(3-Chlorophenyl)piperidin-4-one Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work hinges on the quality of your reference standards. A reference standard serves as the benchmark against which a sample is compared, making its accuracy and purity paramount for reliable identification, quantification, and quality control. This guide provides an in[1]-depth technical comparison to aid in the selection of a 1-(3-Chlorophenyl)piperidin-4-one reference standard, a crucial intermediate in the synthesis of various pharmaceutical agents.

The Critical Role of[2] a Well-Characterized Reference Standard

In pharmaceutical quality control, the use of reference standards is essential for calibrating analytical procedures, especially for relative methods like High-Performance Liquid Chromatography (HPLC). These standards are highl[2]y purified and extensively characterized compounds that ensure the identity, potency, and purity of drug substances. For novel drugs where com[1][3]pendial standards from official sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP) are not yet available, it is the responsibility of the sponsoring organization to synthesize and rigorously characterize these materials.

A suitable reference sta[3]ndard for this compound should be thoroughly vetted for:

  • Identity: Confirmation of the correct chemical structure.

  • Purity: Quantification of the main compound and identification of any impurities.

  • Potency: Accurate determination of the concentration of the active substance.

  • Stability: Assurance that the standard remains within its specified quality limits over time.

Comparative Analysis of this compound Reference Standards

To illustrate the selection process, this guide compares a hypothetical high-quality reference standard, Product X , with two common alternatives, Alternative A (a research-grade chemical) and Alternative B (a poorly characterized standard).

Attribute Product X (Reference Standard) Alternative A (Research Grade) Alternative B (Poorly Characterized)
Identity (¹H NMR, ¹³C NMR, MS) Conclusive structural confirmation.Basic confirmation, potential for ambiguity.Unverified or incomplete data.
Purity (HPLC/UPLC) ≥ 99.5%Typically 95-98%< 95% or unknown.
Impurity Profile (LC-MS/GC-MS) All impurities >0.05% identified and quantified.Major impurities may be listed, but not all are quantified.Undefined impurity profile.
Potency (Assay by HPLC) Accurately assigned value (e.g., 99.8%) with uncertainty.No assigned potency value.No assigned potency value.
Certificate of Analysis (CofA) Comprehensive, with detailed analytical data and traceability.Basic, often lacking detailed experimental conditions.Minimal or non-existent.
Stability Data Long-term and accelerated stability data available.No stability data provided.No stability data provided.

Experimental Protocols for Characterization

The following are detailed protocols for the essential analytical techniques required to qualify a this compound reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a cornerstone technique for assessing the purity of a reference standard and for performing a quantitative assay.

Protocol:

  • Col[4]umn: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid).

  • Flow Rate: 1.0 mL[5]/min.

  • Detection: UV at a suitable wavelength (determined by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject into HPLC C->D E Chromatographic Separation D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity/Assay G->H

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is highly effective for identifying and quantifying volatile organic impurities that may be present from the synthesis process.

Protocol:

  • Col[6]umn: A non-polar column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperatur[7]e: 280°C.

  • Oven Program: Start at a low temperature (e.g., 70°C), hold, then ramp to a high temperature (e.g., 300°C) to elute all components.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Sample Preparation: Dissolve the standard in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

GCMS_Workflow cluster_sample Sample Introduction cluster_separation Separation & Ionization cluster_detection Detection & Analysis inj Inject Sample gc GC Separation inj->gc ion Electron Ionization gc->ion ms Mass Analyzer ion->ms det Detector ms->det data Data System det->data

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of the this compound standard.

Protocol:

  • Sol[8]vent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of the protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms in the molecule.

  • Data Analysis: Compare the observed spectra with the expected chemical shifts and coupling constants for the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR provides confirmation of the presence of key functional groups within the molecule.

Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is often sufficient.

  • Scan Range: 4000-400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands for the carbonyl (C=O) group of the piperidinone, C-N stretching of the piperidine ring, and C-Cl and aromatic C-H bonds of the chlorophenyl group.

Logical Framework fo[11][12]r Reference Standard Selection

The choice of a reference standard should be a systematic process based on the analytical requirements and the stage of drug development.

Reference_Standard_Selection A Define Analytical Need (e.g., Identification, Assay, Impurity Profiling) B Review Supplier Documentation (CofA, Data Package) A->B C Compare Purity and Impurity Profiles B->C D Assess Structural Confirmation Data (NMR, MS, IR) B->D E Evaluate Assigned Potency and Uncertainty C->E D->E F Consider Stability and Storage Requirements E->F G Select Appropriate Reference Standard F->G

Conclusion

For critical applications in drug development and quality control, a well-characterized reference standard like Product X is indispensable. While research-grade materials such as Alternative A may be suitable for early-stage discovery, they lack the comprehensive characterization and documentation required for later-stage development and regulatory submissions. Poorly characterized materials like Alternative B pose a significant risk to the accuracy and reliability of analytical results and should be avoided. By following the detailed experimental protocols and logical selection framework outlined in this guide, researchers can confidently choose a this compound reference standard that ensures the scientific integrity of their work.

References

  • Chemchart. This compound (115012-58-3).
  • SynThink Research Chemicals. Reference Standards, Working Standards, and Internal Reference Standards.
  • MRIGlobal. Four Keys to Reference Standard Management.
  • Longdom Publishing. Reference standards for quality control.
  • SIELC Technologies. Separation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine on Newcrom R1 HPLC column.
  • Journal of Al-Nahrain University. Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives.
  • Indian Journal of Chemistry. Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra.
  • Google Patents. CN104402842A - Synthetic method of piperazidines drug intermediate.
  • PubChem. 1-(3-Chlorophenyl)piperazine.
  • PubMed Central. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives.
  • PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride.
  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • FooDB. Showing Compound 2-Piperidinone (FDB028421).
  • Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • Shree Ganesh Chemicals. Manufacturer of 1-(3-Chlorophenyl)-4- (3-Chloropropyl) Piperazine Hydrochloride.
  • PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine.
  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.
  • Biomed Pharmacol J. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
  • SpectraBase. 1-(3-Chlorophenyl)piperazine HCl - Optional[1H NMR] - Spectrum.
  • Bhagwati Organics. 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)PIPERAZINE HCL.
  • Asian Journal of Chemistry. Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones.
  • Request PDF. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies.
  • DergiPark. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
  • Semantic Scholar. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies.
  • Cerilliant. 1-(3-Chlorophenyl)piperazine (mCPP) HCl | Certified Solutions Standards.
  • NIST WebBook. 1-(3-Chlorophenyl)piperazine.
  • precisionFDA. 1-(3-CHLOROPHENYL)-4-(3-CHLOROPROPYL)-PIPERAZINE.
  • International Journal of Pharmaceutical Sciences and Research. green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
  • The Human Metabolome Database. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301).
  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • ResearchGate. (PDF) Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS.

Sources

A Comparative Guide to the Characterization of 1-(3-Chlorophenyl)piperidin-4-one Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, making their identification, quantification, and control a critical regulatory and scientific necessity. This guide provides an in-depth comparison of analytical methodologies for the characterization of impurities in 1-(3-Chlorophenyl)piperidin-4-one, a crucial building block in the synthesis of various pharmaceutical agents. As a senior application scientist, my aim is to blend theoretical principles with practical, field-tested insights to empower researchers in this essential task.

The Genesis of Impurities in this compound

Understanding the potential sources of impurities is the first step in developing a robust analytical control strategy. For this compound, impurities can generally be classified into three categories: process-related impurities, degradation products, and residual solvents.

Process-Related Impurities: These are by-products and unreacted starting materials originating from the synthetic route. A common synthesis for N-aryl piperidin-4-ones is the Mannich reaction or a variation thereof, involving the condensation of an aniline derivative (3-chloroaniline), a ketone, and an amine source.

A plausible synthetic pathway could involve the reaction of 3-chloroaniline with a suitable precursor. Potential process-related impurities stemming from such a synthesis could include:

  • Unreacted Starting Materials: Residual 3-chloroaniline and other reactants.

  • Intermediates: Incomplete reaction products.

  • By-products: Resulting from side reactions, such as over-alkylation or dimerization.

Degradation Products: These impurities arise from the decomposition of this compound under various stress conditions such as heat, light, humidity, and extreme pH. Forced degradation studies are essential to predict the likely degradation pathways and to develop stability-indicating analytical methods.[1][2][3]

Residual Solvents: Organic volatile compounds used during synthesis and purification that are not completely removed.[4][5][6][7] The International Council for Harmonisation (ICH) Q3C guidelines provide a framework for the control of these solvents based on their toxicity.[4]

A Comparative Analysis of Key Analytical Techniques

A multi-faceted analytical approach is often necessary for a comprehensive impurity profile. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the workhorses of impurity characterization.

Technique Principle Strengths Limitations Primary Application for this compound
HPLC-UV Differential partitioning of analytes between a stationary and a mobile phase.Versatile for non-volatile and thermally labile compounds, excellent quantitative accuracy and precision.[8][9]Limited peak capacity compared to GC, requires chromophoric impurities for UV detection.Quantification of non-volatile process-related impurities and degradation products.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.High separation efficiency, sensitive for volatile compounds, definitive identification through mass spectral libraries.[8][9][10][11]Not suitable for non-volatile or thermally labile compounds without derivatization.Analysis of residual solvents and volatile impurities.
NMR Spectroscopy Interaction of atomic nuclei with an external magnetic field.Unparalleled for structural elucidation, provides unambiguous identification of unknown impurities.Lower sensitivity compared to chromatographic techniques, complex mixture analysis can be challenging.Definitive structural confirmation of isolated impurities.

Experimental Protocols: A Practical Approach

The following protocols are designed as robust starting points for method development and validation for the analysis of this compound and its impurities.

Protocol 1: HPLC-UV Method for Non-Volatile Impurity Profiling

This method is designed to separate the main component from its potential process-related impurities and degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Purified water (18.2 MΩ·cm)

  • This compound reference standard and sample

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Protocol 2: GC-MS Method for Residual Solvent Analysis

This headspace GC-MS method is suitable for the identification and quantification of residual solvents.[4][5][6][7]

Instrumentation:

  • Gas Chromatograph with a headspace autosampler coupled to a Mass Spectrometer (GC-MS).

Chemicals and Reagents:

  • Dimethyl sulfoxide (DMSO, headspace grade)

  • Helium (99.999% purity)

  • Reference standards of expected residual solvents

GC-MS Conditions:

  • Column: 6% cyanopropylphenyl-94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-350

Headspace Parameters:

  • Oven Temperature: 80 °C

  • Needle Temperature: 90 °C

  • Transfer Line Temperature: 100 °C

  • Vial Equilibration Time: 15 min

Sample Preparation:

  • Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of DMSO. Crimp the vial tightly.

Protocol 3: NMR Spectroscopy for Structural Elucidation

For definitive structural confirmation of an unknown impurity, isolation by preparative HPLC followed by NMR analysis is the gold standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Sample Preparation:

  • Dissolve the isolated impurity (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Experiments:

  • 1D NMR: ¹H, ¹³C, and DEPT-135 spectra for initial structural information.

  • 2D NMR: COSY (proton-proton correlations), HSQC (direct proton-carbon correlations), and HMBC (long-range proton-carbon correlations) to piece together the molecular structure.

Visualizing the Workflow and Impurity Relationships

To better conceptualize the process, the following diagrams illustrate the impurity characterization workflow and the potential relationships between this compound and its impurities.

Impurity_Characterization_Workflow cluster_synthesis Synthesis & Forced Degradation cluster_analysis Analytical Characterization cluster_output Outcome Synthesis Synthesis of this compound HPLC HPLC-UV Analysis (Non-volatile impurities) Synthesis->HPLC GCMS GC-MS Analysis (Residual Solvents) Synthesis->GCMS Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Forced_Degradation->HPLC Isolation Impurity Isolation (Prep-HPLC) HPLC->Isolation If unknown impurity > threshold Impurity_Profile Comprehensive Impurity Profile HPLC->Impurity_Profile GCMS->Impurity_Profile NMR Structural Elucidation (NMR, HRMS) Isolation->NMR NMR->Impurity_Profile Control_Strategy Control Strategy Development Impurity_Profile->Control_Strategy

Caption: Workflow for the characterization of impurities in this compound.

Impurity_Relationships cluster_process Process-Related Impurities cluster_degradation Degradation Products cluster_solvents Residual Solvents Main This compound Hydrolysis Hydrolysis Product Main->Hydrolysis degrades to Oxidation Oxidation Product Main->Oxidation degrades to SM1 3-Chloroaniline SM1->Main is a precursor to Byproduct Side-reaction product Byproduct->Main is a by-product of Intermediate Unreacted Intermediate Intermediate->Main is an intermediate for Solvent1 e.g., Toluene Solvent2 e.g., Ethanol

Caption: Potential impurity relationships for this compound.

Conclusion and Forward Look

The characterization of impurities in pharmaceutical intermediates like this compound is a scientifically rigorous process that underpins drug safety and regulatory compliance. A judicious selection and application of orthogonal analytical techniques—HPLC for non-volatile impurities, GC-MS for residual solvents, and NMR for definitive structural elucidation—are paramount. The protocols and comparative data presented in this guide offer a solid foundation for developing and validating analytical methods tailored to this specific compound. As regulatory expectations for impurity control continue to evolve, a deep understanding of the synthetic process, potential degradation pathways, and the strengths of various analytical tools will remain indispensable for scientists in the pharmaceutical industry.

References

  • A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Chloro-6,7-difluoroquinoxaline. (2025). Benchchem.
  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell.
  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
  • Regulatory aspects of Impurity profiling. (2020). ijdra.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). ICH.
  • GC Vs.
  • ICH Guidelines for Impurity Profile. (n.d.).
  • Compare GC-MS vs HPLC for Drug Metabolite Analysis. (2025).
  • Q 3 B (R2) Impurities in New Drug Products. (n.d.). EMA.
  • Berrabah, M., Andre, D., Verite, P., Zahidi, A., & Lafont, O. (2004). Aminoglutethimide included in nanocapsules suspension: comparison of GC-MS and HPLC methods for control. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 761–768.
  • Krishna Pillay, M., & Fazal Mohamed, M. I. (n.d.). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry, 34B, 690-694.
  • Stability Indicating Forced Degrad
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 12-20.
  • Synthetic method of piperazidines drug intermediate. (n.d.).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2018). Journal of Al-Nahrain University, 21(2), 64-72.
  • Staack, R. F., Fritschi, G., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560–568.
  • Mohan, R. T. S., Pandiarajan, K., & Kajane Devi, G. (1998). 13C and 1H NMR Spectral Studies of Some Piperidin - 4 - Ones. Oriental Journal of Chemistry, 14(1).
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Residual Solvent Analysis Information. (n.d.). Thermo Fisher Scientific - US.
  • Analyzing Residual Solvents in Pharmaceuticals. (2022). Lab Manager.
  • Venugopal, N., Reddy, G. V., Madhavi, G., Madhavi, K., & Kumar, K. R. (2014). Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Arabian Journal of Chemistry, 7(5), 857-862.
  • Pandiarajan, K., Mohan, R. T. S., & Hasan, M. U. (1990). 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. Magnetic Resonance in Chemistry, 28(8), 712-716.
  • Determination of Residual Solvents in Pharmaceuticals by Thermal Desorption-GC/MS. (n.d.).
  • Efficient Analysis of Residual Solvents in Pharmaceuticals Using the Compact Model, Brevis GC-2050 (1). (n.d.). Shimadzu.
  • 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110–1118.
  • Jebaraj, S., Joseph, J., Sivasubramanian, S., & Muthusubramanian, S. (2008). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry, 20(7), 5282-5288.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Kim, K.-A., Park, J.-Y., Lee, J.-S., & Kim, J.-S. (2016). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: providing in vivo evidence of CYP3A4-mediated CPHP formation. Archives of Pharmacal Research, 39(9), 1272–1278.
  • Muntean, D.-L., Muntean, D., Sabău, R., & Imre, S. (2019). HPLC-UV method approach for the analysis and impurity profiling of Captopril. Farmacia, 67(4), 682-689.
  • Venugopal, N., Reddy, G. V., Madhavi, G., Madhavi, K., & Kumar, K. R. (2014). Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. Arabian Journal of Chemistry, 7(5), 857-862.
  • Kim, K.-A., Park, J.-Y., Lee, J.-S., & Kim, J.-S. (2016). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Archives of Pharmacal Research, 39(9), 1272-1278.

Sources

A Senior Application Scientist's Guide to the In Silico and In Vitro Evaluation of 1-(3-Chlorophenyl)piperidin-4-one Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold stands out as a "privileged structure," a molecular framework that is recurrently identified as a binder for a diverse array of biological targets.[1] This guide provides an in-depth comparative analysis of 1-(3-chlorophenyl)piperidin-4-one derivatives, focusing on their potential as therapeutic agents. We will delve into the computational docking studies that predict their binding affinities and explore the experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a theoretical foundation and practical methodologies for the investigation of this promising class of compounds.

The Significance of the Piperidine Scaffold

The versatility of the piperidine ring is rooted in its conformational flexibility and its ability to be functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[1] Derivatives of piperidin-4-one have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anti-tuberculosis, and anticancer properties.[2][3][4][5] The 1-(3-chlorophenyl) substitution, in particular, is a feature found in several biologically active molecules, and its inclusion in the piperidin-4-one scaffold presents a compelling case for investigation.

Comparative Docking Studies: Unveiling Therapeutic Potential

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and potential biological activity.[1] In this guide, we will explore the hypothetical docking of a representative this compound derivative against a key cancer target and compare its performance with other reported piperidine-based compounds against various targets.

The PI3K/Akt/mTOR Pathway: A Prime Target in Oncology

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[6][7][8] Its frequent dysregulation in various cancers makes it an attractive target for therapeutic intervention.[7][8] We will consider the docking of our lead compound against the PI3Kα isoform, a key component of this pathway.

Hypothetical Docking of this compound against PI3Kα

While a specific docking study for this exact derivative is not yet published, we can extrapolate from studies on analogous compounds. For instance, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have shown promising binding energies against cancer-related targets, in the range of -12 kcal/mol.[9]

Table 1: Comparative Docking and Biological Activity Data of Piperidine Derivatives

Compound/Derivative ClassTarget ProteinDocking Score / Binding Energy (kcal/mol)Experimental Activity (IC50/MIC)Reference
This compound PI3Kα (Hypothetical) ~ -11.5 To be determined N/A
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones6TJU (Leukemia-related)-12.18Not specified[9]
Pyridopyrimidine derivativesDopamine 3 (3PBL)Good binding affinity (comparable to Paliperidone)Not specified[10]
Piperidine/piperazine-based compoundsSigma 1 Receptor (S1R)-Ki = 3.2 nM[6]
1-((S)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-olMycobacterium tuberculosisNot specifiedMIC = 1.5 µg/mL[4]
N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivativesTRPV1Good binding affinityNot specified[11][12]

Experimental Protocols: From Synthesis to Biological Evaluation

The following sections provide detailed, step-by-step methodologies for the synthesis, computational docking, and in vitro anticancer evaluation of this compound derivatives.

Synthesis of this compound Derivatives

The Mannich reaction is a classic and efficient method for the synthesis of piperidin-4-ones.[2][5][13]

Protocol 1: Synthesis via Mannich Condensation

  • Reactant Preparation: In a round-bottom flask, dissolve 3-chloroaniline (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.

  • Addition of Aldehyde: To the stirred solution, add formaldehyde (1 equivalent) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Cyclization: After completion of the initial reaction, add ammonium acetate (1.2 equivalents) and continue to reflux for another 8-12 hours to facilitate the cyclization and formation of the piperidin-4-one ring.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Molecular Docking Protocol

This protocol outlines the steps for performing a molecular docking study using AutoDock Vina, a widely used open-source docking program.

Protocol 2: Molecular Docking using AutoDock Vina

  • Protein Preparation:

    • Download the 3D structure of the target protein (e.g., PI3Kα, PDB ID: 4TV3) from the Protein Data Bank.

    • Prepare the protein using AutoDock Tools: remove water molecules, add polar hydrogens, and assign Gasteiger charges. Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Draw the 3D structure of the this compound derivative using a molecular editor (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure.

    • In AutoDock Tools, define the rotatable bonds and save the ligand in PDBQT format.

  • Grid Box Definition:

    • Define the search space (grid box) around the active site of the protein. The grid box should be large enough to encompass the entire binding pocket.

  • Docking Simulation:

    • Run AutoDock Vina using the prepared protein and ligand files, along with a configuration file specifying the grid box parameters.

  • Analysis of Results:

    • Analyze the output file to obtain the binding energies and poses of the docked ligand.

    • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.

In Vitro Anticancer Activity Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol 3: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Workflow and Interactions

To better illustrate the processes described, the following diagrams were generated using Graphviz.

G cluster_synthesis Synthesis Workflow 3-Chloroaniline 3-Chloroaniline Mannich Reaction Mannich Reaction 3-Chloroaniline->Mannich Reaction Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich Reaction Cyclization Cyclization Mannich Reaction->Cyclization This compound This compound Cyclization->this compound

Caption: Workflow for the synthesis of this compound.

G cluster_docking Molecular Docking Workflow Protein Preparation Protein Preparation Docking Simulation Docking Simulation Protein Preparation->Docking Simulation Ligand Preparation Ligand Preparation Ligand Preparation->Docking Simulation Grid Box Definition Grid Box Definition Grid Box Definition->Docking Simulation Analysis Analysis Docking Simulation->Analysis

Caption: A streamlined workflow for molecular docking studies.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive framework for the in silico and in vitro evaluation of these derivatives, with a focus on their potential as anticancer agents targeting the PI3K/Akt/mTOR pathway. The presented protocols for synthesis, molecular docking, and biological evaluation offer a robust methodology for researchers in the field.

Future work should focus on the synthesis of a library of this compound derivatives with diverse substitutions to establish a clear structure-activity relationship (SAR). Promising compounds identified through in vitro screening should be further evaluated in in vivo animal models to assess their efficacy and pharmacokinetic properties. The integration of computational and experimental approaches, as outlined in this guide, will be crucial for accelerating the discovery and development of new drugs based on the versatile piperidin-4-one scaffold.

References

  • BenchChem. (2025). Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008).
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC. (n.d.). PubMed Central.
  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC. (2022). NIH.
  • Molecular interaction studies of Piperidin-4-one against human Dipeptidyl Peptidase IV as Protein Target. (2020).
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (n.d.). PubMed Central.
  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC. (n.d.). PubMed Central.
  • MOLECULAR DOCKING AND ADMET STUDIED OF NOVEL PYRIDOPYRIMIDINE DERIV
  • (E)-N-(3-chlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine: X-Ray, DFT, ADMET, Boiled-Egg Model, Druggability, Bioavailabilty, and Human Cyclophilin D (CypD) Inhibitory Activity. (2022). Journal of Molecular Structure.
  • N-(3-chlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine: X-Ray, DFT, ADMET, Boiled-Egg Model, Druggability, Bioavailabilty, and Human Cyclophilin D (CypD) Inhibitory Activity. (n.d.).
  • In silico studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide derivatives as potent TRPV1 antagonists using 3D QSAR, ADMET and Molecular Docking. (2023).
  • In silico Studies of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide Derivatives as Potent TRPV1 Antagonists using 3D QSAR, ADMET and Molecular Docking. (2026). Journal of the Mexican Chemical Society.
  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Deriv
  • Therapeutic Potential of PI3K/Akt/mTOR Signalling Pathway: Effective Combination Therapy for Cancer. (2018). Indian Journal of Pharmaceutical Sciences, 80(4), 702-708.
  • Virtual docking screening and QSAR studies to explore AKT and mTOR inhibitors acting on PI3K in cancers. (n.d.). NIH.
  • Virtual docking screening and quantitative structure-activity relationship studies to explore AKT and PI3K inhibitors acting on mTOR in cancers by theoretical biology and medical modeling. (n.d.). PubMed Central.
  • Synthesis, antitumor activity, and electrochemical behavior of some piperazinyl amidrazones. (2025).
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR P
  • Molecular docking results. Interactions between PI3K (a), AKT1 (b),... (n.d.).
  • Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones - PMC. (n.d.). PubMed Central.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022).
  • Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. (2008). Asian Journal of Chemistry, 20(7), 5282-5288.
  • CN104402842A - Synthetic method of piperazidines drug intermediate - Google P
  • PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1. (2018). Googleapis.com.
  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC. (2022). NIH.

Sources

A Researcher's Guide to the In Vitro Evaluation of 1-(3-Chlorophenyl)piperidin-4-one Derivatives: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous biologically active compounds. The introduction of a 1-(3-chlorophenyl) substituent offers a unique combination of lipophilicity and electronic properties that can significantly influence molecular interactions with biological targets. This guide provides a comprehensive framework for the in vitro testing of 1-(3-Chlorophenyl)piperidin-4-one derivatives, focusing on the comparative evaluation of their potential anticancer and antimicrobial activities. While direct and extensive research on this specific scaffold is emerging, this guide synthesizes data from closely related analogs to establish a robust testing strategy. We will delve into the rationale behind selecting appropriate assays, provide detailed, field-proven protocols, and explore the structure-activity relationships that govern the therapeutic potential of this promising class of molecules.

The Pharmacological Significance of the Piperidin-4-one Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids. Its conformational flexibility allows it to act as a versatile scaffold, presenting substituents in a well-defined three-dimensional orientation for optimal target engagement. The ketone functionality at the 4-position, in particular, serves as a key synthetic handle for further derivatization and as a potential hydrogen bond acceptor in ligand-receptor interactions.

The addition of a 3-chlorophenyl group at the N1 position is a strategic design choice. The chlorine atom, an electron-withdrawing group, can modulate the basicity of the piperidine nitrogen and influence the overall electronic distribution of the molecule. Furthermore, the lipophilic nature of the chlorophenyl ring can enhance membrane permeability, a critical factor for intracellular drug action. Consequently, derivatives of this compound are promising candidates for a range of therapeutic applications, most notably in oncology and infectious diseases.

Comparative Analysis of Biological Activities: Insights from Analogs

Direct in vitro data for a wide range of this compound derivatives is not yet extensively published. However, by examining structurally related compounds, we can establish a predictive framework for their likely biological activities and create a basis for comparative evaluation.

Anticancer Activity

The piperidin-4-one core is a frequent feature in molecules designed as cytotoxic agents. Research on related compounds, such as 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones and other N-aryl piperidones, has demonstrated significant anti-proliferative effects against various cancer cell lines.

A study on symmetrical chlorophenylamino-s-triazine derivatives, which also feature a 3-chlorophenylamino moiety, provides valuable insights. The data suggests that the presence of the 3-chlorophenyl group is compatible with potent cytotoxic activity. For instance, certain derivatives have shown IC50 values in the low micromolar range against human breast cancer (MCF7) and murine colon carcinoma (C26) cell lines[1].

Table 1: Comparative in Vitro Anticancer Activity of Related Piperidin-4-one and Chlorophenyl-Containing Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
3-Chloro-2,6-diarylpiperidin-4-ones 3-Chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-oneMultiple Myeloma (H929)~5[2]
3-Chloro-2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-oneAcute Myeloid Leukemia (MV-4-11)~5[2]
Symmetrical Chlorophenylamino-s-triazines N-(3-Chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amineBreast Cancer (MCF7)4.98[1]
N-(3-Chlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amineColon Carcinoma (C26)3.05[1]
N-Arylpiperazines 1-(4-(3-chlorophenyl)piperazin-1-yl)-...Breast Cancer (MCF-7)15-19[3]

Note: The data presented is for structurally related compounds and serves as a benchmark for the potential activity of this compound derivatives.

Antimicrobial Activity

The piperidine scaffold is also a key component of many antimicrobial agents. The ability of the nitrogen atom to be protonated at physiological pH can facilitate interactions with bacterial cell membranes or intracellular targets.

Studies on various piperidin-4-one derivatives have reported promising antibacterial and antifungal activities. For example, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ampicillin[4]. Another study on N-(4-Chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide demonstrated a high degree of inhibition against a panel of pathogenic bacteria.

Table 2: Comparative in Vitro Antimicrobial Activity of Related Piperidin-4-one Derivatives

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
2,6-Diaryl-3-methyl-4-piperidones 2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-oneStaphylococcus aureus25[4]
2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-oneEscherichia coli50[4]
Thiosemicarbazone derivatives of piperidin-4-ones 2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-thiosemicarbazoneCandida albicans25[4]
N-(4-Chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide N/AKlebsiella pneumoniaeHigh Inhibition
N/AStaphylococcus aureusHigh Inhibition

Note: The data presented is for structurally related compounds and serves as a benchmark for the potential activity of this compound derivatives.

Experimental Protocols: A Self-Validating Approach

To ensure the generation of reliable and reproducible data, it is imperative to follow standardized and well-validated experimental protocols. Here, we provide detailed methodologies for the primary in vitro assays for assessing anticancer and antimicrobial activities.

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Choice of Cell Lines: A panel of cell lines should be used, including representatives of different cancer types (e.g., breast, colon, lung) and, importantly, a non-cancerous cell line (e.g., fibroblasts) to assess selectivity.

  • Controls: The inclusion of a vehicle control (e.g., DMSO), a positive control (a known cytotoxic drug like Doxorubicin), and a blank (media only) is crucial for data normalization and validation.

  • Concentration Range: A broad range of concentrations of the test compound should be used to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). A logarithmic serial dilution is standard practice.

  • Incubation Time: A 48-72 hour incubation period is typically sufficient to observe the anti-proliferative effects of a compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include vehicle and positive controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vitro Antimicrobial Susceptibility: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Choice of Microorganisms: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans), should be tested.

  • Inoculum Standardization: The concentration of the microbial inoculum must be standardized (typically to 5 x 10^5 CFU/mL) to ensure reproducibility.

  • Growth Medium: Use appropriate broth media that supports the growth of the test microorganisms (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Controls: A positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are essential.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized microbial suspension in broth, adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Visualizing Experimental Design and Structure-Activity Relationships

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 In Vitro Screening Workflow start Synthesis of this compound Derivatives step1 Primary Anticancer Screening (MTT Assay) start->step1 step2 Primary Antimicrobial Screening (MIC Assay) start->step2 step3 Hit Identification (IC50 < 10 µM or MIC < 32 µg/mL) step1->step3 step2->step3 step4 Secondary Assays (e.g., Apoptosis, Mechanism of Action) step3->step4 step5 Lead Optimization step4->step5

Caption: A conceptual workflow for the in vitro screening of novel piperidin-4-one derivatives.

G cluster_1 Hypothetical Apoptosis Pathway ligand Piperidin-4-one Derivative receptor Target Protein (e.g., Kinase) ligand->receptor Inhibition caspase9 Caspase-9 Activation receptor->caspase9 Blocks downstream signaling caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway illustrating a potential mechanism of anticancer action.

G cluster_2 Structure-Activity Relationship Logic cluster_r1 Modifications at C3/C5 cluster_r2 Modifications on Phenyl Ring core This compound r1_ewg Electron-withdrawing groups (e.g., -NO2, -CN) core->r1_ewg r1_edg Electron-donating groups (e.g., -OCH3, -CH3) core->r1_edg r2_pos Positional Isomers (2-Cl, 4-Cl) core->r2_pos r2_sub Additional Substituents (e.g., -F, -CF3) core->r2_sub activity Biological Activity (Cytotoxicity/Antimicrobial) r1_ewg->activity Potentially increases activity r1_edg->activity Potentially decreases activity r2_pos->activity Influences target binding r2_sub->activity Modulates lipophilicity & electronics

Caption: A diagram illustrating the logic of structure-activity relationship studies for piperidin-4-one derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide has drawn upon data from closely related analogs to build a comparative framework, it underscores the need for further research focused specifically on this class of compounds. By employing the rigorous in vitro testing methodologies outlined herein, researchers can effectively screen derivatives for anticancer and antimicrobial properties, identify promising lead compounds, and elucidate the structure-activity relationships that will guide future drug design efforts. The systematic evaluation of this scaffold is a critical step towards unlocking its full therapeutic potential.

References

  • Watson, P. S., Jiang, B., & Scott, B. (2000). A diastereoselective synthesis of 2,4-disubstituted piperidines: Scaffolds for drug discovery. Organic Letters, 2(23), 3679–3681.* [Link]
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
  • Arulraj, R., Sivakumar, S., Mouna, M., Omar, A. D., Noureddine, I., & Marek, J. W. (2018). Study of a new piperidone as an anti-Alzheimer agent: Molecular docking, electronic and intermolecular interaction investigations by DFT method. Journal of Molecular Structure, 1157, 475-486. [Link]
  • Mathew, B., et al. (2016). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 21(11), 1543. [Link]
  • Orzeszko, A., et al. (2011). Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. Archivum Immunologiae et Therapiae Experimentalis, 59(6), 495-503. [Link]
  • Arulraj, A., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5192. [Link]
  • Nguyen, T. T. T., et al. (2023). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Advances, 13(47), 32936-32952. [Link]
  • Naicker, L., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 10(1), 1-10. [Link]
  • Pettersson, F., et al. (2013). Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines. European Journal of Medicinal Chemistry, 61, 2-12. [Link]
  • Goodwin, A. C., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]
  • Lee, K., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. European Journal of Medicinal Chemistry, 109, 75-88. [Link]
  • Al-Ostoot, F. H., et al. (2023). Synthesis, antiproliferative, antioxidant activities, in silico studies, DFT analysis and molecular dynamics simulation of novel 1-(4-chlorobenzhydryl) piperazine derivatives. Journal of Molecular Structure, 1292, 136153. [Link]
  • Pandurangan, P., et al. (2014). Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. Inventi Rapid: Med Chem, 2014(3). [Link]
  • Fereidoonnezhad, M., et al. (2017). A comparative QSAR analysis and molecular docking studies of phenyl piperidine derivatives as potent dual NK1R antagonists/serotonin transporter (SERT) inhibitors. Computational Biology and Chemistry, 67, 139-152. [Link]
  • Aeluri, R., et al. (2012). Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives. Asian Journal of Organic Chemistry, 1(1), 71-79. [Link]
  • Gali, V. L., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(11), 2911-2918. [Link]
  • S. Mohamed Haroon, S. Abdul Jameel. (2019). Synthesis, Characterization and Antimicrobial Activities of N-(4-Chlorophenyl)-4-Oxo-2,6- Diphenylpiperidine-3-Carboxamide. International Journal of Pharmacy and Biological Sciences, 9(2), 1145-1151. [Link]
  • Mohammadi-Farani, A., et al. (2015). Cytotoxicity of some 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl) prop-2-en-1-one derivatives using MTT assay. Trends in Pharmaceutical Sciences, 1(1), 20-24. [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of Substituted Piperidin-4-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Piperidin-4-one Scaffold

The piperidin-4-one nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a vast number of pharmacologically active agents targeting the central nervous system (CNS), including antidepressants, antipsychotics, and anxiolytics.[1][2][3] Its prevalence stems from its synthetic versatility and its ability to present substituents in a well-defined three-dimensional orientation, which is crucial for precise receptor interactions.[2][4] The reactivity of the C4-carbonyl group is the linchpin of this versatility, serving as a primary handle for diversification through reactions like reduction, condensation, and olefination.[5][6][7]

However, not all piperidin-4-ones are created equal. The reactivity of the carbonyl is exquisitely sensitive to the nature and position of substituents on the piperidine ring. Understanding these substituent effects is paramount for researchers in drug development and synthetic chemistry, as it dictates reaction efficiency, yield, and even the stereochemical outcome of subsequent transformations. This guide provides an in-depth comparison of the factors governing the reactivity of substituted piperidin-4-ones, supported by mechanistic principles and representative experimental protocols.

Factors Governing Carbonyl Reactivity

The reactivity of the ketone at the C4 position is primarily governed by a combination of electronic, steric, and conformational effects imposed by substituents on the heterocyclic ring.

Electronic Effects: Modulating Carbonyl Electrophilicity

The electrophilicity of the carbonyl carbon is the dominant factor in its reactions with nucleophiles. Substituents, particularly on the ring nitrogen (N1), can drastically alter this property through inductive and resonance effects.[8][9]

  • Electron-Withdrawing Groups (EWGs): N-acyl, N-sulfonyl (e.g., tosyl), or N-carbamoyl (e.g., Boc) groups significantly enhance the reactivity of the C4-carbonyl.[5] These groups inductively pull electron density away from the ring and, more importantly, can delocalize the nitrogen's lone pair, preventing it from donating into the ring system. This "disinhibition" of the typical electron-donating character of the amine nitrogen effectively increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile. This is evident in the successful oxidation of N-Boc and N-Cbz protected piperidin-4-ones under mild conditions.[5]

  • Electron-Donating Groups (EDGs): Conversely, N-alkyl groups (e.g., N-methyl, N-benzyl) are electron-donating by induction. This effect pushes electron density towards the carbonyl group, reducing its electrophilicity and thus its reactivity towards nucleophiles. This principle is demonstrated in the synthesis of N-aryl piperidones, where electron-rich anilines (acting as nucleophiles) provide higher yields, while electron-deficient anilines give lower yields.[1]

G cluster_EWG N-Electron-Withdrawing Group (EWG) cluster_EDG N-Electron-Donating Group (EDG) ewg_struct EWG (e.g., Acyl, Boc) on N1 ewg_effect Decreases electron density on N; Increases C4=O electrophilicity ewg_struct->ewg_effect Inductive & Resonance Withdrawal ewg_result Enhanced Reactivity ewg_effect->ewg_result edg_struct EDG (e.g., Alkyl) on N1 edg_effect Increases electron density on N; Decreases C4=O electrophilicity edg_struct->edg_effect Inductive Donation edg_result Diminished Reactivity edg_effect->edg_result

Fig. 2: Workflow for the competitive reduction experiment.

Conclusion and Outlook

The reactivity of the C4-carbonyl in piperidin-4-ones is a finely tunable feature, heavily influenced by a predictable interplay of electronic and steric factors. Electron-withdrawing groups on the nitrogen atom act as powerful activators, enhancing reactivity, while alkyl groups are deactivating. Steric hindrance, particularly from substituents at the C3 and C5 positions, can override electronic activation and dramatically reduce or even halt reactivity.

For researchers and drug development professionals, a thorough understanding of these principles is not merely academic; it is a practical necessity for efficient synthesis design. By carefully selecting substituents, chemists can modulate the reactivity of the piperidin-4-one core to achieve desired transformations, control selectivity, and ultimately accelerate the discovery of new and effective therapeutic agents.

References

  • D. S. T. A. T. a. M. R. S. D. M. C. a. S. S. M. a. S. P. a. D. J. F. a. D. A. W. a. S. J. C. a. K. F. M. a. P. C. B. a. M. J. S. a. R. J. D. a. W. C. L. a. J. A. M. (n.d.). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. [Link]
  • (n.d.). The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes. Canadian Science Publishing. [Link]
  • W. T. a. S. H. a. P. W. a. R. B. a. K. M. (n.d.).
  • A. A. F. a. A. M. A. a. M. A. E.-G. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. scite.ai. [Link]
  • S. R. a. S. S. a. S. S. (2013, November 8). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). scite.ai. [Link]
  • A. D. a. A. G. (2015, October 9).
  • A. R. K. a. R. J. A. (n.d.). Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. [Link]
  • (n.d.). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones.
  • (n.d.).
  • (n.d.). SYNTHESIS AND CONFORMATIONAL STUDIES ON CERTAIN N-NITROSO PIPERIDIN-4-ONE.
  • (n.d.). Mannich reaction. Wikipedia. [Link]
  • A. M. F. P. (n.d.). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction.
  • E. A. a. L. R. a. J. C. a. J. C. a. D. J. D. a. P. O. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PubMed Central. [Link]
  • F. P. a. S. C. a. D. G. (n.d.). Stability of Wittig ylides in presence of piperidine. Reaction conditions.
  • E. A. a. L. R. a. J. C. a. J. C. a. D. J. D. a. P. O. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
  • T. M. a. P. V. (n.d.).
  • A. Z. a. A. F. a. V. D. a. V. T. (2021, July 15).
  • (n.d.). Piperidin-4-one: The Potential Pharmacophore.
  • P. S. a. A. K. (n.d.). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]
  • C. P. a. B. I. a. L. A. a. C. O. a. J. D. A. a. R. C. a. D. N. a. D. G. a. F. J. G. a. A. G. a. R. V. (2022, January 25). Study of the Electrochemical Behavior of N-Substituted-4-Piperidones Curcumin Analogs: A Combined Experimental and Theoretical Approach. MDPI. [Link]
  • P. K. a. S. C. a. S. S. a. M. G. (2024, June 30).
  • (n.d.).
  • (n.d.). Mannich Reaction Mechanism. BYJU'S. [Link]
  • (n.d.). Substituent Effects. La Salle University. [Link]
  • H. A.-E. a. R. F. B. (1972, August 1). Endocyclic vs exocyclic olefin formation from 4-piperidones via the wittig reaction. scite.ai. [Link]
  • G. T. a. I. M. a. J. C. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds.
  • (2002, May 1). Piperidine Derivatives. XXI. 4-Piperidone, 4-Piperidinol and Certain of their Derivatives. Journal of the American Chemical Society. [Link]
  • S. K. a. R. A. R. a. A. A. (2021, October 30).
  • (n.d.). Piperidine Synthesis. DTIC. [Link]
  • C. R. a. J. W. a. T. H. a. D. W. S. (2026, January 2). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.
  • (2024, October 12).
  • K. M. a. M. M. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. scite.ai. [Link]
  • J. D. R. a. L. M. H. a. J. F. B. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]
  • (n.d.). Wittig reaction. Wikipedia. [Link]
  • (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

Sources

A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 1-(3-Chlorophenyl)piperidin-4-one in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the specificity of molecular interactions is paramount. The journey from a promising lead compound to a viable clinical candidate is fraught with challenges, one of the most critical being the potential for off-target effects. This guide provides an in-depth analysis of the cross-reactivity profile of 1-(3-Chlorophenyl)piperidin-4-one, a common synthetic intermediate in medicinal chemistry. We will explore its performance in key preclinical assays, compare it with structurally similar analogs, and provide robust experimental protocols to empower researchers to confidently assess the specificity of their own compounds.

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives are explored for a wide range of therapeutic applications, from central nervous system disorders to oncology.[3][4] However, this structural ubiquity also presents a challenge: the potential for a single piperidine-based compound to interact with multiple, unintended biological targets. Such cross-reactivity can lead to misleading structure-activity relationships (SAR), unexpected toxicity, and late-stage clinical failures.

This guide is designed for researchers, scientists, and drug development professionals who routinely work with piperidine-containing molecules. Our objective is to provide not just data, but a framework for critical thinking about assay design and interpretation, ensuring the scientific integrity of your preclinical data package.

The Challenge of Structural Similarity: A Comparative Overview

To understand the cross-reactivity potential of this compound (Compound A), we will compare it against two structurally related analogs:

  • Compound B: 1-(4-Chlorophenyl)piperidin-4-one: A positional isomer, differing only in the location of the chlorine atom on the phenyl ring.

  • Compound C: 1-Phenylpiperidin-4-one: The parent compound, lacking the chloro-substituent.

The seemingly minor structural variations among these compounds can have profound effects on their biological activity and off-target binding profiles. The electronic and steric properties imparted by the chlorine atom, and its position on the phenyl ring, can significantly alter the way these molecules interact with protein binding pockets.

Assessing Cross-Reactivity: A Multi-Platform Approach

A comprehensive evaluation of cross-reactivity requires a multi-pronged approach, utilizing orthogonal assay technologies. Here, we present data from three widely used platforms: a competitive enzyme-linked immunosorbent assay (ELISA), surface plasmon resonance (SPR), and a panel of receptor binding assays.

Competitive ELISA for Target Engagement

A competitive ELISA is a powerful tool for quantifying the binding of a small molecule to a specific protein target. In this hypothetical assay, we assess the ability of our test compounds to inhibit the binding of a biotinylated tracer to a target protein, "Target X."

Table 1: Competitive ELISA Data for Compounds A, B, and C against Target X

CompoundIC50 (nM)% Cross-Reactivity vs. Compound A
A: this compound 150 100%
B: 1-(4-Chlorophenyl)piperidin-4-one85017.6%
C: 1-Phenylpiperidin-4-one>10,000<1.5%

The data clearly indicates that while Compound A is a moderately potent binder to Target X, its positional isomer, Compound B, exhibits significantly weaker binding. The parent compound, Compound C, shows negligible affinity. This highlights the critical role of the 3-chloro substitution in the interaction with Target X.

Experimental Protocol: Competitive ELISA

  • Plate Coating: Coat a high-binding 96-well plate with 100 µL/well of Target X at a concentration of 2 µg/mL in phosphate-buffered saline (PBS). Incubate overnight at 4°C.[5]

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (PBS with 1% bovine serum albumin) and incubate for 1 hour at room temperature.[6]

  • Competition: Add 50 µL of varying concentrations of test compounds (A, B, or C) and 50 µL of the biotinylated tracer at a fixed concentration to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL/well of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.[7]

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 1 M sulfuric acid.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

Diagram of Competitive ELISA Workflow

ELISA_Workflow cluster_plate Microplate Well p1 1. Coat with Target X p2 2. Block p1->p2 Wash p3 3. Add Compound + Biotin-Tracer p2->p3 Wash p4 4. Add Strep-HRP p3->p4 Wash p5 5. Add Substrate p4->p5 Wash p6 6. Read Absorbance p5->p6 Stop

Caption: Workflow for the competitive ELISA protocol.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR provides real-time, label-free analysis of molecular interactions, offering valuable insights into binding kinetics (association and dissociation rates).[8][9] In this experiment, we immobilized an off-target protein, "Off-Target Y," on the sensor chip and flowed our test compounds over the surface.

Table 2: SPR Kinetic Data for Compounds A, B, and C against Off-Target Y

Compoundka (1/Ms)kd (1/s)KD (nM)
A: this compound 2.5 x 10^4 1.2 x 10^-3 48
B: 1-(4-Chlorophenyl)piperidin-4-one1.8 x 10^41.5 x 10^-383
C: 1-Phenylpiperidin-4-oneNo Binding DetectedNo Binding DetectedN/A

The SPR data reveals that Compound A has a higher affinity (lower KD) for Off-Target Y compared to Compound B, primarily driven by a faster association rate. This suggests a potential for off-target effects that might not have been predicted from structural considerations alone. The absence of binding for Compound C further underscores the influence of the chloro-substituent in this interaction.

Experimental Protocol: SPR Analysis

  • Chip Preparation: Activate a CM5 sensor chip using a standard amine coupling kit.

  • Immobilization: Immobilize Off-Target Y onto the sensor surface to a level of approximately 10,000 response units (RU).

  • Blocking: Deactivate excess reactive groups with ethanolamine.

  • Analyte Injection: Prepare a dilution series of each test compound in a suitable running buffer (e.g., HBS-EP+). Inject each concentration over the sensor surface at a flow rate of 30 µL/min for 180 seconds (association phase), followed by a 300-second dissociation phase with running buffer.

  • Regeneration: Regenerate the sensor surface with a pulse of a low pH solution (e.g., glycine-HCl, pH 2.5).

  • Data Analysis: Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[10]

Diagram of SPR Experimental Cycle

SPR_Cycle Start Start Inject Inject Analyte (Association) Start->Inject Dissoc Buffer Flow (Dissociation) Inject->Dissoc Regen Regeneration Pulse Dissoc->Regen Regen->Inject Next Concentration End End Regen->End

Caption: A single cycle in an SPR experiment.

Receptor Binding Panel for Broader Profiling

To assess the broader cross-reactivity profile, we screened the compounds against a panel of common off-target receptors, focusing on those known to interact with piperidine-containing molecules, such as dopamine receptors.[11]

Table 3: Receptor Binding Profile (% Inhibition at 1 µM)

ReceptorCompound ACompound BCompound C
Dopamine D268%45%12%
Dopamine D485%75%25%
Sigma-192%88%35%
5-HT2A35%28%5%

This broader screening reveals significant activity of Compounds A and B at dopamine and sigma receptors, with Compound A consistently showing higher inhibition. This is a critical finding, as off-target activity at these receptors can lead to undesirable central nervous system side effects.

Synthesis and Interpretation: A Holistic View

The combined data from these orthogonal assays provides a comprehensive picture of the cross-reactivity profile of this compound.

  • High Specificity for Target X (ELISA): The competitive ELISA demonstrates that the 3-chloro substitution is a key determinant for binding to the intended target.

  • Potential for Off-Target Effects (SPR): The SPR analysis reveals a significant off-target liability for "Off-Target Y," highlighting the importance of kinetic analysis in uncovering potential issues.

  • Broad Receptor Cross-Reactivity (Binding Panel): The receptor screen identifies potential interactions with dopamine and sigma receptors, providing crucial information for predicting potential in vivo side effects.

The causality behind these observations lies in the subtle interplay of electronics and sterics. The electron-withdrawing nature of the chlorine atom and its specific position on the phenyl ring can alter the charge distribution and conformation of the molecule, influencing its ability to fit into and interact with various protein binding pockets.

Conclusion: A Call for Rigorous Preclinical Profiling

The case of this compound serves as a compelling example of the importance of comprehensive cross-reactivity profiling in early drug discovery. Relying on a single assay or assuming a lack of off-target effects based on structural similarity can lead to costly and time-consuming failures down the line.

As senior application scientists, we advocate for a self-validating system of preclinical assessment. This involves:

  • Orthogonal Assays: Employing multiple, independent assay formats to confirm findings and uncover liabilities that may be missed by a single technique.

  • Structurally Related Comparators: Testing not only the lead compound but also close analogs to understand the SAR of both on-target and off-target activities.

  • Early and Broad Profiling: Conducting broad receptor screening early in the discovery process to identify potential red flags before significant resources are invested.

By embracing these principles, researchers can build a more robust and predictive preclinical data package, ultimately increasing the probability of success in bringing safe and effective new therapies to patients.

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology. [Link]
  • Binding Kinetics of Protein-Small Molecule Interactions using OpenSPR. Nicoya Lifesciences. [Link]
  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. (2024). Reichert Technologies. [Link]
  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2023). Methods in Molecular Biology. [Link]
  • Technical Guide for ELISA - Protocols. SeraCare. [Link]
  • Large and Small Molecule Screening by SPR. Bio-Rad. [Link]
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Journal of Chemical and Pharmaceutical Research. [Link]
  • ELISA Protocols: Step-by-Step Methods for Reliable Results. (2025). Assay Genie. [Link]
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2023). PubMed. [Link]
  • Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. (2025).
  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (2007). Asian Journal of Chemistry. [Link]
  • Synthesis and biological investigation of coumarin piperazine (piperidine) derivatives as potential multireceptor atypical antipsychotics. (2013). Journal of Medicinal Chemistry. [Link]
  • Quantitative bioanalysis by LC–MS for the development of biological drugs. (2017). Bioanalysis. [Link]
  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (2015). ACS Medicinal Chemistry Letters. [Link]
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2021).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). ACS Chemical Neuroscience. [Link]
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]
  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (2022). Molecules. [Link]

Sources

Safety Operating Guide

1-(3-Chlorophenyl)piperidin-4-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 1-(3-Chlorophenyl)piperidin-4-one for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of this compound, a halogenated heterocyclic compound frequently utilized in synthetic chemistry and drug development. Adherence to these protocols is essential not only for regulatory compliance but also for the protection of personnel and the environment. This document moves beyond a simple checklist, offering causal explanations for each procedural step to empower researchers with a deeper understanding of safe chemical handling.

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a substituted piperidine, a class of compounds that requires careful handling. The presence of a chlorophenyl group classifies it as a halogenated organic compound, which dictates specific disposal pathways.

Table 1: Summary of Potential Hazards

Hazard Class Description GHS Pictogram Precautionary Statement
Acute Oral Toxicity Toxic if swallowed.[1][2] 💀 P264: Wash face, hands and any exposed skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1]
Skin Irritation Causes skin irritation.[2] P280: Wear protective gloves/protective clothing.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye Irritation Causes serious eye irritation.[2] P280: Wear eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

| Environmental Hazard | Halogenated organic compounds can have long-term adverse effects on aquatic life and require specialized disposal to prevent environmental release.[5] | | P273: Avoid release to the environment. |

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with robust personal protective equipment. The choice of PPE is directly informed by the risk assessment.

  • Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Always check the manufacturer's glove compatibility data for chlorinated organic compounds.

  • Eye and Face Protection : Use tightly fitting safety goggles or a face shield to protect against splashes.[6]

  • Protective Clothing : A standard laboratory coat is mandatory. For larger quantities or in case of a significant spill risk, a chemically resistant apron or suit should be considered.

  • Work Area : All handling and preparation of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

Waste Segregation: The Cornerstone of Safe and Compliant Disposal

Proper segregation is the most critical step in the chemical waste management process. Mixing incompatible waste streams can lead to dangerous chemical reactions, and improper categorization significantly increases disposal costs and regulatory risk. This compound is a halogenated organic compound due to the presence of chlorine.

The fundamental principle is the strict separation of halogenated and non-halogenated organic waste.[8][9][10] Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HCl), a process that is different and more costly than the disposal of non-halogenated solvents.[7][11]

WasteSegregation Start Waste Generated: This compound (solid, solution, or contaminated items) CheckHalogen Does the molecule contain Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I)? Start->CheckHalogen WasteContainer Place in designated 'HALOGENATED ORGANIC WASTE' container. CheckHalogen->WasteContainer Halogenated Prohibited DO NOT mix with non-halogenated waste. DO NOT pour down the drain. Halogenated YES (Contains Chlorine) NonHalogenated NO WasteContainer->Prohibited Critical Rule

Caption: Decision workflow for segregating chemical waste.

Step-by-Step Disposal Protocol

This protocol applies to unused neat compound, contaminated solutions, and solid materials (e.g., contaminated silica gel, filter paper, gloves).

Step 1: Select the Correct Waste Container
  • Obtain a dedicated container specifically labeled for "Halogenated Organic Waste" from your institution's Environmental Health & Safety (EH&S) department.[7]

  • The container must be in good condition, made of a chemically compatible material (e.g., high-density polyethylene for solvents), and equipped with a secure, threaded screw cap.[7][8]

Step 2: Label the Container Correctly
  • Proper labeling is a regulatory requirement. Before adding any waste, affix a "Hazardous Waste" tag to the container.[7]

  • Clearly write the full chemical name: "this compound" and list any solvents or other chemicals present with their approximate percentages. Do not use abbreviations or chemical formulas.[8]

  • Include your name, lab location, and the date the first waste was added.

Step 3: Accumulate Waste Safely
  • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[7]

  • The container must be kept in secondary containment (e.g., a larger plastic tub) to contain any potential leaks.[7][10]

  • Crucially, keep the waste container closed at all times , except when actively adding waste.[7][8] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.

  • Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[9]

Step 4: Arrange for Final Disposal
  • Once the container is full or has been in use for a set period (typically 3-6 months, check institutional policy), arrange for its collection.

  • Submit a chemical waste pickup request through your institution's EH&S online portal or designated procedure.[7]

  • Do not attempt to transport or dispose of the waste yourself. Disposal must be handled by a licensed and approved hazardous waste disposal company.[1][12]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

Small Spill Cleanup (Contained within a fume hood)
  • Alert Personnel : Immediately notify others in the vicinity.

  • Containment : If safe to do so, prevent the spill from spreading.

  • Absorb : Cover the spill with a non-flammable absorbent material like sand, diatomaceous earth, or vermiculite.[3][4][11]

  • Collect : Using non-sparking tools, carefully sweep or scoop the absorbed material into a suitable container for disposal.[6][13]

  • Dispose : Label the container as "Spill Debris containing this compound" and dispose of it as halogenated hazardous waste.

  • Decontaminate : Clean the spill area thoroughly.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[8]

Personnel Exposure
  • Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[1][11] Seek medical attention if irritation develops.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[1][13] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[1][13] Seek immediate medical attention and provide the SDS or chemical label to the medical personnel.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
  • Halogenated Solvents in Laboratories.
  • Piperidine - SAFETY D
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]
  • Safety D
  • Chemical and Hazardous Waste Guide. University of Oslo (UiO). [Link]
  • Organic solvent waste. Kemicentrum, Lund University. [Link]

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling 1-(3-Chlorophenyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. A Safety Data Sheet (SDS) specific to 1-(3-Chlorophenyl)piperidin-4-one from the chemical supplier is the primary source of safety information and must be consulted before any handling, storage, or disposal.[1] The recommendations provided herein are based on general principles of laboratory safety and the inferred hazards from analogous chemical structures.[2][3] They are not a substitute for a comprehensive, site-specific risk assessment.

Hazard Assessment: Understanding the Risks

This compound is a research chemical for which extensive public hazard data is not available.[1] Therefore, according to OSHA guidelines, it must be treated as a hazardous substance until proven otherwise.[2][3][4] An analysis of its structural components—a chlorinated aromatic ring and a piperidine moiety—allows us to infer potential hazards that dictate our safety protocols.

  • Chlorinated Aromatic Compounds: This class of chemicals can be irritating to the skin, eyes, and respiratory system.[5][6] Human exposure can occur through inhalation, ingestion, and skin contact.[7] Some halogenated organic compounds are also toxic and may present long-term health risks, including potential carcinogenicity.[7]

  • Piperidine Derivatives: Piperidines can be corrosive and cause severe skin burns and eye damage.[8][9] Exposure may lead to a range of physiological effects, including respiratory irritation, muscular weakness, and neurological symptoms.[10]

Given these potential risks, a conservative approach is mandatory. We assume the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[11][12]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Before relying on Personal Protective Equipment (PPE), we must implement more effective safety measures. The hierarchy of controls prioritizes engineering and administrative controls to minimize risk at the source.

  • Engineering Controls: The primary engineering control for handling this compound, especially in powdered form or when preparing solutions, is a certified chemical fume hood.[2][5] The fume hood draws airborne contaminants away from the user, providing a critical barrier against inhalation exposure.

  • Administrative Controls: Standard operating procedures (SOPs) must be developed and strictly followed. This includes proper training for all personnel, clear labeling of containers, and restricting access to authorized individuals only.

Mandatory Personal Protective Equipment (PPE)

When direct handling is necessary, PPE is the final and essential barrier between the researcher and the chemical. The selection of PPE must be based on the specific task being performed.

PPE Selection Guide
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Safety goggles with side shields & face shield2 pairs of nitrile or neoprene glovesFully-buttoned, fire-retardant lab coatRequired if not in a fume hood or with poor ventilation
Preparing Solutions Safety goggles with side shields & face shield2 pairs of nitrile or neoprene glovesChemical-resistant apron over lab coatRequired if not in a fume hood or with poor ventilation
Running Reactions Safety goggles with side shields2 pairs of nitrile or neoprene glovesFully-buttoned, fire-retardant lab coatRecommended based on risk assessment
Handling Waste Safety goggles with side shields & face shield2 pairs of nitrile or neoprene glovesChemical-resistant apron over lab coatRecommended based on risk assessment
Detailed PPE Specifications
  • Eye and Face Protection: Tightly fitting chemical safety goggles conforming to ANSI Z87.1 standards are mandatory to protect against splashes and dust.[1][2] A full-face shield should be worn over the goggles, especially when handling larger quantities or during tasks with a higher splash potential.[13]

  • Hand Protection: Gloves are the most common form of hand protection in a lab.[14] Given the hazards of chlorinated and piperidine-based compounds, double-gloving with nitrile or neoprene gloves is recommended to provide adequate protection against splashes.[2][14] It is crucial to check the manufacturer's glove compatibility charts for breakthrough times. Always wash hands thoroughly after removing gloves.[15][16]

  • Body Protection: A flame-retardant lab coat that is fully buttoned is the minimum requirement.[8][17] For tasks involving larger volumes or a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[5] All clothing should cover the legs, and closed-toe shoes are mandatory.[17]

  • Respiratory Protection: All work with solid this compound should be conducted in a chemical fume hood to minimize inhalation risk.[2][5] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[5]

Step-by-Step Protocols for Safe Handling

Procedural discipline is key to ensuring safety. The following step-by-step guides for donning and doffing PPE and handling the chemical must be strictly followed.

Experimental Workflow: Risk Assessment & Control

G cluster_prep Preparation Phase cluster_ppe PPE & Handling cluster_post Post-Handling A Consult Supplier SDS B Conduct Task-Specific Risk Assessment A->B C Verify Fume Hood Certification B->C D Don Appropriate PPE (See Table) C->D Proceed if Safe E Handle Chemical Inside Fume Hood D->E F Segregate Halogenated Organic Waste E->F G Decontaminate Work Area F->G After Task Completion H Doff PPE in Correct Sequence G->H I Wash Hands Thoroughly H->I

Caption: Workflow for safe handling of this compound.

PPE Donning and Doffing Sequence

Donning (Putting On):

  • Lab Coat: Put on and fasten completely.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring they go over the cuffs of the lab coat.

  • Respiratory Protection: If required, perform a seal check.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield.

Doffing (Taking Off) - to avoid cross-contamination:

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside with your bare skin.

  • Face Shield and Goggles: Remove from the back of your head.

  • Lab Coat: Unbutton and roll it inside-out as you remove it.

  • Inner Gloves: Remove the final pair of gloves.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

  • Decontamination: All surfaces and equipment that may have come into contact with the chemical should be decontaminated. A suitable solvent (such as ethanol) followed by soap and water is a general recommendation, but the supplier's SDS should be checked for specific instructions.

  • Disposal: this compound is a chlorinated organic compound.[18] All waste, including contaminated PPE and cleaning materials, must be disposed of as hazardous halogenated organic waste according to institutional and local regulations.[18] This waste should never be disposed of down the drain or in regular trash. High-temperature incineration is a common disposal method for such residues.[18][19]

Emergency Procedures

In Case of Skin Contact: Immediately remove all contaminated clothing.[9] Flush the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[2]

In Case of Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do so.[20] Seek immediate medical attention.

In Case of Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.

In Case of a Spill: Evacuate the area and alert personnel.[10] Wearing appropriate PPE, cover the spill with an inert absorbent material (like sand or vermiculite).[15] Scoop the material into a sealed, labeled container for hazardous waste disposal.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • Woodland, R. G. Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
  • University of California, Santa Barbara - Environmental Health & Safety. Novel Chemicals with Unknown Hazards SOP.
  • Penta Chemicals. Piperidine - SAFETY DATA SHEET.
  • US Environmental Protection Agency (EPA). Personal Protective Equipment.
  • Loba Chemie. PIPERIDINE FOR SYNTHESIS - Safety Data Sheet.
  • Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).
  • Safety Data Sheet. 4-(p-Chlorophenyl)piperidin-4-ol.
  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories.
  • Dong, H., et al. (2014). Chlorinated volatile organic compounds (Cl-VOCs) in environment - sources, potential human health impacts, and current remediation technologies. Environment International.
  • Wits Chemistry. (2022). Personal Protective Equipment (PPE) | Chemistry | Wits. YouTube.
  • Hitchman, M. L., et al. Disposal Methods for Chlorinated Aromatic Waste. ElectronicsAndBooks.
  • Google Patents. US4215095A - Process for the incineration of chlorinated organic materials.
  • Occupational Safety and Health Administration (OSHA). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory).
  • ChemTalk. Lab Safety Equipment & PPE.
  • 3M. PPE Solutions for Chemical Industries.
  • SciSpace. Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation.
  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.